molecular formula C5H13NO4S B1204593 Choline sulfate CAS No. 4858-96-2

Choline sulfate

Cat. No.: B1204593
CAS No.: 4858-96-2
M. Wt: 183.23 g/mol
InChI Key: WXCQAWGXWVRCGP-UHFFFAOYSA-N
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Description

Choline sulfate (2-(trimethylammonio)ethyl sulfate) is a significant biological metabolite and sulfur storage compound studied extensively in plant, fungal, and bacterial systems . Its key research applications include investigating sulfur cycle dynamics and understanding microbial adaptation to osmotic stress, as it serves as a compatible osmolyte in various bacteria, including members of the Rhizobiaceae family . The compound is a substrate for the enzyme choline sulfatase (BetC), and structural biochemistry studies, such as those on Sinorhizobium meliloti choline sulfatase (SmCS), utilize choline sulfate to explore enzymatic mechanisms of sulfate ester hydrolysis . In analytical research, choline sulfate is a critical standard for metabolomic studies; its complex 1 H NMR spectrum, characterized by heteronuclear ( 1 H- 14 N) coupling and non-first-order splitting, has been fully assigned using quantum-mechanical driven iterative full spin analysis (QM-HiFSA) for accurate quantification . This product is offered as a high-purity, crystalline solid (CAS 4858-96-2, Molecular Formula C 5 H 13 NO 4 S, Molecular Weight 183.23 g/mol ) and is soluble in water and various polar organic solvents . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(trimethylazaniumyl)ethyl sulfate
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InChI

InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WXCQAWGXWVRCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13NO4S
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DSSTOX Substance ID

DTXSID70274271
Record name choline sulfate
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Molecular Weight

183.23 g/mol
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CAS No.

4858-96-2
Record name Choline O-sulfate
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Record name Choline O-sulfate
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Record name choline sulfate
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Record name CHOLINE O-SULFATE
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Foundational & Exploratory

The Role of Choline Sulfate in Osmoprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotic stress, a major environmental factor limiting the growth and productivity of many organisms, has driven the evolution of sophisticated adaptation mechanisms. One such strategy is the intracellular accumulation of compatible solutes, small organic molecules that do not interfere with cellular metabolism even at high concentrations. Choline-O-sulfate, a naturally occurring quaternary ammonium (B1175870) compound, has emerged as a significant osmoprotectant in a diverse range of organisms, from bacteria to halophytic plants. This technical guide provides an in-depth examination of the multifaceted role of choline (B1196258) sulfate (B86663) in osmoprotection, detailing its biochemical pathways, transport mechanisms, and regulatory networks. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Living cells maintain a delicate osmotic balance with their environment. When faced with hyperosmotic conditions, such as high salinity or drought, cells risk dehydration and loss of turgor, leading to metabolic arrest and eventually, cell death. To counteract this, many organisms accumulate compatible solutes, also known as osmolytes, in their cytoplasm. These molecules, which include amino acids, sugars, and quaternary ammonium compounds, effectively lower the intracellular water potential, thereby maintaining cell volume and turgor.

Choline-O-sulfate is a potent compatible solute found in various plants, lichens, algae, fungi, and bacteria.[1] Its accumulation allows organisms to thrive in environments with high osmotic stress. In some organisms, choline-O-sulfate functions directly as an osmoprotectant, while in others, it serves as a precursor for the synthesis of another powerful osmolyte, glycine (B1666218) betaine (B1666868).[2][3][4] This guide delves into the core mechanisms of choline sulfate's role in cellular osmoprotection.

Choline Sulfate as a Direct Osmoprotectant

In many organisms, choline-O-sulfate is accumulated in the cytoplasm and acts directly as a compatible solute without being metabolized further. This is particularly evident in the bacterium Bacillus subtilis and certain halophytic plants.

Mechanism of Action

As a compatible solute, choline-O-sulfate helps to maintain the hydration state of macromolecules, such as proteins and membranes, under conditions of low water activity. Its zwitterionic nature at physiological pH and its ability to structure water molecules are thought to be key to its protective function.

Transport and Accumulation

The intracellular accumulation of choline-O-sulfate from the environment is an active process mediated by specific transport systems. In Bacillus subtilis, the high-affinity ATP-binding cassette (ABC) transporter OpuC is responsible for the uptake of choline-O-sulfate.[1][5][6] The transport of choline-O-sulfate via OpuC is stimulated by high osmolality.[5][6]

Choline Sulfate as a Precursor to Glycine Betaine

In other organisms, such as the soil bacterium Sinorhizobium meliloti, choline-O-sulfate serves as a precursor for the synthesis of glycine betaine, another highly effective osmoprotectant.[2][3][4]

The Choline-to-Glycine Betaine Pathway

The conversion of choline-O-sulfate to glycine betaine involves a two-step enzymatic process:

  • Hydrolysis of Choline-O-sulfate: Choline sulfatase (EC 3.1.6.6), encoded by the betC gene, catalyzes the hydrolysis of choline-O-sulfate to choline and inorganic sulfate.[2][4][7]

  • Oxidation of Choline: Choline is then oxidized to glycine betaine in a two-step reaction catalyzed by choline dehydrogenase (betA) and betaine aldehyde dehydrogenase (betB).[8][9]

This pathway allows organisms to utilize environmental choline-O-sulfate not only for osmoprotection but also as a source of carbon, nitrogen, and sulfur.[2][4]

Quantitative Data on Choline Sulfate in Osmoprotection

The following tables summarize key quantitative data from studies on the role of choline sulfate in osmoprotection.

OrganismTransporterSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Bacillus subtilisOpuCCholine-O-sulfate4 ± 154 ± 3[5][6]
Bacillus subtilisOpuCGlycine betaine--[1][5][6]

Table 1: Kinetic parameters of the OpuC transporter for choline-O-sulfate in Bacillus subtilis.

OrganismEnzymeSubstrateApparent Km (µM)Reference
Limonium pereziiCholine sulfotransferaseCholine25[10]
Limonium pereziiCholine sulfotransferase3'-phosphoadenosine-5'-phosphosulfate5.5[10]
Aspergillus nidulansCholine sulfataseCholine-O-sulfate35,000[11]

Table 2: Kinetic parameters of enzymes involved in choline sulfate metabolism.

OrganismConditionEnzyme ActivityFold IncreaseReference
Limonium perezii (roots and leaves)Salinization (40% artificial sea water)Choline sulfotransferase≥ 4[10][12]
Limonium perezii (cell cultures)Salt shock (20% artificial sea water)Choline sulfotransferaseInduced[10][12]
Limonium perezii (cell cultures)Osmotic shock (19% PEG 6000)Choline sulfotransferaseInduced[10][12]

Table 3: Induction of choline sulfotransferase activity under osmotic stress.

Experimental Protocols

Radiometric Assay for Choline Sulfotransferase

This protocol is adapted from the method described for Limonium species.[10][12]

Materials:

  • Plant tissue extract

  • [14C]Choline

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Tricine buffer (pH 9.0)

  • Dithiothreitol (DTT)

  • Dowex 1-X8 anion exchange resin

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tricine buffer, DTT, PAPS, and plant extract.

  • Initiate the reaction by adding [14C]choline.

  • Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Apply the reaction mixture to a Dowex 1-X8 column to separate the radiolabeled product, [14C]choline-O-sulfate, from the unreacted [14C]choline.

  • Elute the [14C]choline-O-sulfate with a high salt buffer.

  • Quantify the radioactivity in the eluate using a scintillation counter.

Choline Sulfatase Activity Assay

This protocol is based on the methods used for bacterial and fungal enzymes.[4][11]

Materials:

  • Cell extract containing choline sulfatase

  • Choline-O-sulfate

  • Buffer at optimal pH (e.g., pH 7.5 for Aspergillus nidulans)[11]

  • Method for quantifying choline or sulfate (e.g., colorimetric assay)

Procedure:

  • Prepare a reaction mixture containing the cell extract and buffer.

  • Initiate the reaction by adding choline-O-sulfate.

  • Incubate at the optimal temperature.

  • Stop the reaction at various time points.

  • Measure the amount of choline or sulfate produced using a suitable quantification method.

  • Calculate the enzyme activity based on the rate of product formation.

Signaling Pathways and Regulatory Networks

The metabolism of choline sulfate is tightly regulated in response to environmental cues, particularly osmotic stress.

Regulation of Choline Sulfate Synthesis

In halophytic plants like Limonium perezii, the activity of choline sulfotransferase, the enzyme responsible for choline-O-sulfate synthesis, is significantly induced by salinity and osmotic shock.[10][12] This indicates a transcriptional or post-transcriptional regulatory mechanism that upregulates the synthesis of this osmoprotectant under stress conditions.

Regulation of Choline Sulfate Catabolism

In bacteria that utilize choline-O-sulfate as a precursor for glycine betaine, the expression of the bet operon, which includes the gene for choline sulfatase (betC), is often induced by the presence of choline or choline-O-sulfate and can also be influenced by osmotic stress.[4][8][9] In Sinorhizobium meliloti, the betC gene is part of the betICBA operon, and its expression is induced by both choline and choline-O-sulfate.[4]

In some fungi, such as Aspergillus nidulans, choline sulfatase synthesis is repressed by the presence of sufficient sulfur sources, suggesting a role in sulfur metabolism in addition to osmoprotection.[11]

Visualizations

Osmoprotection_Pathways Figure 1: Dual Roles of Choline Sulfate in Osmoprotection cluster_direct Direct Osmoprotection cluster_indirect Indirect Osmoprotection (Precursor for Glycine Betaine) External Choline-O-Sulfate External Choline-O-Sulfate OpuC Transporter OpuC Transporter External Choline-O-Sulfate->OpuC Transporter Uptake Intracellular Choline-O-Sulfate Intracellular Choline-O-Sulfate OpuC Transporter->Intracellular Choline-O-Sulfate Cellular Protection Cellular Protection Intracellular Choline-O-Sulfate->Cellular Protection Compatible Solute Osmotic Stress Osmotic Stress Osmotic Stress->OpuC Transporter Stimulates External Choline-O-Sulfate_2 External Choline-O-Sulfate BetC (Choline Sulfatase) BetC (Choline Sulfatase) External Choline-O-Sulfate_2->BetC (Choline Sulfatase) Hydrolysis Choline Choline BetC (Choline Sulfatase)->Choline BetA (Choline Dehydrogenase) BetA (Choline Dehydrogenase) Choline->BetA (Choline Dehydrogenase) Oxidation Betaine Aldehyde Betaine Aldehyde BetA (Choline Dehydrogenase)->Betaine Aldehyde BetB (Betaine Aldehyde Dehydrogenase) BetB (Betaine Aldehyde Dehydrogenase) Betaine Aldehyde->BetB (Betaine Aldehyde Dehydrogenase) Oxidation Glycine Betaine Glycine Betaine BetB (Betaine Aldehyde Dehydrogenase)->Glycine Betaine Cellular Protection_2 Cellular Protection_2 Glycine Betaine->Cellular Protection_2 Compatible Solute Osmotic Stress_2 Osmotic Stress Osmotic Stress_2->BetC (Choline Sulfatase) Induces expression Osmotic Stress_2->BetA (Choline Dehydrogenase) Induces expression Osmotic Stress_2->BetB (Betaine Aldehyde Dehydrogenase) Induces expression

Figure 1: Dual Roles of Choline Sulfate in Osmoprotection

Experimental_Workflow Figure 2: Experimental Workflow for Choline Sulfotransferase Assay Plant Tissue Plant Tissue Homogenization & Centrifugation Homogenization & Centrifugation Plant Tissue->Homogenization & Centrifugation Crude Extract Crude Extract Homogenization & Centrifugation->Crude Extract Reaction Mixture Reaction Mixture (+ [14C]Choline, PAPS) Crude Extract->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Ion Exchange Chromatography Ion Exchange Chromatography Reaction Termination->Ion Exchange Chromatography Scintillation Counting Scintillation Counting Ion Exchange Chromatography->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Figure 2: Experimental Workflow for Choline Sulfotransferase Assay

Conclusion and Future Directions

Choline-O-sulfate plays a pivotal and versatile role in the adaptation of various organisms to osmotic stress. Its function as both a direct compatible solute and a precursor for the potent osmoprotectant glycine betaine highlights the elegant and efficient strategies that have evolved to cope with environmental challenges. The elucidation of the transport systems, enzymatic pathways, and regulatory networks involved in choline sulfate metabolism provides a solid foundation for further research.

Future investigations could focus on the detailed structural and mechanistic analysis of the transporters and enzymes involved, which could pave the way for their targeted manipulation. For drug development professionals, understanding these osmoprotection mechanisms could offer novel targets for antimicrobial agents that disrupt the stress response of pathogenic bacteria. Furthermore, engineering the choline sulfate pathway into crop plants holds promise for enhancing their tolerance to salinity and drought, thereby contributing to global food security. A deeper understanding of the signaling cascades that perceive osmotic stress and trigger the accumulation of choline sulfate will be crucial for these advancements.

References

An In-depth Technical Guide on Choline Sulfate as a Compatible Osmolyte in Halophytes

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halophytes, plants adapted to saline environments, employ a sophisticated suite of mechanisms to counteract the deleterious effects of high soil salinity. A key strategy is the accumulation of compatible osmolytes, small organic molecules that do not interfere with cellular metabolism even at high concentrations. This guide focuses on choline-O-sulfate, a significant compatible osmolyte in several halophytic species, particularly within the Plumbaginaceae family. We will delve into its biosynthesis, physiological roles, and the experimental methodologies used for its study. Furthermore, this document will present quantitative data in a structured format and provide visual representations of relevant biochemical pathways and experimental workflows. For the drug development audience, the unique enzymatic activities involved in choline (B1196258) sulfate (B86663) metabolism may present novel targets or biomimetic inspiration.

Introduction to Choline Sulfate in Halophyte Stress Physiology

Under saline conditions, plants face both ionic toxicity and osmotic stress. To maintain cellular turgor and protect enzymatic functions, halophytes accumulate compatible osmolytes in the cytoplasm to balance the osmotic potential of inorganic ions sequestered in the vacuole[1]. While compounds like proline and glycine (B1666218) betaine (B1666868) are well-known osmolytes, choline-O-sulfate plays a crucial role in a number of salt-tolerant species[1][2]. It is a quaternary ammonium (B1175870) compound that, along with other osmolytes like β-alanine betaine, contributes significantly to osmotic adjustment in genera such as Limonium[2][3]. The accumulation of choline-O-sulfate is not merely a passive response but a regulated process, with its synthesis being induced by salt and osmotic stress[4].

Biosynthesis and Regulation of Choline Sulfate

The synthesis of choline-O-sulfate is a critical adaptive response in certain halophytes. The primary precursor for its biosynthesis is choline[2][3].

The Core Biosynthetic Pathway

Choline is synthesized in plants through a pathway that begins with the decarboxylation of serine to ethanolamine (B43304). Subsequently, ethanolamine undergoes three successive N-methylations to form choline, a process that can occur via free bases, phospho-bases, or phosphatidyl-bases[5].

The final and committing step in choline-O-sulfate synthesis is the sulfation of choline. This reaction is catalyzed by the enzyme choline sulfotransferase (EC 2.8.2.6)[4][6]. This enzyme facilitates the transfer of a sulfonate group from a sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) , to choline, yielding choline-O-sulfate[4][6].

Regulation Under Salt Stress

The activity of choline sulfotransferase is significantly upregulated in response to salinity. In species like Limonium perezii, the enzyme's activity in both roots and leaves increases substantially upon exposure to saline conditions[4]. This induction is not limited to salt stress; osmotic shock induced by polyethylene (B3416737) glycol also triggers an increase in choline sulfotransferase activity, indicating a response to cellular dehydration[4]. This suggests a transcriptional or post-transcriptional regulation of the enzyme in response to osmotic stress signals.

choline_sulfate_biosynthesis Serine Serine Ethanolamine Ethanolamine Serine->Ethanolamine Decarboxylation P_Ethanolamine Phosphoethanolamine Ethanolamine->P_Ethanolamine P_Choline Phosphocholine P_Ethanolamine->P_Choline PEAMT (3x Methylation) Choline Choline P_Choline->Choline Choline_Sulfate Choline-O-Sulfate Choline->Choline_Sulfate Sulfation PAPS PAPS (Sulfate Donor) PAPS->Choline_Sulfate Salt_Stress Salt Stress CST Choline Sulfotransferase (EC 2.8.2.6) Salt_Stress->CST Induces CST->Choline_Sulfate

Caption: Biosynthetic pathway of choline-O-sulfate under salt stress.

Quantitative Data on Choline Sulfate Accumulation and Enzyme Kinetics

The accumulation of choline-O-sulfate and the kinetic properties of the enzymes involved are crucial for understanding its role as an osmolyte.

Choline-O-Sulfate and Betaine Accumulation in Limonium Species under Salinization
SpeciesConditionCholine-O-Sulfate (µmol/g dry wt)β-Alanine Betaine (µmol/g dry wt)Glycine Betaine (µmol/g dry wt)Leaf Solute Potential (MPa)
L. pereziiControl~10~5Not Detected-1.2
L. perezii400 mM NaCl~60~150Not Detected-3.5
L. latifoliumControl~15Not Detected~8-1.5
L. latifolium400 mM NaCl~75Not Detected~200-4.0

Data compiled and estimated from studies on Limonium species. Actual values can vary.

Kinetic Properties of Choline Sulfotransferase from Limonium perezii
ParameterValue
pH Optimum 9.0[4][6]
Apparent Km (Choline) 25 µM[6]
Apparent Km (PAPS) 5.5 µM[6]

Physiological Roles of Choline Sulfate

Choline-O-sulfate serves multiple functions in halophytes, contributing significantly to their salt tolerance.

  • Osmotic Adjustment: Its primary role is to act as a compatible solute, accumulating in the cytoplasm to maintain osmotic balance without interfering with cellular processes[1][2]. The levels of choline-O-sulfate, often in conjunction with betaines, show a strong correlation with the leaf solute potential under saline conditions[2][3].

  • Osmoprotection: Similar to other compatible solutes, choline-O-sulfate is believed to protect macromolecules and cellular structures from the damaging effects of high ion concentrations and dehydration[2][7].

  • Sulfate Storage: In sulfate-rich environments like salt marshes, choline-O-sulfate may also function as a readily available store of sulfur[1][2].

  • Interaction with Other Osmolytes: In some species, there is an interplay between the accumulation of choline-O-sulfate and other osmolytes like glycine betaine. For instance, substituting sulfate for chloride in the growth medium can lead to an increase in choline-O-sulfate levels and a corresponding decrease in glycine betaine, indicating a shared precursor in choline[2][3].

salt_stress_response Salt_Stress High External Salinity Osmotic_Stress Cellular Osmotic Stress Salt_Stress->Osmotic_Stress Ion_Toxicity Ionic Toxicity (Na+, Cl-) Salt_Stress->Ion_Toxicity Signal_Transduction Signal Transduction Osmotic_Stress->Signal_Transduction Gene_Expression Induction of Choline Sulfotransferase Gene Signal_Transduction->Gene_Expression Enzyme_Activity Increased Choline Sulfotransferase Activity Gene_Expression->Enzyme_Activity COS_Accumulation Choline-O-Sulfate Accumulation Enzyme_Activity->COS_Accumulation Osmotic_Adjustment Osmotic Adjustment COS_Accumulation->Osmotic_Adjustment Cell_Protection Protection of Cellular Components COS_Accumulation->Cell_Protection Salt_Tolerance Enhanced Salt Tolerance Osmotic_Adjustment->Salt_Tolerance Cell_Protection->Salt_Tolerance

Caption: Signaling pathway for choline sulfate accumulation and salt tolerance.

Experimental Protocols

Extraction and Quantification of Choline-O-Sulfate
  • Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powder with a solution of acidic ethanol.

  • Purification: Use ion-exchange chromatography to separate choline-O-sulfate from other compounds.

  • Quantification: Analyze the purified fractions using Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

Radiometric Assay for Choline Sulfotransferase Activity

This assay measures the incorporation of radiolabeled choline into choline-O-sulfate.

  • Enzyme Extraction: Homogenize fresh plant tissue in an appropriate buffer and centrifuge to obtain a soluble protein extract.

  • Reaction Mixture: Prepare a reaction mixture containing the protein extract, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and [14C]choline[4][6].

  • Incubation: Incubate the mixture at an optimal temperature and pH (e.g., pH 9.0)[4][6].

  • Separation: Stop the reaction and separate the [14C]choline-O-sulfate product from the unreacted [14C]choline using ion-exchange chromatography[4].

  • Quantification: Measure the radioactivity of the eluted [14C]choline-O-sulfate using liquid scintillation counting.

experimental_workflow cluster_extraction Extraction & Quantification cluster_assay Enzyme Activity Assay Plant_Tissue Halophyte Tissue (Leaf, Root) Homogenization Homogenize in Liquid N2 Plant_Tissue->Homogenization Enzyme_Extraction Prepare Soluble Protein Extract Extraction Extract with Acidic Ethanol Homogenization->Extraction Purification Ion-Exchange Chromatography Extraction->Purification Quantification FAB-MS or HPLC Analysis Purification->Quantification Reaction Incubate with PAPS & [14C]choline Enzyme_Extraction->Reaction Separation Separate Product by Ion-Exchange Reaction->Separation Measurement Scintillation Counting Separation->Measurement

Caption: General experimental workflow for studying choline sulfate.

Implications for Drug Development

While the direct application of choline-O-sulfate as a therapeutic agent is not immediately obvious, the underlying biochemistry offers several points of interest for drug development professionals:

  • Enzyme Inhibitor Screening: The choline sulfotransferase enzyme, with its specific substrates (choline and PAPS), presents a potential target for the development of highly specific inhibitors. Such inhibitors could be valuable as chemical probes to study sulfur metabolism in various biological systems.

  • Biomimetic Osmoprotectants: The structure of choline-O-sulfate and its ability to act as a highly effective compatible solute could inspire the design of novel synthetic osmoprotectants. These could have applications in areas such as protein stabilization in biopharmaceutical formulations or as components in cryopreservation solutions.

  • Understanding Sulfur Metabolism: The enzymatic machinery for choline sulfation in halophytes provides a unique model system for studying sulfur metabolism, which is of fundamental importance in various human physiological and pathological processes.

Conclusion

Choline-O-sulfate is a vital compatible osmolyte in many halophytic species, playing a central role in their adaptation to saline environments. Its biosynthesis is tightly regulated in response to salt and osmotic stress, highlighting its importance in the plant's stress response machinery. The detailed study of choline-O-sulfate metabolism not only enhances our understanding of plant stress tolerance but also offers intriguing possibilities for biotechnological and pharmaceutical applications. Further research into the crystal structure of choline sulfotransferase and the transcriptional regulation of its gene will undoubtedly provide deeper insights into this fascinating aspect of plant biochemistry.

References

Unveiling Choline O-Sulfatase: A Key Player in Microbial Choline Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) O-sulfate, a naturally occurring sulfur-containing organic compound, serves as a crucial osmoprotectant and a source of carbon, nitrogen, and sulfur for various microorganisms. The enzymatic hydrolysis of this compound is catalyzed by choline O-sulfatase (EC 3.1.6.6), a key enzyme that liberates choline and sulfate (B86663). This technical guide provides a comprehensive overview of the discovery, function, and catalytic mechanism of choline O-sulfatase, with a primary focus on the well-characterized enzyme from Sinorhizobium meliloti. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential therapeutic applications targeting microbial choline metabolism.

Discovery and Function

The existence of an enzyme capable of hydrolyzing choline-O-sulfate was first identified in the bacterium Pseudomonas nitroreducens.[1] Subsequent research led to the characterization of choline sulfatase in other bacteria, including Pseudomonas aeruginosa and the nitrogen-fixing soil bacterium Sinorhizobium meliloti.[1] In S. meliloti, the gene encoding choline O-sulfatase, designated betC, is part of the bet operon, which is involved in the biosynthesis of the potent osmoprotectant glycine (B1666218) betaine (B1666868) from choline.[2]

The primary function of choline O-sulfatase is to catalyze the hydrolysis of choline-O-sulfate into choline and inorganic sulfate.[3] The liberated choline can then be utilized for various metabolic purposes. In S. meliloti, the choline produced is further oxidized to glycine betaine, which helps the bacterium cope with osmotic stress.[2] Additionally, this bacterium can utilize choline-O-sulfate as a sole source of carbon, nitrogen, and sulfur for growth, a process dependent on a functional bet locus.[1][2]

While choline O-sulfatase is present in various microorganisms, its direct role in the production of trimethylamine (B31210) (TMA) in the human gut is indirect. The conversion of choline to TMA, a precursor to the pro-atherogenic metabolite trimethylamine N-oxide (TMAO), is primarily catalyzed by the enzyme choline TMA-lyase, encoded by the cutC/D gene cluster.[4][5] Choline O-sulfatase contributes to this pathway by increasing the bioavailability of choline from choline-O-sulfate for subsequent conversion to TMA by choline TMA-lyase.

Catalytic Mechanism and Structural Insights

Choline O-sulfatase from S. meliloti (SmCS) is a member of the alkaline phosphatase (AP) superfamily and is classified as a class I sulfatase.[6][7] These enzymes catalyze the hydrolytic cleavage of a sulfate ester bond via a nucleophilic attack on the sulfur atom (S-O bond cleavage).[6]

The catalytic mechanism of SmCS involves a post-translationally modified formylglycine (fGly) residue in the active site.[6] This fGly acts as the nucleophile, attacking the sulfur atom of choline-O-sulfate. The reaction proceeds through a covalent enzyme-sulfate intermediate, which is subsequently hydrolyzed to release inorganic sulfate and regenerate the active site.[3]

Structural studies of SmCS have revealed a tetrameric structure with a buried, largely hydrophobic active site.[8][9] A conserved glutamate (B1630785) residue (Glu386) plays a crucial role in recognizing the quaternary ammonium (B1175870) group of the choline substrate.[8][9] The active site also contains key residues, including Trp129 and His145, that "clamp" the choline moiety.[3][10]

Quantitative Data

The kinetic parameters of wild-type S. meliloti choline O-sulfatase (SmCS) and the effects of site-directed mutagenesis on its activity have been determined.

EnzymeSubstratekcat (s⁻¹)KM (mM)kcat/KM (s⁻¹M⁻¹)ConditionsReference
Wild-type SmCSCholine-O-sulfate2.40.504.8 x 10³pH 7.6, 25°C[6]
Wild-type SmCS4-Nitrophenyl sulfate--12pH 6.0[6]
MutantSubstrateRelative kcat/KM vs. WTΔΔG‡ (kcal/mol)Reference
Glu386Leu4-Nitrophenyl sulfate~10⁻³-[6]

Experimental Protocols

Recombinant Expression and Purification of S. meliloti Choline O-Sulfatase (SmCS)

This protocol describes the overexpression of SmCS in E. coli and its subsequent purification.

a. Gene Cloning and Expression Vector: The betC gene from S. meliloti is amplified via colony PCR and cloned into an expression vector, such as pET-21b(+) or pASK-IBA5plus, which allows for the production of a recombinant protein with a purification tag (e.g., His6-tag or Strep-Tag).[3][6]

b. Co-expression with Formylglycine-Generating Enzyme (FGE): For optimal activity, SmCS requires a post-translational modification where a specific cysteine residue is converted to formylglycine (fGly). This is achieved by co-expressing the SmCS-encoding plasmid with a separate plasmid expressing a formylglycine-generating enzyme (FGE), such as MtbFGE from Mycobacterium tuberculosis.[6]

c. Bacterial Culture and Induction: E. coli BL21(DE3) cells are co-transformed with the SmCS and FGE expression plasmids.[3] Cultures are grown in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C to an OD600 of 0.4-0.6.[3] Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, and the culture is incubated overnight at a lower temperature (e.g., 32°C).[3]

d. Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a suitable lysis buffer, and lysed by sonication or other mechanical means. The crude lysate is clarified by centrifugation. The recombinant SmCS is then purified from the soluble fraction using affinity chromatography corresponding to its tag (e.g., Ni-NTA resin for His-tagged protein or Strep-Tactin resin for Strep-tagged protein).[3]

Choline O-Sulfatase Activity Assay

This colorimetric assay is used to determine the enzymatic activity of choline O-sulfatase using the artificial substrate p-nitrophenyl sulfate (pNPS).

a. Principle: Choline O-sulfatase hydrolyzes pNPS to p-nitrophenol (pNP) and sulfate. The formation of pNP, which is yellow, can be monitored spectrophotometrically at 405 nm.[3]

b. Reagents:

  • Enzyme solution (purified choline O-sulfatase)

  • Substrate solution: A stock solution of p-nitrophenyl sulfate (e.g., 70 mM in 20 mM Tris-HCl, pH 8.0)[3]

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6)[6]

c. Procedure:

  • Set up reactions in a microplate or cuvette.

  • Add a defined amount of the purified enzyme to the assay buffer.

  • Initiate the reaction by adding the pNPS substrate.

  • Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be quantified using the molar extinction coefficient of pNP under the specific assay conditions. Commercial sulfatase activity assay kits are also available.[11][12]

Site-Directed Mutagenesis of SmCS

This protocol allows for the introduction of specific mutations into the betC gene to study the function of individual amino acid residues.

a. Principle: Site-directed mutagenesis is performed using a polymerase chain reaction (PCR)-based method with mutagenic primers that contain the desired nucleotide change(s). The template plasmid is replicated, incorporating the mutation. The parental, non-mutated template DNA is then digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact.[13]

b. Materials:

  • Plasmid DNA containing the wild-type betC gene

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

c. Procedure:

  • Design and synthesize mutagenic primers containing the desired mutation.

  • Perform PCR using the wild-type plasmid as a template and the mutagenic primers.

  • Digest the PCR product with DpnI to remove the parental template DNA.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Select transformed colonies and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing. Commercial kits for site-directed mutagenesis are widely available.[14]

Visualizations

Signaling Pathways and Logical Relationships

Choline_Metabolism cluster_environment Environment / Diet cluster_bacterium Bacterial Cell Choline-O-Sulfate Choline-O-Sulfate Choline O-Sulfatase (BetC) Choline O-Sulfatase (BetC) Choline-O-Sulfate->Choline O-Sulfatase (BetC) Hydrolysis Choline Choline Choline_int Choline Choline->Choline_int Transport Choline O-Sulfatase (BetC)->Choline_int Glycine Betaine Glycine Betaine Choline_int->Glycine Betaine Oxidation Choline TMA-lyase (CutC/D) Choline TMA-lyase (CutC/D) Choline_int->Choline TMA-lyase (CutC/D) Substrate TMA Trimethylamine (TMA) Choline TMA-lyase (CutC/D)->TMA Catalytic_Mechanism E_fGly Enzyme (fGly-OH) Substrate Choline-O-Sulfate ES_Complex Enzyme-Substrate Complex Covalent_Intermediate Enzyme-Sulfate Intermediate ES_Complex->Covalent_Intermediate Nucleophilic attack Product1 Choline Covalent_Intermediate->Product1 E_SO3 Enzyme-Sulfate Covalent_Intermediate->E_SO3 Water H2O Product2 Sulfate E_fGly_regen Regenerated Enzyme (fGly-OH) E_fGlySubstrate E_fGlySubstrate E_fGlySubstrate->ES_Complex E_SO3Water E_SO3Water E_SO3Water->E_fGly_regen Hydrolysis Experimental_Workflow Cloning Gene Cloning (betC) into Expression Vector Coexpression Co-expression in E. coli with FGE Cloning->Coexpression Induction Protein Expression Induction (IPTG) Coexpression->Induction Purification Affinity Chromatography Purification Induction->Purification Characterization Enzyme Characterization Purification->Characterization ActivityAssay Kinetic Assays (e.g., pNPS) Characterization->ActivityAssay Mutagenesis Site-Directed Mutagenesis Characterization->Mutagenesis Structural Structural Studies (e.g., Crystallography) Characterization->Structural Functional Functional Analysis of Mutants ActivityAssay->Functional Mutagenesis->Functional

References

Choline Sulfate Metabolism in Fungi and Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline-O-sulfate, an ester of choline (B1196258) and sulfuric acid, is a significant metabolite in various microorganisms, playing distinct yet crucial roles in fungi and bacteria. In many filamentous fungi, it serves as a primary sulfur storage compound, mobilized under conditions of sulfur scarcity. In contrast, bacteria primarily utilize choline sulfate (B86663) as a source of carbon, nitrogen, and sulfur, and in some cases, as an osmoprotectant. The metabolic pathways governing the synthesis, transport, and degradation of choline sulfate are tightly regulated and present potential targets for antimicrobial drug development. This technical guide provides an in-depth overview of the core aspects of choline sulfate metabolism in these two kingdoms, with a focus on comparative analysis, quantitative data, and detailed experimental methodologies.

Introduction

Choline is an essential nutrient for many organisms, serving as a precursor for the synthesis of phospholipids, such as phosphatidylcholine, and the neurotransmitter acetylcholine.[1] Its sulfated form, choline-O-sulfate, has emerged as a key player in the sulfur metabolism of filamentous fungi and a versatile nutrient and stress protectant for various bacteria.[1] Understanding the intricacies of how these microorganisms manage choline sulfate is crucial for basic research in microbial physiology and biochemistry, and it also opens avenues for the development of novel therapeutic agents that could disrupt these essential pathways. This guide will explore the key enzymes, transport systems, and regulatory networks involved in choline sulfate metabolism, highlighting the differences and similarities between fungi and bacteria.

Choline Sulfate Metabolism in Fungi

In filamentous fungi, choline sulfate metabolism is intricately linked to sulfur homeostasis. These organisms can synthesize and store choline sulfate when sulfur is abundant and then utilize it as a sulfur source during periods of starvation.[2]

Biosynthesis of Choline Sulfate

The synthesis of choline-O-sulfate in fungi involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to choline. This reaction is catalyzed by the enzyme choline sulfotransferase .[2]

Transport of Choline Sulfate

Fungi possess specific transport systems for the uptake of choline sulfate from the environment. Studies in Penicillium notatum have characterized a highly specific permease for choline-O-sulfate.[3] This transporter is distinct from the inorganic sulfate permease.[3] The transport is an active process, sensitive to metabolic inhibitors like 2,4-dinitrophenol (B41442) and cyanide.[3] The expression of this permease is regulated by the availability of sulfur; its activity increases significantly under sulfur-starvation conditions.[3]

Hydrolysis of Choline Sulfate

The key enzyme responsible for the breakdown of choline sulfate in fungi is choline sulfatase (EC 3.1.6.6). This enzyme catalyzes the hydrolysis of choline-O-sulfate to yield choline and inorganic sulfate.[4][5] The released sulfate can then enter the sulfur assimilation pathway to be incorporated into essential sulfur-containing amino acids like cysteine and methionine.[4]

Regulation of Fungal Choline Sulfate Metabolism

The regulation of choline sulfate metabolism in fungi is primarily controlled by sulfur availability. The synthesis of choline sulfatase in Aspergillus nidulans is repressed in the presence of sufficient sulfur sources like cysteine.[6] When sulfur becomes limited, the enzyme is derepressed, allowing the fungus to utilize its internal stores of choline sulfate.[6] This regulation occurs at the level of gene expression and is a key aspect of the fungal sulfur stress response.

Choline Sulfate Metabolism in Bacteria

In the bacterial kingdom, choline sulfate serves multiple purposes, including as a nutrient source and a compatible solute for osmoprotection. The metabolic pathways are often encoded within a set of genes known as the bet operon.

Transport of Choline Sulfate

Bacteria have evolved efficient transport systems to acquire choline sulfate from their surroundings. In Bacillus subtilis, a high-affinity ATP-binding cassette (ABC) transporter, OpuC, is responsible for the uptake of choline-O-sulfate.[7][8] This transporter is also involved in the uptake of other osmoprotectants like glycine (B1666218) betaine (B1666868).[8] The transport of choline sulfate in B. subtilis is stimulated by high osmolarity.[8]

Utilization of Choline Sulfate

Once inside the bacterial cell, choline sulfate can be metabolized in a few different ways. In many bacteria, including Sinorhizobium meliloti and Ruegeria pomeroyi, choline sulfate is first hydrolyzed by choline sulfatase (encoded by the betC gene) to choline and sulfate.[9][10] The released choline can then be oxidized to glycine betaine, a potent osmoprotectant, via the action of choline dehydrogenase (betA) and betaine aldehyde dehydrogenase (betB).[9][10] Glycine betaine can also be further catabolized to provide carbon and nitrogen for the cell. The sulfate released can be assimilated into the cell's sulfur-containing biomolecules. In some bacteria, like B. subtilis, choline sulfate itself can act as a compatible solute without being hydrolyzed.[8][11]

Regulation of Bacterial Choline Sulfate Metabolism

The regulation of choline sulfate metabolism in bacteria is often more complex than in fungi and can involve multiple signals. In many bacteria, the genes for choline and choline sulfate metabolism (bet genes) are regulated by a repressor protein called BetI .[10][12] The presence of choline often acts as an inducer, causing BetI to dissociate from the DNA and allowing the transcription of the bet genes.[10][12] In some cases, like in Ruegeria pomeroyi, a more intricate regulatory system involving two distinct BetI repressors has been identified, allowing for fine-tuned control of different parts of the pathway in response to choline and osmotic stress.[10][12][13][14]

Quantitative Data on Choline Sulfate Metabolism

The following tables summarize key quantitative data for choline sulfate transporters and choline sulfatases from representative fungal and bacterial species.

Table 1: Kinetic Parameters of Choline Sulfate Transport

OrganismKingdomTransporterKmVmaxReference(s)
Penicillium notatumFungiCholine-O-sulfate permease100 - 300 µM1 - 6 µmol/g/min[3]
Bacillus subtilisBacteriaOpuC (ABC transporter)4 ± 1 µM54 ± 3 nmol/min/mg protein[7][8][11]

Table 2: Kinetic Parameters of Choline Sulfatase

OrganismKingdomKmkcatkcat/Km (s-1M-1)Optimal pHReference(s)
Aspergillus nidulansFungi35 mM--7.5[6]
Sinorhizobium meliloti (unmodified)Bacteria11.1 mM0.27 s-1--[2][15]
Sinorhizobium meliloti (fGly-modified)Bacteria0.50 mM2.4 s-14.8 x 1037.6

Signaling Pathways and Experimental Workflows

Metabolic Pathways

Fungal_Choline_Sulfate_Metabolism cluster_synthesis Biosynthesis cluster_utilization Utilization (Sulfur Starvation) cluster_transport Transport PAPS PAPS Choline_Sulfate_storage Choline-O-Sulfate (Storage) PAPS->Choline_Sulfate_storage Choline sulfotransferase Choline_in Choline Choline_in->Choline_Sulfate_storage Choline_Sulfate_storage_util Choline-O-Sulfate (Storage) Choline_out Choline Choline_Sulfate_storage_util->Choline_out Choline sulfatase (Derepressed) Sulfate Sulfate Choline_Sulfate_storage_util->Sulfate Choline sulfatase (Derepressed) Sulfur_Assimilation Sulfur Assimilation (e.g., Cysteine) Sulfate->Sulfur_Assimilation Choline_Sulfate_ext External Choline-O-Sulfate Choline_Sulfate_int Internal Choline-O-Sulfate Choline_Sulfate_ext->Choline_Sulfate_int Choline-O-Sulfate Permease Choline_Sulfate_int->Choline_Sulfate_storage_util Bacterial_Choline_Sulfate_Metabolism cluster_transport_utilization Transport and Utilization cluster_regulation Regulation Choline_Sulfate_ext External Choline-O-Sulfate Choline_Sulfate_int Internal Choline-O-Sulfate Choline_Sulfate_ext->Choline_Sulfate_int BetT / OpuC (Transporter) Choline Choline Choline_Sulfate_int->Choline Choline sulfatase (BetC) Sulfate Sulfate Choline_Sulfate_int->Sulfate Choline sulfatase (BetC) Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline dehydrogenase (BetA) Glycine_Betaine Glycine Betaine (Osmoprotectant) Betaine_Aldehyde->Glycine_Betaine Betaine aldehyde dehydrogenase (BetB) Carbon_Nitrogen_Source C and N Source Glycine_Betaine->Carbon_Nitrogen_Source Sulfur_Assimilation Sulfur Assimilation Sulfate->Sulfur_Assimilation bet_operon bet Operon (betA, betB, betC, betT) BetI BetI Repressor BetI->bet_operon Represses Choline_inducer Choline (Inducer) Choline_inducer->BetI Inactivates Choline_Sulfatase_Workflow start Identify Putative Choline Sulfatase Gene clone Clone Gene into Expression Vector start->clone express Heterologous Expression (e.g., in E. coli) clone->express purify Purify Protein (e.g., Ni-NTA, SEC) express->purify activity_assay Enzyme Activity Assay (e.g., Reinecke Salt Method) purify->activity_assay mutagenesis Site-Directed Mutagenesis of Active Site Residues purify->mutagenesis kinetics Determine Kinetic Parameters (K_m, k_cat) activity_assay->kinetics characterize Biophysical Characterization (pH optimum, temp stability) kinetics->characterize end Elucidate Catalytic Mechanism characterize->end mutant_analysis Analyze Mutant Enzyme Activity mutagenesis->mutant_analysis mutant_analysis->end

References

The Pivotal Role of Choline Sulfate in Microbial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline-O-sulfate, a naturally occurring ester, plays a multifaceted and critical role in the physiology of a diverse range of microorganisms. This technical guide provides an in-depth exploration of the biological significance of choline (B1196258) sulfate (B86663), detailing its function as a potent osmoprotectant, a valuable nutrient source, and a key player in microbial metabolic and regulatory networks. This document summarizes key quantitative data, provides detailed experimental methodologies for studying choline sulfate metabolism, and presents visual representations of the associated biochemical pathways and regulatory circuits. This comprehensive overview is designed to support researchers, scientists, and drug development professionals in understanding and leveraging the microbial metabolism of choline sulfate for various applications.

Introduction

Choline-O-sulfate is an organic compound ubiquitously present in various environments, including soil and marine ecosystems, and is produced by a wide array of organisms such as plants, fungi, and bacteria.[1][2] For microorganisms, this molecule is not merely a bystander but an active participant in their survival and growth strategies. Microbes have evolved sophisticated mechanisms to transport and metabolize choline sulfate, enabling them to thrive in challenging conditions. The significance of choline sulfate in microbial physiology stems from its two primary roles: as a compatible solute for osmoprotection and as a source of essential elements like carbon, nitrogen, and sulfur.[2][3] Understanding the intricacies of choline sulfate metabolism in microbes opens avenues for advancements in agriculture, biotechnology, and the development of novel antimicrobial agents.

Roles of Choline Sulfate in Microbial Physiology

Osmoprotection

In hyperosmotic environments, many bacteria accumulate intracellular compatible solutes to maintain cell turgor and protect cellular machinery. Choline sulfate serves as an effective osmoprotectant for several bacterial species, including Bacillus subtilis.[4][5] Once transported into the cell, it can be accumulated to high concentrations without interfering with normal cellular functions.[4] In B. subtilis, choline-O-sulfate was found to be a metabolically inert compatible solute, meaning it is not hydrolyzed to choline.[4][5] Its osmoprotective effect is comparable to that of the well-known osmoprotectant glycine (B1666218) betaine (B1666868).[4][6]

Nutrient Source

Beyond its role in osmoregulation, choline sulfate is a valuable nutrient source for many microorganisms. It can be utilized as a sole source of carbon, nitrogen, and/or sulfur, depending on the metabolic capabilities of the organism.[3][7] For instance, Sinorhizobium meliloti can use choline-O-sulfate as its sole carbon, nitrogen, and sulfur source for growth, a process dependent on a functional bet locus.[3][7] This metabolic versatility provides a competitive advantage to microbes in nutrient-limited environments.

Metabolism of Choline Sulfate

The microbial metabolism of choline sulfate involves its uptake from the environment and subsequent enzymatic breakdown.

Transport of Choline Sulfate

Microorganisms have developed specific transport systems to acquire choline sulfate from their surroundings. In Bacillus subtilis, the high-affinity ATP-binding cassette (ABC) transporter OpuC is responsible for the uptake of choline-O-sulfate.[4][5] This transport is stimulated by high osmolality.[5] In filamentous fungi like Penicillium notatum, a highly specific permease mediates the transport of choline-O-sulfate.[8]

Enzymatic Degradation

The key enzyme in the degradation of choline sulfate is choline sulfatase (EC 3.1.6.6), which hydrolyzes choline-O-sulfate to choline and inorganic sulfate.[9] This enzyme has been identified and characterized in various microorganisms, including bacteria like Sinorhizobium meliloti and fungi.[7][10] The liberated choline can then be further metabolized, often being converted to the potent osmoprotectant glycine betaine through a two-step oxidation process catalyzed by choline dehydrogenase (BetA) and betaine aldehyde dehydrogenase (BetB).[11][12]

Regulation of Choline Sulfate Metabolism

The genes involved in choline sulfate metabolism are tightly regulated to ensure an appropriate response to environmental cues such as the availability of choline sulfate and osmotic stress. In many bacteria, the genes for choline sulfate and choline metabolism, often designated as the bet genes, are organized in operons. The expression of these operons is frequently controlled by a repressor protein, typically BetI.[11][13] In the presence of choline, which acts as an inducer, BetI is released from the operator region, leading to the transcription of the bet genes.[11][12] In some bacteria, such as Ruegeria pomeroyi, a more complex regulatory mechanism involving two BetI homologs has been identified, allowing for a fine-tuned response to both choline and osmotic stress.[11][14]

Quantitative Data

The following tables summarize key quantitative data related to choline sulfate transport and enzymatic activity in different microorganisms.

Table 1: Kinetic Parameters of Choline-O-Sulfate Transporters

MicroorganismTransporterSubstrateKm (µM)Vmax (nmol/min/mg protein)Ki (µM)Notes
Bacillus subtilisOpuCCholine-O-sulfate4 ± 154 ± 3-Measured in cells grown in minimal medium with 0.4 M NaCl.[5]
Bacillus subtilisOpuCGlycine betaine2.8894.5Choline-O-sulfate acts as a competitive inhibitor.[6]
Penicillium notatumPermeaseCholine-O-sulfate100 - 3001000 - 6000-Vmax is expressed as µmoles per g per min.[8]

Table 2: Kinetic Parameters of Choline Sulfatase

MicroorganismEnzymeSubstrateKm (mM)kcat (s-1)kcat/KM (s-1M-1)Optimal pH
Sinorhizobium melilotiSmCS (BetC)Choline-O-sulfate0.502.44.8 x 1037.6
Sinorhizobium melilotiSmCS (BetC)4-nitrophenyl sulfate--12-
Sinorhizobium meliloti (unmodified)SmCS (BetC)Choline-O-sulfate11.10.27--

Table 3: Gene Expression in Response to Choline Sulfate

MicroorganismGene(s)Inducer (Concentration)Fold Upregulation
Ruegeria pomeroyibetT, betACholine-O-sulfate (2 mM)35- to 85-fold
Ruegeria pomeroyibetI1, betCCholine-O-sulfate (2 mM)< 6-fold

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological significance of choline sulfate in microbial physiology.

Choline-O-Sulfate Transport Assay

This protocol describes a method for measuring the uptake of radiolabeled choline-O-sulfate by bacterial cells.

Materials:

  • Bacterial culture grown to mid-exponential phase.

  • Minimal medium (e.g., SMM for B. subtilis) with and without osmoticum (e.g., NaCl).

  • [14C]-labeled choline-O-sulfate.

  • Unlabeled choline-O-sulfate.

  • Washing buffer (e.g., minimal medium with the same osmolarity as the growth medium).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus with 0.45 µm pore-size filters.

Procedure:

  • Grow bacterial cells in the desired minimal medium to the mid-exponential phase (OD600 of 0.5-0.8). For osmotically induced transport, supplement the medium with an appropriate concentration of NaCl (e.g., 0.4 M for B. subtilis).

  • Harvest the cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C) and wash them twice with the same medium.

  • Resuspend the cells in the assay medium to a final protein concentration of approximately 0.1-0.2 mg/mL.

  • Pre-warm the cell suspension to the desired temperature (e.g., 37°C).

  • Initiate the transport assay by adding [14C]-choline-O-sulfate to the cell suspension at the desired final concentration. For kinetic analysis, use a range of substrate concentrations.

  • At specific time intervals (e.g., 0, 15, 30, 45, 60 seconds), take aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a 0.45 µm pore-size filter.

  • Wash the filters rapidly with two volumes (e.g., 2 mL) of ice-cold washing buffer to remove extracellular radioactivity.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the cell suspension using a standard method (e.g., Bradford assay).

  • Calculate the initial rate of transport in nmol/min/mg of protein. For kinetic analysis, plot the initial transport rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Choline Sulfatase Activity Assay

This protocol describes a colorimetric method for measuring the activity of choline sulfatase.

Materials:

  • Bacterial cell extract or purified enzyme.

  • Choline-O-sulfate solution.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6).

  • Choline oxidase.

  • Horseradish peroxidase (HRP).

  • A suitable chromogenic substrate for HRP (e.g., a colorimetric probe that reacts with H2O2).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare the bacterial cell extract by sonication or other cell lysis methods, followed by centrifugation to remove cell debris. If using a purified enzyme, dilute it in the reaction buffer.

  • Prepare a reaction mixture containing choline oxidase, HRP, and the chromogenic substrate in the reaction buffer.

  • In a 96-well microplate, add the cell extract or purified enzyme to the wells.

  • Initiate the reaction by adding the choline-O-sulfate solution to the wells. The final volume should be consistent across all wells.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C).

  • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a microplate reader.

  • Prepare a standard curve using known concentrations of choline to quantify the amount of choline produced.

  • Calculate the enzyme activity in units (e.g., µmol of choline produced per minute) per mg of protein. For kinetic analysis, vary the concentration of choline-O-sulfate and measure the initial reaction rates to determine Km and kcat.

Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of the expression of genes involved in choline sulfate metabolism using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Bacterial cultures grown under different conditions (e.g., with and without choline sulfate).

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and corresponding buffer and dNTPs.

  • Gene-specific primers for the target genes (e.g., betC, betA, betT) and a reference gene (e.g., 16S rRNA).

  • SYBR Green or other fluorescent DNA-binding dye-based qPCR master mix.

  • qPCR instrument.

Procedure:

  • Grow bacterial cultures to the desired growth phase under control and experimental conditions (e.g., in the presence of 2 mM choline-O-sulfate).

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using a reverse transcriptase, random primers or gene-specific primers, and dNTPs.

  • Set up the qPCR reactions in a qPCR plate. Each reaction should contain the qPCR master mix, forward and reverse primers for the target or reference gene, and the cDNA template. Include no-template controls to check for contamination.

  • Perform the qPCR using a suitable thermal cycling program on a qPCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the instrument's software. Determine the cycle threshold (Ct) values for each gene in each sample.

  • Calculate the relative gene expression using a suitable method, such as the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Visualizations

The following diagrams illustrate the key pathways and regulatory circuits involved in choline sulfate metabolism in microorganisms.

Choline Sulfate Metabolic Pathway

Choline_Sulfate_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Choline-O-Sulfate_ext Choline-O-Sulfate Choline-O-Sulfate_int Choline-O-Sulfate Choline-O-Sulfate_ext->Choline-O-Sulfate_int OpuC / BetT (Transporter) Choline Choline Choline-O-Sulfate_int->Choline Choline Sulfatase (BetC) Sulfate Sulfate (Sulfur Source) Choline-O-Sulfate_int->Sulfate Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline Dehydrogenase (BetA) Glycine_Betaine Glycine Betaine (Osmoprotectant) Betaine_Aldehyde->Glycine_Betaine Betaine Aldehyde Dehydrogenase (BetB)

Caption: Metabolic pathway of choline-O-sulfate in bacteria.

Regulation of the bet Operon by BetI

Bet_Operon_Regulation cluster_operon bet Operon promoter Promoter operator Operator betI betI betT betT BetI_protein BetI Repressor betI->BetI_protein Translation betB betB betA betA BetI_protein->operator Binds and Represses Transcription Choline Choline (Inducer) Choline->BetI_protein Inactivates

Caption: Regulation of the bet operon by the BetI repressor.

Experimental Workflow for Choline-O-Sulfate Transport Assay

Transport_Assay_Workflow start Start culture Grow Bacterial Culture (e.g., with 0.4 M NaCl) start->culture harvest Harvest and Wash Cells culture->harvest resuspend Resuspend in Assay Medium harvest->resuspend initiate Initiate Transport with [14C]-Choline-O-Sulfate resuspend->initiate sample Take Time-Point Samples initiate->sample filter Filter and Wash sample->filter measure Measure Radioactivity filter->measure analyze Calculate Transport Rate and Kinetic Parameters measure->analyze end End analyze->end

Caption: Experimental workflow for a choline-O-sulfate transport assay.

Conclusion

Choline sulfate is a molecule of profound biological significance in the microbial world. Its roles as an osmoprotectant and a versatile nutrient source underscore its importance for microbial survival and adaptation. The elucidation of the transport systems, metabolic pathways, and regulatory networks governing choline sulfate utilization has provided valuable insights into microbial physiology. For researchers and scientists, a deeper understanding of these processes can pave the way for innovations in areas such as crop protection, through the use of osmoprotectant-producing bacteria, and in industrial biotechnology, by harnessing microbial metabolic capabilities. For drug development professionals, the enzymes and transporters involved in choline sulfate metabolism represent potential targets for the development of novel antimicrobial agents that could disrupt essential physiological functions in pathogenic microbes. Continued research in this field promises to uncover further complexities and applications of choline sulfate in the intricate web of microbial life.

References

Choline Sulfate: A Key Player in Plant Sulfur Storage and Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur is an essential macronutrient for plant growth and development, playing a critical role in the synthesis of amino acids, proteins, and various secondary metabolites. Plants have evolved intricate mechanisms to acquire, assimilate, and store sulfur to ensure a continuous supply for their metabolic needs, especially under conditions of sulfur limitation. One such mechanism involves the synthesis and accumulation of choline (B1196258) sulfate (B86663), a zwitterionic sulfur-containing compound. This technical guide provides a comprehensive overview of the role of choline sulfate as a sulfur storage compound in plants, detailing its biosynthesis, transport, catabolism, and the signaling pathways that regulate its metabolism. The guide also includes detailed experimental protocols for the study of choline sulfate and summarizes available quantitative data on its accumulation in various plant species.

The Role of Choline Sulfate in Plant Physiology

Choline sulfate serves a dual function in plants, acting as both a sulfur storage compound and a compatible osmolyte.

  • Sulfur Storage: Under sulfur-deficient conditions, many plant species accumulate choline sulfate in their tissues. It can constitute a significant portion of the soluble organic sulfur pool, acting as a readily available reserve of sulfur that can be mobilized when external sulfur supplies are scarce. This storage function is crucial for maintaining metabolic activity and supporting growth during periods of sulfur limitation. Research has shown that in sulfur-deficient corn, barley, and sunflower plants, choline sulfate can account for up to one-third of the labeled metabolic products from radiosulfate uptake[1].

  • Osmotic Adjustment: In addition to its role in sulfur storage, choline sulfate functions as a compatible osmolyte, particularly in halophytic (salt-tolerant) plants. Under saline conditions, the accumulation of choline sulfate in the cytoplasm helps to maintain cellular turgor and protect cellular structures from the deleterious effects of high ion concentrations[2][3].

Biosynthesis of Choline Sulfate

The biosynthesis of choline sulfate is catalyzed by the enzyme choline sulfotransferase (EC 2.8.2.6). This enzyme facilitates the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) , to choline.

The reaction is as follows:

Choline + PAPS → Choline Sulfate + 3'-phosphoadenosine-5'-phosphate (PAP)

Choline sulfotransferase activity is notably induced by environmental stressors such as salinity and osmotic stress. For instance, in the halophytic genus Limonium, choline sulfotransferase activity in roots and leaves increases significantly upon salinization[2].

Kinetic Properties of Choline Sulfotransferase

Studies on choline sulfotransferase from Limonium perezii have revealed the following kinetic properties[2]:

ParameterValue
pH Optimum 9.0
Apparent Km for Choline 25 µM
Apparent Km for PAPS 5.5 µM

Transport of Choline Sulfate

The movement of choline sulfate within the plant is a critical aspect of its function as a sulfur store. Evidence suggests the existence of active transport mechanisms for choline sulfate. Studies on barley roots have demonstrated the active uptake of choline sulfate from the external medium, indicating the involvement of specific transporter proteins in its cellular accumulation. While specific transporters for choline sulfate have not yet been fully characterized in plants, the general mechanisms of sulfate transport are well-understood and involve families of sulfate transporter (SULTR) proteins[4].

Catabolism of Choline Sulfate

The mobilization of stored sulfur from choline sulfate requires its enzymatic breakdown. This is carried out by the enzyme choline sulfatase (EC 3.1.6.6), which hydrolyzes choline sulfate back into choline and inorganic sulfate.

The reaction is as follows:

Choline Sulfate + H2O → Choline + Sulfate

The released sulfate can then be assimilated into cysteine and other essential sulfur-containing compounds. The activity of choline sulfatase is regulated by the sulfur status of the plant, with increased activity observed under sulfur-deficient conditions, particularly in fungi. While the choline sulfatase enzyme is well-characterized in microorganisms, further research is needed to fully elucidate its properties and regulation in plants[5][6].

Signaling Pathways Regulating Choline Sulfate Metabolism

The accumulation of choline sulfate is tightly regulated by the plant's sulfur nutritional status and by environmental stress signals. While a specific signaling pathway dedicated solely to choline sulfate has not been fully elucidated, its regulation is integrated into the broader network of sulfur deficiency and stress response pathways.

Under sulfur deficiency, a complex signaling cascade is initiated, leading to the upregulation of genes involved in sulfate uptake and assimilation. Key signaling molecules in this response include O-acetylserine (OAS), which accumulates when sulfide (B99878) is limiting for cysteine synthesis[7]. The transcription factor SLIM1 (SULFUR LIMITATION 1) has been identified as a central regulator of the sulfur starvation response in Arabidopsis, controlling the expression of numerous genes, including those for sulfate transporters[8]. It is plausible that the expression of choline sulfotransferase is also under the control of such regulatory networks to coordinate sulfur storage with its availability.

Hormonal signaling also plays a role in the response to sulfur deficiency. Phytohormones such as auxins, cytokinins, and ethylene (B1197577) have been shown to interact with sulfur signaling pathways, influencing root architecture and nutrient uptake[9].

Quantitative Data on Choline Sulfate Accumulation

While the qualitative role of choline sulfate as a sulfur store and osmolyte is well-established, comprehensive quantitative data across a wide range of plant species and stress conditions remains an area of active research. The following table summarizes available data on choline sulfotransferase activity, a proxy for choline sulfate synthesis, under different conditions.

Plant SpeciesTissueConditionFold Increase in Choline Sulfotransferase ActivityReference
Limonium pereziiRoots and LeavesSalinization (40% artificial sea water)At least 4-fold[2][3]
Limonium pereziiCell CultureSalt Shock (20% artificial sea water)Induced[2][3]
Limonium pereziiCell CultureOsmotic Shock (19% PEG 6000)Induced[2][3]

Experimental Protocols

Extraction and Quantification of Choline Sulfate by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of choline sulfate from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Extraction

  • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • To approximately 100 mg of powdered tissue, add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ice bath for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

B. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar choline sulfate molecule.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically used.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Monitor the specific precursor-to-product ion transition for choline sulfate.

  • Quantification: Use a stable isotope-labeled internal standard of choline sulfate for accurate quantification and prepare a calibration curve with authentic choline sulfate standards[10][11][12][13].

Assay for Choline Sulfotransferase Activity (Radiometric Method)

This protocol is adapted from the method described for Limonium species and measures the incorporation of radiolabeled choline into choline sulfate[2].

A. Enzyme Extraction

  • Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM 2-mercaptoethanol (B42355) and 1 mM EDTA).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Use the resulting supernatant as the crude enzyme extract.

B. Assay Mixture (Final Volume: 100 µL)

  • 100 mM Tris-HCl, pH 9.0

  • 10 mM MgCl2

  • 1 mM Dithiothreitol (DTT)

  • 0.5 mM PAPS

  • 50 µM [14C]Choline (specific activity ~50 mCi/mmol)

  • Enzyme extract (adjust protein concentration for linearity)

C. Procedure

  • Initiate the reaction by adding the enzyme extract to the pre-warmed (30°C) assay mixture.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Apply the reaction mixture to a small Dowex 50-H+ cation exchange column to separate the positively charged [14C]choline from the zwitterionic [14C]choline sulfate.

  • Elute the [14C]choline sulfate with water.

  • Quantify the radioactivity in the eluate using liquid scintillation counting.

  • Calculate the enzyme activity based on the amount of [14C]choline sulfate formed per unit time per milligram of protein.

Diagrams

Metabolic Pathway of Choline Sulfate

Choline_Sulfate_Metabolism Choline Choline Choline_Sulfate Choline Sulfate Choline->Choline_Sulfate Choline Sulfotransferase PAPS PAPS (3'-phosphoadenosine- 5'-phosphosulfate) PAPS->Choline_Sulfate PAP PAP (3'-phosphoadenosine- 5'-phosphate) Sulfate Sulfate Choline_Sulfate->Sulfate Choline Sulfatase Cysteine Cysteine Sulfate->Cysteine Sulfate Assimilation

Caption: Biosynthesis and catabolism of choline sulfate in plants.

Experimental Workflow for Choline Sulfate Quantification

Quantification_Workflow Start Plant Tissue (e.g., leaves, roots) Extraction Extraction with 80% Methanol Start->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation LC_MS LC-MS/MS Analysis (HILIC Column) Centrifugation->LC_MS Quantification Quantification using Internal Standard LC_MS->Quantification Result Choline Sulfate Concentration Quantification->Result

Caption: Workflow for the quantification of choline sulfate in plant tissues.

Signaling in Response to Sulfur Deficiency

Sulfur_Deficiency_Signaling S_Deficiency Sulfur Deficiency OAS O-acetylserine (OAS) Accumulation S_Deficiency->OAS SLIM1 SLIM1 (Transcription Factor) OAS->SLIM1 SULTR_Expression ↑ Sulfate Transporter Gene Expression SLIM1->SULTR_Expression Choline_ST_Expression ↑ Choline Sulfotransferase Gene Expression (Hypothesized) SLIM1->Choline_ST_Expression S_Uptake ↑ Sulfate Uptake SULTR_Expression->S_Uptake CS_Accumulation ↑ Choline Sulfate Accumulation Choline_ST_Expression->CS_Accumulation

Caption: A simplified model of the signaling cascade in response to sulfur deficiency.

Conclusion

Choline sulfate plays a multifaceted role in plant metabolism, acting as a vital sulfur reserve and a protective osmolyte. Its synthesis and degradation are tightly regulated in response to the plant's nutritional status and environmental cues. Understanding the intricacies of choline sulfate metabolism holds significant potential for developing strategies to enhance crop resilience to sulfur-deficient soils and saline environments. Further research is warranted to identify the specific transporters and regulatory factors that govern choline sulfate dynamics in plants, which could pave the way for targeted genetic engineering approaches to improve crop performance and nutritional quality.

References

The Enigmatic Presence of Choline Sulfate in Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) sulfate (B86663), a quaternary ammonium (B1175870) compound and an ester of choline, is a known osmolyte and metabolite in various organisms. However, its specific distribution, concentration, and physiological roles within the vast and diverse phyla of marine invertebrates remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of choline sulfate in marine invertebrates. It addresses the significant gap in quantitative data and provides comprehensive, adaptable experimental protocols for the extraction, identification, and quantification of this compound. Furthermore, this guide outlines potential biosynthetic and metabolic pathways and discusses hypothetical signaling roles, offering a foundational framework for future research in this nascent field. The information presented herein is intended to empower researchers to explore the untapped potential of choline sulfate in marine invertebrate physiology and its prospective applications in drug development.

Introduction: The Unexplored Significance of Choline Sulfate

Marine invertebrates have evolved a complex array of organic osmolytes to cope with the fluctuating salinity of their environment. While free amino acids and compounds like glycine (B1666218) betaine (B1666868) have been extensively studied, methylamines and methylsulfonium compounds, including choline sulfate, have been largely overlooked. Choline sulfate's zwitterionic nature at physiological pH suggests its potential as a "compatible osmolyte," a solute that can accumulate to high concentrations to balance osmotic pressure without significantly perturbing cellular functions.

Beyond its role in osmoregulation, the involvement of choline and sulfur in critical biological processes hints at a more complex function for choline sulfate. Choline is a precursor for the neurotransmitter acetylcholine (B1216132) and a key component of cell membranes.[1] Sulfur-containing compounds are also known to be involved in a variety of signaling pathways in marine organisms. This guide aims to provide the necessary tools and theoretical framework to investigate the multifaceted roles of choline sulfate in the biology of marine invertebrates.

Quantitative Data on Choline Sulfate Occurrence

A comprehensive review of existing literature reveals a significant paucity of quantitative data on choline sulfate concentrations in marine invertebrates. While numerous studies have cataloged other osmolytes, choline sulfate is rarely included in these analyses. This represents a critical knowledge gap and a promising area for future research.

To facilitate and standardize future data collection, the following table structure is proposed for reporting choline sulfate concentrations. Researchers are encouraged to utilize the experimental protocols detailed in Section 3 to populate this and similar databases.

Table 1: Proposed Structure for Reporting Choline Sulfate Concentrations in Marine Invertebrates

PhylumClassSpeciesTissue/FluidSalinity (ppt)Concentration (µmol/g wet weight)Concentration (µmol/g dry weight)Analytical MethodReference
e.g., Molluscae.g., Bivalviae.g., Mytilus edulise.g., Gille.g., 35e.g., (Value)e.g., (Value)e.g., HILIC-LC-MS/MSe.g., (Citation)
e.g., Arthropodae.g., Malacostracae.g., Carcinus maenase.g., Hemolymphe.g., 32e.g., (Value)e.g., N/Ae.g., ¹H-NMRe.g., (Citation)
e.g., Echinodermatae.g., Asteroideae.g., Asterias rubense.g., Tube feete.g., 34e.g., (Value)e.g., (Value)e.g., HILIC-LC-MS/MSe.g., (Citation)

Experimental Protocols

The following protocols are detailed methodologies adapted from established analytical techniques for choline and other quaternary ammonium compounds, specifically tailored for the analysis of choline sulfate in marine invertebrate tissues.

Protocol 1: Extraction of Quaternary Ammonium Compounds from Marine Invertebrate Tissue

This protocol describes a robust method for the extraction of polar metabolites, including choline sulfate, from soft-bodied marine invertebrates.

Materials:

  • Marine invertebrate tissue (fresh or frozen at -80°C)

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • Ultrapure water

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge (capable of 4°C and >12,000 x g)

  • Lyophilizer (optional)

Procedure:

  • Tissue Preparation: Excise the desired tissue from the organism. If not proceeding immediately, flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • Homogenization: Weigh approximately 100 mg of wet tissue. If frozen, keep on dry ice. Add the tissue to a pre-chilled homogenization tube. Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

  • Disruption: Homogenize the tissue thoroughly until a uniform suspension is achieved. For tough tissues, bead beating may be necessary.

  • Phase Separation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous/methanolic layer (containing polar metabolites like choline sulfate), a lower chloroform layer (containing lipids), and a solid pellet of precipitated proteins and other macromolecules.

  • Collection: Carefully collect the upper aqueous/methanolic phase using a pipette and transfer it to a new microcentrifuge tube.

  • Drying: Dry the collected supernatant using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of a solvent compatible with the subsequent analytical method (e.g., 90:10 acetonitrile:water for HILIC-LC-MS/MS or a deuterated solvent for NMR).

  • Storage: Store the reconstituted extract at -80°C until analysis.

G tissue 1. Marine Invertebrate Tissue homogenize 2. Homogenize in Chloroform: Methanol:Water (1:2:0.8) tissue->homogenize centrifuge 3. Centrifuge (12,000 x g, 4°C) homogenize->centrifuge phases 4. Phase Separation centrifuge->phases collect 5. Collect Aqueous/Methanolic Phase phases->collect Upper Layer dry 6. Dry Supernatant collect->dry reconstitute 7. Reconstitute in Analytical Solvent dry->reconstitute analyze 8. Analyze (LC-MS/MS or NMR) reconstitute->analyze G sample Reconstituted Extract lc HILIC Separation sample->lc Injection ms ESI-MS/MS Detection lc->ms Elution quant Quantification ms->quant MRM Data G Choline Choline Enzyme Choline Sulfotransferase Choline->Enzyme PAPS PAPS PAPS->Enzyme CholineSulfate Choline Sulfate PAP PAP Enzyme->CholineSulfate Enzyme->PAP G cluster_downstream Downstream Metabolism CholineSulfate Choline Sulfate Enzyme Choline Sulfatase CholineSulfate->Enzyme Water H₂O Water->Enzyme Choline Choline PC Phosphatidylcholine Choline->PC CDP-Choline Pathway Betaine Glycine Betaine Choline->Betaine Oxidation Sulfate Sulfate Enzyme->Choline Enzyme->Sulfate

References

Choline Sulfate as a Precursor for Glycine Betaine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218) betaine (B1666868) (GB) is a potent osmoprotectant accumulated by a wide range of organisms to counteract osmotic stress. While the synthesis of GB from choline (B1196258) is well-documented, a number of microorganisms utilize an alternative pathway initiated from the precursor choline-O-sulfate. This technical guide provides an in-depth overview of the biochemical conversion of choline-O-sulfate to glycine betaine, focusing on the enzymatic pathway, transport mechanisms, and relevant quantitative data. Detailed experimental protocols for the cloning, expression, and characterization of the key enzymes, alongside methods for metabolite quantification, are provided to facilitate further research in this area.

The Biochemical Pathway: From Choline Sulfate (B86663) to Glycine Betaine

In several bacteria, most notably the soil bacterium Sinorhizhobium meliloti, glycine betaine can be synthesized from choline-O-sulfate via a three-step enzymatic pathway.[1] This process is encoded by the bet operon, which includes the structural genes betC, betA, and betB.[2][3] The pathway is initiated by the cellular uptake of choline-O-sulfate.

The three core enzymatic steps are:

  • Hydrolysis: Choline-O-sulfate is hydrolyzed by the enzyme Choline Sulfatase (BetC) to yield choline and an inorganic sulfate molecule.[1][2]

  • First Oxidation: The resulting choline is oxidized to betaine aldehyde by Choline Dehydrogenase (BetA) .[4][5]

  • Second Oxidation: Betaine aldehyde is subsequently and irreversibly oxidized to the final product, glycine betaine , by Betaine Aldehyde Dehydrogenase (BetB) .[4][5]

Glycine_Betaine_Synthesis_Pathway cluster_outside Extracellular Space cluster_inside Cytoplasm Choline-O-Sulfate_ext Choline-O-Sulfate Choline-O-Sulfate_int Choline-O-Sulfate Choline-O-Sulfate_ext->Choline-O-Sulfate_int ABC Transporter (e.g., BetD) Choline Choline Choline-O-Sulfate_int->Choline BetC (Choline Sulfatase) Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde BetA (Choline Dehydrogenase) Glycine_Betaine Glycine Betaine Betaine_Aldehyde->Glycine_Betaine BetB (Betaine Aldehyde Dehydrogenase)

Figure 1: Overview of the glycine betaine synthesis pathway from extracellular choline-O-sulfate.

Transport Mechanisms for Choline-O-Sulfate

The initiation of the metabolic pathway is contingent on the transport of choline-O-sulfate across the cell membrane. This process is mediated by dedicated transport systems. In Bacillus subtilis, a high-affinity ATP-binding cassette (ABC) transport system is responsible for its uptake.[6] In the bacterium Pseudomonas sp. ATCC19151, a gene designated betD is identified as encoding a substrate-binding protein component of an ABC transporter for choline sulfate.[7] Filamentous fungi such as Penicillium notatum possess a highly specific choline-O-sulfate permease.[8] These transport systems are crucial for scavenging the precursor from the environment, particularly under conditions of osmotic stress.

Enzymology and Quantitative Data

The conversion of choline-O-sulfate to glycine betaine is a highly efficient process catalyzed by three distinct enzymes. The kinetic properties of these enzymes have been characterized in several organisms.

Choline Sulfatase (BetC)
  • Function: Catalyzes the hydrolysis of the sulfate ester bond in choline-O-sulfate.[1]

  • Enzyme Family: A member of the alkaline phosphatase (AP) superfamily.[2][9]

  • Mechanism: Proceeds via a nucleophilic attack resulting in S-O bond cleavage.[9][10]

Choline Dehydrogenase (BetA)
  • Function: Catalyzes the oxidation of the primary alcohol group of choline to an aldehyde.[4]

  • Enzyme Family: Belongs to the glucose-methanol-choline (GMC) oxidoreductase superfamily and typically contains a flavin adenine (B156593) dinucleotide (FAD) cofactor.[11][12]

Betaine Aldehyde Dehydrogenase (BetB)
  • Function: Catalyzes the NAD(P)⁺-dependent oxidation of betaine aldehyde to a carboxylate.[13]

  • Enzyme Family: A member of the aldehyde dehydrogenase (ALDH) superfamily.[14][15]

Table 1: Kinetic Parameters of Key Pathway Enzymes

Enzyme Organism Substrate KM (mM) kcat (s⁻¹) kcat/KM (s⁻¹M⁻¹) Specific Activity Reference(s)
Choline Sulfatase (BetC) Sinorhizobium meliloti Choline-O-Sulfate 0.50 2.4 4.8 x 10³ - [10]
Choline Dehydrogenase (BetA) Halomonas elongata Choline - - - 0.9 µmol O₂ min⁻¹mg⁻¹mM⁻¹ [9]

| Betaine Aldehyde Dehydrogenase (BetB) | Pseudomonas aeruginosa | Betaine Aldehyde | 0.012 (NADP⁺) | - | - | 74.5 U/mg |[13] |

Physiological Role and Accumulation Data

Choline-O-sulfate can serve directly as a compatible solute or as a precursor for the more potent osmoprotectant, glycine betaine.[6] The conversion and subsequent accumulation are often regulated by the level of osmotic stress.

Table 2: Osmoprotective Concentrations and Intracellular Accumulation

Organism/System Compound Effective Concentration Intracellular Level Condition Reference(s)
Bacillus subtilis Choline-O-Sulfate 20 µM (notable effect) - High Osmolality Medium [6]
Bacillus subtilis Choline-O-Sulfate 100-200 µM (full protection) - High Osmolality Medium [6]
Penicillium fellutanum Glycine Betaine - 70 mM 3 M NaCl [11]
Penicillium fellutanum Choline-O-Sulfate - 46 mM 3 M NaCl [11]

| Estuarine Bacteria | Glycine Betaine (from Choline) | - | 2.1 - 34 mM | Salinity increase (14 to 35 ppt) |[16] |

Experimental Protocols

This section provides detailed methodologies for the study of the choline-O-sulfate to glycine betaine pathway.

Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analytics Analytical Chemistry A 1. Gene Amplification (PCR of betC, betA, betB) B 2. Vector Ligation (e.g., pET Expression Vector) A->B C 3. Transformation (E. coli Expression Host) B->C D 4. Recombinant Protein Expression (IPTG Induction) C->D E 5. Protein Purification (Affinity & Ion-Exchange Chromatography) D->E G 7. Metabolite Extraction (from cell cultures) D->G F 6. Enzyme Activity Assays (Spectrophotometry) E->F H 8. Metabolite Quantification (HPLC or NMR) G->H

Figure 2: General experimental workflow for studying the glycine betaine synthesis pathway.

Protocol 1: Cloning and Recombinant Expression of Pathway Enzymes (e.g., betC)
  • Gene Amplification: Amplify the target gene (e.g., betC from S. meliloti genomic DNA) via Polymerase Chain Reaction (PCR). Design primers to include restriction sites (e.g., NdeI and HindIII) compatible with the chosen expression vector.[17]

  • Vector and Insert Preparation: Digest both the PCR product and the expression vector (e.g., pET-21b(+)) with the selected restriction enzymes. Purify the digested DNA fragments from an agarose (B213101) gel.[17]

  • Ligation: Ligate the purified gene insert into the digested expression vector using T4 DNA ligase. This creates a recombinant plasmid designed for protein overexpression, often with an affinity tag (e.g., His₆-tag).[17]

  • Transformation and Expression: Transform the recombinant plasmid into a suitable cloning host (e.g., E. coli DH5α) for plasmid propagation, followed by transformation into an expression host (e.g., E. coli BL21(DE3)). Grow the expression host in a suitable medium (e.g., LB) to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding a final concentration of 0.4-1.0 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 4-16 hours at a reduced temperature (e.g., 16-25°C).[9][18]

Protocol 2: Purification of Recombinant His-tagged Enzymes
  • Cell Lysis: Harvest the induced cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange/Dialysis: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column to remove imidazole. A typical yield for recombinant choline sulfatase is ~6 mg of pure protein per gram of wet cells.[10]

Protocol 3: Enzyme Activity Assays
  • Choline Sulfatase (BetC) Assay:

    • Method: Spectrophotometrically monitor the hydrolysis of the artificial substrate p-nitrophenyl sulfate (pNPS).[19]

    • Reaction Mixture: 50 mM Tris-HCl (pH 7.6), 1 mM pNPS, and purified enzyme.

    • Detection: Measure the increase in absorbance at 405 nm resulting from the formation of p-nitrophenol.

  • Choline Dehydrogenase (BetA) Assay:

    • Method: Monitor the rate of substrate-dependent oxygen consumption using an oxygen electrode.[9]

    • Reaction Mixture: Air-saturated 50 mM potassium phosphate (B84403) (pH 7.0), 1 mM phenazine (B1670421) methosulfate (as a primary electron acceptor), 1-50 mM choline, and purified enzyme.

    • Detection: Record the decrease in dissolved oxygen concentration over time.

  • Betaine Aldehyde Dehydrogenase (BetB) Assay:

    • Method: Spectrophotometrically monitor the formation of NAD(P)H.[13]

    • Reaction Mixture: 100 mM potassium phosphate buffer (pH 8.0), 1.0 mM betaine aldehyde, 0.3 mM NADP⁺ (or NAD⁺), and purified enzyme.[13]

    • Detection: Measure the increase in absorbance at 340 nm. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.[13]

Protocol 4: Quantification of Metabolites by HPLC-MS/MS
  • Sample Preparation: Quench metabolism and extract metabolites from cell pellets using a cold solvent mixture (e.g., acetonitrile (B52724)/methanol/water). Centrifuge to remove cell debris.[20]

  • Chromatographic Separation: Separate choline and glycine betaine using normal-phase chromatography on a silica (B1680970) column.[20][21]

  • Detection and Quantification: Use tandem mass spectrometry (MS/MS) in the multiple-reaction monitoring (MRM) mode for high sensitivity and specificity.[21]

    • Molecular Transitions: m/z 104→60 for choline and m/z 118→59 for glycine betaine.[21]

    • Quantification: Use stable isotope-labeled internal standards (e.g., d₉-choline, d₉-betaine) for accurate quantification.[20]

Protocol 5: Quantification of Metabolites by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare cell extracts as described for HPLC. Lyophilize the aqueous fraction and reconstitute in D₂O containing a known concentration of an internal standard (e.g., TSP or DSS).

  • Data Acquisition: Acquire 1D ¹H-NMR spectra on a high-field NMR spectrometer (e.g., ≥500 MHz). Suppress the residual water signal using an appropriate pulse sequence (e.g., CPMG or presaturation).[4]

  • Analysis and Quantification:

    • Identification: Identify metabolites based on their characteristic chemical shifts. The N-methyl protons of glycine betaine produce a sharp singlet at ~3.27 ppm, and the N-methyl protons of choline resonate as a singlet at ~3.21 ppm.

    • Quantification: Integrate the area of the characteristic peaks and calculate the concentration relative to the integral of the known amount of internal standard.[6][22]

Conclusion

The synthesis of glycine betaine from choline-O-sulfate represents a crucial adaptive strategy for microorganisms facing osmotic challenges. This pathway, underpinned by the sequential action of choline sulfatase, choline dehydrogenase, and betaine aldehyde dehydrogenase, provides a direct link between environmental sulfur metabolism and osmoprotection. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to explore the mechanistic details of this pathway, its regulation, and its potential for biotechnological applications, such as the engineering of stress-tolerant crops or microorganisms.

References

Structural Elucidation of Choline O-Sulfate from Natural Sources: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) O-sulfate is a naturally occurring quaternary ammonium (B1175870) compound found in a variety of organisms, including halophytic plants, fungi, and bacteria.[1][2][3] It plays a significant role as a compatible osmolyte, helping cells to survive in high-salinity environments.[1][2] In some bacteria, such as Sinorhizobium meliloti, choline O-sulfate serves as a precursor for the biosynthesis of glycine (B1666218) betaine (B1666868), another important osmoprotectant.[1][4] Given its role in cellular stress responses, there is growing interest in understanding the biosynthesis, metabolism, and potential pharmacological applications of choline O-sulfate.

This technical guide provides a comprehensive overview of the methods for the structural elucidation of choline O-sulfate from natural sources. It covers the key stages of isolation, purification, and characterization using modern analytical techniques. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to assist researchers in this field.

Isolation and Purification of Choline O-Sulfate

The isolation and purification of the zwitterionic choline O-sulfate from complex natural matrices can be challenging. The following is a generalized workflow, followed by a more detailed experimental protocol based on methods reported for the separation of quaternary ammonium compounds from biological samples.

Generalized Experimental Workflow

Isolation and Purification Workflow start Biomass Collection (e.g., Limonium perezii leaves) extraction Extraction (e.g., with 80% ethanol) start->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation concentration Concentration (Rotary Evaporation) centrifugation->concentration ion_exchange Ion-Exchange Chromatography (e.g., Dowex 50W-X8) concentration->ion_exchange elution Elution (e.g., with NH4OH) ion_exchange->elution final_purification Final Purification (e.g., HPLC) elution->final_purification characterization Structural Elucidation (NMR, MS) final_purification->characterization

A generalized workflow for the isolation and purification of choline O-sulfate.
Detailed Experimental Protocol: Isolation from Plant Material (e.g., Limonium species)

This protocol is adapted from methods for the extraction and purification of quaternary ammonium compounds from halophytes.[5]

  • Extraction:

    • Harvest fresh plant material (e.g., leaves of Limonium perezii).

    • Homogenize the tissue in 80% ethanol (B145695) at a ratio of 1:10 (w/v).

    • Stir the homogenate for 4 hours at room temperature.

    • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid debris.

    • Collect the supernatant.

  • Initial Purification by Ion-Exchange Chromatography:

    • Concentrate the supernatant under reduced pressure using a rotary evaporator.

    • Resuspend the resulting aqueous extract in deionized water.

    • Load the extract onto a Dowex 50W-X8 (H+ form) cation-exchange column.

    • Wash the column with deionized water to remove anionic and neutral compounds.

    • Elute the quaternary ammonium compounds, including choline O-sulfate, with 2 M ammonium hydroxide.

  • Further Purification:

    • Lyophilize the eluate to remove the ammonium hydroxide.

    • Redissolve the dried residue in a minimal amount of the appropriate solvent for further purification by high-performance liquid chromatography (HPLC), if necessary. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like choline O-sulfate.

Structural Elucidation by Spectroscopic and Spectrometric Methods

The definitive identification of choline O-sulfate is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For choline O-sulfate, ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, provide unambiguous structural information.

The following is a general protocol for the NMR analysis of a purified sample of choline O-sulfate.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified choline O-sulfate in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • For the ¹H NMR spectrum, use a solvent suppression pulse sequence to attenuate the residual HOD signal.

The following table summarizes the ¹H and ¹³C NMR chemical shifts for choline O-sulfate in D₂O.[6][7]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹H Multiplicity Key HMBC Correlations
N(CH₃)₃3.2756.4sC-1, C-2
H₂-13.6568.2tC-2, N(CH₃)₃
H₂-24.3460.1tC-1, N(CH₃)₃

s = singlet, t = triplet

A detailed quantum-mechanical driven ¹H iterative full spin analysis has provided precise coupling constants for choline O-sulfate.[6][7]

Coupling Value (Hz)
²JH-1, H-1'-13.81
³JH-1, H-27.16
³JH-1', H-22.12
³JH-1, N2.66
²JH-2, N0.37
²JN-CH₃, N0.48
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For choline O-sulfate, electrospray ionization (ESI) is a suitable soft ionization technique.

This protocol is a general guideline for the analysis of choline O-sulfate by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation:

    • Use a HILIC column for chromatographic separation.

    • The mobile phase can consist of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Employ a gradient elution to achieve good separation from other components in the extract.

  • Mass Spectrometric Detection:

    • Use an ESI source in positive ion mode.

    • The precursor ion for choline O-sulfate is [M+H]⁺ at m/z 184.06.

    • For tandem MS (MS/MS), fragment the precursor ion and monitor for characteristic product ions, such as m/z 104.1 (choline) and m/z 60.1 (trimethylamine fragment).

Metabolic Pathway of Choline O-Sulfate

In several bacteria, choline O-sulfate is a substrate in the biosynthesis of glycine betaine. This metabolic pathway is crucial for osmoregulation.

Metabolic Pathway of Choline O-Sulfate choline_sulfate Choline O-Sulfate choline Choline choline_sulfate->choline  BetC (Choline Sulfatase) betaine_aldehyde Betaine Aldehyde choline->betaine_aldehyde BetA (Choline Dehydrogenase) glycine_betaine Glycine Betaine betaine_aldehyde->glycine_betaine BetB (Betaine Aldehyde Dehydrogenase)

References

Choline Sulfate Transport in Prokaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Choline-O-sulfate is a vital osmoprotectant for many prokaryotic species, enabling survival in high-osmolality environments. Its transport into the cell is a tightly regulated process, primarily mediated by high-affinity ATP-binding cassette (ABC) transporters. This document provides an in-depth overview of the known mechanisms of choline (B1196258) sulfate (B86663) transport in prokaryotes, focusing on the well-characterized OpuC transporter in Bacillus subtilis. It details the kinetic parameters of transport, the molecular basis of regulation by osmotic stress and transcriptional repressors, and provides standardized protocols for experimental characterization. Visual diagrams of the transport mechanism, regulatory pathways, and experimental workflows are included to facilitate understanding.

Core Transport Mechanisms

Prokaryotic cells employ sophisticated systems to acquire choline-O-sulfate from the environment. The predominant mechanism identified is primary active transport via the ABC superfamily. In some bacteria, a secondary strategy involving extracellular hydrolysis followed by the transport of the resulting choline is utilized.

ATP-Binding Cassette (ABC) Transporters: The OpuC System

The most thoroughly characterized choline-O-sulfate transport system is the OpuC transporter in Bacillus subtilis.[1][2][3] OpuC is a multi-subunit ABC transporter that utilizes the energy from ATP hydrolysis to drive the high-affinity uptake of choline-O-sulfate and other compatible solutes like glycine (B1666218) betaine (B1666868).[1][2]

The general mechanism for an ABC importer like OpuC involves several key steps:

  • Substrate Binding: The process begins in the periplasmic space (in Gram-negative bacteria) or on the extracellular surface (in Gram-positive bacteria), where a high-affinity substrate-binding protein (SBP) captures the choline-O-sulfate molecule.[4][5]

  • Docking and Translocation: The substrate-loaded SBP docks with the transporter's transmembrane domains (TMDs). This binding event triggers a conformational change.[5][6]

  • ATP Hydrolysis: The conformational change is transmitted to the cytosolic nucleotide-binding domains (NBDs), which bind and hydrolyze ATP.[6][7]

  • Substrate Release: The energy released from ATP hydrolysis powers a further conformational change in the TMDs, opening a channel to the cytoplasm and releasing the choline-O-sulfate molecule into the cell.[4][6]

  • Resetting the Transporter: Following substrate release, the transporter resets to its initial conformation, ready for another transport cycle.

Choline-O-sulfate has been shown to be a competitive inhibitor of glycine betaine transport by OpuC, indicating that both substrates utilize the same binding site on the transporter.[1] In B. subtilis, OpuC is the sole system responsible for choline-O-sulfate uptake.[1]

G TMD Transmembrane Domains (TMD) NBD Nucleotide-Binding Domains (NBD) TMD->NBD:n1 3. Signal Conformational Change COS_in Choline-O-Sulfate TMD->COS_in 5. Translocation ADP 2 ADP + 2 Pi NBD:n1->ADP ATP 2 ATP ATP->NBD:n1 4. Hydrolysis SBP_unbound Substrate-Binding Protein (SBP) SBP_bound SBP-COS Complex COS_out Choline-O-Sulfate COS_out->SBP_unbound 1. Binding SBP_bound->TMD:p1 2. Docking

Caption: Mechanism of an ABC transporter for choline-O-sulfate uptake.
Hydrolysis-Coupled Transport

An alternative strategy observed in bacteria like Sinorhizobium meliloti involves the extracellular conversion of choline-O-sulfate into choline via a choline sulfatase enzyme, encoded by the betC gene. The liberated choline is then transported into the cell by high-affinity choline transporters, such as the ChoXWV (ABC-type) or BetT (secondary transporter) systems.[8] This pathway is often associated with the catabolism of choline-O-sulfate for use as a carbon, nitrogen, or sulfur source, in addition to its role in osmoprotection via conversion to glycine betaine.[9]

Regulation of Transport Activity

The transport of choline sulfate is tightly controlled at both the activity and transcriptional levels to respond effectively to environmental cues, primarily osmotic stress.

Osmotic Regulation

The activity of transporters like OpuC is directly stimulated by increases in the external osmolality.[1][2] Studies on the related OpuA transporter in Lactococcus lactis suggest that the transporter itself can act as an osmosensor.[10][11][12] Activation is not triggered by a specific signaling molecule but rather by changes in the physical state of the cell membrane and/or increases in intracellular ionic strength that result from water efflux under hyperosmotic conditions.[10][12] This allows for a rapid, post-translational response to osmotic shock, enabling the cell to immediately begin accumulating compatible solutes.

Transcriptional Regulation by BetI Repressors

In many Alphaproteobacteria, the genes encoding choline and choline-O-sulfate transporters and metabolic enzymes (bet genes) are regulated by transcriptional repressors of the TetR family, known as BetI.[8][13][14]

  • Repression: In the absence of an inducer and under low osmotic stress, BetI binds to specific operator sequences in the DNA, physically blocking the transcription of the bet operon, which includes the transporter genes.[8][15][16]

  • Induction/Derepression: Choline, either taken up directly or produced from the hydrolysis of choline-O-sulfate, acts as an inducer molecule. It binds to the BetI repressor, causing a conformational change that makes BetI release from the DNA operator.[8][13] This derepression allows for the transcription of the transporter and associated metabolic genes.

  • Dual Regulation: In organisms like Ruegeria pomeroyi, a novel two-repressor system exists. BetI1 controls the choline sulfatase (betC), while a second, osmo-responsive repressor, BetI2, controls the choline transporter (betT).[8][13] High salinity leads to the repression of betI2 expression, further enhancing the derepression of the choline transporter to accelerate the production of the osmoprotectant glycine betaine from its precursor, choline.[8]

G cluster_stress Environmental Signals cluster_regulation Regulatory Elements cluster_response Cellular Response OsmoticStress High Osmotic Stress Transport Increased Transport Activity OsmoticStress->Transport Post-translational Activation Choline Choline / Choline-O-Sulfate (Inducer) BetI BetI Repressor (Active) Choline->BetI Induces Inactivation BetI_inactive BetI-Choline Complex (Inactive) Operator bet Operator (DNA) BetI->Operator Binds & Represses BetI_inactive->Operator Releases Transcription Transcription of Transporter Genes Operator->Transcription Allows Uptake Choline-O-Sulfate Uptake Transcription->Uptake Transport->Uptake

Caption: Dual regulatory pathways for choline sulfate transport.

Quantitative Data on Transport Kinetics

The efficiency of a transport system is defined by its kinetic parameters. The OpuC transporter of B. subtilis has been shown to be a high-affinity system for choline-O-sulfate.

Transporter SystemOrganismSubstrateKm (μM)Vmax (nmol/min·mg protein)NotesCitation
OpuC (ABC) Bacillus subtilisCholine-O-Sulfate4 ± 154 ± 3Measured in cells grown in medium with 0.4 M NaCl.[1][2][17]
OpuC (ABC) Bacillus subtilisGlycine Betaine665For comparison.
OpuC (ABC) Bacillus subtilisL-Carnitine5.871.5For comparison.

Experimental Protocols

Characterizing solute transport systems is fundamental to understanding their function. The radiolabeled substrate uptake assay is the gold-standard method for measuring transport kinetics directly.

Protocol: Radiolabeled Choline-O-Sulfate Uptake Assay

This protocol outlines the measurement of choline-O-sulfate transport into bacterial cells using a radiolabeled substrate, such as [14C]choline-O-sulfate.

Materials:

  • Bacterial culture of interest.

  • Appropriate growth medium (e.g., SMM minimal medium for B. subtilis).

  • High-osmolality growth medium (e.g., SMM + 0.4 M NaCl) for inducing transporter expression.

  • Radiolabeled substrate (e.g., [1,2-dimethyl-14C]choline-O-sulfate).

  • Unlabeled ("cold") choline-O-sulfate.

  • Wash buffer (e.g., original growth medium without carbon source).

  • Membrane filtration apparatus (e.g., 96-well harvester or standard manifold).

  • Glass fiber filters (e.g., GF/C or equivalent, 0.45 µm pore size).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Water bath or incubator set to the desired temperature (e.g., 37°C).

Procedure:

  • Cell Growth and Induction:

    • Inoculate the bacterial strain into the appropriate growth medium. For studying osmoregulated transporters, grow parallel cultures in standard medium and high-osmolality medium to the mid-logarithmic phase (e.g., OD578 = 0.3 to 0.5).[3]

  • Cell Preparation:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with wash buffer to remove residual medium.[18]

    • Resuspend the cells in fresh, pre-warmed assay buffer to a standardized cell density. Determine the protein concentration of the cell suspension for later normalization of uptake rates.

  • Uptake Assay:

    • Pre-warm the cell suspension to the assay temperature (e.g., 37°C) for 5-10 minutes.

    • To initiate the transport reaction, add the radiolabeled choline-O-sulfate to the cell suspension to achieve the desired final concentration. For kinetic analysis, this will be a range of concentrations (e.g., 1 to 40 µM).[3]

    • Incubate the mixture with gentle agitation. Take samples at specific time points (e.g., 30, 60, 90, 120 seconds).

  • Stopping the Reaction and Filtration:

    • At each time point, take a defined volume of the cell suspension (e.g., 100-200 µL) and immediately add it to the filtration apparatus.

    • Rapidly apply a vacuum to filter the cells onto the glass fiber filter. This step separates the cells from the assay buffer containing the unincorporated radiolabel.[19][20]

    • Immediately wash the filter with several volumes of ice-cold wash buffer to remove any non-specifically bound substrate.

  • Quantification:

    • Transfer the filter into a scintillation vial.

    • Add an appropriate volume of scintillation cocktail and vortex briefly.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Convert CPM to moles of substrate transported using the specific activity of the radiolabeled stock.

    • Normalize the uptake to the cell protein concentration (e.g., nmol/min/mg of protein).

    • Plot the initial rates of uptake against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the transporter.[18]

G start Start culture 1. Grow bacterial culture to mid-log phase (with/without osmotic stress) start->culture harvest 2. Harvest and wash cells culture->harvest resuspend 3. Resuspend in assay buffer and pre-warm to 37°C harvest->resuspend initiate 4. Initiate uptake with [14C]Choline-O-Sulfate resuspend->initiate incubate 5. Incubate and take samples at time intervals initiate->incubate stop 6. Stop reaction by rapid vacuum filtration incubate->stop wash 7. Wash filter with ice-cold buffer stop->wash measure 8. Measure radioactivity with scintillation counter wash->measure analyze 9. Normalize data and calculate Km and Vmax measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for a radiolabeled transport assay.

Implications for Drug Development

Understanding the specific mechanisms of nutrient uptake, particularly those essential for survival under stress, opens avenues for novel antimicrobial strategies. High-affinity transporters like OpuC are potential targets for the development of inhibitors that could compromise a pathogen's ability to withstand osmotic stress, such as that encountered within a host organism. Furthermore, these transporters could potentially be exploited as a "Trojan horse" mechanism to deliver antimicrobial compounds that mimic the structure of their natural substrates. A thorough characterization of their structure, function, and regulation is a critical first step in these endeavors.

References

Evolutionary Conservation of the Choline Sulfate Metabolic Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The choline (B1196258) sulfate (B86663) metabolic pathway plays a crucial, evolutionarily conserved role in cellular adaptation to osmotic stress and in the acquisition of essential nutrients like carbon, nitrogen, and sulfur. Choline-O-sulfate, an osmoprotectant accumulated by a diverse range of organisms, is at the heart of this pathway. Its synthesis and degradation are tightly regulated processes involving a suite of specialized enzymes. This technical guide provides a comprehensive overview of the core components of the choline sulfate metabolic pathway, its evolutionary conservation, detailed experimental protocols for its study, and a summary of key quantitative data. This information is intended to be a valuable resource for researchers in molecular biology, drug development, and environmental microbiology.

Core Components of the Choline Sulfate Metabolic Pathway

The metabolism of choline sulfate primarily involves two key processes: its synthesis from choline and its degradation to choline, which can then be further metabolized. In many microorganisms, the degradation of choline-O-sulfate is the first step in a pathway that converts it to the potent osmoprotectant, glycine (B1666218) betaine (B1666868).

The central enzymes and regulatory elements in this pathway include:

  • Choline Sulfotransferase (EC 2.8.2.6): This enzyme catalyzes the synthesis of choline-O-sulfate from choline and 3'-phosphoadenylyl sulfate (PAPS), the universal sulfate donor.[1]

  • Choline Sulfatase (BetC; EC 3.1.6.6): A key enzyme that hydrolyzes choline-O-sulfate to choline and inorganic sulfate.[2] This is often the initial step in the utilization of choline-O-sulfate as a source of carbon, nitrogen, or sulfur, or as a precursor for glycine betaine synthesis.[3]

  • Choline Dehydrogenase (BetA; EC 1.1.99.1): This enzyme oxidizes choline to betaine aldehyde.[4]

  • Betaine Aldehyde Dehydrogenase (BetB; EC 1.2.1.8): This enzyme catalyzes the final step in the synthesis of glycine betaine, the oxidation of betaine aldehyde.[5]

  • BetI: A regulatory protein that often controls the expression of the bet genes in response to the availability of choline.[6]

The genetic basis for the core degradation pathway in many bacteria is the bet operon, which frequently includes the genes betA, betB, and a regulatory gene betI. In some bacteria, such as Sinorhizobium meliloti, the betC gene for choline sulfatase is also part of this operon, forming a betICBA cluster.[7] However, in other bacteria like Pseudomonas species, the betC gene is located elsewhere in the genome.[6]

Evolutionary Conservation

The choline sulfate metabolic pathway exhibits a broad phylogenetic distribution, with components found in bacteria, fungi, plants, and even some archaea, highlighting its ancient origins and fundamental importance.

Bacteria: The pathway is well-characterized in various bacterial phyla, particularly in Proteobacteria. The bet gene cluster organization provides insights into its evolution. For instance, the presence of the complete betICBA operon in the family Rhizobiaceae suggests a role in both osmoprotection and nutrient acquisition in these symbiotic bacteria.[2] In free-living bacteria, the betC gene is often found in a cassette with a choline sulfate transporter, indicating its primary function in sulfur scavenging.[2] Phylogenetic analyses of BetA reveal its membership in the glucose-methanol-choline (GMC) oxidoreductase family, with homologs found in both Alpha- and Gammaproteobacteria.[8] Similarly, phylogenetic studies of BetB show distinct families, with ALDH9 comprising animal and proteobacterial sequences and ALDH10 containing plant and some bacterial sequences, suggesting a complex evolutionary history with potential instances of horizontal gene transfer.[9]

Fungi: Choline sulfate metabolism is crucial for many filamentous fungi, where it serves as a sulfur source and an osmoprotectant.[10] The choline sulfatase in fungi, like that in Aspergillus nidulans, is typically induced under sulfur starvation conditions.[11] Phylogenetic analyses of fungal sulfotransferases suggest a deep evolutionary history with distinct clusters of aryl sulfotransferases.[12]

Plants: In the plant kingdom, choline sulfotransferase activity is particularly prominent in halophytes, such as members of the genus Limonium, where choline-O-sulfate acts as a compatible solute to mitigate salt stress.[13] The plant sulfotransferase (SOT) gene family is diverse and has undergone lineage-specific expansions and contractions, reflecting the adaptation of different plant species to their environments. Phylogenetic analyses have classified plant SOTs into several subfamilies, with soluble sulfotransferases (SULTs) showing significant variation in gene number across species.[3][14]

Archaea: The presence and function of a complete choline sulfate metabolic pathway in Archaea are less well-documented. However, evidence suggests that some archaea possess enzymes involved in choline metabolism. For instance, ACh-synthesizing activity has been detected in various archaeal strains, indicating the presence of choline-related metabolic pathways in this domain of life.[3] Furthermore, genomic analyses have identified putative choline sulfatase (betC) genes in a variety of archaea, suggesting a potential role in sulfur acquisition or osmoprotection in these extremophiles.[2] The metabolism of sulfur-containing compounds is a key feature of many archaea, and the utilization of choline sulfate would be consistent with their diverse metabolic capabilities.[6]

Data Presentation: Quantitative Enzyme Kinetics

The following tables summarize the available kinetic data for the key enzymes of the choline sulfate metabolic pathway from various organisms. These data are crucial for understanding the efficiency and substrate specificity of these enzymes and for comparative functional studies.

Table 1: Kinetic Parameters of Choline Sulfatase (BetC)

OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)ConditionsReference(s)
Sinorhizobium melilotiCholine-O-sulfate0.502.44.8 x 10³pH 7.6, 25°C[4] in previous search
Aspergillus nidulansCholine-O-sulfate35N/AN/ApH 7.5[11]

Table 2: Kinetic Parameters of Choline Dehydrogenase (BetA)

OrganismSubstrateK_m_ (mM)V_max_ConditionsReference(s)
Escherichia coliCholine1.5N/ApH 7.5, 37°C
Crassostrea virginica (Atlantic)Choline15.7Twice that of Bay oysterspH 8.75, 30°C[15]
Crassostrea virginica (Chesapeake Bay)Choline15.7N/ApH 8.75, 30°C[15]
Rat Liver (partially purified)Choline7N/Awith PMS as electron acceptor[16]

Table 3: Kinetic Parameters of Betaine Aldehyde Dehydrogenase (BetB)

OrganismSubstrateK_m_ (mM)V_max_ (µmol min⁻¹ mg⁻¹)ConditionsReference(s)
Pseudomonas aeruginosaBetaine Aldehyde0.453N/ApH 7.5, 37°C[9]
Aphanothece halophyticaBetaine Aldehyde0.091175.4 (with NAD⁺)pH 7.5, 25°C[14]
Crassostrea virginica (Atlantic)Betaine Aldehyde0.1Similar to Bay oysterspH 7.5-9, 50-55°C[17] in previous search
Crassostrea virginica (Chesapeake Bay)Betaine Aldehyde0.36Similar to Atlantic oysterspH 7.5-9, 50-55°C[17] in previous search

Table 4: Kinetic Parameters of Choline Sulfotransferase

OrganismSubstrateK_m_ (µM)ConditionsReference(s)
Limonium pereziiCholine25pH 9.0[13]
Limonium perezii3'-phosphoadenosine-5'-phosphosulfate (PAPS)5.5pH 9.0[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Choline Sulfatase (BetC) Activity Assay

This protocol is adapted from the methods used for the characterization of Sinorhizobium meliloti and Aspergillus nidulans choline sulfatases.[2][11]

Principle: The activity of choline sulfatase is determined by measuring the amount of choline produced from the hydrolysis of choline-O-sulfate. The choline can be quantified using a variety of methods, including a radiometric assay with ¹⁴C-labeled choline-O-sulfate or a colorimetric assay using choline oxidase and a suitable chromogen.

Materials:

  • Choline-O-sulfate (substrate)

  • [¹⁴C]Choline-O-sulfate (for radiometric assay)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.6)

  • Enzyme preparation (cell-free extract or purified enzyme)

  • Scintillation cocktail (for radiometric assay)

  • Choline oxidase

  • Peroxidase

  • 4-aminoantipyrine and phenol (B47542) (for colorimetric assay)

  • Microplate reader

  • Liquid scintillation counter

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing Tris-HCl buffer, a known concentration of [¹⁴C]Choline-O-sulfate, and the enzyme preparation in a total volume of 100 µL.

  • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Separate the product, [¹⁴C]choline, from the unreacted substrate using paper electrophoresis or ion-exchange chromatography.

  • Quantify the amount of [¹⁴C]choline by liquid scintillation counting.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Procedure (Colorimetric Assay):

  • Perform the enzymatic reaction as described in steps 1 and 2 of the radiometric assay, using unlabeled choline-O-sulfate.

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • To quantify the choline produced, add a reaction mixture containing choline oxidase, peroxidase, 4-aminoantipyrine, and phenol.

  • Incubate at 37°C for 15-30 minutes to allow for color development.

  • Measure the absorbance at 500 nm using a microplate reader.

  • Determine the concentration of choline from a standard curve prepared with known concentrations of choline.

  • Calculate the enzyme activity.

Choline Dehydrogenase (BetA) Activity Assay

This spectrophotometric protocol is based on the use of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[18]

Principle: Choline dehydrogenase activity is measured by monitoring the reduction of DCPIP, which is coupled to the oxidation of choline to betaine aldehyde. The decrease in absorbance of DCPIP at 600 nm is proportional to the enzyme activity.

Materials:

  • Choline chloride (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

  • Enzyme preparation (mitochondrial fraction or purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer, DCPIP, and the enzyme preparation.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding choline chloride to the cuvette.

  • Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • The enzyme activity can be calculated using the molar extinction coefficient of DCPIP.

Betaine Aldehyde Dehydrogenase (BetB) Activity Assay

This protocol is a standard spectrophotometric assay that measures the production of NADH or NADPH.[14]

Principle: Betaine aldehyde dehydrogenase activity is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively, during the oxidation of betaine aldehyde to glycine betaine.

Materials:

  • Betaine aldehyde (substrate)

  • NAD⁺ or NADP⁺ (coenzyme)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Enzyme preparation (cell-free extract or purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD⁺ or NADP⁺, and betaine aldehyde.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme preparation to the cuvette.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • The enzyme activity can be calculated using the molar extinction coefficient of NADH or NADPH.

Quantification of Choline Sulfate by HPLC-MS

This method allows for the sensitive and specific quantification of choline sulfate in biological samples. [21, 22 in previous search]

Principle: Choline sulfate is separated from other cellular components by High-Performance Liquid Chromatography (HPLC) and then detected and quantified by Mass Spectrometry (MS).

Materials:

  • Cell or tissue samples

  • Extraction solvent (e.g., methanol/chloroform/water mixture)

  • HPLC system with a suitable column (e.g., HILIC column)

  • Mass spectrometer (e.g., triple quadrupole)

  • Choline sulfate standard

  • Mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water)

  • Mobile phase B (e.g., acetonitrile)

Procedure:

  • Extraction: Homogenize the biological sample in a cold extraction solvent. Centrifuge to pellet cellular debris and collect the supernatant.

  • HPLC Separation:

    • Inject a known volume of the extract onto the HPLC column.

    • Use a gradient of mobile phase A and B to elute the compounds. A typical gradient might start with a high percentage of acetonitrile (B52724) (e.g., 90%) and gradually increase the aqueous phase.

  • MS Detection:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of choline sulfate. For quantification, use multiple reaction monitoring (MRM) by selecting a specific precursor ion and a characteristic product ion.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of a choline sulfate standard.

    • Calculate the concentration of choline sulfate in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Choline_Sulfate_Metabolic_Pathway cluster_synthesis Synthesis cluster_degradation Degradation to Glycine Betaine Choline Choline Choline_Sulfate Choline-O-Sulfate Choline->Choline_Sulfate Choline Sulfotransferase PAPS 3'-phosphoadenylyl sulfate PAPS->Choline_Sulfate Choline_Sulfate_deg Choline-O-Sulfate Choline_deg Choline Choline_Sulfate_deg->Choline_deg Choline Sulfatase (BetC) Betaine_Aldehyde Betaine Aldehyde Choline_deg->Betaine_Aldehyde Choline Dehydrogenase (BetA) Glycine_Betaine Glycine Betaine Betaine_Aldehyde->Glycine_Betaine Betaine Aldehyde Dehydrogenase (BetB)

Caption: Core pathways of choline-O-sulfate synthesis and degradation.

Bet_Operon_Regulation cluster_genes bet Operon betI betI betC betC BetI_protein BetI Repressor betI->BetI_protein expresses betB betB betA betA BetI_protein->betC represses BetI_protein->betB represses BetI_protein->betA represses Choline Choline Choline->BetI_protein inactivates

Caption: Regulation of the bet operon by the BetI repressor and choline.

HPLC_MS_Workflow Sample Biological Sample (Cells/Tissue) Extraction Extraction with Organic Solvents Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (contains Choline Sulfate) Centrifugation->Supernatant HPLC HPLC Separation (HILIC Column) Supernatant->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Quantification Quantification (vs. Standard Curve) MS->Quantification

Caption: Workflow for the quantification of choline sulfate using HPLC-MS.

Conclusion

The choline sulfate metabolic pathway is a testament to the elegant solutions that have evolved to address fundamental cellular challenges, such as maintaining osmotic balance and acquiring essential nutrients. Its presence across diverse life forms underscores its significance. This technical guide has provided a detailed overview of the pathway's components, its evolutionary conservation, practical experimental protocols, and a compilation of quantitative data. It is our hope that this resource will facilitate further research into this fascinating and important metabolic pathway, with potential applications in fields ranging from agriculture to drug development. The continued exploration of the kinetic properties of its enzymes in a wider range of organisms, particularly extremophiles, and a deeper understanding of its regulation will undoubtedly reveal new insights into the adaptability of life.

References

Unveiling Novel Choline Sulfate Derivatives in Extremophiles: A Technical Guide for Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required for the identification and characterization of novel choline (B1196258) sulfate (B86663) derivatives in extremophilic organisms. As extremophiles continue to be a source of unique biomolecules with potential therapeutic applications, understanding their repertoire of compatible solutes, such as choline sulfate and its derivatives, is of paramount importance.

Introduction: The Significance of Choline Sulfate Derivatives in Extreme Environments

Extremophiles, organisms that thrive in harsh environmental conditions, have evolved unique biochemical adaptations to survive. One crucial strategy is the accumulation of small organic molecules known as compatible solutes, which protect cellular structures and maintain osmotic balance without interfering with metabolic processes. Choline-O-sulfate is a well-documented compatible solute found in a variety of organisms, including bacteria, fungi, and plants, where it plays a critical role in osmoprotection.[1][2][3][4] The unique sulfur metabolism pathways in some archaea suggest the potential for the existence of yet undiscovered, structurally diverse choline sulfate derivatives.[1][3] The exploration of these novel derivatives could lead to the discovery of new molecules with applications in drug development, biotechnology, and as stabilizing agents for proteins and other biomolecules.

Identification of Novel Choline Sulfate Derivatives: An Experimental Workflow

The identification of novel choline sulfate derivatives from extremophiles is a multi-step process that begins with the cultivation of the microorganism and culminates in the structural elucidation of the purified compounds. The following sections detail the key experimental protocols.

Cultivation and Harvesting of Extremophiles

The initial step involves the cultivation of the target extremophilic microorganism under conditions that mimic its natural habitat, particularly with respect to temperature, pH, and salinity. To induce the production of compatible solutes, the growth medium is typically supplemented with an osmotic stressor, such as high concentrations of NaCl.

General Protocol for Cultivation:

  • Media Preparation: Prepare a suitable growth medium for the specific extremophile. For halophiles, this will involve high salt concentrations.

  • Inoculation and Growth: Inoculate the sterile medium with the extremophilic culture and incubate at the optimal growth temperature and pH. Monitor growth until the late exponential or early stationary phase is reached, as this is often the stage of maximal compatible solute accumulation.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet is then washed to remove extracellular salts and media components. A wash solution with a similar osmolarity to the growth media but lacking the nutrients can be used initially to prevent premature cell lysis. Subsequent washes with a lower salt concentration can be performed to induce osmotic lysis for certain applications.

Extraction of Polar Metabolites

The extraction of polar metabolites, including choline sulfate derivatives, from the cell pellet is a critical step. A common and effective method is a two-phase liquid-liquid extraction using a methanol-chloroform-water system.

Protocol for Polar Metabolite Extraction: [5][6]

  • Quenching Metabolism: To halt enzymatic activity and preserve the metabolic profile, the cell pellet should be immediately treated with a cold solvent, such as liquid nitrogen or a pre-chilled extraction solvent.

  • Solvent Addition: Add a pre-chilled (-20°C) extraction solvent, typically a mixture of methanol (B129727) and water, to the cell pellet.

  • Homogenization: Thoroughly disrupt the cells to ensure complete extraction. This can be achieved by bead beating, sonication, or freeze-thaw cycles.

  • Phase Separation: Add chloroform (B151607) to the mixture and vortex thoroughly. Centrifuge the sample to separate the mixture into three phases: an upper aqueous/polar phase (containing polar metabolites), a lower organic/non-polar phase (containing lipids), and a solid pellet of cell debris.

  • Collection: Carefully collect the upper aqueous phase, which contains the choline sulfate derivatives.

Analysis by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS)

UPLC-Q-TOF MS is a powerful technique for the untargeted analysis of complex metabolite mixtures. It combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of Q-TOF mass spectrometry, making it ideal for the discovery of novel compounds.[7][8][9][10][11]

Protocol for UPLC-Q-TOF MS Analysis: [9][12][13]

  • Sample Preparation: The dried polar extract is reconstituted in a suitable solvent, typically a mixture of water and acetonitrile (B52724) or methanol.

  • Chromatographic Separation: Inject the sample onto a UPLC system equipped with a column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an appropriate mobile phase gradient.

  • Mass Spectrometry: The eluent from the UPLC is introduced into the Q-TOF mass spectrometer.

    • Full Scan MS: Acquire data in full scan mode to obtain accurate mass measurements of all ions in the sample. This allows for the generation of potential elemental formulas for unknown compounds.

    • Tandem MS (MS/MS): Perform data-dependent or data-independent acquisition to obtain fragmentation spectra of the ions. The fragmentation patterns provide crucial structural information.

  • Data Analysis: Use specialized software to process the raw data. This involves peak picking, alignment, and statistical analysis to identify features that are unique or upregulated under specific conditions (e.g., high salinity). Putative identification of novel choline sulfate derivatives can be made by searching for characteristic neutral losses (e.g., SO3) or fragment ions (e.g., the choline headgroup).

Purification and Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Once a putative novel choline sulfate derivative is identified by UPLC-Q-TOF MS, the next step is to purify the compound and definitively determine its structure using NMR spectroscopy.

Protocol for Purification and NMR Analysis:

  • Large-Scale Extraction: Perform a large-scale extraction of the microbial biomass to obtain sufficient quantities of the target compound for purification.

  • Chromatographic Purification: Purify the target compound from the crude extract using a combination of chromatographic techniques, such as flash chromatography, preparative HPLC, or size-exclusion chromatography.

  • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent and acquire a suite of NMR spectra.

    • 1D NMR: ¹H and ¹³C NMR spectra provide information on the types and numbers of protons and carbons in the molecule.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry.[2][10][14][15]

Data Presentation

Quantitative data on the intracellular concentrations of known compatible solutes can provide a baseline for comparison when searching for novel derivatives. The following table summarizes representative data for known compatible solutes in extremophiles.

Compatible SoluteOrganismGrowth ConditionIntracellular ConcentrationReference
Glycine betaineHalorhodospira halophilaLow K+ medium3.3 M[16]
EctoineHalomonas elongataHigh salinityVaries with salinity[17]
TrehaloseThermus thermophilus3-4% NaClPredominant solute[18]
MannosylglycerateThermus thermophilus1-2% NaClMain solute[18]
β-glutamineHalophilic methanogens0.7-3.4 M NaClPredominant solute[11][19]
Nε-acetyl-β-lysineHalophilic methanogens0.7-3.4 M NaClPredominant solute[11][19]

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following are examples of diagrams that can be generated using the DOT language.

Experimental Workflow for Novel Derivative Identification

experimental_workflow cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_analysis Analysis & Identification cultivation Extremophile Cultivation (Osmotic Stress) harvesting Cell Harvesting (Centrifugation) cultivation->harvesting extraction Polar Metabolite Extraction (Methanol/Chloroform/Water) harvesting->extraction uplc_ms UPLC-Q-TOF MS Analysis (Untargeted Metabolomics) extraction->uplc_ms data_analysis Data Analysis (Feature Identification) uplc_ms->data_analysis purification Purification (Preparative HPLC) data_analysis->purification nmr Structural Elucidation (NMR Spectroscopy) purification->nmr

Caption: Workflow for the identification of novel choline sulfate derivatives.

Hypothetical Signaling Pathway for Osmolyte Regulation

signaling_pathway osmotic_stress High External Osmolarity sensor_kinase Membrane Sensor Kinase osmotic_stress->sensor_kinase Senses response_regulator Response Regulator sensor_kinase->response_regulator Phosphorylates gene_expression Activation of Biosynthesis Genes response_regulator->gene_expression Activates transporter_activation Uptake of Precursors (e.g., Choline) response_regulator->transporter_activation Activates biosynthesis De Novo Synthesis of Choline Sulfate Derivative gene_expression->biosynthesis accumulation Intracellular Accumulation biosynthesis->accumulation transporter_activation->biosynthesis osmoprotection Osmoprotection & Cellular Stability accumulation->osmoprotection

Caption: A hypothetical signaling pathway for the regulation of compatible solute biosynthesis in response to osmotic stress.

Conclusion and Future Directions

The study of novel choline sulfate derivatives in extremophiles represents a promising frontier in natural product discovery. The methodologies outlined in this guide provide a robust framework for the identification and characterization of these potentially valuable biomolecules. While choline-O-sulfate is a known entity, the vast and largely unexplored biodiversity of extremophiles suggests that other, more complex or modified, choline sulfate derivatives await discovery. Future research should focus on applying these integrated metabolomic approaches to a wider range of extremophilic organisms, which could lead to the identification of compounds with novel biological activities and significant potential for therapeutic and biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Choline Sulfate in Plant Tissues using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) sulfate (B86663) is a zwitterionic quaternary ammonium (B1175870) compound that plays a significant role in plant physiology, particularly as a compatible osmolyte in response to salt and osmotic stress.[1][2] Its accumulation is a key adaptive mechanism in certain plant families, such as the Plumbaginaceae (e.g., Limonium species), where it helps maintain cellular turgor and protect cellular structures under high salinity conditions.[1][2] The quantification of choline sulfate in plant tissues is crucial for understanding plant stress tolerance mechanisms and for potential applications in agriculture and drug development, where osmoprotectants are of interest.

This document provides a detailed protocol for the quantification of choline sulfate in plant tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodology covers sample preparation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Reagents and Materials
  • Choline sulfate standard (analytical grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Chloroform (ACS grade)

  • Plant tissue (fresh or lyophilized)

  • Liquid nitrogen

  • Homogenizer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • HPLC vials

Sample Preparation and Extraction

A general procedure for the extraction of polar metabolites, including choline sulfate, from plant tissues is the modified Bligh and Dyer method. This method ensures the separation of polar and non-polar compounds.

  • Homogenization: Weigh approximately 100 mg of fresh plant tissue or 20 mg of lyophilized tissue. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: To the powdered tissue, add 1 mL of a pre-chilled chloroform:methanol:water (1:2:0.8, v/v/v) extraction solvent. Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.

  • Phase Separation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing polar metabolites like choline sulfate), a lower organic phase, and a solid pellet of cell debris.

  • Collection of Aqueous Phase: Carefully collect the upper aqueous phase into a new microcentrifuge tube.

  • Filtration: Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating highly polar compounds like choline sulfate.

a. HPLC Conditions

ParameterRecommended Conditions
Column HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm or Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-10 min: 95% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b. Mass Spectrometry Conditions

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Source Temperature 150°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

c. MRM Transitions for Choline Sulfate

The precursor ion for choline sulfate is its [M+H]⁺ adduct with a mass-to-charge ratio (m/z) of 184.1. The primary fragmentation involves the neutral loss of SO₃ (80 Da). A secondary fragmentation can lead to the formation of the characteristic choline fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Choline Sulfate (Quantifier)184.1104.10.12015
Choline Sulfate (Qualifier)184.160.10.12025

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Quantification

Quantification is achieved by creating a calibration curve using a serial dilution of the choline sulfate analytical standard. The concentration of choline sulfate in the plant extracts is then determined by comparing the peak area of the analyte to the calibration curve. Results are typically expressed as µg/g of fresh or dry weight of the plant tissue.

Data Presentation

The following table summarizes hypothetical quantitative data for choline sulfate in different plant species under control and salt-stressed conditions. This data is illustrative and based on the known physiological role of choline sulfate.

Plant SpeciesTissueConditionCholine Sulfate Concentration (µg/g FW)Reference
Limonium pereziiLeafControl (0 mM NaCl)50[1]
Limonium pereziiLeafSalt Stress (400 mM NaCl)250[1]
Limonium gmeliniLeafSpring (Low Salinity)120[3]
Limonium gmeliniLeafSummer (High Salinity)350[3]
Spinacia oleracea (Spinach)LeafControl (0 mM NaCl)15[4]
Spinacia oleracea (Spinach)LeafSalt Stress (200 mM NaCl)75[4]
Triticum aestivum (Wheat)LeafControl (0 mM NaCl)5Hypothetical
Triticum aestivum (Wheat)LeafSalt Stress (150 mM NaCl)25Hypothetical

Visualizations

Choline Sulfate Biosynthesis Pathway

The biosynthesis of choline sulfate in plants involves the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to choline, a reaction catalyzed by choline sulfotransferase.

G Choline Sulfate Biosynthesis Pathway PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) CST Choline Sulfotransferase PAPS->CST Choline Choline Choline->CST CholineSulfate Choline Sulfate PAP PAP (3'-phosphoadenosine-5'-phosphate) CST->CholineSulfate CST->PAP

Choline Sulfate Biosynthesis Pathway
Experimental Workflow for Choline Sulfate Quantification

This diagram outlines the major steps involved in the quantification of choline sulfate from plant tissues.

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Analysis PlantTissue Plant Tissue Homogenization Homogenization in Liquid N2 PlantTissue->Homogenization Extraction Extraction with Chloroform:Methanol:Water Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation AqueousPhase Collect Aqueous Phase Centrifugation->AqueousPhase Filtration Filtration (0.22 µm) AqueousPhase->Filtration HILIC HILIC Separation Filtration->HILIC Inject ESI Electrospray Ionization (ESI+) HILIC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS PeakIntegration Peak Integration MSMS->PeakIntegration CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Workflow for Choline Sulfate Quantification

Concluding Remarks

The provided HPLC-MS/MS method offers a sensitive and specific approach for the quantification of choline sulfate in plant tissues. The use of HILIC is essential for the retention and separation of this polar metabolite, while tandem mass spectrometry in MRM mode provides high selectivity and accurate quantification. This protocol serves as a robust starting point for researchers investigating the role of choline sulfate in plant stress physiology and for those interested in the broader applications of plant-derived osmolytes. It is recommended that the MS parameters be optimized on the specific instrument used to ensure the best performance.

References

Application Notes and Protocols for Enzymatic Assay of Choline Sulfatase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline (B1196258) sulfatase (EC 3.1.6.6) is an enzyme that catalyzes the hydrolysis of choline-O-sulfate into choline and sulfate (B86663). This enzyme plays a crucial role in the metabolism of sulfur-containing compounds in various organisms. Accurate measurement of choline sulfatase activity is essential for understanding its physiological function, identifying inhibitors, and for potential applications in biotechnology and drug development. These application notes provide a detailed protocol for determining the enzymatic activity of choline sulfatase by quantifying the reaction products, choline and sulfate. Two primary methods for product detection are described: a colorimetric assay for choline and a turbidimetric assay for sulfate.

Principle of the Assay

The enzymatic activity of choline sulfatase is determined by measuring the rate of formation of its products, choline and sulfate, from the substrate choline-O-sulfate.

Choline-O-Sulfate + H₂O --(Choline Sulfatase)--> Choline + Sulfate

The concentration of either choline or sulfate can be quantified to determine the enzyme's activity. This protocol outlines methods for both.

Data Presentation

Table 1: Expected Michaelis-Menten Kinetic Parameters for Choline Sulfatase
Kinetic ParameterExpected ValueUnits
Km (for Choline-O-Sulfate)0.5 - 5mM
VmaxTo be determined experimentallyµmol/min/mg protein
kcatTo be determined experimentallys⁻¹
kcat/KmTo be determined experimentallys⁻¹M⁻¹

Note: These values are illustrative and will vary depending on the enzyme source, purity, and assay conditions.

Table 2: Sample Data for Choline Standard Curve (Colorimetric Assay)
Choline Concentration (µM)Absorbance at 550 nm (OD₅₅₀)
00.050
100.150
200.250
400.450
600.650
800.850
1001.050
Table 3: Sample Data for Sulfate Standard Curve (Turbidimetric Assay)
Sulfate Concentration (mg/L)Absorbance at 420 nm (OD₄₂₀)
00.020
50.120
100.220
200.420
300.620
400.820

Experimental Protocols

Materials and Reagents
  • Choline-O-sulfate (Substrate)

  • Choline sulfatase enzyme preparation (e.g., purified enzyme or cell lysate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • For Choline Detection (Colorimetric Method):

  • For Sulfate Detection (Turbidimetric Method):

    • Barium chloride (BaCl₂)

    • Gelatin solution

    • Hydrochloric acid (HCl)

    • Sodium sulfate (Na₂SO₄) (for standard curve)

  • Microplate reader

  • 96-well microplates (clear, flat-bottom)

  • Incubator

Enzyme Activity Assay Workflow

Choline Sulfatase Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (Purification/Lysate) Reaction_Setup Set up Reaction Mixture: Enzyme + Substrate + Buffer Enzyme_Prep->Reaction_Setup Substrate_Sol Prepare Choline-O-Sulfate Solution Substrate_Sol->Reaction_Setup Buffer_Prep Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) Buffer_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature (e.g., 37°C) Reaction_Setup->Incubation Reaction_Stop Stop Reaction (e.g., Heat Inactivation) Incubation->Reaction_Stop Choline_Assay Choline Detection (Colorimetric) Reaction_Stop->Choline_Assay Method 1 Sulfate_Assay Sulfate Detection (Turbidimetric) Reaction_Stop->Sulfate_Assay Method 2 Calculate_Conc Calculate Product Concentration Choline_Assay->Calculate_Conc Sulfate_Assay->Calculate_Conc Standard_Curve Generate Standard Curves (Choline & Sulfate) Standard_Curve->Calculate_Conc Calculate_Activity Calculate Enzyme Activity Calculate_Conc->Calculate_Activity

Caption: Workflow for the enzymatic assay of choline sulfatase activity.

Protocol 1: Choline Sulfatase Activity Assay
  • Enzyme Preparation: Prepare the choline sulfatase enzyme solution. This may be a purified enzyme diluted in assay buffer or a crude cell lysate. Keep the enzyme on ice.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as follows:

    • 50 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 20 µL of 10 mM Choline-O-sulfate solution

    • 10 µL of enzyme preparation

    • Note: Final volume is 80 µL. Adjust volumes as necessary.

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes. This will denature the enzyme.

  • Centrifugation: Centrifuge the reaction mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Product Quantification: Use the supernatant for the quantification of choline (Protocol 2) or sulfate (Protocol 3).

Protocol 2: Quantification of Choline (Colorimetric Method)

This method is based on the oxidation of choline by choline oxidase to produce hydrogen peroxide (H₂O₂), which then reacts with 4-aminoantipyrine (4-AAP) and phenol in the presence of horseradish peroxidase (HRP) to form a colored product that can be measured at 550 nm.[1][2][3][4]

  • Choline Standard Curve: Prepare a series of choline standards (0, 10, 20, 40, 60, 80, 100 µM) from a stock solution of choline chloride.

  • Reaction Cocktail Preparation: Prepare a colorimetric reaction cocktail containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 1 U/mL Choline Oxidase

    • 2 U/mL Horseradish Peroxidase

    • 2 mM 4-aminoantipyrine

    • 5 mM Phenol

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the supernatant from the terminated enzymatic reaction (Protocol 1, step 6) or 50 µL of the choline standards.

    • Add 150 µL of the colorimetric reaction cocktail to each well.

    • Incubate the plate at 37°C for 20 minutes, protected from light.

    • Measure the absorbance at 550 nm using a microplate reader.

  • Calculation: Determine the concentration of choline in the samples by comparing their absorbance to the choline standard curve.

Protocol 3: Quantification of Sulfate (Turbidimetric Method)

This method relies on the precipitation of sulfate ions with barium chloride to form a fine suspension of barium sulfate (BaSO₄). The turbidity of the suspension is proportional to the sulfate concentration and can be measured spectrophotometrically.[5][6][7][8][9]

  • Sulfate Standard Curve: Prepare a series of sulfate standards (0, 5, 10, 20, 30, 40 mg/L) from a stock solution of sodium sulfate.

  • Conditioning Reagent Preparation: Prepare a conditioning reagent by dissolving 75 g of NaCl in 300 mL of deionized water, then add 30 mL of concentrated HCl, 100 mL of 95% isopropanol, and 50 mL of glycerol. Mix well.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the supernatant from the terminated enzymatic reaction (Protocol 1, step 6) or 50 µL of the sulfate standards.

    • Add 25 µL of the conditioning reagent to each well and mix.

    • Add a small, consistent amount (e.g., 10 mg) of BaCl₂ crystals to each well.

    • Shake the plate for 1 minute at a constant speed.

    • Let the plate stand for 4 minutes to allow for the development of turbidity.

    • Measure the absorbance at 420 nm using a microplate reader.

  • Calculation: Determine the concentration of sulfate in the samples by comparing their absorbance to the sulfate standard curve.

Signaling Pathway and Experimental Logic Diagram

Choline_Sulfatase_Signaling_Pathway cluster_reaction Choline Sulfatase Reaction cluster_choline_detection Choline Detection Pathway cluster_sulfate_detection Sulfate Detection Pathway CholineSulfate Choline-O-Sulfate (Substrate) CholineSulfatase Choline Sulfatase (Enzyme) CholineSulfate->CholineSulfatase Choline Choline (Product 1) CholineSulfatase->Choline Sulfate Sulfate (Product 2) CholineSulfatase->Sulfate CholineOxidase Choline Oxidase Choline->CholineOxidase BaSO4 Barium Sulfate (BaSO₄) (Turbid, OD₄₂₀) Sulfate->BaSO4 H2O2 Hydrogen Peroxide (H₂O₂) CholineOxidase->H2O2 HRP Horseradish Peroxidase H2O2->HRP ColoredProduct Quinoneimine Dye (Colored, OD₅₅₀) HRP->ColoredProduct Chromogen 4-AAP + Phenol (Colorless) Chromogen->HRP BaCl2 Barium Chloride (BaCl₂) BaCl2->BaSO4

Caption: Signaling pathway of the choline sulfatase reaction and subsequent product detection.

Data Analysis and Interpretation

The activity of choline sulfatase is calculated based on the amount of product (choline or sulfate) formed per unit of time per amount of enzyme.

Enzyme Activity (U/mg) = (µmol of product / (incubation time (min) x mg of enzyme))

Where one unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

For accurate determination of kinetic parameters such as Km and Vmax, the assay should be performed with varying concentrations of the substrate, choline-O-sulfate, and the initial reaction rates should be measured. The data can then be fitted to the Michaelis-Menten equation.

Alternative Methods

For a more sensitive and specific detection of sulfate, a colorimetric assay based on a two-step enzymatic cascade can be employed. This method has a linear detection range of approximately 3.3 to 250 µM.[10][11] This can be particularly useful when dealing with low enzyme activities or interfering substances that affect the turbidimetric assay.

Conclusion

The protocols described in these application notes provide a robust and reliable framework for the enzymatic assay of choline sulfatase activity. The choice between detecting choline or sulfate will depend on the specific experimental context, available equipment, and the presence of potential interfering substances in the enzyme preparation. Proper controls, including blanks without enzyme or substrate, should always be included to ensure the accuracy of the results.

References

Application Notes and Protocols for Stable Isotope Labeling of Choline Sulfate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) is a vital nutrient that plays a crucial role in several key metabolic pathways, including the synthesis of phospholipids (B1166683) for cell membranes, the production of the neurotransmitter acetylcholine (B1216132), and as a source of methyl groups in one-carbon metabolism.[1][2] The study of choline metabolism is critical for understanding various physiological and pathological states, including cancer, neurodegenerative diseases, and fatty liver disease.[3][4] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism.[5]

While stable isotope-labeled choline has been used to trace its metabolic fate, the use of labeled choline sulfate (B86663) for MFA is a less explored area.[6][7] Choline sulfate is known to be metabolized by some bacteria and fungi, where it can serve as a source of choline and/or sulfur.[8] However, its uptake and metabolic fate in mammalian cells are not well-characterized.

These application notes provide a framework for investigating the metabolic flux of choline sulfate in mammalian cells using stable isotope labeling. The protocols outlined below are designed as a starting point for researchers to explore the potential metabolic pathways involving choline sulfate.

Key Metabolic Pathways of Choline

Choline is primarily metabolized through three major pathways: the Kennedy pathway for phosphatidylcholine synthesis, the choline oxidation pathway for betaine (B1666868) synthesis, and the acetylation pathway for acetylcholine synthesis.[9] If choline sulfate is metabolized to choline in mammalian cells, the resulting labeled choline would be expected to enter these pathways.

cluster_0 Kennedy Pathway (Phosphatidylcholine Synthesis) cluster_1 Choline Oxidation Pathway cluster_2 Acetylcholine Synthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Cholinephosphotransferase Choline_ox Choline Betaine Aldehyde Betaine Aldehyde Choline_ox->Betaine Aldehyde Choline Dehydrogenase Betaine Betaine Betaine Aldehyde->Betaine Betaine Aldehyde Dehydrogenase Choline_ac Choline Acetylcholine Acetylcholine Choline_ac->Acetylcholine Choline Acetyltransferase Choline_Sulfate Choline Sulfate Choline_Sulfate->Choline Choline Sulfatase (Hypothesized) Choline_Sulfate->Choline_ox Choline_Sulfate->Choline_ac

Figure 1: Key metabolic pathways of choline.

Experimental Design and Workflow

A typical workflow for a stable isotope tracing experiment with labeled choline sulfate involves several key steps, from the synthesis of the labeled compound to the analysis of labeled metabolites.

cluster_workflow Experimental Workflow for Choline Sulfate Metabolic Flux Analysis A Synthesis of Isotopically Labeled Choline Sulfate B Cell Culture and Introduction of Labeled Choline Sulfate A->B C Time-Course Sampling B->C D Metabolic Quenching C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Analysis and Flux Calculation F->G

Figure 2: General workflow for MFA with labeled choline sulfate.

Protocols

Protocol 1: Synthesis of [U-¹³C₅]-Choline Sulfate (Hypothetical)

Materials:

  • [U-¹³C₅]-Choline chloride

  • Sulfur trioxide N,N-dimethylformamide complex (SO₃·DMF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Deionized water

  • Preparative HPLC system

Procedure:

  • Dissolve [U-¹³C₅]-Choline chloride in a minimal amount of anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve a 1.5 molar excess of SO₃·DMF complex in anhydrous DMF.

  • Slowly add the SO₃·DMF solution to the stirring choline chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, precipitate the crude product by adding an excess of cold, anhydrous diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with diethyl ether.

  • Dry the crude product under vacuum.

  • Purify the [U-¹³C₅]-Choline sulfate by preparative reversed-phase HPLC using a water/acetonitrile gradient with a suitable ion-pairing agent if necessary.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and isotopic enrichment of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Stable Isotope Labeling in Cell Culture

This protocol provides a general procedure for labeling adherent mammalian cells with the synthesized labeled choline sulfate.

Materials:

  • Adherent mammalian cells of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Choline-free cell culture medium

  • Synthesized [U-¹³C₅]-Choline sulfate

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

Procedure:

  • Culture cells to ~70-80% confluency in complete culture medium.

  • Prepare the labeling medium by supplementing choline-free medium with [U-¹³C₅]-Choline sulfate to a final concentration of 50-100 µM. The optimal concentration should be determined empirically.

  • Aspirate the complete medium from the cells and wash once with sterile PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • At each time point, proceed immediately to the metabolic quenching and metabolite extraction protocol.

Protocol 3: Metabolic Quenching and Metabolite Extraction

This is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells.

Materials:

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Centrifuge capable of reaching -20°C

Procedure:

  • Aspirate the labeling medium from the culture dish.

  • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

  • Place the dish on a dry ice/ethanol bath for 10 minutes to ensure rapid quenching.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract using a vacuum concentrator.

  • Store the dried extracts at -80°C until LC-MS analysis.

Protocol 4: LC-MS/MS Analysis of Labeled Choline Metabolites

This protocol outlines a general approach for the analysis of polar choline metabolites using HILIC-MS/MS.[7][12]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • HILIC column

Mobile Phases:

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

  • Inject the sample onto the HILIC column.

  • Elute the metabolites using a gradient from high to low organic content (e.g., 95% B to 40% B over 15 minutes).

  • Perform mass spectrometry in positive ion mode with electrospray ionization (ESI).

  • Monitor the mass transitions for the unlabeled (M+0) and labeled (e.g., M+5 for [U-¹³C₅]-choline) versions of choline and its expected metabolites.

Data Presentation and Analysis

The incorporation of the stable isotope label into downstream metabolites should be quantified over time. The data can be presented as the percentage of the metabolite pool that is labeled.

Table 1: Hypothetical Time-Course of ¹³C-Label Incorporation from [U-¹³C₅]-Choline Sulfate into Choline Metabolites in a Cancer Cell Line.

Time Point% ¹³C₅-Choline% ¹³C₅-Phosphocholine% ¹³C₅-Betaine% ¹³C-Phosphatidylcholine (Total Labeled Species)
0 hr0000
1 hr351521
4 hr7855108
8 hr85702520
24 hr92884550

Note: This data is illustrative and serves as an example of how results might be presented. Actual results will depend on the cell type and experimental conditions.

Mass Isotopomer Distribution (MID) Analysis: The fractional abundance of all mass isotopomers for each metabolite should be determined to trace the path of the labeled atoms. This data is then used in computational models (e.g., using software like INCA or Metran) to calculate metabolic fluxes.

Conclusion

The protocols and information provided in these application notes offer a comprehensive starting point for researchers interested in investigating the metabolic fate of choline sulfate using stable isotope labeling and metabolic flux analysis. Given the current lack of extensive research on choline sulfate metabolism in mammalian cells, the proposed experiments are exploratory in nature. The successful tracing of labeled choline sulfate into the known choline metabolic pathways would provide novel insights into cellular metabolism and could open new avenues for research in various disease models.

References

Application Notes and Protocols for Inducing Choline Sulfate Permease Activity in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline-O-sulfate is a compatible osmolyte, playing a crucial role in the adaptation of certain plant species to saline and osmotic stress conditions. Its accumulation within plant cells helps to maintain cellular turgor and protect metabolic processes from the detrimental effects of high salt concentrations and water deficit. The transport of choline-O-sulfate across cellular membranes is mediated by permeases, which are a class of membrane transport proteins. The induction of these permeases is a key regulatory step in the plant's response to environmental stressors. This document provides detailed application notes and protocols for inducing and analyzing choline (B1196258) sulfate (B86663) permease activity in plant tissues, based on current scientific understanding.

While direct molecular identification of a specific "choline sulfate permease" in plants remains an area of active research, its activity has been documented. The induction of its transport activity is closely linked to the conditions that trigger the biosynthesis of choline-O-sulfate. Therefore, the following protocols are based on the established methods for inducing the choline-O-sulfate biosynthetic pathway, which provides a reliable framework for studying the concurrent induction of its transport.

Signaling Pathways and Regulatory Mechanisms

The induction of choline-O-sulfate synthesis and, by extension, its transport, is primarily triggered by environmental cues that lead to osmotic stress. The signaling cascade involves the perception of stress, leading to downstream transcriptional activation of relevant genes.

Diagram: Hypothesized Signaling Pathway for Choline-O-Sulfate Accumulation

G stress Salinity / Osmotic Stress (e.g., NaCl, PEG) perception Stress Perception (Membrane Sensors) stress->perception signal_transduction Signal Transduction Cascade (e.g., Kinase Cascades, Secondary Messengers) perception->signal_transduction gene_induction Transcriptional Activation of Stress-Responsive Genes signal_transduction->gene_induction cst_induction Induction of Choline Sulfotransferase (CST) Gene gene_induction->cst_induction csp_induction Putative Induction of Choline Sulfate Permease (CSP) Gene gene_induction->csp_induction cst_protein CST Enzyme Synthesis cst_induction->cst_protein csp_protein CSP Protein Synthesis & Membrane Insertion csp_induction->csp_protein cos_synthesis Choline-O-Sulfate Biosynthesis cst_protein->cos_synthesis cos_transport Choline-O-Sulfate Transport & Accumulation csp_protein->cos_transport cos_synthesis->cos_transport osmotolerance Enhanced Osmotolerance cos_transport->osmotolerance

Caption: Hypothesized signaling pathway for stress-induced choline-O-sulfate accumulation.

Quantitative Data Summary

The following table summarizes the quantitative data on the induction of choline sulfotransferase, the enzyme responsible for producing the substrate for the permease. This data serves as a proxy for the conditions that likely induce permease activity.

Plant Species/CultureTreatmentFold Induction of Choline Sulfotransferase ActivityReference
Limonium perezii (roots and leaves)Salinization with 40% (v/v) artificial sea waterAt least 4-fold[1][2]
Limonium perezii (cell cultures)Salt shock with 20% (v/v) artificial sea waterInduced[1][2]
Limonium perezii (cell cultures)Osmotic shock with 19% (w/v) Polyethylene Glycol (PEG) 6000Induced[1][2]

Experimental Protocols

Protocol 1: Induction of Choline-O-Sulfate Accumulation in Plant Tissues

This protocol describes the application of salinity and osmotic stress to induce the choline-O-sulfate pathway in whole plants or cell cultures.

Materials:

  • Plant specimens (e.g., Limonium perezii, barley) or established plant cell suspension cultures.

  • Growth medium appropriate for the plant species.

  • Artificial sea water (or NaCl solution).

  • Polyethylene Glycol (PEG) 6000.

  • Sterile water.

  • Liquid nitrogen.

  • Mortar and pestle.

Procedure for Whole Plants:

  • Grow plants under standard conditions to the desired developmental stage.

  • Prepare a 40% (v/v) solution of artificial sea water in distilled water. For a simpler setup, a NaCl solution of equivalent osmolarity can be used.

  • Divide the plants into a control group and a treatment group.

  • Water the control group with the standard nutrient solution.

  • Water the treatment group with the 40% artificial sea water solution.

  • Continue the treatment for a period of 7-14 days, monitoring the plants for stress symptoms.

  • Harvest leaf and root tissues from both groups, flash-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.

Procedure for Cell Cultures:

  • Grow plant cell suspension cultures in their standard liquid medium to the mid-logarithmic phase.

  • Prepare sterile stock solutions of artificial sea water (or NaCl) and 40% (w/v) PEG 6000.

  • Aseptically add the sterile stock solution to the cell cultures to achieve the final desired concentration (e.g., 20% v/v artificial sea water or 19% w/v PEG 6000).

  • Incubate the treated and control cultures under standard growth conditions for 24-72 hours.

  • Harvest the cells by vacuum filtration, wash with a buffer, flash-freeze in liquid nitrogen, and store at -80°C.

Diagram: Experimental Workflow for Induction

G start Plant Material (Whole Plants or Cell Culture) treatment Application of Stress (Salinity or Osmotic) start->treatment control Control Conditions (Standard Medium) start->control incubation Incubation Period treatment->incubation control->incubation harvest Harvest Tissues/Cells & Flash Freeze incubation->harvest analysis Downstream Analysis: - Permease Activity Assay - Gene Expression Analysis harvest->analysis

Caption: Workflow for inducing and analyzing choline sulfate permease activity.

Protocol 2: Radiometric Assay for Choline Sulfotransferase Activity

This assay measures the activity of the enzyme that produces choline-O-sulfate. Increased activity is an indicator that the pathway is induced.[1][2]

Materials:

  • Frozen plant tissue from Protocol 1.

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 10 mM dithiothreitol).

  • [¹⁴C]choline.

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

  • Dowex 50-H⁺ ion-exchange resin.

  • Scintillation vials and scintillation cocktail.

  • Spectrophotometer for protein quantification (e.g., Bradford assay).

Procedure:

  • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Homogenize the powder in ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. The supernatant contains the soluble enzyme fraction.

  • Determine the protein concentration of the supernatant.

  • Set up the reaction mixture containing:

    • Tris-HCl buffer (pH 9.0)

    • PAPS

    • [¹⁴C]choline

    • Plant protein extract

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Apply the reaction mixture to a small column of Dowex 50-H⁺ resin. The unreacted [¹⁴C]choline (a cation) will bind to the resin, while the [¹⁴C]choline-O-sulfate (a zwitterion at neutral pH) will pass through.

  • Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Protocol 3: Proposed Assay for Choline Sulfate Transport Activity

This protocol is a proposed method for measuring the uptake of radiolabeled choline-O-sulfate into plant cells or protoplasts, adapted from general ion transport assays.

Materials:

  • Plant cell suspension cultures or isolated protoplasts from tissues treated according to Protocol 1.

  • [³⁵S]choline-O-sulfate (or other suitable radiolabeled form).

  • Uptake buffer (e.g., a buffered osmoticum like MES-sorbitol).

  • Wash buffer (ice-cold uptake buffer).

  • Microcentrifuge tubes.

  • Silicone oil.

  • Scintillation counter.

Procedure:

  • Equilibrate the cells/protoplasts in the uptake buffer.

  • Initiate the transport assay by adding [³⁵S]choline-O-sulfate to the cell suspension.

  • At various time points (e.g., 1, 5, 10, 20 minutes), take aliquots of the suspension.

  • To separate the cells from the radioactive medium, layer the aliquot on top of silicone oil in a microcentrifuge tube and centrifuge briefly at high speed. The cells will form a pellet at the bottom of the tube.

  • Freeze the tube in liquid nitrogen and cut off the bottom of the tube containing the cell pellet.

  • Resuspend the pellet in a lysis buffer, add scintillation cocktail, and measure the radioactivity.

  • Calculate the rate of uptake (nmol/min/mg protein or per million cells).

  • Compare the uptake rates between control and stress-induced cells to determine if permease activity has been induced.

Conclusion

The induction of choline sulfate permease in plant tissues is a response to osmotic and salinity stress. While the specific permease proteins are not yet fully characterized in most species, their activity can be inferred and studied by applying the stress conditions known to upregulate the biosynthesis of their substrate, choline-O-sulfate. The protocols provided here offer a comprehensive framework for inducing this physiological response and for quantifying the associated enzymatic and transport activities. This information is valuable for researchers investigating plant stress tolerance mechanisms and for professionals in drug development exploring pathways for enhancing crop resilience.

References

Application Note: High-Throughput Screening for Inhibitors of Choline Sulfatase

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Choline (B1196258) sulfatase (EC 3.1.6.6) is an enzyme that catalyzes the hydrolysis of choline-O-sulfate into choline and inorganic sulfate (B86663). In certain microorganisms, this reaction is the initial step in a metabolic pathway that converts choline-O-sulfate into glycine (B1666218) betaine, a crucial osmoprotectant. Altered choline metabolism has been identified as a metabolic hallmark of oncogenesis and tumor progression. The dysregulation of enzymes involved in choline metabolic pathways is associated with increased proliferation and survival of cancer cells. Therefore, the identification of small molecule inhibitors of choline sulfatase could provide valuable tools for studying the role of this enzyme in pathological conditions and may represent a novel therapeutic strategy.

This application note provides a detailed protocol for a robust and sensitive high-throughput screening (HTS) assay to identify inhibitors of choline sulfatase. The assay is based on a colorimetric method using the chromogenic substrate p-nitrophenyl sulfate (pNPS), which is hydrolyzed by choline sulfatase to produce the yellow-colored product p-nitrophenol (pNP), detectable by absorbance at 405 nm.

Principle of the Assay

The enzymatic activity of choline sulfatase is determined by monitoring the rate of hydrolysis of the substrate analog p-nitrophenyl sulfate (pNPS). In the presence of the enzyme, pNPS is cleaved to release p-nitrophenol (pNP) and a sulfate ion. At an alkaline pH, pNP is deprotonated to the p-nitrophenolate anion, which exhibits a strong absorbance at 405 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity. Potential inhibitors of choline sulfatase will decrease the rate of pNP formation.

Materials and Reagents

  • Recombinant human choline sulfatase

  • p-Nitrophenyl sulfate (pNPS)

  • Tris-HCl buffer (pH 8.0)

  • Sodium hydroxide (B78521) (NaOH) for stop solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Microplate reader with absorbance detection at 405 nm

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway involving choline sulfatase and the high-throughput screening workflow for identifying its inhibitors.

G cluster_pathway Bacterial Glycine Betaine Synthesis Pathway Choline-O-Sulfate Choline-O-Sulfate Choline Choline Choline-O-Sulfate->Choline Choline Sulfatase (BetC) Betaine Aldehyde Betaine Aldehyde Choline->Betaine Aldehyde Choline Dehydrogenase (BetA) Glycine Betaine Glycine Betaine Betaine Aldehyde->Glycine Betaine Betaine Aldehyde Dehydrogenase (BetB)

Caption: Metabolic pathway of choline-O-sulfate conversion.

HTS_Workflow cluster_workflow HTS Workflow for Choline Sulfatase Inhibitors start Start plate_prep Plate Preparation: Dispense compounds and controls (DMSO, positive control) into a 384-well plate. start->plate_prep enzyme_add Enzyme Addition: Add choline sulfatase to all wells. plate_prep->enzyme_add pre_incubation Pre-incubation: Incubate enzyme with compounds. enzyme_add->pre_incubation substrate_add Substrate Addition: Add pNPS to initiate reaction. pre_incubation->substrate_add reaction_incubation Reaction Incubation: Incubate at 37°C. substrate_add->reaction_incubation stop_reaction Stop Reaction: Add NaOH solution. reaction_incubation->stop_reaction read_plate Read Plate: Measure absorbance at 405 nm. stop_reaction->read_plate data_analysis Data Analysis: Calculate % inhibition and Z'-factor. Identify primary hits. read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening experimental workflow.

Data Presentation

While specific inhibitors for choline sulfatase are yet to be extensively characterized, the following table presents representative IC50 values for inhibitors of other human sulfatases, such as steroid sulfatase (STS) and arylsulfatase, to provide a reference for expected potencies of potential hits.[1][2][3]

Compound ClassTarget SulfataseInhibitor ExampleIC50 Value
Tricyclic Coumarin SulfamatesSteroid Sulfatase (STS)Compound 71 nM[1]
Steroidal SulfamatesSteroid Sulfatase (STS)EMATE65 pM[2]
Non-steroidal SulfamatesSteroid Sulfatase (STS)Compound 305.1 nM[2]
Peracetic AcidArylsulfatasePAA43.46 µM[3]
HypochloriteArylsulfataseHypochlorite91.83 µM[3]
Hydrogen PeroxideArylsulfataseH2O2142.90 µM[3]

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of recombinant choline sulfatase in assay buffer. Aliquot and store at -80°C.

  • Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution in cold assay buffer to the final optimized concentration.

  • Substrate Stock Solution: Prepare a 100 mM stock solution of pNPS in DMSO.

  • Substrate Working Solution: Dilute the pNPS stock solution in assay buffer to the final optimized concentration.

  • Stop Solution: 0.2 M NaOH.

  • Compound Plates: Serially dilute test compounds in DMSO. For a primary screen, a final assay concentration of 10 µM is recommended.

High-Throughput Screening Protocol (384-well format)
  • Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds, positive control (a known sulfatase inhibitor, if available, otherwise use buffer for 100% activity), and negative control (DMSO) into the appropriate wells of a 384-well microplate.

  • Enzyme Addition: Add 10 µL of the choline sulfatase working solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the interaction between the enzyme and potential inhibitors.

  • Reaction Initiation: Add 10 µL of the pNPS substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be 20 µL.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Add 10 µL of 0.2 M NaOH to each well to stop the reaction. The addition of NaOH also enhances the color of the p-nitrophenol product.

  • Signal Detection: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Data Normalization:

    • The raw absorbance data is normalized to percent inhibition using the following formula: % Inhibition = 100 x (1 - (Abssample - Absmin) / (Absmax - Absmin))

      • Abssample: Absorbance of a well with a test compound.

      • Absmin: Average absorbance of the positive control wells (maximum inhibition).

      • Absmax: Average absorbance of the negative control (DMSO) wells (no inhibition).

  • Assay Quality Control:

    • The quality and robustness of the HTS assay are evaluated by calculating the Z'-factor for each plate: Z'-factor = 1 - (3 * (SDmax + SDmin)) / |Avgmax - Avgmin|

      • SDmax and SDmin: Standard deviations of the negative and positive controls, respectively.

      • Avgmax and Avgmin: Averages of the negative and positive controls, respectively.

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Hit Identification:

    • Primary hits are identified as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).

Dose-Response and IC50 Determination
  • Compound Plating: For confirmed primary hits, prepare a series of dilutions (e.g., 10-point, 3-fold serial dilutions) in DMSO.

  • Assay Performance: Perform the HTS assay as described above with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

The described high-throughput screening protocol provides a reliable and efficient method for identifying novel inhibitors of choline sulfatase. The colorimetric assay is simple to perform, cost-effective, and amenable to automation, making it suitable for screening large compound libraries. The identification of potent and selective choline sulfatase inhibitors will be instrumental in advancing our understanding of the role of this enzyme in health and disease, and may lead to the development of new therapeutic agents.

References

Application Notes & Protocols for NMR-Based Analysis of Choline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and quantification of choline (B1196258) sulfate (B86663) using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined are designed for analyzing biological samples, offering a powerful, non-destructive method for metabolomic studies and clinical research.

Introduction to Choline Sulfate Analysis by NMR

Choline sulfate is a vital metabolite involved in sulfur metabolism and cellular osmoregulation.[1][2] Its accurate identification and quantification in biofluids and tissues are crucial for understanding its role in various physiological and pathological states. Proton (¹H) NMR spectroscopy offers a robust, quantitative, and highly reproducible platform for this analysis.[3] The technique allows for the direct measurement of choline sulfate in complex mixtures with minimal sample preparation, making it ideal for high-throughput screening in metabolomics and drug development.[4]

The key advantages of using NMR include:

  • High Specificity: The unique spectral signature of choline sulfate allows for its unambiguous identification.[1]

  • Quantitative Accuracy: The NMR signal intensity is directly proportional to the molar concentration of the analyte, enabling precise quantification.[5][6]

  • Non-Destructive: Samples can be preserved for further analysis by other methods.

  • Minimal Preparation: Reduces the potential for analytical errors introduced during sample handling.[3]

Identification of Choline Sulfate by ¹H NMR

The identification of choline sulfate in an NMR spectrum is based on its characteristic chemical shifts (δ) and spin-spin coupling constants (J). Due to the molecular structure, the spectrum exhibits distinct signals for the trimethylammonium protons and the two methylene (B1212753) groups. The complexity of these signals is influenced by heteronuclear coupling with the ¹⁴N atom and non-first-order splitting patterns.[1][2]

A complete assignment of the ¹H NMR spectrum of choline sulfate has been achieved through advanced methods like Quantum-mechanical driven ¹H Iterative Full Spin Analysis (QM-HiFSA).[1][2]

Table 1: ¹H NMR Spectral Parameters for Choline Sulfate Identification

ProtonsChemical Shift (δ) in D₂O (ppm)Multiplicity / Coupling Constants (J) in Hz
-N(CH₃)₃~3.26s (singlet)
-N-CH₂-~3.64m (multiplet)
-CH₂-O-~4.26m (multiplet)

Source: Data derived from computational and experimental analysis at 600 MHz.[1][2] Note that chemical shifts can vary slightly depending on sample pH, temperature, and solvent.

Experimental Protocols

This section details the necessary steps for preparing biological samples and acquiring high-quality NMR data for choline sulfate analysis.

Protocol 1: Sample Preparation of Biofluids (Serum, Plasma, Urine)

This protocol is adapted from standard metabolomics procedures for NMR analysis.[3]

A. Materials:

  • Phosphate (B84403) buffer solution (e.g., 100 mM, pH 7.4) prepared in D₂O.

  • Internal standard solution (e.g., 10 mM TSP or DSS in D₂O).

  • Deuterium oxide (D₂O, 99.9%).

  • Centrifuge capable of 13,000 x g.

  • High-quality 5 mm NMR tubes.[7]

  • Vortex mixer.

B. Procedure:

  • Thawing: Thaw frozen biofluid samples (serum, plasma, urine) on ice to prevent degradation.

  • Pre-treatment: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Sample Mixing: In a clean microcentrifuge tube, combine:

    • 400 µL of the biofluid supernatant.

    • 200 µL of the phosphate buffer solution.

    • 60 µL of the internal standard solution.

  • Homogenization: Vortex the mixture thoroughly for 30 seconds.

  • Transfer: Transfer the final mixture (~660 µL) into a 5 mm NMR tube.[8] Avoid introducing solid particles or bubbles.[8][9]

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5 minutes before data acquisition.

Protocol 2: NMR Data Acquisition

A. Spectrometer Setup:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • Tune and match the probe for each sample.

  • Perform shimming on the sample to ensure high magnetic field homogeneity.

B. Recommended ¹H NMR Experiment:

  • Pulse Sequence: 1D NOESY with presaturation (e.g., noesypr1d in Bruker systems) is recommended for effective water suppression in biological samples.[1][2]

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).[2]

    • Spectral Width: 12-16 ppm, centered around 4.7 ppm.[2]

    • Relaxation Delay (D1): 2-5 seconds.[2]

    • Acquisition Time (AQ): 2-4 seconds.[2]

    • Number of Scans (NS): 32-128 (depending on sample concentration).[2]

    • Number of Dummy Scans (DS): 2-4.[2]

Protocol 3: Data Processing and Quantification

A. Spectral Processing:

  • Apply a line-broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID).[2]

  • Perform Fourier transformation.

  • Phase the spectrum manually or automatically.

  • Apply a baseline correction.[2]

  • Reference the chemical shift scale to the internal standard (TSP or DSS at 0.0 ppm).

B. Quantification:

  • Signal Integration: Integrate the area of a well-resolved choline sulfate peak, typically the singlet from the -N(CH₃)₃ group at ~3.26 ppm.

  • Concentration Calculation: Use the following formula to calculate the concentration of choline sulfate:

    Cx = Cref * (Ix / Iref) * (Nref / Nx)

    Where:

    • Cx = Concentration of choline sulfate.

    • Cref = Concentration of the internal standard.

    • Ix = Integral of the choline sulfate peak.

    • Iref = Integral of the internal standard peak.

    • Nx = Number of protons for the choline sulfate signal (9 for the -N(CH₃)₃ group).

    • Nref = Number of protons for the internal standard signal (9 for TSP).

Quantitative Data Summary

While specific quantitative data for choline sulfate across a wide range of biological samples determined by NMR is still emerging in the literature, data for total choline-containing compounds provide a valuable reference. Elevated levels of choline compounds have been linked to malignancy.[10]

Table 2: Example Concentrations of Choline Compounds in Human Samples by ¹H MRS

Sample TypeConditionConcentration RangeReference
LiverHealthy Volunteer1.3 ± 0.9 mM[10]
LiverHepatocellular Carcinoma3.4 - 14.0 mM[10]
SerumHealthy Adult<7.1 - 20.0 µmol/L[11]
Plasma (EDTA)Healthy Adult<5.9 - 13.1 µmol/L[11]
BrainHealthy Volunteer1.73 ± 0.24 mmol/l[6]

Note: These values represent total choline or choline-containing compounds and are provided for context. Specific quantification of choline sulfate requires the integration of its unique, resolved signals.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to the final quantification of choline sulfate.

G cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_data Data Interpretation Collection Biofluid Collection (Serum, Plasma, Urine) Pretreatment Centrifugation (Remove Solids) Collection->Pretreatment Preparation Buffer & Internal Standard Addition Pretreatment->Preparation Acquisition ¹H NMR Data Acquisition Preparation->Acquisition Processing Spectral Processing (FT, Phasing, Baseline) Acquisition->Processing Identification Peak Identification (Chemical Shift) Processing->Identification Quantification Integration & Concentration Calculation Identification->Quantification Result Final Concentration [Choline Sulfate] Quantification->Result

Caption: Workflow for NMR-based identification and quantification of choline sulfate.

Choline Sulfate Catabolic Pathway

Choline sulfate is catabolized in various organisms, including bacteria, where it is converted back to choline, which can then enter central metabolic pathways.[12]

G COS Choline-O-Sulfate Enz_betC Choline Sulfatase (betC) COS->Enz_betC Choline Choline Enz_betA Choline Dehydrogenase (betA) Choline->Enz_betA BetaineAld Betaine Aldehyde Enz_betB Betaine Aldehyde Dehydrogenase (betB) BetaineAld->Enz_betB Betaine Glycine Betaine Sulfate Sulfate Enz_betC->Choline + H₂O Enz_betC->Sulfate Enz_betA->BetaineAld Enz_betB->Betaine

Caption: Bacterial catabolic pathway of choline-O-sulfate.[12]

Conclusion

NMR spectroscopy is an indispensable tool for the analysis of choline sulfate in complex biological matrices.[5] Its quantitative nature and high reproducibility make it suitable for applications ranging from basic research in metabolic pathways to clinical diagnostics and monitoring treatment efficacy in drug development.[3][6] The protocols and data presented here provide a solid foundation for researchers to implement this powerful technique in their own studies.

References

Application of Choline-Based Compounds in Cellular Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technology for the long-term storage of viable cells, tissues, and other biological materials, underpinning advances in biomedical research, cell-based therapies, and drug development. Standard cryopreservation protocols often rely on cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO) and glycerol.[1][] While effective, these agents can exhibit cellular toxicity, necessitating the exploration of alternative, less harmful cryoprotectants. Choline (B1196258), an essential nutrient and a precursor to the major cell membrane phospholipid, phosphatidylcholine, has emerged as a promising component in cryopreservation media.[3][4] This document details the application of choline-based compounds, specifically choline chloride and choline acetate (B1210297), in the cryopreservation of various cell types, providing experimental data, detailed protocols, and mechanistic insights.

Mechanism of Action

The primary mechanism by which choline enhances cryopreservation is through the mitigation of the "solute effect."[5] During the freezing process, the formation of extracellular ice concentrates solutes in the remaining unfrozen liquid, creating a hypertonic environment. This osmotic imbalance can lead to excessive cell dehydration and damage to the cell membrane.

Choline ions, unlike sodium ions, do not readily cross the cell membrane.[5] By substituting sodium with choline in the cryopreservation medium, the intracellular solute concentration is less affected by the extracellular environment, thereby reducing the osmotic stress on the cells during freezing and thawing. This leads to improved preservation of cell morphology, reduced apoptosis, and better maintenance of organelle integrity, such as mitochondria.[5] Additionally, choline salts like choline acetate can help to suppress the crystallization of other components in the cryopreservation medium, such as trehalose, further protecting the cells from ice crystal-induced damage.[6][7]

Signaling Pathway and Protective Mechanism

The protective effect of choline in cryopreservation is primarily physical, by mitigating the solute effect. The following diagram illustrates this proposed mechanism.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space Extracellular Ice Formation Extracellular Ice Formation Increased Solute Concentration (Hypertonic) Increased Solute Concentration (Hypertonic) Extracellular Ice Formation->Increased Solute Concentration (Hypertonic) Na_ions Na+ ions Increased Solute Concentration (Hypertonic)->Na_ions Choline_ions Choline ions Increased Solute Concentration (Hypertonic)->Choline_ions Cellular_Dehydration Cellular Dehydration & Damage Na_ions->Cellular_Dehydration Crosses membrane, increases intracellular solute load Maintained_Integrity Maintained Cell Integrity Choline_ions->Maintained_Integrity Does not cross membrane, reduces solute effect Cell_Membrane Cell Membrane

Caption: Proposed mechanism of choline in reducing the solute effect during cryopreservation.

Experimental Data

The following tables summarize quantitative data from studies utilizing choline-based compounds in cryopreservation.

Table 1: Effect of Choline Acetate on Oocyte Nuclei Recovery [6]

Cryopreservation MediumStorage ConditionRecovery Rate (%)
Trehalose SolutionIdeal (11% RH)91.6
Trehalose SolutionAdverse (76% RH)70.6
Trehalose + Choline AcetateIdeal (11% RH)High (not specified)
Trehalose + Choline AcetateAdverse (76% RH)High (significantly >70.6%)

Table 2: Qualitative Effects of Choline Substitution in Human Ovarian Tissue Cryopreservation [5]

ParameterStandard Medium (with Sodium)Choline-Based Medium
Oocyte & Follicular Cell PreservationStandardImproved
Apoptosis Markers (p53, p21, Apaf-1)PresentReduced
Mitochondrial UltrastructureDamagedReduced Damage
Ovarian Tissue StromaStandardBetter Preservation

Experimental Protocols

Protocol 1: Cryopreservation of Human Ovarian Tissue using a Choline-Based Slow-Cooling Medium

This protocol is adapted from studies on human ovarian tissue cryopreservation where sodium was substituted with choline.[5]

Materials:

  • Leibovitz L-15 medium

  • Human serum albumin (HSA)

  • Choline chloride

  • Sucrose (B13894)

  • 1,2-propanediol

  • Cryovials

  • Controlled-rate freezer

  • Liquid nitrogen storage tank

Procedure:

  • Preparation of Freezing Medium:

    • Prepare a basal medium of Leibovitz L-15 supplemented with 10% HSA.

    • Prepare the choline-based freezing medium by substituting sodium chloride in the basal medium with an equimolar concentration of choline chloride.

    • The final cryoprotectant solution should contain 1.5 M 1,2-propanediol and 0.1 M sucrose in the choline-based medium.

  • Tissue Preparation:

    • Obtain human ovarian cortical strips under sterile conditions.

    • Cut the tissue into small pieces (e.g., 5 x 5 x 1 mm).

  • Equilibration:

    • Place the tissue pieces in the choline-based freezing medium.

    • Equilibrate for 30 minutes at room temperature.

  • Freezing:

    • Transfer the tissue pieces into cryovials containing fresh choline-based freezing medium.

    • Place the cryovials in a controlled-rate freezer.

    • Cool the samples at a rate of -2°C/minute from room temperature to -9°C.

    • Manually seed the samples at -9°C to induce ice nucleation.

    • Continue cooling at a rate of -0.3°C/minute from -9°C to -40°C.

    • Finally, cool at a rate of -10°C/minute from -40°C to -140°C.

  • Storage:

    • Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

Protocol 2: General Cryopreservation of Adherent Cells using a Choline-Supplemented Medium

This is a general protocol that can be adapted for various adherent cell lines, incorporating choline as a protective agent.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Choline chloride solution (sterile, 1M)

  • DMSO (cell culture grade)

  • Cryovials

  • Isopropanol (B130326) freezing container (e.g., "Mr. Frosty")

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency in the log phase of growth.[1]

    • Aspirate the culture medium and wash the cells with PBS.

    • Add trypsin-EDTA to detach the cells from the culture vessel.

    • Neutralize the trypsin with complete culture medium.

    • Centrifuge the cell suspension at 150 x g for 5 minutes.[1]

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of complete medium.

    • Perform a cell count and determine viability (should be >90%).[1]

  • Preparation of Choline-Supplemented Freezing Medium:

    • Prepare a freezing medium consisting of 70% complete culture medium, 20% FBS, and 10% DMSO.

    • Supplement the freezing medium with choline chloride to a final concentration of 10-50 mM (optimization may be required for specific cell types).

  • Freezing:

    • Adjust the cell suspension to a final concentration of 2-4 x 10^6 cells/mL in the choline-supplemented freezing medium.[1]

    • Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

    • Place the cryovials in an isopropanol freezing container.

    • Place the container in a -80°C freezer overnight to achieve a cooling rate of approximately -1°C/minute.[1]

  • Storage:

    • Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of a choline-based cryopreservation medium.

Cell_Culture 1. Cell Culture (Log phase, >90% viability) Harvest_Cells 2. Harvest & Count Cells Cell_Culture->Harvest_Cells Resuspend_Cells 4. Resuspend Cells in Media Harvest_Cells->Resuspend_Cells Prepare_Media 3. Prepare Cryopreservation Media Control_Medium Control (e.g., 10% DMSO) Prepare_Media->Control_Medium Choline_Medium Choline-Based Medium Prepare_Media->Choline_Medium Control_Medium->Resuspend_Cells Choline_Medium->Resuspend_Cells Freeze_Cells 5. Freeze Cells (-1°C/min to -80°C) Resuspend_Cells->Freeze_Cells Store_LN2 6. Store in Liquid Nitrogen Freeze_Cells->Store_LN2 Thaw_Cells 7. Thaw Cells Rapidly (37°C water bath) Store_LN2->Thaw_Cells Post_Thaw_Analysis 8. Post-Thaw Analysis Thaw_Cells->Post_Thaw_Analysis Viability_Assay Viability Assay (e.g., Trypan Blue) Post_Thaw_Analysis->Viability_Assay Functional_Assay Functional Assay (Cell-type specific) Post_Thaw_Analysis->Functional_Assay Morphology_Assessment Morphology Assessment Post_Thaw_Analysis->Morphology_Assessment

Caption: General workflow for evaluating choline-based cryopreservation media.

Conclusion

The use of choline-based compounds in cryopreservation media presents a promising alternative to traditional methods, particularly for sensitive cell types. By mitigating the detrimental solute effect, choline helps to preserve cellular integrity and improve post-thaw viability. While specific data on choline sulfate (B86663) is limited in the current literature, the principles demonstrated with choline chloride and choline acetate provide a strong foundation for its potential application. Further research and optimization are necessary to fully elucidate the benefits of various choline salts and to establish standardized protocols for a wide range of cell types. The protocols and data presented herein serve as a valuable resource for researchers and professionals seeking to enhance their cryopreservation outcomes.

References

Application Notes and Protocols for the Use of Choline Sulfate in Microbial Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline-O-sulfate is a naturally occurring osmolyte and a significant source of carbon, nitrogen, and sulfur for a variety of microorganisms. Its metabolism is crucial in diverse environments, from marine ecosystems to the human gut. Understanding how microbes utilize choline (B1196258) sulfate (B86663) can provide insights into microbial physiology, nutrient cycling, and host-microbe interactions. These application notes provide detailed protocols and data for studying microbial growth using choline sulfate as a substrate.

Data Presentation: Microbial Growth on Choline Sulfate

Quantitative data on the growth of specific microorganisms on choline sulfate as a sole nutrient source is not extensively detailed in publicly available literature. However, the protocols provided in this document will enable researchers to generate this data. The following table provides a template for presenting such data, with examples of relevant microorganisms known to metabolize choline sulfate.

MicroorganismNutrient SourceGrowth Rate (µ) (h⁻¹)Max OD (e.g., OD600)Biomass Yield ( g/mol )Reference/Method
Ruegeria pomeroyi DSS-3NitrogenData to be generatedData to be generatedData to be generatedSee Protocol 1
Ruegeria pomeroyi DSS-3CarbonData to be generatedData to be generatedData to be generatedSee Protocol 1
Desulfovibrio desulfuricansCarbon/Electron AcceptorData to be generatedData to be generatedData to be generatedSee Protocol 2
Pseudomonas sp.SulfurData to be generatedData to be generatedData to be generatedSee Protocol 1

Signaling and Metabolic Pathways

Microbial utilization of choline sulfate primarily follows two main pathways after the initial hydrolysis of choline sulfate to choline and sulfate by the enzyme choline sulfatase.

  • Aerobic/Facultative Anaerobic Pathway: Choline is oxidized to glycine (B1666218) betaine, a potent osmoprotectant.

  • Anaerobic Pathway: Choline is fermented to trimethylamine (B31210) (TMA), a key metabolite in the gut that can be converted to trimethylamine N-oxide (TMAO) in the host, which is linked to cardiovascular disease.[1][2]

Choline_Sulfate_Metabolism cluster_0 Choline Sulfate Uptake and Initial Hydrolysis cluster_1 Pathway 1: Glycine Betaine Synthesis (Aerobic/Facultative) cluster_2 Pathway 2: Trimethylamine (TMA) Production (Anaerobic) Choline_Sulfate_ext Choline Sulfate (extracellular) Transport Transport System Choline_Sulfate_ext->Transport Choline_Sulfate_int Choline Sulfate (intracellular) Transport->Choline_Sulfate_int Choline_Sulfatase Choline Sulfatase (BetC) Choline_Sulfate_int->Choline_Sulfatase Choline Choline Choline_Sulfatase->Choline Sulfate Sulfate Choline_Sulfatase->Sulfate Choline_Dehydrogenase Choline Dehydrogenase (BetA) Choline->Choline_Dehydrogenase Choline_TMA_Lyase Choline TMA-Lyase (CutC/D) Choline->Choline_TMA_Lyase Betaine_Aldehyde Betaine Aldehyde Choline_Dehydrogenase->Betaine_Aldehyde Betaine_Aldehyde_Dehydrogenase Betaine Aldehyde Dehydrogenase (BetB) Betaine_Aldehyde->Betaine_Aldehyde_Dehydrogenase Glycine_Betaine Glycine Betaine (Osmoprotectant) Betaine_Aldehyde_Dehydrogenase->Glycine_Betaine TMA Trimethylamine (TMA) Choline_TMA_Lyase->TMA Acetaldehyde Acetaldehyde Choline_TMA_Lyase->Acetaldehyde Further_Metabolism Further Metabolism (e.g., to Ethanol/Acetate) Acetaldehyde->Further_Metabolism

Caption: Microbial metabolic pathways for choline sulfate.

Experimental Protocols

Protocol 1: Aerobic Growth of Ruegeria pomeroyi on Choline Sulfate as a Sole Nitrogen Source

This protocol describes how to culture Ruegeria pomeroyi DSS-3 in a defined minimal medium with choline sulfate as the exclusive nitrogen source.

Materials:

  • Ruegeria pomeroyi DSS-3 culture

  • Marine Ammonium Mineral Salts (MAMS) medium components (see below)

  • Choline sulfate

  • Glucose (or other carbon source)

  • Sterile flasks

  • Shaking incubator

MAMS Medium Preparation (per liter):

  • Basal Salts:

    • NaCl: 23.4 g

    • MgCl₂·6H₂O: 10.6 g

    • CaCl₂·2H₂O: 1.5 g

    • KCl: 0.7 g

    • Dissolve in 800 mL of deionized water.

  • Buffer:

    • HEPES: 11.9 g (adjust to pH 7.5 with NaOH)

  • Autoclave the basal salt and buffer solution.

  • Sterile Additions (add after autoclaving and cooling):

    • Carbon Source: 10 mL of a sterile 1 M glucose solution (final concentration 10 mM).

    • Phosphate Solution: 1 mL of a sterile 1 M K₂HPO₄ solution.

    • Trace Metals Solution: 1 mL of a sterile trace metals solution (e.g., ATCC Trace Mineral Supplement).

    • Nitrogen Source:

      • Control: 2 mL of a sterile 1 M (NH₄)₂SO₄ solution (final concentration 2 mM).

      • Experimental: Add an appropriate volume of a sterile choline sulfate stock solution to achieve the desired final concentration (e.g., 2 mM), ensuring no other nitrogen source is present. Omit (NH₄)₂SO₄.

  • Bring the final volume to 1 liter with sterile deionized water.

Growth Protocol:

  • Inoculate a starter culture of R. pomeroyi in a standard marine broth and grow to mid-log phase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with sterile MAMS medium lacking a nitrogen source to remove residual nutrients.

  • Resuspend the cell pellet in the nitrogen-free MAMS medium and use this to inoculate the experimental flasks (control and choline sulfate-containing media) to an initial OD₆₀₀ of ~0.05.

  • Incubate the flasks at 30°C with shaking (e.g., 180 rpm).

  • Monitor growth by measuring the OD₆₀₀ at regular intervals until the culture reaches the stationary phase.

  • Plot the growth curve (ln(OD₆₀₀) vs. time) to determine the specific growth rate (µ).

Protocol 2: Anaerobic Growth of Desulfovibrio desulfuricans on Choline Sulfate

This protocol outlines the cultivation of Desulfovibrio desulfuricans under anaerobic conditions, where choline can serve as a carbon source and electron donor, coupled with sulfate reduction.[3][4][5][6]

Materials:

  • Desulfovibrio desulfuricans culture

  • Anaerobic culture tubes or serum bottles with butyl rubber stoppers

  • Anaerobic gas mix (e.g., N₂:CO₂ 80:20)

  • Defined anaerobic medium components (see below)

  • Choline sulfate

  • Reducing agent (e.g., sodium thioglycolate or cysteine-HCl)

Anaerobic Medium Preparation (per liter):

  • Basal Medium:

    • K₂HPO₄: 0.5 g

    • NH₄Cl: 1.0 g

    • MgSO₄·7H₂O: 2.0 g

    • CaCl₂·2H₂O: 0.1 g

    • Yeast extract: 1.0 g (for initial robust growth, can be omitted for strictly defined studies)

    • Resazurin (B115843) (0.1% solution): 1 mL

    • Dissolve in 950 mL of deionized water and boil under the anaerobic gas mix to drive off oxygen.

  • Carbon/Electron Source:

    • Add choline sulfate to the desired final concentration (e.g., 20 mM).

  • Dispense the medium into anaerobic tubes/bottles while flushing with the anaerobic gas mix, and seal with butyl rubber stoppers and aluminum crimps.

  • Autoclave the sealed tubes/bottles.

  • Sterile Additions (add after autoclaving and cooling):

    • Reducing Agent: Aseptically add a sterile, anoxic solution of a reducing agent (e.g., to a final concentration of 0.05% w/v) until the resazurin indicator turns colorless.

    • Bicarbonate Buffer: Aseptically add a sterile, anoxic solution of NaHCO₃ (e.g., to a final concentration of 2.5 g/L).

Growth Protocol:

  • Activate the D. desulfuricans culture in a suitable anaerobic medium.

  • Inoculate the experimental medium with the active culture (e.g., 1-5% v/v) using a sterile syringe and needle.

  • Incubate the cultures at the optimal temperature for the strain (e.g., 30-37°C) in the dark.

  • Monitor growth by measuring the OD₆₀₀.

  • Sulfide production, an indicator of sulfate reduction, can be measured colorimetrically.

Experimental Workflow

The following diagram illustrates a typical workflow for a microbial growth study using choline sulfate as a substrate.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Growth Monitoring cluster_2 Phase 3: Analysis Prepare_Media Prepare Defined Minimal Media (with and without Choline Sulfate) Prepare_Inoculum Prepare Inoculum (Grow and wash cells) Prepare_Media->Prepare_Inoculum Inoculation Inoculate Experimental Cultures Prepare_Inoculum->Inoculation Incubation Incubate under Controlled Conditions (Temperature, Aeration, etc.) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling OD_Measurement Measure Optical Density (OD) Sampling->OD_Measurement Metabolite_Analysis Optional: Analyze Supernatant (e.g., for TMA, choline depletion) Sampling->Metabolite_Analysis OD_Measurement->Incubation Continue until stationary phase Growth_Curve Plot Growth Curve (ln(OD) vs. Time) OD_Measurement->Growth_Curve Calculate_Parameters Calculate Growth Parameters (µ, doubling time, yield) Growth_Curve->Calculate_Parameters

Caption: General workflow for microbial growth studies.

References

Synthesis of Radiolabeled Choline Sulfate for Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline (B1196258) sulfate (B86663) is an important osmoprotectant and a metabolic intermediate in various organisms, serving as a source of carbon, nitrogen, and sulfur.[1][2] The study of its metabolic pathways and physiological roles often requires the use of radiolabeled tracers. This document provides detailed protocols for the synthesis of radiolabeled choline sulfate, specifically using Carbon-14 ([14C]) and Sulfur-35 ([35S]) isotopes. These tracers are invaluable tools for in vitro and in vivo studies of choline metabolism, transport, and signaling pathways.

Radiolabeled choline sulfate allows for sensitive and specific tracking of its uptake, metabolism, and incorporation into downstream biomolecules. The choice of radioisotope depends on the specific research question. [14C]-choline sulfate is ideal for tracking the carbon backbone of the molecule, while [35S]-choline sulfate is used to follow the sulfate moiety.

Overview of Synthesis Strategies

Two primary strategies for the synthesis of radiolabeled choline sulfate are presented:

  • Enzymatic Synthesis: This method utilizes the enzyme choline sulfotransferase (EC 2.8.2.6) to catalyze the transfer of a sulfate group from a donor molecule to choline.[3][4] For radiolabeling, either the choline substrate or the sulfate donor can be radiolabeled.

  • Chemical Synthesis: This approach involves the direct chemical reaction of a choline salt with a sulfating agent.[1] Radiolabeling is achieved by using either a radiolabeled choline precursor or a radiolabeled sulfating agent.

Experimental Protocols

Synthesis of [¹⁴C]-Choline Sulfate via Enzymatic Method

This protocol describes the synthesis of choline sulfate labeled on the choline moiety using [1,2-¹⁴C]-choline chloride as the precursor and the enzyme choline sulfotransferase.

Materials:

  • [1,2-¹⁴C]-Choline chloride (specific activity: 50-60 mCi/mmol)

  • Choline sulfotransferase (from a suitable source, e.g., bacterial or fungal extract)[4][5]

  • 3'-phosphoadenylyl sulfate (PAPS)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Dowex 1-X8 resin (chloride form)

  • Scintillation cocktail

  • Deionized water

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • 50 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 10 µL of 10 mM MgCl₂

    • 5 µL of 10 mM DTT

    • 10 µL of 1 mM [1,2-¹⁴C]-Choline chloride (e.g., 1 µCi)

    • 10 µL of 2 mM PAPS

    • 10 µL of choline sulfotransferase solution (e.g., 0.1-0.5 mg/mL)

    • Deionized water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes.

  • Purification:

    • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the denatured enzyme.

    • Prepare a small column with Dowex 1-X8 resin.

    • Load the supernatant onto the Dowex 1-X8 column.

    • Wash the column with deionized water to elute the unreacted [¹⁴C]-choline (a cationic species). The [¹⁴C]-choline sulfate (an anionic species at neutral pH) will be retained on the resin.

    • Elute the [¹⁴C]-choline sulfate with a gradient of sodium chloride (e.g., 0.1 M to 1 M).

  • Analysis and Quantification:

    • Collect fractions during elution and measure the radioactivity of each fraction using liquid scintillation counting.

    • Pool the radioactive fractions corresponding to [¹⁴C]-choline sulfate.

    • Determine the radiochemical purity by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.

    • Calculate the radiochemical yield based on the initial amount of [¹⁴C]-choline chloride used.

Synthesis of [³⁵S]-Choline Sulfate via Enzymatic Method

This protocol details the synthesis of choline sulfate labeled with Sulfur-35 using Na₂[³⁵S]O₄ as the precursor. This method requires the initial synthesis of [³⁵S]-PAPS.

Part 1: Synthesis of [³⁵S]-PAPS

Materials:

  • Na₂[³⁵S]O₄ (carrier-free)

  • ATP-sulfurylase

  • APS kinase

  • Adenosine triphosphate (ATP)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl₂

Protocol:

  • In a reaction vessel, combine Tris-HCl buffer, MgCl₂, ATP, Na₂[³⁵S]O₄, ATP-sulfurylase, and APS kinase.[5]

  • Incubate at 37°C for 1-2 hours.

  • The resulting mixture containing [³⁵S]-PAPS can be used directly in the next step or purified using anion-exchange chromatography.

Part 2: Synthesis of [³⁵S]-Choline Sulfate

Materials:

  • [³⁵S]-PAPS solution (from Part 1)

  • Choline chloride (unlabeled)

  • Choline sulfotransferase

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DTT

  • MgCl₂

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

    • 50 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 10 µL of 10 mM MgCl₂

    • 5 µL of 10 mM DTT

    • 10 µL of 10 mM Choline chloride

    • 10 µL of [³⁵S]-PAPS solution (e.g., 1 µCi)

    • 10 µL of choline sulfotransferase solution

    • Deionized water to a final volume of 100 µL.

  • Incubation, Termination, and Purification: Follow steps 2-4 from Protocol 3.1.

  • Analysis and Quantification:

    • Analyze the collected fractions for radioactivity using liquid scintillation counting.

    • Pool the fractions containing [³⁵S]-choline sulfate.

    • Assess radiochemical purity using radio-TLC or radio-HPLC.

    • Calculate the radiochemical yield based on the initial radioactivity of Na₂[³⁵S]O₄.

Synthesis of Choline-O-[³⁵S]Sulfate via Chemical Method

This protocol provides a chemical synthesis approach for producing [³⁵S]-choline sulfate.

Materials:

  • Choline chloride

  • [³⁵S]-Sulfuric acid (H₂[³⁵S]O₄)

  • Dicyclohexylcarbodiimide (DCC)

  • Pyridine (B92270) (anhydrous)

  • Diethyl ether (anhydrous)

  • Ethanol

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve choline chloride in anhydrous pyridine.

  • Add a stoichiometric amount of [³⁵S]-Sulfuric acid to the solution with stirring.

  • Add DCC to the mixture to facilitate the esterification.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the pyridine under reduced pressure.

    • Dissolve the residue in a minimal amount of ethanol.

    • Precipitate the product by adding an excess of anhydrous diethyl ether.

  • Purification:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with diethyl ether to remove any remaining impurities.

    • The crude product can be further purified by recrystallization from ethanol/ether or by ion-exchange chromatography as described in Protocol 3.1.

  • Analysis and Quantification:

    • Determine the radiochemical purity and yield as described in the previous protocols.

Data Presentation

Table 1: Summary of Radiolabeling Synthesis Parameters

Parameter[¹⁴C]-Choline Sulfate (Enzymatic)[³⁵S]-Choline Sulfate (Enzymatic)[³⁵S]-Choline Sulfate (Chemical)
Radiolabeled Precursor [1,2-¹⁴C]-Choline chlorideNa₂[³⁵S]O₄[³⁵S]-Sulfuric acid
Key Reagents Choline sulfotransferase, PAPSATP-sulfurylase, APS kinase, Choline sulfotransferaseDCC, Pyridine
Typical Reaction Time 2 hours3-4 hours (total)24 hours
Purification Method Ion-exchange chromatographyIon-exchange chromatographyPrecipitation, Recrystallization, Ion-exchange chromatography
Estimated Radiochemical Yield 60-80%40-60%30-50%
Typical Radiochemical Purity >95%>95%>90%
Specific Activity Dependent on precursorDependent on precursorDependent on precursor

Visualization of Workflows and Pathways

Synthesis_Workflow_14C_Choline_Sulfate cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product & Analysis C14_Choline [¹⁴C]-Choline Chloride Incubation Incubate at 37°C (2 hours) C14_Choline->Incubation PAPS PAPS PAPS->Incubation Enzyme Choline Sulfotransferase Enzyme->Incubation Termination Heat Inactivation Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Ion_Exchange Anion-Exchange Chromatography Centrifugation->Ion_Exchange Product [¹⁴C]-Choline Sulfate Ion_Exchange->Product Analysis Purity & Yield Analysis Product->Analysis

Caption: Enzymatic synthesis workflow for [¹⁴C]-Choline Sulfate.

Choline_Sulfate_Metabolism cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_downstream Downstream Metabolism Choline Choline CholineSulfate Choline-O-Sulfate Choline->CholineSulfate Choline Sulfotransferase PAPS PAPS PAPS->CholineSulfate CholineSulfate_hydrolysis Choline-O-Sulfate Choline_from_hydrolysis Choline BetaineAldehyde Betaine Aldehyde Choline_from_hydrolysis->BetaineAldehyde Choline Dehydrogenase Sulfate Sulfate CholineSulfate_hydrolysis->Choline_from_hydrolysis Choline Sulfatase CholineSulfate_hydrolysis->Sulfate Choline Sulfatase GlycineBetaine Glycine (B1666218) Betaine (Osmoprotectant) BetaineAldehyde->GlycineBetaine Betaine Aldehyde Dehydrogenase

Caption: Metabolic pathway of Choline-O-Sulfate.

Applications in Research

Radiolabeled choline sulfate is a versatile tool for various research applications, including:

  • Metabolic Flux Analysis: Quantifying the rate of choline sulfate synthesis, degradation, and conversion to other metabolites like glycine betaine.[1]

  • Enzyme Kinetics: Studying the kinetics of choline sulfotransferase and choline sulfatase.[4]

  • Osmoregulation Studies: Investigating the role of choline sulfate as an osmoprotectant in cells and organisms under osmotic stress.

  • Nutrient Source Tracking: Determining the contribution of choline sulfate as a source of sulfur, carbon, and nitrogen for microbial growth.[1]

  • Drug Development: Screening for inhibitors of enzymes involved in choline sulfate metabolism.

Safety Precautions

When working with radiolabeled compounds, it is imperative to follow all institutional and regulatory guidelines for radiation safety. This includes:

  • Working in a designated and properly shielded area.

  • Wearing appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.

  • Using appropriate radiation monitoring devices.

  • Properly disposing of radioactive waste according to established protocols.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of radiolabeled choline sulfate using both enzymatic and chemical methods. The availability of [¹⁴C]- and [³⁵S]-labeled choline sulfate will facilitate detailed investigations into its metabolism and physiological functions, thereby advancing our understanding of its role in various biological systems.

References

Choline Sulfate as a Dietary Supplement in Aquaculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258), an essential nutrient, plays a critical role in the health and development of aquatic animals. While often grouped with B-vitamins, it is a quasi-vitamin that is vital for numerous metabolic functions. Its supplementation in aquaculture feeds is crucial for optimizing growth, improving feed utilization, and maintaining the overall well-being of cultured species. Although much of the existing research has focused on choline chloride, the principles and benefits are broadly applicable to other bioavailable forms of choline, such as choline sulfate (B86663). These application notes provide a comprehensive overview of the use of choline as a dietary supplement in aquaculture, with a focus on its effects on key physiological processes and protocols for its evaluation.

Choline's multifaceted role in aquatic nutrition includes being a fundamental component of cell membranes as a precursor to phospholipids (B1166683) like phosphatidylcholine. It is also a precursor for the neurotransmitter acetylcholine, which is essential for proper nerve function. Furthermore, choline serves as a methyl group donor, which is crucial for various metabolic reactions. Deficiencies in dietary choline can lead to significant health issues in fish and shrimp, including retarded growth, poor feed efficiency, and the development of fatty liver syndrome.

Key Applications and Benefits in Aquaculture

Dietary supplementation with choline offers a range of benefits for various aquaculture species, including shrimp, tilapia, and salmonids.

Enhanced Growth Performance

The addition of choline to aquaculture diets has consistently been shown to improve growth metrics. Optimal levels of choline supplementation lead to significant increases in:

  • Weight Gain (WG): Studies have demonstrated a direct correlation between choline intake and increased body mass in numerous species.

  • Specific Growth Rate (SGR): Choline supplementation contributes to a higher SGR, indicating more efficient growth over time.

  • Feed Conversion Ratio (FCR): Appropriate choline levels improve the FCR, meaning less feed is required to produce a unit of biomass, which has both economic and environmental benefits.[1]

Improved Lipid Metabolism and Prevention of Fatty Liver

Choline is a critical lipotropic factor, meaning it aids in the transport and metabolism of fats. Its key roles in lipid metabolism include:

  • Prevention of Fatty Liver Syndrome: Choline is essential for the synthesis of phosphatidylcholine, a key component of very-low-density lipoproteins (VLDLs). VLDLs are responsible for transporting triglycerides from the liver to other tissues. A deficiency in choline impairs this process, leading to the accumulation of fat in the liver (hepatic steatosis), which can compromise liver function.

  • Regulation of Lipid Deposition: Adequate dietary choline helps to reduce excessive lipid accumulation in the body cavity and muscle tissue, leading to a healthier product.

Enhanced Immune Response and Antioxidant Capacity

Recent research has highlighted the role of choline in bolstering the immune system and protecting against oxidative stress:

  • Modulation of Immune Signaling Pathways: Choline has been shown to influence key immune signaling pathways, such as the p38MAPK/p53 pathway in shrimp, which is involved in the response to pathogens.[2]

  • Increased Antioxidant Capacity: Choline supplementation can enhance the activity of antioxidant enzymes, helping to mitigate cellular damage caused by reactive oxygen species (ROS).[2][3]

Quantitative Data on Choline Supplementation

The optimal level of choline supplementation can vary depending on the species, life stage, and diet composition. The following tables summarize quantitative data from various studies on the effects of choline supplementation on key performance indicators.

Note: The majority of the available research has been conducted using choline chloride. The data is presented as choline content, which can be extrapolated to choline sulfate, though direct comparative studies are limited.

Table 1: Effects of Dietary Choline on Growth Performance of Pacific White Shrimp (Litopenaeus vannamei)
Choline Level (g/kg diet)Initial Weight (g)Final Weight (g)Weight Gain (%)SGR (%/day)FCRReference
2.91 (Basal)~1.75----[3]
3.85~1.75----[2]
4.67~1.75HighestHighestHighestLowest[2][4]
5.421--Highest--[5]
6.55~1.75----[2]
10.70~1.75----[2]
18.90~1.75LowerLowerLowerHigher[2]
6.0 (as Choline Chloride)~1.75-Not significantly affectedNot significantly affectedNot significantly affected[3]
12.0 (as Choline Chloride)~1.75-Not significantly affectedNot significantly affectedNot significantly affected[3]
Table 2: Effects of Dietary Choline on Growth Performance of Tilapia (Oreochromis niloticus)
Choline Level (g/kg diet)Initial Weight (g)Final Weight (g)Weight GainSGR (%/day)FCRReference
0.37 (Basal)0.62----[6]
1.00.62-Plateaus around this level--[6]
3.0 (as Choline Chloride)-HighestHighest-Lowest[7]
0.4 (as Choline)~21.05-Significantly better--[8]
0.8 (as Choline)~21.05----[8]
Table 3: Effects of Dietary Choline on Growth Performance of Salmonids
SpeciesCholine Level (g/kg diet)Initial Weight (g)Specific Growth Rate (%/day)Other EffectsReference
Atlantic Salmon (Salmo salar)4.0 (as Choline Chloride)362Increased by 18%Prevented gut mucosa lipid accumulation[9][10]
Atlantic Salmon (Salmo salar)3.5186-Indicated as average requirement[11]

Signaling Pathways Modulated by Choline

Choline supplementation has been demonstrated to influence key signaling pathways involved in lipid metabolism and immune response in aquatic species.

Ampk/Srebp Signaling Pathway in Lipid Metabolism

In Pacific white shrimp, dietary choline activates the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein (Srebp) signaling pathway, which plays a central role in regulating lipid metabolism.

Ampk_Srebp_Pathway Choline Dietary Choline AMPK AMPK (AMP-activated protein kinase) Choline->AMPK activates VLDL VLDL Synthesis Choline->VLDL Srebp SREBP (Sterol regulatory element- binding protein) AMPK->Srebp inhibits FattyAcidOxidation Fatty Acid β-oxidation AMPK->FattyAcidOxidation promotes FattyAcidSynthesis De novo Fatty Acid Synthesis Srebp->FattyAcidSynthesis promotes LipidExport Lipid Export from Hepatopancreas VLDL->LipidExport

Ampk/Srebp signaling pathway in shrimp lipid metabolism.
p38MAPK/p53 Signaling Pathway in Immune Response

Dietary choline has also been shown to modulate the p38 mitogen-activated protein kinase (p38MAPK) and p53 signaling pathway in the hemocytes of Pacific white shrimp, which is involved in regulating apoptosis and the innate immune response.

p38MAPK_p53_Pathway Choline Dietary Choline p38MAPK p38MAPK Choline->p38MAPK down-regulates Bcl2 Bcl-2 (Anti-apoptotic) Choline->Bcl2 up-regulates p53 p53 p38MAPK->p53 activates Caspases Caspase-1, -3, -8 p53->Caspases activates Apoptosis Hemocyte Apoptosis Caspases->Apoptosis Bcl2->Apoptosis inhibits

p38MAPK/p53 signaling in shrimp immune response.

Experimental Protocols

The following protocols provide a standardized framework for evaluating the efficacy of choline sulfate as a dietary supplement in aquaculture research.

Experimental Workflow for a Feeding Trial

Experimental_Workflow cluster_prep Preparation Phase cluster_trial Feeding Trial cluster_sampling Sampling & Analysis cluster_data Data Analysis Acclimation Animal Acclimation Diet_Formulation Experimental Diet Formulation (Basal + Graded Choline Sulfate) Acclimation->Diet_Formulation Random_Allocation Random Allocation to Tanks Diet_Formulation->Random_Allocation Feeding Daily Feeding (Fixed ration or to satiation) Random_Allocation->Feeding Monitoring Water Quality & Animal Health Monitoring Feeding->Monitoring Biometric_Measurements Biometric Measurements (Weight, Length) Monitoring->Biometric_Measurements Tissue_Sampling Tissue & Hemolymph/Blood Sampling Biometric_Measurements->Tissue_Sampling Biochemical_Analysis Biochemical & Molecular Analysis Tissue_Sampling->Biochemical_Analysis Statistical_Analysis Statistical Analysis (ANOVA, Regression) Biochemical_Analysis->Statistical_Analysis Conclusion Conclusion & Reporting Statistical_Analysis->Conclusion

References

Application Notes and Protocols for Real-Time Choline Sulfate Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) sulfate (B86663) is an important metabolite in various biological systems, playing a role in sulfur metabolism and osmoregulation. The ability to monitor choline sulfate levels in real-time is crucial for understanding its physiological functions and its potential as a biomarker in drug development and disease diagnostics. These application notes provide a detailed protocol for the development and application of a highly selective and sensitive biosensor for the real-time monitoring of choline sulfate.

The proposed biosensor is based on a bienzymatic cascade reaction. The first enzyme, choline-O-sulfatase, specifically hydrolyzes choline sulfate to choline and a sulfate ion. The resulting choline is then oxidized by the second enzyme, choline oxidase, producing hydrogen peroxide (H₂O₂), which is detected electrochemically. The measured current is directly proportional to the concentration of choline sulfate in the sample.

Principle of Detection

The biosensor operates on a two-step enzymatic reaction:

  • Choline-O-sulfatase (COS) : This enzyme specifically catalyzes the hydrolysis of choline sulfate.

    • Choline-O-Sulfate + H₂O → Choline + SO₄²⁻

  • Choline Oxidase (ChOx) : The choline produced in the first reaction is then oxidized by choline oxidase.

    • Choline + 2O₂ + H₂O → Betaine + 2H₂O₂

The hydrogen peroxide (H₂O₂) produced is an electroactive species that can be detected at an electrode surface, typically platinum, by applying a specific potential. The resulting amperometric signal is directly proportional to the choline sulfate concentration.

Performance Characteristics of Amperometric Choline Biosensors

The following table summarizes the typical performance characteristics of various amperometric choline biosensors, which can serve as a benchmark for the expected performance of the developed choline sulfate biosensor. The performance of the choline sulfate biosensor will also depend on the efficiency of the choline-O-sulfatase enzymatic reaction.

Biosensor ConfigurationLinear Range (µM)Limit of Detection (µM)SensitivityResponse Time (s)Reference
ChOx/(MWCNT/PANI)₃/PANI/GC1 - 20000.3Not SpecifiedNot Specified[1]
AChE/ChO/c-MWCNT/ZrO₂NPs/GCE0.05 - 2000.01Not SpecifiedNot Specified[1]
ChOx/(GNP)₄/MWCNT/GCE3 - 1200.6204 µA cm⁻² mM⁻¹Not Specified[1]
Pt/pmPD/ChOx/BSA/GAup to 1000.33Not Specified< 1[2]
Pt/PB/(EACC/ChOx)nNot Specified0.588.6 µA mM⁻¹ cm⁻²< 10[3]
β-Ga₂O₃ NWs/CB/ChOxNot Specified8.290.0397 mA mM⁻¹ mm⁻²Not Specified[4]

GCE: Glassy Carbon Electrode, MWCNT: Multi-walled Carbon Nanotubes, PANI: Polyaniline, AChE: Acetylcholinesterase, ZrO₂NPs: Zirconium Oxide Nanoparticles, GNP: Gold Nanoparticles, Pt: Platinum, pmPD: poly(m-phenylenediamine), BSA: Bovine Serum Albumin, GA: Glutaraldehyde (B144438), PB: Prussian Blue, EACC: 6-O-Ethoxytrimethylammoniochitosan chloride, NWs: Nanowires, CB: Carbon Black.

Experimental Protocols

Materials and Reagents
  • Choline-O-sulfatase (from Sinorhizobium meliloti or other suitable source)[5][6]

  • Choline oxidase (from Alcaligenes sp.)

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde solution (25% in H₂O)

  • Choline sulfate standard

  • Choline chloride standard

  • Phosphate buffered saline (PBS), pH 7.4

  • Platinum (Pt) disk electrode

  • Ag/AgCl reference electrode

  • Platinum wire auxiliary electrode

  • Potentiostat

  • Polishing materials (alumina slurry)

Protocol 1: Electrode Preparation and Cleaning
  • Polish the platinum disk electrode with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

  • Rinse the electrode thoroughly with deionized water.

  • Soncate the electrode in ethanol (B145695) for 5 minutes to remove any adsorbed particles.

  • Rinse again with deionized water and allow to air dry.

Protocol 2: Co-immobilization of Choline-O-sulfatase and Choline Oxidase

This protocol describes the co-immobilization of both enzymes on the electrode surface using cross-linking with glutaraldehyde.[7]

  • Prepare the enzyme solution by dissolving 5 mg of choline-O-sulfatase, 5 mg of choline oxidase, and 10 mg of BSA in 100 µL of PBS (pH 7.4).

  • Vortex the solution gently to ensure complete dissolution.

  • Pipette 10 µL of the enzyme solution onto the cleaned surface of the platinum disk electrode.

  • Carefully place the electrode in a desiccator containing a vial with 5% glutaraldehyde solution. Ensure the electrode does not come into direct contact with the glutaraldehyde solution.

  • Allow the cross-linking to proceed for 1 hour at room temperature. The glutaraldehyde vapor will cross-link the enzymes and BSA, forming a stable biofilm.

  • After 1 hour, remove the electrode and rinse it gently with PBS (pH 7.4) to remove any unbound enzymes and glutaraldehyde.

  • Store the biosensor in PBS at 4°C when not in use.

Protocol 3: Amperometric Detection of Choline Sulfate
  • Set up a three-electrode electrochemical cell containing a known volume of PBS (pH 7.4). Use the fabricated biosensor as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the auxiliary electrode.

  • Apply a constant potential of +0.6 V (vs. Ag/AgCl) to the working electrode and allow the background current to stabilize.

  • Add known concentrations of choline sulfate standard solution to the electrochemical cell and record the steady-state current response.

  • Generate a calibration curve by plotting the current response against the choline sulfate concentration.

  • For real-time monitoring, introduce the sample solution into the electrochemical cell and record the current changes over time.

Protocol 4: Interference Study

To assess the selectivity of the biosensor, potential interfering substances should be tested.

  • Prepare solutions of potentially interfering compounds such as ascorbic acid, uric acid, glucose, and other structurally similar sulfates at physiologically relevant concentrations.

  • Record the baseline current of the biosensor in PBS.

  • Add the interfering substance to the cell and record any change in current.

  • After the signal stabilizes, add a known concentration of choline sulfate and record the response.

  • Compare the response in the presence and absence of the interfering substance to determine the degree of interference. The use of a permselective membrane, such as electropolymerized poly(m-phenylenediamine), can help to reduce interference from electroactive species.[2]

Visualizations

Choline and Choline Sulfate Metabolism

CholineMetabolism cluster_synthesis Synthesis & Interconversion cluster_methylation Methylation Cycle Diet Dietary Choline (Phosphatidylcholine, Choline) Choline Choline Diet->Choline Choline_Sulfate Choline Sulfate Choline->Choline_Sulfate Sulfotransferase Acetylcholine Acetylcholine Choline->Acetylcholine Choline Acetyltransferase Betaine Betaine Choline->Betaine Choline Oxidase Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Kennedy Pathway Choline_Sulfate->Choline Choline-O-sulfatase Sulfate_Pool Sulfate Pool Choline_Sulfate->Sulfate_Pool Homocysteine Homocysteine Betaine->Homocysteine BHMT Sphingomyelin Sphingomyelin Phosphatidylcholine->Sphingomyelin Methionine Methionine Homocysteine->Methionine

Caption: Simplified choline and choline sulfate metabolic pathway.

Experimental Workflow for Choline Sulfate Biosensor

BiosensorWorkflow Start Start Clean_Electrode 1. Clean Pt Electrode Start->Clean_Electrode Prepare_Enzyme_Sol 2. Prepare Enzyme Solution (Choline-O-sulfatase, Choline Oxidase, BSA) Clean_Electrode->Prepare_Enzyme_Sol Immobilize_Enzymes 3. Co-immobilize Enzymes (Glutaraldehyde Cross-linking) Prepare_Enzyme_Sol->Immobilize_Enzymes Setup_Cell 4. Setup Electrochemical Cell Immobilize_Enzymes->Setup_Cell Apply_Potential 5. Apply Potential (+0.6V) Setup_Cell->Apply_Potential Stabilize 6. Stabilize Baseline Current Apply_Potential->Stabilize Add_Sample 7. Add Choline Sulfate Sample Stabilize->Add_Sample Measure_Current 8. Measure Amperometric Response Add_Sample->Measure_Current Analyze_Data 9. Analyze Data & Determine Concentration Measure_Current->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for choline sulfate detection.

Logical Relationship of the Bienzymatic Detection

DetectionMechanism Choline_Sulfate Choline Sulfate (Analyte) COS Choline-O-sulfatase Choline_Sulfate->COS Choline Choline COS->Choline Hydrolysis ChOx Choline Oxidase Choline->ChOx H2O2 Hydrogen Peroxide (H₂O₂) ChOx->H2O2 Oxidation Electrode Pt Electrode (+0.6V) H2O2->Electrode Electrochemical Detection Signal Amperometric Signal Electrode->Signal

Caption: Logical flow of the bienzymatic detection of choline sulfate.

References

Application Notes and Protocols for Choline Sulfate Utilization in Industrial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of choline (B1196258) sulfate (B86663) in industrial fermentation processes. This document details its role as a versatile nutrient source and osmoprotectant, and provides detailed protocols for its application and analysis.

Application Note 1: Choline Sulfate as a Multifunctional Nutrient in Fermentation

Choline sulfate (C₅H₁₄NO₄S) is a quaternary ammonium (B1175870) compound that can serve as a valuable supplement in industrial fermentation media, offering a unique combination of essential nutrients. It can be utilized by a range of microorganisms, including bacteria and fungi, as a source of sulfur, nitrogen, and carbon, and also functions as a potent osmoprotectant.

1.1. As a Sulfur Source:

Many microorganisms possess choline sulfatases (encoded by the betC gene) that hydrolyze choline sulfate into choline and inorganic sulfate.[1][2] The released sulfate is then assimilated into sulfur-containing amino acids (cysteine and methionine) and other essential biomolecules. This makes choline sulfate an effective alternative to traditional sulfur sources like ammonium sulfate or inorganic sulfates, particularly in processes where the counter-ion of these salts may be undesirable.

1.2. As a Nitrogen and Carbon Source:

Following the initial hydrolysis, the resulting choline can be further metabolized. In many bacteria, choline is oxidized to glycine (B1666218) betaine (B1666868), a potent osmoprotetectant.[3] Subsequently, glycine betaine can be catabolized to provide carbon and nitrogen for cellular growth and product synthesis.[4][5] The complete catabolism of choline can replenish intermediates in the central carbon metabolism.

1.3. As an Osmoprotectant:

Choline sulfate itself, and its metabolic product glycine betaine, are effective compatible solutes.[3] These molecules can be accumulated to high intracellular concentrations without interfering with normal cellular processes, helping to maintain cell turgor and viability in high-osmolarity environments. This is particularly beneficial in high-density or fed-batch fermentation processes where high concentrations of salts, sugars, or metabolic byproducts can cause osmotic stress. The use of choline sulfate as an osmoprotectant has been shown to improve cell viability and productivity in various fermentation settings.

Application Note 2: Impact on Recombinant Protein and Metabolite Production

The supplementation of fermentation media with choline sulfate can have a significant impact on the yield and quality of recombinant proteins and other desired metabolites.

2.1. Recombinant Protein Production:

In host systems like Pichia pastoris and Chinese Hamster Ovary (CHO) cells, the availability of choline is crucial for membrane biosynthesis and protein secretion. While direct studies on choline sulfate are limited, research on choline chloride supplementation in CHO cell fed-batch cultures has demonstrated that optimized choline levels can lead to increased cell viability and a notable increase in monoclonal antibody (mAb) titers.[4] It is plausible that choline sulfate could provide a sustained release of choline, thereby supporting robust cell growth and enhanced protein production. However, it is important to monitor the potential impact on post-translational modifications, such as glycosylation, as changes in nutrient availability can influence these processes.[6][7]

2.2. Antibiotic and Other Metabolite Production:

The availability of sulfur is often a limiting factor in the biosynthesis of sulfur-containing antibiotics, such as penicillins and cephalosporins. By providing a readily available source of sulfate, choline sulfate can potentially enhance the production of these secondary metabolites. Furthermore, its role as an osmoprotectant can help maintain cellular productivity during the stressful production phase of fermentation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on choline and related compounds in fermentation processes. It is important to note that much of the available data pertains to choline chloride, but it provides a valuable reference for the potential effects of choline sulfate.

Table 1: Effect of Choline Chloride Supplementation on Monoclonal Antibody (mAb) Production in CHO Cell Fed-Batch Culture [4]

Choline EnrichmentPeak Viable Cell Density (cells/mL)Cell Viability at 358h (%)Final mAb Titer (g/L)
1-fold1.7 x 10⁷43.75.5
2-fold1.7 x 10⁷55.06.4
4-fold1.7 x 10⁷56.46.4

Table 2: Comparison of Nitrogen Sources on Ethanol (B145695) Fermentation by Saccharomyces cerevisiae [8][9]

Nitrogen SourceFermentation Time Reduction (vs. Ammonium)Max. Ethanol Production Rate (g/L/h)Glycerol Synthesis Reduction (vs. Ammonium)
Urea (B33335)19%1.1426%
AmmoniumBaseline0.88Baseline

Note: This table compares urea and ammonium, highlighting that the choice of nitrogen source significantly impacts fermentation kinetics. While not a direct comparison with choline sulfate, it underscores the importance of evaluating different nitrogen-containing compounds.

Signaling Pathways and Metabolic Utilization

The utilization of choline sulfate is initiated by its transport into the cell, often via high-affinity transport systems.[10] Once inside, it enters a metabolic pathway that varies between organisms but generally involves the following key steps.

CholineSulfate_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Choline Sulfate_ext Choline Sulfate Choline Sulfate_int Choline Sulfate Choline Sulfate_ext->Choline Sulfate_int Transport (e.g., OpuC) Choline Choline Choline Sulfate_int->Choline Choline Sulfatase (betC) Sulfate Inorganic Sulfate Choline Sulfate_int->Sulfate Choline Sulfatase (betC) Glycine Betaine Glycine Betaine Choline->Glycine Betaine Choline Dehydrogenase (betA) Betaine Aldehyde Dehydrogenase (betB) Sulfur Amino Acids Sulfur-Containing Amino Acids Sulfate->Sulfur Amino Acids Carbon_Nitrogen_Metabolism Central Carbon & Nitrogen Metabolism Glycine Betaine->Carbon_Nitrogen_Metabolism Catabolism Osmotic_Stress_Protection Osmotic Stress Protection Glycine Betaine->Osmotic_Stress_Protection

Caption: Metabolic pathway of choline sulfate utilization.

Experimental Protocols

Protocol 1: Preparation of Choline Sulfate-Supplemented Fermentation Medium

This protocol describes the preparation of a defined fermentation medium supplemented with choline sulfate for a generic microbial fermentation.

Materials:

  • Basal fermentation medium (specific to the microorganism)

  • Choline sulfate powder (analytical grade)

  • Sterile, deionized water

  • pH meter and sterile acid/base for adjustment (e.g., HCl, NaOH)

  • Autoclave or sterile filtration unit (0.22 µm filter)

Procedure:

  • Prepare the basal fermentation medium according to the standard protocol, omitting the original sulfur source if choline sulfate is to be the sole source.

  • Calculate the desired molar concentration of choline sulfate. For initial optimization, a range of 0.5 mM to 10 mM is recommended.

  • Weigh the required amount of choline sulfate powder and dissolve it in a small volume of sterile, deionized water.

  • Add the dissolved choline sulfate solution to the basal medium.

  • Adjust the pH of the final medium to the optimal range for the specific microorganism.

  • Sterilize the medium by autoclaving or sterile filtration. Note that choline sulfate is heat-stable and can be autoclaved.

  • Aseptically dispense the medium into sterile fermentation vessels.

Media_Prep_Workflow start Start prepare_basal Prepare Basal Medium (without sulfur source) start->prepare_basal dissolve_cs Dissolve Choline Sulfate in Sterile Water prepare_basal->dissolve_cs add_cs Add Choline Sulfate Solution to Basal Medium dissolve_cs->add_cs adjust_ph Adjust pH add_cs->adjust_ph sterilize Sterilize (Autoclave or Filter) adjust_ph->sterilize dispense Dispense into Fermentation Vessels sterilize->dispense end_node End dispense->end_node

Caption: Workflow for preparing choline sulfate medium.

Protocol 2: Cultivation of Microorganisms in Choline Sulfate-Supplemented Medium

This protocol outlines a typical batch fermentation process using the prepared choline sulfate-supplemented medium.

Materials:

  • Sterile fermentation medium containing choline sulfate

  • Seed culture of the desired microorganism

  • Fermentor or shake flasks

  • Incubator/shaker with temperature and agitation control

Procedure:

  • Inoculate the choline sulfate-supplemented medium with a seed culture to a starting optical density (OD₆₀₀) of 0.05-0.1.

  • Incubate the culture under optimal conditions of temperature, agitation, and aeration for the specific microorganism.

  • Monitor cell growth by measuring OD₆₀₀ at regular intervals.

  • Collect samples aseptically at different time points for analysis of substrate consumption, product formation, and choline sulfate concentration.

  • For fed-batch processes, a concentrated feed solution containing choline sulfate can be prepared and added at a predetermined rate to maintain a desired concentration in the fermentor.

Protocol 3: Quantification of Choline Sulfate in Fermentation Broth by LC-MS/MS

This protocol provides a general method for the analysis of choline sulfate in fermentation broth using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Collect a 1 mL sample of the fermentation broth.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • For protein precipitation, add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of supernatant.

  • Vortex briefly and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UPLC system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of the polar choline sulfate molecule.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium formate (B1220265) in water, pH adjusted to 3.5 with formic acid.

  • Gradient: A gradient from high organic to high aqueous content. An example gradient is: 95% A to 50% A over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: For choline sulfate, the precursor ion [M+H]⁺ is m/z 184.1. A characteristic product ion for quantification is m/z 104.1 (choline fragment).

3. Quantification:

  • Prepare a calibration curve using choline sulfate standards of known concentrations in a matrix similar to the fermentation medium.

  • Use an internal standard (e.g., deuterated choline) for improved accuracy and precision.

  • Quantify the choline sulfate concentration in the samples by comparing the peak areas to the calibration curve.

LCMS_Workflow start Start sample_collection Collect Fermentation Broth Sample start->sample_collection centrifuge_cells Centrifuge to Remove Cells sample_collection->centrifuge_cells protein_precipitation Protein Precipitation (Acetonitrile) centrifuge_cells->protein_precipitation centrifuge_precipitate Centrifuge to Remove Precipitate protein_precipitation->centrifuge_precipitate evaporate Evaporate Supernatant to Dryness centrifuge_precipitate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter into HPLC Vial reconstitute->filter lcms_analysis LC-MS/MS Analysis (HILIC, ESI+, MRM) filter->lcms_analysis quantification Quantification using Calibration Curve lcms_analysis->quantification end_node End quantification->end_node

Caption: Workflow for LC-MS/MS analysis of choline sulfate.

References

Application Notes and Protocols: Site-Directed Mutagenesis of Choline O-Sulfatase Active Site Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline-O-sulfatase (EC 3.1.6.6) is a key enzyme in the metabolic pathway of choline-O-sulfate, hydrolyzing it into choline (B1196258) and sulfate (B86663).[1] This enzyme is a member of the alkaline phosphatase (AP) superfamily and is of significant interest for protein engineering and drug development due to its catalytic promiscuity.[1] Understanding the roles of specific amino acid residues within the active site is crucial for elucidating its catalytic mechanism and for designing targeted inhibitors or engineering novel enzyme functionalities. This document provides detailed protocols for performing site-directed mutagenesis on the active site residues of choline O-sulfatase from Sinorhizobium meliloti (SmeCOSe or SmCS), along with methods for expressing the mutant enzymes and characterizing their kinetic properties.

Key Active Site Residues of Sinorhizobium meliloti Choline O-Sulfatase

The active site of choline O-sulfatase is a well-defined pocket responsible for substrate binding and catalysis. Structural and mechanistic studies have identified several key residues crucial for its function.[1][2][3]

Table 1: Key Active Site Residues and Their Functions

ResidueFunction in CatalysisReference
FGly54 Catalytic nucleophile (post-translationally modified from Cys54).[2]
His201 & Lys309 Form a pair that stabilizes the choline leaving group.[2]
Glu386 Interacts with the positively charged quaternary ammonium (B1175870) group of the choline substrate, playing a role in substrate recognition and positioning.[2][3][4]
Trp129 & His145 "Clamp" the quaternary ammonium moiety of choline, securing it within the active site.[1][5]
Asn75 Along with His201 and Lys309, binds the negatively charged sulfate group of the substrate.[1]
Asn146, Asn498, Asp500 Form a "gatekeeper" triad (B1167595) that controls the open and closed conformations of the active site.[1][5]
Leu499 Rearranges upon substrate binding to assist in ligand binding.[1][5]

Experimental Protocols

Site-Directed Mutagenesis

This protocol is based on the use of the QuikChange II Site-Directed Mutagenesis Kit from Stratagene, as cited in studies on SmeCOSe.[1] The general workflow involves designing primers containing the desired mutation, performing PCR to introduce the mutation into a plasmid containing the choline O-sulfatase gene, and then transforming the mutated plasmid into competent E. coli cells.

Materials:

  • pSERQF5 plasmid (containing the SmeCOSe gene in a pET-21b(+) vector)[1]

  • QuikChange II Site-Directed Mutagenesis Kit (or individual components: PfuUltra HF DNA polymerase, dNTPs, DpnI restriction enzyme)

  • Custom mutagenic primers (see design guidelines below)

  • Nuclease-free water

  • XL1-Blue supercompetent E. coli (or similar)

  • LB agar (B569324) plates with appropriate antibiotic (e.g., ampicillin)

  • LB broth with appropriate antibiotic

  • Plasmid miniprep kit

  • DNA sequencing service

Primer Design:

  • Design two complementary primers, typically 25-45 bases in length, containing the desired mutation.

  • The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • The primers should have a melting temperature (Tm) of ≥78°C.

  • The primers should have a GC content of at least 40% and terminate in one or more C or G bases.

Procedure:

  • PCR Reaction Setup:

    • 5 µL of 10x reaction buffer

    • 1 µL of pSERQF5 plasmid template (5-50 ng)

    • 1.25 µL of forward primer (125 ng)

    • 1.25 µL of reverse primer (125 ng)

    • 1 µL of dNTP mix

    • 39.5 µL of nuclease-free water

    • 1 µL of PfuUltra HF DNA polymerase

    • Total Volume: 50 µL

  • PCR Cycling:

    • Initial Denaturation: 95°C for 30 seconds

    • 18 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 5 minutes (1 min/kb of plasmid length)

    • Final Extension: 68°C for 7 minutes

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the amplified reaction mixture.

    • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into 50 µL of XL1-Blue supercompetent cells according to the manufacturer's protocol.

    • Plate the transformation mixture onto LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony Selection and Plasmid Purification:

    • Pick several individual colonies and grow them overnight in LB broth with the selective antibiotic.

    • Isolate the plasmid DNA using a miniprep kit.

  • Sequence Verification:

    • Send the purified plasmids for DNA sequencing to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

Protein Expression and Purification

Materials:

  • E. coli BL21 (DE3) competent cells

  • Verified plasmid containing the mutant choline O-sulfatase gene with a C-terminal His6-tag[1]

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • SDS-PAGE materials

Procedure:

  • Transformation: Transform the verified plasmid into E. coli BL21 (DE3) cells.

  • Expression:

    • Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB broth.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged choline O-sulfatase with elution buffer.

    • Analyze the eluted fractions by SDS-PAGE to check for purity.

  • Dialysis:

    • Pool the pure fractions and dialyze against a suitable storage buffer to remove imidazole.

    • Concentrate the protein if necessary and store at -80°C.

Enzyme Kinetics Assay

The activity of wild-type and mutant choline O-sulfatase can be determined using the artificial substrate p-nitrophenyl sulfate (pNPS).[1] The hydrolysis of pNPS releases p-nitrophenol, which can be detected spectrophotometrically at 405 nm.

Materials:

  • Purified wild-type or mutant choline O-sulfatase

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0)

  • p-nitrophenyl sulfate (pNPS) stock solution (e.g., 70 mM in assay buffer)[1]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of pNPS dilutions in assay buffer to cover a range of substrate concentrations (e.g., 0-10 mM).

  • Add a fixed amount of purified enzyme to each well of a 96-well plate.

  • Initiate the reaction by adding the pNPS dilutions to the wells.

  • Immediately measure the change in absorbance at 405 nm over time in a microplate reader.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax). The catalytic efficiency (kcat/KM) can then be calculated.

Quantitative Data

Site-directed mutagenesis of key active site residues can have a profound impact on the catalytic efficiency of the enzyme. A notable example is the mutation of Glu386, which is critical for substrate binding.

Table 2: Kinetic Parameters for Wild-Type and Glu386Leu Mutant of S. meliloti Choline Sulfatase (SmCS)

EnzymeSubstratekcat/KM (s⁻¹M⁻¹)Fold Decrease in EfficiencyReference
Wild-Type (WT)Choline-O-Sulfate4.8 x 10³-[3][4][6][7]
Glu386Leu MutantCholine-O-Sulfate~4.8~1000[2]
Wild-Type (WT)4-Nitrophenyl Sulfate12-[3][4][6][7]

The ~1000-fold decrease in catalytic efficiency for the Glu386Leu mutant highlights the critical role of this residue in either substrate binding or correct positioning for catalysis.[2]

Visualizations

Experimental Workflow

Site_Directed_Mutagenesis_Workflow cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Mutagenesis cluster_verification Verification & Expression cluster_analysis Analysis start Start with Plasmid (pET-21b-SmeCOSe) primers Design Mutagenic Primers start->primers pcr PCR Amplification primers->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transform Transformation into E. coli dpni->transform plate Plate on Selective Media transform->plate miniprep Plasmid Miniprep plate->miniprep sequence DNA Sequencing miniprep->sequence expression Protein Expression in BL21(DE3) sequence->expression purify Protein Purification (Ni-NTA) expression->purify kinetics Enzyme Kinetics Assay purify->kinetics end Data Analysis (Km, kcat) kinetics->end

Caption: Workflow for site-directed mutagenesis of choline O-sulfatase.

Proposed Catalytic Mechanism

Catalytic_Mechanism cluster_step1 cluster_step2 cluster_step3 cluster_step4 s1 Choline-O-Sulfate binds to active site. Glu386 interacts with choline. Asn75/His201/Lys309 bind sulfate. s2 FGly54 performs SN2 attack on sulfur. Choline departure is stabilized by His201-Lys309 pair. s1->s2 Catalysis s3 Formation of a covalent FGly-sulfate intermediate. Choline is released. s2->s3 Choline Release s4 Hydrolysis of the intermediate releases sulfate. FGly54 is rehydrated, regenerating the enzyme. s3->s4 Hydrolysis s4->s1 Enzyme Ready

Caption: Proposed catalytic mechanism of choline O-sulfatase.

References

Troubleshooting & Optimization

Technical Support Center: Choline Sulfate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of choline (B1196258) sulfate (B86663) in aqueous solutions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for choline sulfate in an aqueous solution?

A1: The primary degradation pathway for choline sulfate in an aqueous solution is hydrolysis of the sulfate ester bond. This reaction breaks down choline sulfate into choline and a sulfate ion. This process can be accelerated by enzymatic contamination (choline sulfatases) or by chemical hydrolysis under certain pH and temperature conditions.[1][2] While less common for sulfate esters, other potential degradation routes for the choline moiety under harsh conditions could include oxidation.

Q2: What are the optimal storage conditions for aqueous solutions of choline sulfate?

A2: To maximize stability, aqueous solutions of choline sulfate should be stored at refrigerated temperatures (2°C to 8°C) and protected from light.[3][4] It is also advisable to use a buffered solution to maintain a stable pH, ideally within the neutral to slightly acidic range, to minimize hydrolysis.[5][6] For long-term storage, aliquoting the solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles and minimize exposure to contaminants.

Q3: My experimental results are inconsistent. Could this be related to the stability of my choline sulfate solution?

A3: Yes, inconsistent results can be a sign of degradation of your choline sulfate stock solution. If the concentration of the active compound is decreasing over time due to hydrolysis or other degradation pathways, it will affect the outcome of your experiments. It is recommended to regularly check the purity and concentration of your stock solution using a suitable analytical method like HPLC.[7][8]

Q4: Are there any specific chemical incompatibilities I should be aware of when working with choline sulfate solutions?

A4: Choline sulfate may be incompatible with strong acids and bases, which can catalyze its hydrolysis. Additionally, strong oxidizing agents could potentially lead to the degradation of the choline molecule. It is also important to be aware of potential enzymatic contamination, as choline sulfatases can efficiently hydrolyze choline sulfate.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreased concentration of choline sulfate over time Hydrolysis of the sulfate ester bond.Store the solution at 2-8°C, protect from light, and use a buffered solution (pH 6-7). Prepare fresh solutions regularly.
Appearance of unknown peaks in HPLC analysis Degradation of choline sulfate.Perform a forced degradation study to identify potential degradation products. Ensure proper storage conditions.
Variability between experimental replicates Inconsistent concentration of choline sulfate due to degradation.Use freshly prepared solutions for each experiment or validate the stability of your stock solution under your storage conditions.
Solution discoloration Although less common with choline sulfate than choline hydroxide (B78521), discoloration can indicate chemical reactions or contamination.Prepare a fresh solution using high-purity water and reagents. If the problem persists, investigate potential interactions with other components in your formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study of Choline Sulfate in Aqueous Solution

This protocol outlines a forced degradation (stress testing) study to determine the stability of choline sulfate under various conditions.[11][12][13]

Objective: To identify the degradation pathways and potential degradation products of choline sulfate in an aqueous solution under stress conditions (hydrolysis, oxidation, and photolysis).

Materials:

  • Choline sulfate

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of choline sulfate (e.g., 1 mg/mL) in HPLC-grade water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source in a photostability chamber as per ICH Q1B guidelines.[14] Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage degradation of choline sulfate in each condition.

    • Identify and quantify any degradation products.

    • Determine the primary degradation pathway(s).

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study of Choline Sulfate

Stress Condition Duration (hours) Choline Sulfate Remaining (%) Major Degradation Product(s)
0.1 M HCl, 60°C2485.2Choline
0.1 M NaOH, 60°C2478.5Choline
Water, 60°C2495.1Choline
3% H₂O₂, RT2498.8Minor unidentified peaks
Photolysis2492.3Choline, minor unidentified peaks
Control (dark), RT2499.5None

Visualizations

Degradation Pathway of Choline Sulfate CS Choline Sulfate Hydrolysis Hydrolysis (H₂O, Acid/Base, Heat, Light) CS->Hydrolysis Choline Choline Hydrolysis->Choline Sulfate Sulfate Hydrolysis->Sulfate

Caption: Hydrolytic degradation of choline sulfate.

Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Choline Sulfate Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Photo Photolysis (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for the forced degradation study.

References

Overcoming substrate inhibition in choline sulfatase kinetic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during choline (B1196258) sulfatase kinetic assays, with a specific focus on addressing potential substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is choline sulfatase and what is its function?

Choline sulfatase (EC 3.1.6.6) is an enzyme that catalyzes the hydrolysis of choline-O-sulfate into choline and sulfate (B86663).[1] This enzyme is crucial for various biological processes in microorganisms, including the utilization of choline-O-sulfate as a source of carbon, nitrogen, and sulfur, and in osmoregulation.[2]

Q2: What are the common substrates used in choline sulfatase kinetic assays?

The primary substrate for choline sulfatase is choline-O-sulfate.[2] However, for ease of detection, chromogenic or fluorogenic surrogate substrates are often used. A common alternative substrate is 4-nitrophenyl sulfate (pNPS), which releases the chromophore 4-nitrophenol (B140041) upon hydrolysis, allowing for a continuous spectrophotometric assay.[2][3]

Q3: What is substrate inhibition and why is it a concern in enzyme kinetic assays?

Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[4] This can lead to an underestimation of the maximum reaction velocity (Vmax) and an inaccurate determination of kinetic parameters. It is a common issue for about 20% of all known enzymes. While not definitively documented for all choline sulfatases, it is a potential issue to consider during assay development and troubleshooting.

Q4: Are there known inhibitors of choline sulfatase?

Yes, several compounds have been shown to inhibit choline sulfatase activity. For example, the choline sulfatase from Aspergillus nidulans is completely inhibited by 10mM sulfite (B76179) (SO₃²⁻), phosphate (B84403) (PO₄³⁻), cyanide (CN⁻), and cysteine.[5][6]

Troubleshooting Guide: Overcoming Potential Substrate Inhibition

This guide provides a step-by-step approach to identify and mitigate suspected substrate inhibition in your choline sulfatase kinetic assays.

Problem: Decreased enzyme activity at high substrate concentrations.

If you observe a decrease in the reaction rate as you increase the substrate concentration beyond a certain point, you may be encountering substrate inhibition.

dot

Substrate_Inhibition_Troubleshooting start Start: Observe decreased activity at high [Substrate] confirm Step 1: Confirm Inhibition - Perform a wide range substrate titration - Plot Velocity vs. [Substrate] start->confirm analyze Step 2: Analyze Data - Does the curve show a 'hook' shape? - Fit data to a substrate inhibition model confirm->analyze Data Collected optimize Step 3: Optimize Assay Conditions - Determine optimal substrate concentration - Use substrate concentration below inhibitory level analyze->optimize Inhibition Confirmed alternative Step 4: Consider Alternative Substrate - Test an alternative substrate (e.g., pNPS) - Determine its kinetic parameters analyze->alternative Inhibition Severe or Persistent fed_batch Step 5 (Advanced): Fed-Batch Approach - Gradually add substrate during the assay - Maintain optimal [Substrate] optimize->fed_batch Fine-tuning Required end Resolution: Accurate kinetic parameters obtained optimize->end alternative->end fed_batch->end

Caption: Troubleshooting workflow for substrate inhibition.

Step 1: Confirm Substrate Inhibition

  • Action: Perform a detailed substrate titration experiment. Use a wide range of substrate concentrations, extending well beyond the expected Michaelis constant (Km).

  • Expected Outcome: A plot of initial velocity versus substrate concentration will initially show a hyperbolic increase but will then exhibit a decrease at higher concentrations, creating a characteristic "hook" shape.

Step 2: Optimize Substrate Concentration

  • Action: Based on the substrate titration curve, identify the optimal substrate concentration that yields the maximum velocity before the onset of inhibition.

  • Implementation: For routine assays and inhibitor screening, use this optimal substrate concentration. A common practice is to use a substrate concentration that is 10-20 times the Km, but if inhibition occurs, a lower concentration might be necessary.[7]

Step 3: Consider an Alternative Substrate

  • Action: If substrate inhibition with choline-O-sulfate is persistent and problematic, consider using an alternative substrate like 4-nitrophenyl sulfate (pNPS).[2][3]

  • Rationale: Different substrates may have different binding affinities and may not cause inhibition at the same concentrations. You will need to determine the kinetic parameters (Km and Vmax) for the new substrate.

Step 4: Employ a Fed-Batch Approach (for extended assays)

  • Action: Instead of adding the entire substrate amount at the beginning of the assay, add it gradually over time.

  • Implementation: This can be achieved using a syringe pump or by making small, periodic additions of concentrated substrate. This method helps to maintain a steady, optimal substrate concentration, avoiding the high concentrations that can lead to inhibition.

Quantitative Data Summary

The following tables summarize key kinetic parameters for choline sulfatase from different sources and with different substrates.

Table 1: Kinetic Parameters for Choline Sulfatase

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Optimal pH
Sinorhizobium melilotiCholine-O-sulfate0.502.44.8 x 10³7.6
Sinorhizobium meliloti4-Nitrophenyl sulfate--126.0
Aspergillus nidulansCholine-O-sulfate35--7.5

Data compiled from multiple sources.[2][5][6]

Experimental Protocols

Protocol 1: Standard Choline Sulfatase Assay using Choline-O-Sulfate

This protocol is based on the detection of choline produced from the enzymatic reaction.

dot

Choline_Assay_Workflow prep 1. Prepare Reagents: - Choline Sulfatase Enzyme - Choline-O-Sulfate Substrate - Assay Buffer (e.g., Tris-HCl) - Choline Detection Reagent reaction 2. Set up Reaction: - Add buffer, enzyme, and substrate to a microplate well prep->reaction incubation 3. Incubate: - Incubate at optimal temperature (e.g., 25°C) for a defined time reaction->incubation detection 4. Detect Choline: - Add choline detection reagent - Measure signal (absorbance or fluorescence) incubation->detection analysis 5. Analyze Data: - Calculate initial velocity - Plot data and determine kinetic parameters detection->analysis

Caption: Workflow for choline sulfatase assay.

Materials:

  • Purified choline sulfatase

  • Choline-O-sulfate stock solution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6)

  • Choline detection kit (e.g., a kit that uses choline oxidase and a probe to generate a colorimetric or fluorometric signal)

  • Microplate reader

Procedure:

  • Prepare the reaction mixture: In a microplate well, combine the assay buffer and choline sulfatase enzyme.

  • Initiate the reaction: Add the choline-O-sulfate substrate to the well to start the reaction. The final volume should be consistent across all assays.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C) for a predetermined time. The incubation time should be within the linear range of the reaction.

  • Stop the reaction (if necessary): Some detection kits may require stopping the enzymatic reaction, for example, by adding a strong acid or base.

  • Detect choline: Add the choline detection reagent according to the manufacturer's instructions.

  • Measure the signal: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Calculate activity: Determine the concentration of choline produced from a standard curve and calculate the enzyme activity.

Protocol 2: Continuous Assay using 4-Nitrophenyl Sulfate (pNPS)

This protocol allows for the continuous monitoring of enzyme activity.

dot

pNPS_Assay_Workflow prep 1. Prepare Reagents: - Choline Sulfatase Enzyme - pNPS Substrate - Assay Buffer (e.g., Tris-HCl, pH 7.6) reaction 2. Set up Reaction: - Add buffer and substrate to a cuvette or microplate well prep->reaction initiate 3. Initiate Reaction: - Add enzyme to start the reaction reaction->initiate monitor 4. Monitor Absorbance: - Immediately measure the change in absorbance at 405 nm over time initiate->monitor analysis 5. Analyze Data: - Calculate the initial reaction rate from the linear portion of the absorbance curve monitor->analysis

Caption: Workflow for continuous pNPS assay.

Materials:

  • Purified choline sulfatase

  • 4-Nitrophenyl sulfate (pNPS) stock solution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6)

  • Spectrophotometer or microplate reader capable of kinetic measurements

Procedure:

  • Prepare the reaction mixture: In a cuvette or microplate well, add the assay buffer and the pNPS substrate.

  • Equilibrate: Allow the mixture to equilibrate to the desired assay temperature.

  • Initiate the reaction: Add the choline sulfatase enzyme to the mixture and mix quickly.

  • Monitor absorbance: Immediately start monitoring the increase in absorbance at 405 nm (the wavelength at which 4-nitrophenol absorbs) over time.

  • Calculate the reaction rate: The initial velocity of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.

Signaling Pathways and Logical Relationships

Proposed Catalytic Mechanism of Choline Sulfatase

The following diagram illustrates the proposed catalytic mechanism for choline sulfatase from Sinorhizobium meliloti.

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Choline_Sulfatase_Mechanism sub Choline-O-Sulfate (Substrate) binding Binding to Active Site - Quaternary ammonium (B1175870) group interacts with Glu386 - Sulfate group interacts with metal ion and positive residues sub->binding es_complex Enzyme-Substrate Complex (E-S) attack Nucleophilic Attack - Hydrated formylglycine (fGly) attacks the sulfur atom es_complex->attack binding->es_complex intermediate Covalent Intermediate (E-SO3) attack->intermediate choline_release Choline Release - Choline departs, stabilized by His201-Lys309 intermediate->choline_release hydrolysis Hydrolysis of Intermediate - Water molecule attacks the sulfur atom intermediate->hydrolysis choline Choline (Product 1) choline_release->choline sulfate_release Sulfate Release - Inorganic sulfate is released hydrolysis->sulfate_release sulfate Sulfate (Product 2) sulfate_release->sulfate enzyme Free Enzyme (E) sulfate_release->enzyme

Caption: Proposed catalytic cycle of choline sulfatase.

This mechanism highlights the key steps in the hydrolysis of choline-O-sulfate, including substrate binding, nucleophilic attack, and product release.[8] Understanding this pathway can aid in the design of inhibitors and the interpretation of kinetic data.

References

Technical Support Center: Expression of Choline O-Sulfatase in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing choline (B1196258) O-sulfatase in yeast systems, such as Saccharomyces cerevisiae and Pichia pastoris.

Frequently Asked Questions (FAQs)

Q1: What is choline O-sulfatase and which gene should I use?

A1: Choline O-sulfatase (EC 3.1.6.6) is an enzyme that catalyzes the hydrolysis of choline-O-sulfate into choline and sulfate.[1][2] In the symbiotic soil bacterium Sinorhizobium meliloti, this is the first step in the pathway to synthesize the osmoprotectant glycine (B1666218) betaine (B1666868).[3][4] The gene encoding this enzyme in S. meliloti is designated as betC.[1][3][4] For expression in yeast, the coding sequence of the S. meliloti betC gene is a common starting point.

Q2: Why is codon optimization necessary for expressing bacterial choline O-sulfatase in yeast?

A2: Different organisms exhibit distinct preferences for the codons used to encode amino acids. This phenomenon is known as codon usage bias. Bacterial genes, such as betC from Sinorhizobium meliloti, often contain codons that are rarely used by yeast. This can lead to inefficient translation and, consequently, low protein expression levels. Codon optimization involves modifying the nucleotide sequence of the gene to match the codon preferences of the yeast host without altering the amino acid sequence of the protein. This can significantly enhance protein production.[5][6]

Q3: Which yeast species and expression vector should I use?

A3: Both Saccharomyces cerevisiae and Pichia pastoris are suitable hosts for expressing heterologous proteins. S. cerevisiae is a well-characterized model organism with a wide range of available expression vectors. P. pastoris is known for its ability to grow to high cell densities and often achieves higher protein yields.

For beginners, a high-copy number episomal plasmid like the pYES2 vector is a good choice for expression in S. cerevisiae. This vector contains the GAL1 promoter, which allows for tightly controlled, galactose-inducible expression of the target gene.[7][8]

Q4: How can I verify the expression of my choline O-sulfatase?

A4: Protein expression can be verified using a combination of techniques:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins based on their molecular weight. By comparing the protein profile of induced and uninduced yeast cells, you may be able to see a band corresponding to the expected size of choline O-sulfatase.

  • Western Blotting: This is a more specific method that uses antibodies to detect the protein of interest. If your choline O-sulfatase is fused to a tag (e.g., His-tag, V5-tag), you can use commercially available antibodies against that tag for detection.[9][10][11]

  • Enzymatic Assay: A functional assay that measures the catalytic activity of choline O-sulfatase provides direct evidence of correctly folded and active protein. The assay for choline O-sulfatase typically involves incubating the cell lysate or purified enzyme with the substrate, choline-O-sulfate, and then detecting the product, choline.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low expression of choline O-sulfatase Codon bias: The native bacterial codons are not efficiently translated in yeast.- Synthesize a codon-optimized version of the betC gene based on the codon usage of your yeast host (see Data Presentation section).- Utilize online tools or services for codon optimization.[12][13][14]
Inefficient transcription: The promoter driving gene expression is weak or not properly induced.- If using an inducible promoter (e.g., GAL1), ensure proper induction conditions (e.g., complete removal of glucose and addition of galactose).[15][16]- Consider using a strong constitutive promoter if tight regulation is not required.
mRNA instability: The mRNA transcript of the choline O-sulfatase gene is rapidly degraded.- Analyze the 5' and 3' untranslated regions (UTRs) of your expression vector. Ensure they are compatible with high expression in yeast.- Avoid secondary structures in the 5' UTR during gene design.[12]
Protein degradation: The expressed choline O-sulfatase is degraded by host cell proteases.- Use a protease-deficient yeast strain.- Add protease inhibitors during protein extraction.- Lower the induction temperature and shorten the induction time.
Choline O-sulfatase is expressed but insoluble Improper folding: The protein is misfolding and forming inclusion bodies.- Lower the expression temperature (e.g., from 30°C to 20-25°C).- Co-express molecular chaperones to assist in proper folding.- Test different yeast strains as some may provide a more suitable environment for folding.
High expression rate: The rate of protein synthesis overwhelms the cellular folding machinery.- Use a weaker promoter or lower the concentration of the inducer (if applicable).
Low enzymatic activity Absence of post-translational modifications: Some sulfatases require a post-translational modification of an active site cysteine or serine to become fully active.[1][2]- While E. coli expression of S. meliloti choline O-sulfatase has shown activity without this modification, it's a factor to consider.[2] Co-expression of the modifying enzyme system, if known, could be attempted.
Incorrect assay conditions: The pH, temperature, or buffer composition of the enzymatic assay is not optimal.- Optimize the enzymatic assay conditions for your specific choline O-sulfatase.

Data Presentation

Table 1: Codon Usage Comparison for Choline O-Sulfatase (betC) Expression

This table compares the codon usage frequency (per thousand codons) of the native Sinorhizobium meliloti with the preferred codon usage in Saccharomyces cerevisiae and Pichia pastoris. Rare codons in the host organisms are highlighted.

Amino AcidCodonS. meliloti Frequency (/1000)S. cerevisiae Frequency (/1000)[17][18][19]P. pastoris Frequency (/1000)[20][21][22]
Alanine GCA15.916.215.1
GCC49.3 12.616.6
GCG43.3 6.23.9
GCU11.221.228.9
Arginine AGA3.221.320.1
AGG6.39.26.6
CGA5.73.04.2
CGC32.4 2.62.2
CGG17.31.71.9
CGU8.16.46.9
Leucine CUA2.713.410.7
CUC36.2 5.47.6
CUG36.1 10.514.9
CUU15.812.315.9
UUA1.126.215.6
UUG9.627.231.5
Glycine GGA10.810.919.1
GGC49.2 9.88.1
GGG12.76.05.8
GGU11.623.925.5
Proline CCA4.318.318.9
CCC13.26.86.8
CCG27.6 5.33.9
CCU5.013.515.8
Red indicates very rare codons in the host. Yellow indicates rare codons in the host. Frequencies for S. meliloti are from available datasets and may vary slightly between strains.[23][24][25][26]

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the betC gene sequence: Retrieve the nucleotide sequence of the choline O-sulfatase gene (betC) from Sinorhizobium meliloti from a public database like NCBI (Gene ID: 1234567, example).

  • Codon Optimization:

    • Use a codon optimization software tool (several are available online as free or commercial services).

    • Input the betC sequence and select the target expression host (Saccharomyces cerevisiae or Pichia pastoris).

    • The software will replace rare codons with those frequently used in the host, aiming for a Codon Adaptation Index (CAI) closer to 1.0.[6]

    • Ensure the GC content is balanced (around 35-45% for S. cerevisiae) and that mRNA secondary structures in the 5' region are minimized.[12]

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized gene through a commercial gene synthesis service.

    • Have the synthesized gene cloned into your chosen yeast expression vector (e.g., pYES2) at the multiple cloning site (MCS). Ensure the gene is in-frame with any N- or C-terminal tags.

Protocol 2: Yeast Transformation (Lithium Acetate (B1210297) Method)

This protocol is adapted for transformation of S. cerevisiae with a pYES2-based plasmid.[27]

  • Prepare Competent Cells:

    • Inoculate a single colony of S. cerevisiae (e.g., strain INVSc1) into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

    • Harvest the cells by centrifugation (3,000 x g, 5 min).

    • Wash the cells with 25 mL of sterile water.

    • Resuspend the cell pellet in 1 mL of 100 mM lithium acetate (LiAc) and incubate for 15 minutes at room temperature.

  • Transformation:

    • In a microfuge tube, mix the following in order:

      • 240 µL of 50% (w/v) PEG 3350

      • 36 µL of 1.0 M LiAc

      • 25 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

      • 50 µL of competent cells

      • 1-5 µg of your pYES2-betC plasmid DNA

    • Vortex gently to mix.

    • Incubate at 30°C for 30 minutes.

    • Heat shock at 42°C for 15-20 minutes.

  • Plating:

    • Pellet the cells by centrifugation (8,000 x g, 15 sec).

    • Remove the supernatant and resuspend the pellet in 200-500 µL of sterile water.

    • Plate the cell suspension onto selective minimal medium plates (e.g., SC-Ura for a pYES2 vector) containing 2% glucose.

    • Incubate at 30°C for 2-4 days until colonies appear.

Protocol 3: Galactose Induction of Protein Expression

This protocol is for inducing protein expression from the GAL1 promoter in S. cerevisiae.[15][16]

  • Pre-culture:

    • Inoculate a single colony from your transformation plate into 5 mL of selective minimal medium (e.g., SC-Ura) containing 2% raffinose. Grow overnight at 30°C. Raffinose is used as a carbon source that does not repress the GAL1 promoter.

  • Induction Culture:

    • The next day, dilute the pre-culture into 50 mL of the same medium to an OD600 of ~0.4.

    • Grow the culture at 30°C until the OD600 reaches 0.8-1.0.

    • Induce protein expression by adding sterile galactose to a final concentration of 2%.

  • Harvesting:

    • Continue to incubate the culture at 30°C (or a lower temperature like 20°C to improve protein folding) for a desired period (e.g., 6, 12, 24 hours).

    • Harvest the cells by centrifugation (3,000 x g, 5 min) and store the cell pellet at -80°C until ready for protein extraction.

Protocol 4: Protein Extraction and Analysis by SDS-PAGE/Western Blot
  • Protein Extraction: [10][11][28]

    • Resuspend the yeast cell pellet in a lysis buffer (e.g., Y-PER™ Yeast Protein Extraction Reagent or a buffer containing 0.1 M NaOH, 0.05 M EDTA, 2% SDS, and 2% 2-mercaptoethanol).

    • Disrupt the cells by vortexing with glass beads or by sonication.

    • Clarify the lysate by centrifugation (12,000 x g, 10 min) to pellet cell debris.

  • SDS-PAGE: [29]

    • Determine the protein concentration of the supernatant using a protein assay (e.g., Bradford or BCA).

    • Mix the lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.

    • Load equal amounts of protein per lane on a polyacrylamide gel. Include a protein ladder and a negative control (lysate from uninduced cells or cells with an empty vector).

    • Run the gel until the dye front reaches the bottom.

  • Western Blotting: [9][11]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to your protein or its tag overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1 hour.

    • Wash the membrane again and detect the protein using a chemiluminescent substrate.

Mandatory Visualizations

experimental_workflow cluster_gene_prep Gene Preparation cluster_yeast_work Yeast Expression cluster_analysis Analysis codon_opt Codon Optimization of betC gene_syn Gene Synthesis codon_opt->gene_syn cloning Cloning into pYES2 Vector gene_syn->cloning transformation Yeast Transformation cloning->transformation induction Galactose Induction transformation->induction extraction Protein Extraction induction->extraction sds_page SDS-PAGE extraction->sds_page assay Enzymatic Assay extraction->assay western Western Blot sds_page->western

Caption: Experimental workflow for choline O-sulfatase expression in yeast.

bet_operon_regulation cluster_operon betICBA Operon cluster_proteins Encoded Proteins betI betI betC betC BetI BetI Repressor betI->BetI expresses betB betB BetC Choline O-sulfatase betC->BetC expresses betA betA BetB_A Dehydrogenases betB->BetB_A expresses betA->BetB_A expresses cluster_operon cluster_operon BetI->cluster_operon represses transcription choline Choline choline->BetI inactivates

Caption: Regulation of the betICBA operon in Sinorhizobium meliloti.

References

Troubleshooting low yields in chemical synthesis of choline sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of choline (B1196258) sulfate (B86663), particularly focusing on addressing issues of low yield.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis of choline sulfate.

Issue 1: Low or No Product Yield After Reaction

Q: My reaction seems to have failed, with very little or no choline sulfate detected. What are the likely causes?

A: Low or no yield in choline sulfate synthesis can stem from several factors, primarily related to reagents, reaction conditions, and potential side reactions. Here are the most common culprits and how to address them:

  • Inactive Sulfating Agent: The effectiveness of your sulfating agent is paramount.

    • Sulfur Trioxide-Pyridine Complex (SO₃·py): This is a common and effective reagent for sulfating alcohols. However, it is sensitive to moisture. An old or improperly stored bottle may have absorbed atmospheric water, rendering it inactive. Deliquescent (moist) SO₃·py complex is known to result in poor yields.

    • Chlorosulfonic Acid (ClSO₃H): While a powerful sulfating agent, it can also promote degradation of the starting material or product if not used under strictly controlled conditions (e.g., low temperature).

    • Concentrated Sulfuric Acid (H₂SO₄): Direct sulfation with sulfuric acid can be inefficient due to the water produced during the reaction, which can hydrolyze the product back to choline.

  • Sub-optimal Reaction Temperature:

    • The reaction between choline and concentrated sulfuric acid requires heating (e.g., 95°C) to proceed at a reasonable rate.[1] Insufficient temperature will lead to an incomplete reaction.

    • Conversely, excessive temperatures can lead to charring and decomposition of the starting material and product.

  • Presence of Water:

    • Choline chloride is highly hygroscopic. Any absorbed water can react with the sulfating agent, reducing its effective concentration and hindering the reaction. It is crucial to use thoroughly dried choline salt.

    • The reaction itself can produce water, which may need to be removed to drive the reaction to completion, although this is less of a concern with reagents like SO₃·py.

  • Incorrect Stoichiometry: An insufficient amount of the sulfating agent will naturally lead to an incomplete reaction and low yield. A slight excess of the sulfating agent is often used to ensure full conversion of the choline.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh, unopened bottle of the sulfating agent or one that has been stored in a desiccator. For SO₃·py, ensure it is a fine, white powder.

  • Dry Starting Materials: Dry the choline salt (e.g., choline chloride) under vacuum at an elevated temperature before use.

  • Optimize Reaction Conditions: Carefully control the reaction temperature. If using sulfuric acid, ensure the temperature is maintained consistently for the duration of the reaction.

  • Check Stoichiometry: Recalculate the molar equivalents of your reagents to ensure the sulfating agent is in appropriate excess.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: I have obtained a product, but analytical tests (e.g., NMR, HPLC) show significant impurities. What are these impurities and how can I avoid them?

A: Impurities in choline sulfate synthesis are common and can arise from side reactions or unreacted starting materials.

  • Unreacted Choline: This is a common impurity if the reaction has not gone to completion. It can be identified by techniques like NMR or HPLC.

  • Trimethylamine: Choline is not entirely stable and can slowly degrade, releasing trimethylamine, which has a characteristic fishy odor.[2] This degradation can be exacerbated by harsh reaction conditions.

  • Side Products from Degradation: Strong acids like chlorosulfonic acid can cause degradation of choline, leading to a mixture of unidentified byproducts.

  • Residual Solvents and Reagents: Pyridine (B92270) (from SO₃·py), and solvents used in the reaction or workup can be present in the final product if not adequately removed.

Strategies to Minimize Impurities:

  • Drive the Reaction to Completion: Ensure sufficient reaction time and optimal temperature to maximize the conversion of choline.

  • Use Milder Reagents: Consider using a milder sulfating agent like the sulfur trioxide-pyridine complex, which is less likely to cause degradation.

  • Careful Workup and Purification: Proper purification is key to removing impurities. Choline sulfate can be purified by precipitation from ethanol (B145695).[1] Unreacted choline chloride has different solubility properties and may be removed through this process.

  • Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual volatile impurities.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to isolate pure choline sulfate from the reaction mixture. What are the best purification strategies?

A: Purifying choline sulfate can be challenging due to its high polarity and solubility in water.

  • Precipitation: A common and effective method for purifying choline sulfate is precipitation with a non-polar solvent in which it is insoluble. Ethanol has been successfully used for this purpose.[1] After neutralizing the reaction mixture, adding a sufficient volume of cold ethanol can precipitate the choline sulfate, leaving more soluble impurities in the solution. This process may need to be repeated to achieve high purity.

  • Ion-Exchange Chromatography: For more rigorous purification, ion-exchange chromatography can be employed. As an ionic compound, choline sulfate can be separated from non-ionic impurities.

  • Washing: The crude product can be washed with solvents in which choline sulfate is insoluble but the impurities are soluble. For example, washing with acetone (B3395972) can help remove certain organic impurities.

Purification Workflow:

  • Neutralization: Carefully neutralize the acidic reaction mixture with a suitable base (e.g., a solution of Tris buffer).

  • Initial Precipitation: Add a significant volume of cold ethanol to the neutralized solution to precipitate the crude choline sulfate.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Recrystallization/Reprecipitation: Dissolve the crude product in a minimal amount of water and reprecipitate with ethanol to improve purity.

  • Drying: Dry the purified product thoroughly under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a typical chemical synthesis route for choline sulfate? A1: A common method involves the reaction of a choline salt (often choline chloride) with a sulfating agent. One documented method uses concentrated sulfuric acid as the sulfating agent, reacting with lyophilized choline at 95°C for 6 hours.[1] Another viable approach is the use of a sulfur trioxide-pyridine complex in an appropriate solvent.

Q2: How can I monitor the progress of the reaction? A2: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) if a suitable mobile phase can be found, or more quantitatively by HPLC.

Q3: What are the expected yields for choline sulfate synthesis? A3: Yields can vary significantly depending on the chosen method, reaction scale, and purification efficiency. While specific yields for the direct chemical synthesis of choline sulfate are not widely reported in the literature, yields for the sulfation of other alcohols can range from moderate to high (60-95%) depending on the substrate and reaction conditions. Optimization of reaction parameters is crucial for maximizing yield.

Q4: What analytical techniques are suitable for characterizing the final product? A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of choline sulfate and identifying any organic impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Particularly with a charged aerosol detector (CAD), HPLC is a powerful tool for assessing the purity of the final product and quantifying any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic sulfate ester functional group.

Q5: Are there any safety precautions I should be aware of? A5: Yes, the synthesis of choline sulfate involves hazardous materials.

  • Sulfating Agents: Concentrated sulfuric acid, chlorosulfonic acid, and sulfur trioxide complexes are highly corrosive and reactive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents used are flammable and/or toxic. Work in a well-ventilated area and take precautions to avoid ignition sources.

  • Exothermic Reactions: The reaction of sulfating agents with choline can be exothermic. It is important to control the rate of addition and provide adequate cooling to prevent the reaction from becoming uncontrolled.

Data Presentation

Table 1: Comparison of Common Sulfating Agents for Alcohol Sulfation

Sulfating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sulfur Trioxide-Pyridine Complex Room temperature to mild heating in an organic solvent (e.g., pyridine, DMF)Mild reaction conditions; high selectivity.Reagent is moisture-sensitive; pyridine can be difficult to remove.
Chlorosulfonic Acid Low temperatures (e.g., 0-5°C) in a chlorinated solvent.Highly reactive and potent.Can cause degradation and side reactions; highly corrosive.
Concentrated Sulfuric Acid Elevated temperatures (e.g., 95°C).[1]Readily available and inexpensive.Can lead to low yields due to water formation and side reactions.[1]
Sulfamic Acid Elevated temperatures, often with a catalyst (e.g., urea).Less reactive and potentially safer to handle than other agents.More expensive; can result in poor yields and colored byproducts.

Experimental Protocols

Protocol 1: Synthesis of Choline Sulfate using Concentrated Sulfuric Acid

(Adapted from Stevens and Vohra, as cited in PNAS)[1]

This protocol describes a method for the synthesis of choline sulfate from a choline salt and concentrated sulfuric acid.

Materials:

  • Choline salt (e.g., choline chloride), lyophilized

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 1 M Tris·HCl, pH 8

  • Ethanol, absolute, chilled

  • Deionized water

Procedure:

  • Place the lyophilized choline salt in a clean, dry reaction vessel.

  • Carefully add concentrated sulfuric acid to the reaction vessel. Caution: This should be done in a fume hood with appropriate PPE.

  • Heat the reaction mixture to 95°C and maintain this temperature for 6 hours with stirring.

  • After 6 hours, allow the reaction mixture to cool slowly to room temperature.

  • Carefully and slowly neutralize the reaction mixture by adding 1 M Tris·HCl buffer (pH 8). Monitor the pH to ensure complete neutralization. Caution: Neutralization of strong acid is exothermic.

  • To purify the choline sulfate, add at least two volumes of chilled absolute ethanol to the neutralized solution to precipitate the product.

  • Allow the precipitation to complete by storing the mixture at a low temperature (e.g., 4°C) for several hours or overnight.

  • Collect the precipitated choline sulfate by filtration or centrifugation.

  • Wash the precipitate with a small amount of cold ethanol.

  • For higher purity, the precipitation step can be repeated by dissolving the solid in a minimal amount of deionized water and adding ethanol.

  • Dry the final product under high vacuum to a constant weight.

Visualizations

Experimental Workflow for Choline Sulfate Synthesis

experimental_workflow start Start: Lyophilized Choline Salt reagents Add Concentrated H₂SO₄ start->reagents reaction Heat at 95°C for 6 hours reagents->reaction cooling Cool to Room Temperature reaction->cooling neutralization Neutralize with Tris·HCl (pH 8) cooling->neutralization precipitation Precipitate with Cold Ethanol neutralization->precipitation isolation Isolate Solid by Filtration/Centrifugation precipitation->isolation washing Wash with Cold Ethanol isolation->washing drying Dry under High Vacuum washing->drying end Final Product: Choline Sulfate drying->end

Caption: A flowchart illustrating the key steps in the chemical synthesis of choline sulfate.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield of Choline Sulfate check_reagents Check Reagent Quality (Sulfating agent, Choline salt) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_impurities Analyze for Impurities/ Side Products start->check_impurities reagent_issue Issue: Inactive or Moist Reagents check_reagents->reagent_issue Fail condition_issue Issue: Sub-optimal Conditions check_conditions->condition_issue Fail impurity_issue Issue: Degradation or Side Reactions check_impurities->impurity_issue Present solution_reagents Solution: Use fresh, dry reagents. Store properly. reagent_issue->solution_reagents solution_conditions Solution: Ensure accurate temperature and sufficient reaction time. condition_issue->solution_conditions solution_impurities Solution: Use milder reagents. Optimize purification. impurity_issue->solution_impurities

Caption: A decision tree for troubleshooting low yields in choline sulfate synthesis.

References

Technical Support Center: Resolving Peak Tailing of Choline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve chromatographic issues encountered during the analysis of choline (B1196258) sulfate (B86663).

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in chromatography that can compromise resolution and the accuracy of quantification.[1][2][3][4] This guide addresses the potential causes of peak tailing for choline sulfate and provides systematic solutions.

What causes peak tailing for my choline sulfate peak?

Choline sulfate is a highly polar, quaternary amine.[5] Its structure makes it susceptible to strong secondary interactions with the stationary phase, which is a primary cause of peak tailing.[1][3][6]

Here are the common causes and their solutions:

Potential Cause Description Recommended Solution(s)
Secondary Silanol (B1196071) Interactions The positively charged quaternary amine of choline interacts strongly with acidic, ionized silanol groups (Si-OH) on the surface of silica-based columns.[1][3][6][7] This is a very common cause of tailing for basic compounds.[1][3]1. Lower Mobile Phase pH: Adjust the mobile phase pH to ≤ 3. This protonates the silanol groups, minimizing their ionic interaction with the positively charged choline.[1][8][9] 2. Use End-Capped Columns: Select a column that has been "end-capped." This process deactivates most residual silanol groups, reducing secondary interactions.[1][6][8] 3. Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM for LC-UV) can help mask residual silanol sites.[1][9][10][11] For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[9]
Inappropriate Column Chemistry Using a standard reversed-phase (e.g., C18) column may not provide adequate retention or good peak shape for a highly polar compound like choline sulfate.[5]1. Use HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating highly polar compounds.[5][12][13][14] Zwitterionic or diol-based HILIC columns often provide good peak shapes.[5][13] 2. Consider Mixed-Mode Columns: These columns combine HILIC and ion-exchange mechanisms, offering multiple modes of interaction that can improve peak shape and retention.[15][16][17]
Mobile Phase Issues An unbuffered mobile phase or one with insufficient ionic strength can lead to variable ionization of both the analyte and stationary phase, causing tailing.[18]1. Add a Buffer: Use a buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to maintain a constant pH and provide counter-ions.[13][15] 2. Optimize Buffer Concentration: Insufficient buffer concentration can lead to tailing.[10] Increasing the concentration can improve peak shape by masking secondary interaction sites.[10]
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, tailing peaks.[2][10][19]1. Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume.[1][19] For a typical 2.1 mm ID column, injection volumes of 0.5-5 µL are recommended.[10]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger (more aqueous in HILIC) than the mobile phase, it can cause peak distortion.[2][12]1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent (higher organic content for HILIC).[5][12]
Physical Column Problems Deformation of the column packing bed, a void at the column inlet, or a blocked frit can cause peak tailing for all compounds in the chromatogram.[1][2][8]1. Use Guard Columns and In-line Filters: These protect the analytical column from particulates.[1][8] 2. Reverse Flush the Column: If a blockage is suspected, disconnect the column from the detector and flush it in the reverse direction to waste.[8][10] Always check the manufacturer's instructions first.[8] 3. Replace the Column: If the packing bed is irreversibly damaged, the column must be replaced.[1][20]

Frequently Asked Questions (FAQs)

Q1: I'm using a HILIC column for choline sulfate, but still see peak tailing. What should I do?

Even with HILIC columns, secondary interactions can occur. Here are several steps to take:

  • Increase Buffer Concentration: Insufficient buffer can fail to mask secondary interaction sites on the stationary phase. Try increasing the ammonium acetate or ammonium formate concentration in your mobile phase.[10]

  • Optimize Mobile Phase pH: The pH can influence the ionization state of residual silanols. Experiment with adjusting the pH to find the optimal peak shape.[10] A mid-range pH with an ammonium acetate buffer has been shown to provide good peak shape for choline and its metabolites on a HILIC-Z column.[13]

  • Check Your Sample Solvent: Ensure your sample is dissolved in a solvent with a high organic content (typically ≥70% acetonitrile), closely matching your initial mobile phase conditions.[12] Injecting in a high-water solvent will cause peak distortion.[12]

  • Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns.[11] Ensure the column is fully equilibrated with the initial mobile phase for at least 10-15 column volumes before injection.[12]

Q2: Can I use ion-pairing chromatography for choline sulfate?

Yes, ion-pairing chromatography is a viable technique. It involves adding an ion-pairing reagent (e.g., hexanesulfonic acid) to the mobile phase of a reversed-phase system.[21][22] The reagent forms a neutral ion pair with the charged choline sulfate, allowing it to be retained and separated on a nonpolar stationary phase like C18.[21] This approach can offer good peak shape but may require longer column equilibration times and can be less compatible with mass spectrometry.

Q3: What type of column is best for choline sulfate analysis?

For choline sulfate, which is a small, highly polar quaternary amine, standard C18 columns are often unsuitable as they provide little to no retention.[5] The recommended column types are:

  • HILIC Columns: Specifically designed for polar analytes. Chemistries like zwitterionic (e.g., HILIC-Z) or diol are often effective.[5][13]

  • Mixed-Mode Columns: These columns offer both HILIC and ion-exchange retention mechanisms and can provide excellent separation and peak shape for choline and its counterions.[15]

Q4: My peak shape improves when I inject more sample. What does this indicate?

This phenomenon, known as overload tailing, is characteristic of secondary interactions with highly active sites on the stationary phase, such as acidic silanols.[23] At low concentrations, these sites strongly retain the analyte, causing tailing. As you inject more mass, these active sites become saturated, and a greater proportion of the analyte interacts with the primary, less energetic retention sites, leading to an apparent improvement in peak shape.[23] The solution is not to overload the column but to address the root cause of the secondary interactions by lowering the mobile phase pH or using a more inert, end-capped column.[23]

Experimental Protocols

Protocol 1: HILIC-MS/MS Analysis of Choline

This protocol is adapted from a method for the analysis of choline and its metabolites.[13]

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (or equivalent zwitterionic HILIC column)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: (Example) 90% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in 70-90% acetonitrile to match initial mobile phase conditions.

Protocol 2: Mixed-Mode HPLC-CAD Analysis of Choline

This protocol is based on a method for analyzing choline salts in dietary supplements.[15]

  • Column: Zwitterionic mixed-mode HILIC/ion-exchange column

  • Mobile Phase A: 20% 80.4 mM Ammonium Acetate (pH 4.7) / 80% Acetonitrile

  • Mobile Phase B: 20% 80.4 mM Ammonium Acetate (pH 4.7) / 30% Water / 50% Acetonitrile

  • Gradient: A time-based gradient appropriate for separating choline from other components.

  • Flow Rate: 1.0 mL/min

  • Detector: Charged Aerosol Detector (CAD)

  • Sample Preparation: Dissolve standards and samples in a diluent of 30% 80.4 mM Ammonium Acetate buffer / 70% Acetonitrile.[15]

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for Choline Sulfate check_all_peaks Does it affect all peaks? start->check_all_peaks physical_issue Potential Physical Issue: - Column Void/Damage - Blocked Frit - Extra-column Volume check_all_peaks->physical_issue  Yes chem_issue Potential Chemical Issue: Secondary Interactions check_all_peaks->chem_issue  No fix_physical Action: - Use guard column - Check connections - Reverse flush column - Replace column physical_issue->fix_physical check_column Is column appropriate? (e.g., HILIC, Mixed-Mode) chem_issue->check_column optimize_method Optimize Method check_column->optimize_method Yes change_column Action: Switch to HILIC or Mixed-Mode Column check_column->change_column No solution1 Action: - Lower mobile phase pH (≤3) - Increase buffer strength - Match sample solvent - Reduce sample load optimize_method->solution1

Caption: A logical workflow for troubleshooting choline sulfate peak tailing.

Mechanism of Secondary Silanol Interactions

References

Minimizing interference in choline sulfate detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of choline (B1196258) sulfate (B86663) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in choline sulfate detection by LC-MS/MS?

The primary sources of interference in the LC-MS/MS analysis of choline sulfate are matrix effects and the presence of isobaric or near-isobaric compounds.

  • Matrix Effects: These are caused by co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine, tissue extracts) that can suppress or enhance the ionization of choline sulfate in the mass spectrometer's ion source.[1] This can lead to inaccurate and irreproducible quantification. Common matrix components include phospholipids (B1166683), salts, and other small molecules.[1]

  • Isobaric Interference: This occurs when other compounds in the sample have the same nominal mass as choline sulfate (C₅H₁₃NO₄S, MW: 183.23).[2][3] These interfering compounds can be metabolites or other structurally unrelated molecules. If they also produce fragment ions with the same mass-to-charge ratio (m/z) as the selected fragments for choline sulfate, they can lead to false positive signals and inaccurate quantification.[4]

Q2: I am observing significant signal suppression for choline sulfate in my plasma samples. What are the likely causes and how can I mitigate this?

Signal suppression is a common manifestation of matrix effects. The high abundance of phospholipids and salts in plasma is a likely cause. Here are several strategies to mitigate this issue:

  • Effective Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering matrix components.[5] Consider implementing a more rigorous sample clean-up method such as solid-phase extraction (SPE). For a polar compound like choline sulfate, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent could be effective.

  • Chromatographic Separation: Ensure that your chromatographic method effectively separates choline sulfate from the bulk of the matrix components. HILIC is often a good choice for polar analytes like choline and its derivatives, as it can provide good retention and separation from less polar matrix components.[2][6][7]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of choline sulfate. However, ensure that the final concentration of choline sulfate remains above the lower limit of quantification (LLOQ) of your assay.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as choline O-sulfate (D₁₃), is the most effective way to compensate for matrix effects.[9] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized.[10][11]

Q3: My chromatogram shows a peak at the expected retention time for choline sulfate, but I suspect it might be an isobaric interference. How can I confirm this and resolve the issue?

Confirming and resolving isobaric interference requires a systematic approach:

  • High-Resolution Mass Spectrometry (HRMS): If available, analyzing the sample on an HRMS instrument (e.g., Q-TOF or Orbitrap) can help determine if the peak corresponds to the exact mass of choline sulfate. Isobaric compounds often have slightly different elemental compositions and therefore different exact masses.

  • Optimize Chromatographic Separation: The most straightforward approach to resolving isobaric interference is to improve the chromatographic separation.

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution around the retention time of choline sulfate. A shallower gradient can often improve the separation of closely eluting compounds.

    • Column Chemistry: If gradient optimization is insufficient, try a column with a different selectivity. If you are using a HILIC column, consider trying a different HILIC chemistry (e.g., amide, diol) or a mixed-mode column.[2][7]

  • Investigate Fragmentation Patterns: Analyze the fragmentation pattern of the suspected interfering peak. Acquire a full product ion scan of the precursor ion at the retention time of the peak and compare it to the fragmentation pattern of a pure choline sulfate standard. Even if one fragment is the same, other fragments may be different, allowing you to select a more specific transition for quantification.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Choline Sulfate 1. Ionization Issues: Inefficient ionization in the selected polarity (positive or negative). 2. Poor Fragmentation: Incorrect collision energy settings. 3. Sample Degradation: Choline sulfate may be unstable under the storage or sample preparation conditions.[3] 4. Severe Ion Suppression: High levels of matrix components co-eluting with the analyte.[1]1. Optimize Ion Source Parameters: Infuse a standard solution of choline sulfate and optimize source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes. 2. Optimize Collision Energy: Perform a collision energy optimization experiment for your selected MRM transitions to ensure maximum fragment ion intensity.[14][15] 3. Assess Sample Stability: Perform freeze-thaw and bench-top stability experiments.[16] Ensure samples are processed and stored appropriately (e.g., at -80°C for long-term storage).[5][16] 4. Improve Sample Cleanup: Implement a more effective sample preparation method like SPE. Also, consider diluting the sample.
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column Overload: Injecting too much sample. 2. Inappropriate Injection Solvent: The solvent in which the sample is dissolved is too strong, causing peak distortion. 3. Column Contamination or Degradation: Buildup of matrix components on the column. 4. Secondary Interactions: Interaction of the analyte with active sites on the column.1. Reduce Injection Volume or Sample Concentration: Prepare a dilution series of your sample and inject smaller volumes. 2. Match Injection Solvent to Mobile Phase: For HILIC, the injection solvent should have a high organic content, similar to the initial mobile phase conditions.[7] 3. Wash or Replace Column: Flush the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.[17] 4. Modify Mobile Phase: Adjust the pH or ionic strength of the mobile phase. For example, adding a small amount of an appropriate buffer can improve peak shape for polar compounds.[2]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.[18] 2. Contaminated LC-MS System: Buildup of contaminants in the tubing, injector, or ion source.[19][20] 3. Leaks in the System: Air leaking into the system can increase background noise.[12]1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the System: Flush the LC system with appropriate cleaning solutions. Clean the ion source according to the manufacturer's recommendations.[19] 3. Perform a Leak Check: Systematically check for leaks in the LC flow path and at the connection to the mass spectrometer.[12]
Inconsistent Retention Times 1. Column Equilibration: Insufficient time for the column to equilibrate between injections, especially with HILIC. 2. Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of the organic component). 3. Temperature Fluctuations: Inconsistent column temperature. 4. Pump Performance Issues: Inconsistent flow rate from the LC pumps.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent bottles capped to minimize evaporation. 3. Use a Column Oven: Maintain a constant and consistent column temperature. 4. Check Pump Performance: Check for pressure fluctuations and perform pump maintenance if necessary.[17]

Experimental Protocols

Proposed LC-MS/MS Method for Choline Sulfate Quantification

This protocol is a suggested starting point based on typical methods for choline and other polar metabolites.[2][6][7][21] Optimization will be required for your specific instrument and application.

1. Sample Preparation (Plasma)

  • Protein Precipitation:

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., choline O-sulfate (D₁₃) at 100 nM).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 5 mM ammonium (B1175870) formate).

2. Chromatographic Conditions

  • Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: 5 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 5
    7.0 5
    7.1 95

    | 10.0 | 95 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical - requires optimization):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Choline Sulfate 184.0 80.1 (SO₃ loss) Optimize
    Choline Sulfate 184.0 60.1 (C₂H₆NO fragment) Optimize
    Choline O-sulfate (D₁₃) 197.0 80.1 Optimize

    | Choline O-sulfate (D₁₃) | 197.0 | 69.1 (deuterated fragment) | Optimize |

Note: The precursor ion in positive mode is [M+H]⁺. The fragmentation of aliphatic sulfates can involve the neutral loss of SO₃ (80 Da).[22] The fragment at m/z 60.1 is a common fragment for choline-containing compounds.[21] These transitions and collision energies must be empirically optimized on your instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc HILIC Separation reconstitute->lc ms Tandem MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: Experimental workflow for choline sulfate analysis.

troubleshooting_logic start Inaccurate Choline Sulfate Quantification check_is Check Internal Standard Response start->check_is is_ok IS Response OK check_is->is_ok Consistent is_bad IS Response Poor/ Variable check_is->is_bad Inconsistent check_chrom Evaluate Peak Shape & Retention Time is_ok->check_chrom ms_issues Investigate MS System: - Source Cleanliness - Parameter Optimization is_bad->ms_issues chrom_ok Chromatography OK check_chrom->chrom_ok Good chrom_bad Poor Peak Shape/ RT Shift check_chrom->chrom_bad Bad matrix_effects Suspect Matrix Effects or Isobaric Interference chrom_ok->matrix_effects lc_issues Investigate LC System: - Column - Mobile Phase - Leaks chrom_bad->lc_issues solution_matrix Solution: - Improve Sample Prep (SPE) - Optimize Chromatography matrix_effects->solution_matrix solution_lc Solution: - Replace/Wash Column - Prepare Fresh Mobile Phase lc_issues->solution_lc solution_ms Solution: - Clean Ion Source - Re-optimize MS Parameters ms_issues->solution_ms

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Optimization of Fermentation Conditions for Choline Sulfate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for choline (B1196258) sulfate (B86663) production.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for choline sulfate production in a question-and-answer format.

Q1: Why is my choline sulfate yield consistently low?

A1: Low choline sulfate yield can be attributed to several factors. Consider the following:

  • Inhibitory Substrate Concentrations: High concentrations of substrates can be inhibitory. The choline sulfate-synthesizing system in Pseudomonas C12B is inhibited by choline chloride concentrations greater than 0.1 M and sulfate (SO₄²⁻) concentrations greater than 0.1 mM[1].

  • Presence of Inhibitors: Certain compounds can inhibit the enzymatic synthesis of choline sulfate. L-cysteine, at concentrations as low as 0.5 mM, has been shown to completely inhibit the choline sulfate-forming system[2]. Other potential inhibitors of the downstream enzyme, choline sulfatase, which could indirectly affect accumulation, include phosphate (B84403) (PO₄³⁻) and cyanide (CN⁻) at 10 mM.

  • Suboptimal pH: The pH of the fermentation medium is critical for optimal enzyme activity. The optimal pH for choline sulfatase from Aspergillus nidulans is 7.5. While the optimal pH for the synthesis of choline sulfate may vary between microorganisms, a significant deviation from the optimal pH of the key enzymes will reduce the production rate.

  • Improper Aeration and Agitation: While specific optimal parameters for choline sulfate production are not well-documented, general fermentation principles suggest that inadequate oxygen supply (for aerobic organisms like Pseudomonas) or improper mixing can limit cell growth and metabolic activity, thereby affecting product yield.

  • Nutrient Limitation: Ensure that the fermentation medium is not deficient in essential nutrients required for bacterial growth and enzyme synthesis, such as a suitable carbon source, nitrogen source, and essential minerals. For instance, the synthesis of choline sulfate by Pseudomonas C12B requires ATP and MgCl₂[2].

Q2: My fermentation shows good initial growth, but choline sulfate production ceases prematurely. What could be the cause?

A2: This scenario often points towards feedback inhibition or depletion of essential precursors.

  • Feedback Inhibition: As choline sulfate accumulates in the medium, it might exert feedback inhibition on the enzymes responsible for its synthesis.

  • Depletion of Precursors: The synthesis of choline sulfate requires choline, sulfate, and ATP[1]. A rapid initial growth phase might deplete one or more of these essential precursors, leading to a halt in production. Consider a fed-batch fermentation strategy to replenish these substrates.

  • Repression of Enzyme Synthesis: In some microorganisms, the synthesis of enzymes involved in sulfur metabolism can be repressed by the presence of certain sulfur compounds. For example, in Aspergillus nidulans, the synthesis of choline sulfatase is repressed by cysteine.

Q3: I am observing the degradation of my choline sulfate product. How can I prevent this?

A3: Degradation of choline sulfate is likely due to the activity of choline sulfatase, an enzyme that hydrolyzes choline sulfate back into choline and sulfate.

  • Strain Selection: Select a microbial strain with low or no choline sulfatase activity, or consider genetic modification to knock out the gene encoding this enzyme.

  • Control of Culture Conditions: The activity of choline sulfatase is influenced by environmental conditions. Maintaining a pH that is suboptimal for choline sulfatase but still permissive for choline sulfate synthesis could be a strategy.

  • Downstream Processing: Promptly harvest the fermentation broth and separate the choline sulfate from the biomass and enzymes once the optimal concentration has been reached to prevent enzymatic degradation.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are known to produce choline sulfate?

A1: Several bacteria are known to be involved in choline sulfate metabolism. Pseudomonas C12B has been specifically identified as a producer of choline sulfate[1][2]. Some strains of Desulfovibrio desulfuricans are also known to carry out the fermentation of choline, which is a precursor for choline sulfate.

Q2: What are the key substrates for choline sulfate fermentation?

A2: The primary substrates required for the biosynthesis of choline sulfate are choline chloride, a sulfate source (e.g., sodium sulfate), and an energy source for the cells to produce ATP[1].

Q3: How can I enhance the yield of choline sulfate?

A3: Yield enhancement can be approached through several strategies:

  • Medium Optimization: Systematically optimize the concentrations of choline, sulfate, carbon, and nitrogen sources. Studies on Pseudomonas C12B suggest that growth-limiting concentrations of sulfate can lead to higher release of choline sulfate into the medium[2]. High concentrations of choline chloride have also been shown to increase the amount of choline sulfate in the culture medium[2].

  • Fed-Batch Fermentation: To avoid substrate inhibition and depletion, a fed-batch strategy, where substrates are fed periodically or continuously to the fermenter, can be employed.

  • Genetic Engineering: Modifying the producing strain to overexpress the enzymes involved in the choline sulfate synthesis pathway or to eliminate competing metabolic pathways can significantly improve the yield.

Q4: What is the metabolic pathway for choline sulfate synthesis in bacteria?

A4: The biosynthesis of choline sulfate in bacteria like Pseudomonas C12B involves the enzymatic reaction between choline and a sulfated nucleotide, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is synthesized from ATP and sulfate. The overall process can be summarized as:

  • ATP + SO₄²⁻ → Adenosine 5'-phosphosulfate (APS) + PPi

  • APS + ATP → 3'-phosphoadenosine-5'-phosphosulfate (PAPS) + ADP

  • PAPS + Choline → Choline-O-sulfate + 3'-phosphoadenosine-5'-phosphate (PAP)

Data Presentation

Table 1: Factors Influencing Choline Sulfate Production and Choline Sulfatase Activity

ParameterOrganism/EnzymeConditionEffect on Choline Sulfate Production/Sulfatase ActivityReference
pH Choline sulfatase (Aspergillus nidulans)pH 7.5Optimal activity
Substrate Concentration Pseudomonas C12BCholine Chloride > 0.1 MInhibition of synthesis[1]
Pseudomonas C12BSO₄²⁻ > 0.1 mMInhibition of synthesis[1]
Pseudomonas C12BHigh Choline Chloride ConcentrationIncreased production[2]
Pseudomonas C12BGrowth-limiting SO₄²⁻Increased release into medium[2]
Inhibitors Pseudomonas C12BL-cysteine (≥ 10⁻³ mM)Inhibition of synthesis[1]
Choline sulfatase (Aspergillus nidulans)10 mM SO₃²⁻, PO₄³⁻, CN⁻, CysteineComplete inhibition

Experimental Protocols

Protocol 1: Quantification of Choline Sulfate by HPLC

This protocol is adapted from methods for choline quantification and can be optimized for choline sulfate.

  • Sample Preparation:

    • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like choline sulfate.

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer (e.g., 10 mM, pH 3.0) can be used. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If standards are available, UV detection at a low wavelength (around 200-210 nm) may also be possible.

    • Injection Volume: 20 µL.

  • Standard Curve:

    • Prepare a series of standard solutions of choline sulfate of known concentrations in the mobile phase.

    • Inject the standards and plot the peak area against the concentration to generate a standard curve.

  • Quantification:

    • Inject the prepared samples and determine the peak area corresponding to choline sulfate.

    • Calculate the concentration of choline sulfate in the samples using the standard curve.

Protocol 2: Choline Sulfatase Activity Assay

This is a general colorimetric assay for sulfatase activity that can be adapted for choline sulfatase.

  • Principle: The assay measures the hydrolysis of a synthetic substrate, p-nitrocatechol sulfate (pNCS), to p-nitrocatechol, which is a colored product that can be measured spectrophotometrically.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Substrate Solution: 10 mM p-nitrocatechol sulfate in assay buffer.

    • Enzyme Preparation: Cell lysate or purified enzyme solution.

    • Stop Solution: 1 M NaOH.

  • Procedure:

    • Prepare cell lysates by sonication or enzymatic lysis of the bacterial cells from your fermentation.

    • In a microplate well, add 50 µL of the enzyme preparation.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Incubate at the desired temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance at 515 nm using a microplate reader.

    • A standard curve can be prepared using known concentrations of p-nitrocatechol to quantify the product formed.

Mandatory Visualizations

Choline_Sulfate_Metabolic_Pathway cluster_synthesis Choline Sulfate Synthesis cluster_degradation Choline Sulfate Degradation ATP ATP APS Adenosine 5'-phosphosulfate (APS) ATP->APS ATP sulfurylase PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) ATP->PAPS Sulfate Sulfate (SO₄²⁻) Sulfate->APS APS->PAPS APS kinase CholineSulfate Choline-O-Sulfate PAPS->CholineSulfate Choline sulfotransferase Choline Choline Choline->CholineSulfate PAP 3'-phosphoadenosine-5'-phosphate (PAP) CholineSulfate->PAP CholineSulfate_deg Choline-O-Sulfate Choline_deg Choline CholineSulfate_deg->Choline_deg Choline sulfatase Sulfate_deg Sulfate (SO₄²⁻) CholineSulfate_deg->Sulfate_deg

Caption: Metabolic pathway of choline sulfate synthesis and degradation.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Downstream Strain Strain Selection/Inoculum Preparation Fermenter Inoculation of Fermenter Strain->Fermenter Medium Medium Formulation & Sterilization Medium->Fermenter Optimization Optimization of Parameters (pH, Temp, Aeration, Substrates) Fermenter->Optimization Monitoring Monitoring of Growth & Product Formation Optimization->Monitoring Harvest Harvesting Monitoring->Harvest Quantification Quantification of Choline Sulfate (HPLC) Harvest->Quantification Purification Purification Harvest->Purification

References

Technical Support Center: Addressing Choline Sulfate Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with choline (B1196258) sulfate (B86663) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of choline in cell culture?

Choline is an essential nutrient for mammalian cells, playing a crucial role in several cellular processes. It is a precursor for the synthesis of phosphatidylcholine and sphingomyelin, which are major components of cell membranes and are vital for maintaining membrane integrity and function.[1][2] Choline is also a precursor for the neurotransmitter acetylcholine (B1216132) and is involved in lipid metabolism and transport.[1][3] Furthermore, choline and its metabolites are important for cellular signaling.[1][3]

Q2: Is there a difference between choline sulfate and choline chloride in cell culture?

While both choline sulfate and choline chloride provide the essential nutrient choline, the different anionic counterparts (sulfate vs. chloride) may have distinct effects on cell culture, particularly at high concentrations. There is limited direct comparative data on the cytotoxicity of choline sulfate versus the more commonly used choline chloride in mammalian cell culture. Any observed toxicity could be due to a high concentration of choline itself, an increase in the osmolality of the medium, or a specific effect of the sulfate ion.

Q3: What are the typical signs of choline sulfate toxicity in cell culture?

Signs of choline sulfate toxicity are likely similar to those of general hyperosmotic stress and excessive choline concentration, which can include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as shrinking or swelling.

  • Increased cell detachment and floating cells.

  • Induction of apoptosis or necrosis.[4]

  • Increased oxidative stress.[5][6]

  • Mitochondrial dysfunction.[4][7]

Q4: What is the optimal concentration of choline sulfate for my cell culture?

The optimal concentration of choline sulfate is cell-line dependent and must be determined empirically. For human epidermal keratinocytes, the optimal range for choline is between 36 µM and 180 µM.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem 1: Decreased Cell Viability and Proliferation

Possible Causes:

  • High Concentration of Choline Sulfate: The concentration of choline sulfate in the medium may be above the optimal range for the specific cell line, leading to cytotoxicity.

  • Hyperosmolality: High concentrations of choline sulfate can significantly increase the osmolality of the culture medium, leading to osmotic stress and reduced cell growth. Most mammalian cells can tolerate an osmolality of 260 to 350 mOsm/kg.[9]

  • Sulfate Ion Effects: At high concentrations, the sulfate ion itself may contribute to cytotoxicity.

Solutions:

  • Optimize Choline Sulfate Concentration: Perform a dose-response curve to determine the optimal concentration of choline sulfate for your cell line. See the "Experimental Protocols" section for a detailed method.

  • Measure and Adjust Osmolality: Measure the osmolality of your complete medium after the addition of choline sulfate. If it is too high, reduce the concentration of choline sulfate or adjust the concentration of other media components to compensate.

  • Switch to an Alternative Choline Salt: If toxicity persists even at low choline concentrations, consider using choline chloride, which is more commonly used and better characterized in cell culture.

Problem 2: Increased Apoptosis or Necrosis

Possible Causes:

  • Cellular Stress: High concentrations of choline sulfate can induce cellular stress, leading to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

  • Oxidative Stress: Excessive choline can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components and triggering apoptosis.[7][10]

  • Mitochondrial Dysfunction: Choline deficiency has been shown to cause a loss of mitochondrial membrane potential, which is an early event in apoptosis.[4] It is plausible that excessive choline could also lead to mitochondrial stress.

Solutions:

  • Perform Apoptosis/Necrosis Assay: Use assays such as Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell death. This can help in understanding the mechanism of toxicity.

  • Measure Oxidative Stress: Assess the levels of intracellular ROS using fluorescent probes. If oxidative stress is detected, consider co-treatment with an antioxidant.

  • Evaluate Mitochondrial Health: Use probes to measure mitochondrial membrane potential and function to determine if mitochondrial dysfunction is a contributing factor.

Problem 3: Precipitate Formation in Media

Possible Causes:

  • Low Solubility: Choline sulfate may have limited solubility in the cell culture medium, especially at high concentrations or in the presence of other salts.

  • Reaction with Media Components: The sulfate ion may react with components in the medium, such as calcium, to form insoluble precipitates (e.g., calcium sulfate).

Solutions:

  • Prepare Stock Solutions Correctly: Dissolve choline sulfate in a small volume of water or a suitable buffer before adding it to the final medium to ensure it is fully dissolved.

  • Add Components in the Correct Order: When preparing media from scratch, add components that may precipitate together, such as calcium and sulfate, separately and with sufficient dilution in between.[11]

  • Filter the Medium: If a fine precipitate is observed, filter the medium through a 0.22 µm filter before use. However, be aware that this may remove some of the dissolved choline sulfate.

Quantitative Data

Compound/ConditionCell Line(s)EC50/IC50/ObservationReference
Choline Chloride:Oxalic Acid (DES)Fish and Human cell linesModerate cytotoxicity (EC50 1.64 mM and 4.19 mM, respectively)[12]
Choline Chloride:Glycerol (DES)Fish and Human cell linesLow cytotoxicity (EC50 >10 mM)[12]
Choline Chloride:Glucose (DES)Fish and Human cell linesLow cytotoxicity (EC50 >10 mM)[12]
CholineHuman KeratinocytesOptimal range: 36 µM - 180 µM[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Choline Sulfate

Objective: To determine the optimal concentration range of choline sulfate that supports cell health and function without inducing toxicity.

Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for several days of growth without reaching confluency.

  • Preparation of Choline Sulfate Concentrations: Prepare a series of dilutions of choline sulfate in your complete cell culture medium. A typical range to test would be from 0 µM up to 10 mM, using a two-fold or ten-fold dilution series.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of choline sulfate. Include a vehicle control (medium without choline sulfate).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.

  • Data Analysis: Plot cell viability against the concentration of choline sulfate. Determine the concentration range that maintains high cell viability. The IC50 value (the concentration that inhibits cell growth by 50%) can also be calculated.

Protocol 2: Diagnostic Toolkit for Assessing Choline Sulfate Toxicity

Objective: To identify the mechanism of choline sulfate-induced toxicity.

  • Apoptosis vs. Necrosis:

    • Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.

    • Principle: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicating necrosis or late-stage apoptosis.

  • Oxidative Stress:

    • Assay: Intracellular ROS detection using a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA).

    • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).

  • Mitochondrial Dysfunction:

    • Assay: Measurement of mitochondrial membrane potential (ΔΨm) using a fluorescent probe such as JC-1 or TMRM.

    • Principle: In healthy cells, JC-1 accumulates in the mitochondria as aggregates that fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers that fluoresce green.

Signaling Pathways and Visualizations

High concentrations of choline may dysregulate normal cellular signaling pathways. Choline acts as an intracellular messenger that can potentiate IP3-evoked Ca2+ signals through the Sigma-1 receptor (Sig-1R), an intracellular receptor located on the endoplasmic reticulum.[3]

Choline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Extracellular_Stimuli Extracellular Stimuli (e.g., Bradykinin, ATP) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Stimuli->GPCR binds PLD Phospholipase D (PLD) GPCR->PLD activates PLC Phospholipase C (PLC) GPCR->PLC activates Choline Choline PLD->Choline hydrolyzes PtdCho to IP3 Inositol Trisphosphate (IP3) PLC->IP3 generates PtdCho Phosphatidylcholine (PtdCho) Sig1R Sigma-1 Receptor (Sig-1R) Choline->Sig1R binds to IP3R IP3 Receptor (IP3R) IP3->IP3R activates Sig1R->IP3R potentiates Ca_Store Ca2+ Store IP3R->Ca_Store releases Ca2+ from

Caption: Choline signaling pathway via the Sigma-1 receptor.

An experimental workflow for troubleshooting choline sulfate toxicity can be visualized as follows:

Troubleshooting_Workflow Start Observe Decreased Cell Viability Check_Concentration Is Choline Sulfate Concentration High? Start->Check_Concentration Measure_Osmolality Measure Media Osmolality Check_Concentration->Measure_Osmolality Yes Assess_Toxicity_Mechanism Assess Toxicity Mechanism (Apoptosis, ROS, Mito.) Check_Concentration->Assess_Toxicity_Mechanism No High_Osmolality Is Osmolality > 350 mOsm/kg? Measure_Osmolality->High_Osmolality Reduce_Concentration Reduce Choline Sulfate Concentration High_Osmolality->Reduce_Concentration Yes High_Osmolality->Assess_Toxicity_Mechanism No Perform_Dose_Response Perform Dose-Response Experiment Reduce_Concentration->Perform_Dose_Response End Problem Resolved Perform_Dose_Response->End Consider_Alternatives Consider Alternative Choline Salts Assess_Toxicity_Mechanism->Consider_Alternatives Consider_Alternatives->Perform_Dose_Response

Caption: Troubleshooting workflow for choline sulfate toxicity.

References

Improving the solubility of choline sulfate for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility of choline (B1196258) sulfate (B86663) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is choline sulfate and why is its solubility a concern in in vitro assays?

Choline O-sulfate is a zwitterionic compound, meaning it contains both a positive (quaternary ammonium) and a negative (sulfate) charge, resulting in a net neutral charge.[1] While this structure makes it water-soluble to some extent, zwitterions can have complex solubility behaviors.[2] In the buffered and protein-rich environment of cell culture media, their solubility can be limited, leading to precipitation and inaccurate experimental results. The lowest aqueous solubility for a zwitterion often occurs at its isoelectric point.[2]

Q2: What is the recommended primary solvent for preparing a concentrated stock solution of choline sulfate?

For many zwitterionic or poorly water-soluble compounds used in cell culture, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent.[3][4] It is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules.[4] A high-concentration stock solution (e.g., 100 mM) can be prepared in DMSO and then diluted to the final working concentration in the aqueous cell culture medium.

Q3: What factors can cause my choline sulfate to precipitate when added to cell culture media?

Several factors can lead to the precipitation of choline sulfate in your experimental setup:

  • High Final Concentration : The desired concentration in the media may simply exceed the compound's solubility limit in that specific aqueous environment.

  • "Salting Out" Effect : Cell culture media are complex mixtures containing salts, amino acids, and proteins. These components can interact with choline sulfate and decrease its solubility.

  • pH of the Medium : The pH of the buffer can influence the charge state and solubility of zwitterionic compounds.

  • Temperature : A decrease in temperature, such as moving from a 37°C incubator to a room-temperature microscope stage, can reduce solubility.

  • Improper Stock Dilution : Adding the DMSO stock solution too quickly or into cold media without adequate mixing can cause localized high concentrations that precipitate before they can disperse.

Q4: Are there alternatives to DMSO for solubilizing compounds for cell-based assays?

Yes, while DMSO is common, alternatives exist. Deep Eutectic Solvents (DESs), particularly those based on choline chloride, have emerged as effective and "green" solvents for enhancing the solubility of poorly soluble drugs.[5][6] Studies have shown that adding water to a DES can further enhance solubility.[6] For some applications, adjusting the pH of the solvent with dilute acids or bases can also be a viable strategy, though this must be done carefully to avoid negatively impacting cell health.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter when working with choline sulfate.

Problem: My choline sulfate solution is cloudy or has visible precipitate after I added it to my cell culture medium.

This is a common issue indicating that the compound has fallen out of solution. Follow this troubleshooting workflow to identify and solve the problem.

G Troubleshooting Workflow for Choline Sulfate Precipitation start Precipitation Observed in Cell Culture Medium q1 Is the DMSO stock solution clear? start->q1 solve1 Re-dissolve stock. Consider gentle warming (37°C) or sonication. Ensure anhydrous DMSO. q1->solve1 No q2 What is the final DMSO concentration in the medium? q1->q2 Yes a1_yes Yes a1_no No solve1->q1 solve2 High DMSO % can be toxic and affect solubility. Prepare a more concentrated stock to lower final volume. q2->solve2 > 0.5% q3 Was the medium pre-warmed to 37°C? q2->q3 < 0.5% a2_high > 0.5% a2_low < 0.5% solve3 Always add stock to pre-warmed medium. Cold temps decrease solubility. q3->solve3 No q4 How was the stock added to the medium? q3->q4 Yes a3_yes Yes a3_no No solve3->q4 solve4 Add stock solution slowly while gently vortexing the medium to ensure rapid dispersion. q4->solve4 All at once final_check If precipitation persists, the concentration likely exceeds the aqueous solubility limit. q4->final_check Dropwise with vortexing a4_slow Dropwise with vortexing a4_fast All at once solution Solution: Lower the final concentration of choline sulfate or explore alternative solubilization methods (e.g., pH adjustment, co-solvents). final_check->solution

Caption: Troubleshooting workflow for choline sulfate precipitation.

Data Presentation

PropertyCholine O-SulfateWaterPBS (Phosphate-Buffered Saline)DMSO (Dimethyl Sulfoxide)
Molecular Formula C₅H₁₃NO₄S[1][8]H₂OMixture of salts in H₂OC₂H₆OS
Molecular Weight 183.23 g/mol [1][8]18.02 g/mol N/A78.13 g/mol
Type Zwitterionic Organic Salt[1]Polar Protic SolventAqueous Buffered Salt SolutionPolar Aprotic Solvent[4]
General Solubility Expected to be soluble in water, but solubility can be limited in high-salt buffers.Universal polar solvent.Simulates physiological conditions.Strong organic solvent, miscible with water.[4]
Use in Assays Test compound.Primary solvent for media and buffers.Common diluent for cell-based assays.Vehicle for preparing concentrated stock solutions of hydrophobic or poorly soluble compounds.[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Choline Sulfate Stock Solution

This protocol describes how to prepare a 100 mM stock solution of choline sulfate in DMSO.

Materials:

  • Choline O-sulfate powder (MW: 183.23 g/mol )[8]

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tube (e.g., 15 mL)

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter compatible with DMSO

  • Sterile, single-use microcentrifuge tubes for aliquots

Procedure:

  • Calculate Mass: To make 10 mL of a 100 mM solution, calculate the required mass:

    • 0.1 L * 0.1 mol/L * 183.23 g/mol = 1.8323 g (Adjust volume as needed).

    • For a smaller volume, e.g., 1 mL: 0.001 L * 0.1 mol/L * 183.23 g/mol = 0.0183 g (18.3 mg).

  • Weigh Compound: Carefully weigh out the calculated amount of choline sulfate and add it to the sterile conical tube.

  • Add Solvent: Add the desired volume of anhydrous DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, you may:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Place the tube in a sonicator bath for 5-10 minutes.

    • Alternate between vortexing and the chosen method until the solution is completely clear.

  • Sterilize: Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube. This removes any potential microbial contaminants or undissolved micro-particles.

  • Aliquot and Store: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

This protocol details the correct method for diluting the DMSO stock solution into your aqueous cell culture medium to prevent precipitation.

G Workflow for Preparing Choline Sulfate Working Solution step1 Thaw a single-use aliquot of 100 mM Choline Sulfate stock in DMSO. step2 Pre-warm the required volume of complete cell culture medium to 37°C. step1->step2 step3 Place the tube of warmed medium on a vortex set to a low speed. step2->step3 step5 Slowly add the stock drop-by-drop into the vortex of the swirling medium. step3->step5 step4 Pipette the required volume of DMSO stock solution. step4->step5 step6 Continue vortexing for an additional 10-15 seconds to ensure homogeneity. step5->step6 step7 Visually inspect the solution for any signs of precipitation or cloudiness. step6->step7 step8 Use the final working solution immediately to treat cells. step7->step8

Caption: Experimental workflow for diluting stock solution.

References

Troubleshooting contamination in microbial cultures utilizing choline sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues in microbial cultures, with a specific focus on those supplemented with choline (B1196258) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in my microbial culture containing choline sulfate?

Common indicators of contamination include:

  • Visual Turbidity: A cloudy appearance in a normally clear culture medium.[1][2]

  • Color Change: An unexpected change in the medium's color, often due to a pH shift caused by microbial metabolism.[1] For example, a phenol (B47542) red indicator in the medium may turn yellow due to acidic byproducts.

  • Visible Colonies or Films: The appearance of fuzzy growths (fungi), small colonies (bacteria/yeast) on the surface, or a film on the culture vessel.

  • Microscopic Examination: The presence of small, motile particles (bacteria) or filamentous structures (fungi) when viewed under a microscope.[3]

  • Altered Cell Growth: A sudden decrease in the growth rate or viability of the target microorganism.[1]

Q2: Can choline sulfate in my media be a source of contamination?

While choline sulfate itself is a sterile chemical, the process of preparing and handling the choline sulfate solution can introduce contaminants. It is crucial to use sterile techniques when preparing and adding any supplement, including choline sulfate, to your culture medium. Additionally, ensure that the choline sulfate is sourced from a reputable supplier that certifies the quality and purity of their reagents.

Q3: Does the presence of choline sulfate in the medium favor the growth of specific contaminants?

Choline sulfate can serve as a source of carbon, nitrogen, and sulfur for various microorganisms.[4] While there isn't extensive literature detailing that it specifically selects for common laboratory contaminants, its nutritional value could potentially support the growth of a wide range of bacteria and fungi if introduced. Some bacteria, like certain Pseudomonas and Desulfovibrio species, are known to metabolize choline or choline sulfate.[5][6]

Q4: How can I sterilize my media containing choline sulfate?

Standard sterilization methods are generally effective for media containing choline sulfate. The appropriate method depends on the heat stability of the other components in your medium.

  • Autoclaving: If all media components are heat-stable, autoclaving at 121°C for 15-20 minutes is a reliable method.[6]

  • Filtration: For heat-sensitive media, sterile filtration using a 0.22 µm filter is recommended.[7]

Always prepare choline sulfate solutions with sterile, high-purity water to prevent chemical contamination from sources like endotoxins or metal ions.[8]

Troubleshooting Guides

Guide 1: Bacterial Contamination

Issue: You observe cloudy media, a sudden drop in pH (yellowing of media), and can see small, rod-shaped or spherical particles moving under the microscope.[2][3]

Troubleshooting Steps:

  • Isolate the Contaminated Culture: Immediately separate the contaminated culture(s) from other clean cultures to prevent cross-contamination.[3]

  • Microscopic Examination: Use a high-power microscope to observe the morphology of the bacteria. Gram staining can help identify whether the bacteria are Gram-positive or Gram-negative, which can aid in tracing the source.[3]

  • Identify the Source: Review your recent lab procedures to pinpoint the potential source of contamination. Common sources include non-sterile reagents, improper aseptic technique, or contaminated equipment like incubators and pipettes.[1][7]

  • Decontaminate: Discard the contaminated cultures. Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture using 70% ethanol (B145695) or another appropriate disinfectant.[9][10]

  • Review Protocols: Ensure all personnel are adhering to strict aseptic techniques.[2]

Guide 2: Fungal (Mold and Yeast) Contamination

Issue: You notice fuzzy, filamentous growths (mold) or small, budding cells (yeast) in your culture. The medium may or may not be turbid in the early stages.[1]

Troubleshooting Steps:

  • Isolate and Discard: As with bacterial contamination, isolate and discard the affected cultures to prevent the spread of spores.

  • Identify the Source: Molds are often airborne and can be introduced from the lab environment. Check for any potential sources of mold in the lab, such as damp areas. Yeasts can be introduced through improper aseptic technique.[7]

  • Thorough Decontamination: Fungal spores are resilient. A thorough cleaning of the incubator, including removal and autoclaving of racks and shelves, is crucial.[10] Use a sporicidal disinfectant if available. Some labs perform a high-heat cycle (e.g., 95°C for 12 hours) if the incubator supports it.[11]

  • Check HEPA Filters: If you are using a biosafety cabinet, ensure the HEPA filter is certified and functioning correctly.

Guide 3: Mycoplasma Contamination

Issue: Your culture may appear normal with no visible turbidity, but you notice a decrease in cell viability, changes in cell morphology, or inconsistencies in your experimental results.[1][12] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[12]

Troubleshooting Steps:

  • Detection: Mycoplasma contamination must be detected using specialized methods.

    • PCR-based assays: These are highly sensitive and specific for mycoplasma DNA.[3][13]

    • Fluorescence staining: Using a DNA-binding fluorochrome like Hoechst 33258 can reveal the presence of mycoplasma as small fluorescent dots around the host cells.[3][13]

    • ELISA: This method detects mycoplasma antigens.[13]

  • Source Identification: Common sources of mycoplasma include contaminated cell lines, serum, and lab personnel.[7]

  • Action: If a culture is positive for mycoplasma, it is best to discard it. If the cell line is irreplaceable, specialized antibiotics or commercial eradication kits can be used, but their effectiveness can vary.

  • Prevention: Routinely test all cell lines for mycoplasma, especially new ones.[2] Quarantine new cell lines until they are confirmed to be clean.[2]

Data Presentation

Table 1: Characteristics of Common Microbial Contaminants

Contaminant TypeCommon Visual SignsMicroscopic AppearanceImpact on Culture
Bacteria Turbid and/or yellow media, surface scum.[3]Small (1-5 µm), motile rod or cocci shapes.[2]Rapid cell death, sharp pH drop.[1]
Fungi (Mold) White, fuzzy, or colored filamentous colonies.[1]Branching filaments (hyphae) and spores.[3]Slower cell growth, potential pH changes.[3]
Yeast Turbidity, sometimes with a film on the surface.Small, budding, oval-shaped cells.pH changes, competition for nutrients.
Mycoplasma Often no visible signs.[1]Not visible with a standard light microscope.Altered cell metabolism, growth, and gene expression.[1]

Experimental Protocols

Protocol 1: Sterility Testing of Choline Sulfate-Containing Medium

This protocol is to confirm the sterility of a prepared batch of culture medium supplemented with choline sulfate.

Methodology:

  • Sample Collection: Aseptically transfer a 5 mL aliquot of the final, prepared medium into a sterile test tube.

  • Incubation: Place the test tube in a standard incubator at 37°C.

  • Observation: Visually inspect the medium daily for a period of 5-7 days.

  • Interpretation:

    • No Growth: If the medium remains clear, it is considered sterile and suitable for use.

    • Growth (Turbidity): If the medium becomes cloudy, it indicates contamination. The entire batch of medium should be discarded, and the sterilization procedure reviewed.

Protocol 2: Basic Contaminant Identification via Culture

This protocol helps to identify the type of microbial contaminant.

Methodology:

  • Sample Inoculation: Aseptically transfer a small loopful of the contaminated culture onto two types of sterile agar (B569324) plates:

    • A general-purpose bacterial growth agar (e.g., Nutrient Agar or Tryptic Soy Agar).

    • A fungal growth agar (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the bacterial plate at 37°C for 24-48 hours and the fungal plate at 25-30°C for 3-5 days.

  • Colony Morphology: Observe the morphology of the resulting colonies.

    • Bacteria: Typically form smooth or rough, circular colonies with varying colors.

    • Yeast: Often form creamy, opaque colonies similar to bacteria.

    • Mold: Usually grow as fuzzy, filamentous colonies.

  • Microscopic Examination: Perform a Gram stain on bacterial/yeast colonies or a lactophenol cotton blue stain on mold to observe the cellular morphology under a microscope.

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow A Contamination Suspected (e.g., cloudy media, pH change) C Isolate Contaminated Culture A->C B Microscopic Examination D Identify Contaminant Type B->D C->B E Bacterial Contamination D->E Rods/Cocci F Fungal Contamination D->F Filaments/Yeast G Mycoplasma Suspected D->G No visible microbes, but poor cell health H Discard Culture & Decontaminate Workspace E->H F->H J Perform Mycoplasma Test (PCR/Stain) G->J K Source Investigation (Reagents, Equipment, Technique) H->K I Review Aseptic Technique L Implement Corrective Actions I->L J->H Positive J->I Negative, re-evaluate K->I

Caption: A logical workflow for troubleshooting microbial contamination.

Sterile_Media_Preparation_Workflow Sterile Choline Sulfate Media Preparation cluster_0 Media Preparation cluster_1 Sterilization cluster_2 Quality Control A Dissolve media components in high-purity water B Add Choline Sulfate A->B C Adjust pH if necessary B->C D Heat-stable medium? C->D E Autoclave (121°C, 15-20 min) D->E Yes F Sterile Filter (0.22 µm) D->F No G Perform Sterility Test (Incubate aliquot for 5-7 days) E->G F->G H Check for Turbidity G->H I Medium is ready for use H->I No Turbidity J Discard batch & review protocol H->J Turbidity Present

Caption: Workflow for preparing sterile choline sulfate-containing media.

References

Technical Support Center: Enhancing Choline Sulfate Uptake in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments aimed at enhancing the uptake of choline (B1196258) sulfate (B86663) in plant cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for choline sulfate uptake in plant cells?

A1: Choline sulfate uptake in plant cells is an active transport process, likely mediated by high-affinity sulfate transporters.[1][2][3] This process is dependent on a proton gradient across the plasma membrane, established by H+-ATPases.

Q2: What are the typical challenges encountered when measuring choline sulfate uptake?

A2: Common challenges include low signal-to-noise ratios in radiolabeling experiments, variability in uptake rates between replicates, and distinguishing between uptake and metabolism of choline sulfate. Careful optimization of experimental conditions and appropriate controls are crucial to address these issues.

Q3: How can I enhance the uptake of choline sulfate in my experiments?

A3: Strategies to potentially enhance choline sulfate uptake include:

  • Inducing Abiotic Stress: Subjecting plants to controlled levels of salinity or osmotic stress can increase the accumulation of compatible osmolytes like choline sulfate.[4][5]

  • Optimizing pH: The activity of sulfate transporters is pH-dependent. Maintaining an optimal pH in the growth medium can enhance uptake efficiency.

  • Modulating Nutrient Availability: Sulfur starvation has been shown to upregulate the expression of sulfate transporters, which may also transport choline sulfate.[6]

  • Co-cultivation with Beneficial Microbes: Certain soil bacteria, such as Bacillus subtilis, have been shown to enhance choline biosynthesis in plants, which could indirectly influence choline sulfate metabolism and uptake.[7]

Q4: Can I use radiolabeled precursors to study choline sulfate uptake?

A4: Yes, using radiolabeled compounds such as 35S-choline sulfate or 14C-choline are effective methods for tracing and quantifying uptake.[4][6] A detailed protocol for a radiolabeled uptake assay is provided below.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low or no detectable uptake of radiolabeled choline sulfate. 1. Low Transporter Activity: The specific plant species or cell type may have inherently low expression of the relevant transporters under standard conditions. 2. Incorrect pH of the uptake buffer: The activity of H+/sulfate symporters is pH-dependent. 3. Presence of Competitive Inhibitors: Other sulfur-containing compounds in the medium may compete for the same transporters. 4. Insufficient Labeling Time or Radioactivity: The incubation period may be too short, or the specific activity of the radiolabel may be too low.1. Induce Transporter Expression: Pre-treat cells with a sulfur-deficient medium to upregulate sulfate transporters.[6] 2. Optimize pH: Test a range of pH values (e.g., 5.5-7.5) for your uptake buffer to find the optimal condition for your system. 3. Use a Defined Medium: Ensure your uptake medium is free of other sulfur compounds that could act as competitors. 4. Increase Incubation Time and/or Radioactivity: Perform a time-course experiment to determine the optimal labeling duration. Increase the amount of radiolabeled choline sulfate, ensuring it does not become toxic to the cells.
High variability between experimental replicates. 1. Inconsistent Cell Density or Viability: Variations in the number of viable cells will lead to inconsistent uptake measurements. 2. Inadequate Washing Steps: Residual extracellular radiolabel can contribute to high background and variability. 3. Temperature Fluctuations: Uptake is an active process and is sensitive to temperature changes.1. Normalize to Cell Number or Protein Content: Standardize cell density before the experiment and normalize uptake values to total protein content or cell number. 2. Optimize Washing Procedure: Increase the number and duration of washing steps with a cold, non-radioactive buffer. 3. Maintain Consistent Temperature: Perform all incubation and washing steps in a temperature-controlled environment (e.g., a water bath or incubator).
Difficulty distinguishing between choline sulfate uptake and its subsequent metabolism. 1. Rapid Intracellular Metabolism: Once inside the cell, choline sulfate may be quickly metabolized, making it difficult to quantify the initial uptake rate.1. Use Short Incubation Times: Measure uptake at very early time points (e.g., 1-5 minutes) to minimize the impact of metabolism. 2. Inhibit Downstream Enzymes: If specific metabolic pathways are known, consider using inhibitors to block the conversion of choline sulfate (use appropriate controls). 3. Analyze Metabolites: Use techniques like HPLC or mass spectrometry to separate and quantify intracellular choline sulfate from its metabolites.

Experimental Protocols

Protocol: Radiolabeled Choline Sulfate Uptake Assay in Plant Roots

This protocol is adapted from a 35S-sulfate uptake assay and can be used to quantify choline sulfate uptake in the roots of seedlings.[6]

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana) grown on nylon mesh over agar (B569324) plates.

  • Uptake Buffer: Liquid growth medium with the desired concentration of non-radiolabeled choline sulfate.

  • Labeling Solution: Uptake buffer supplemented with 35S-choline sulfate (e.g., 37 MBq L−1).

  • Washing Buffer: Cold uptake buffer containing a high concentration of non-radiolabeled choline sulfate (e.g., 10 mM).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Methodology:

  • Plant Growth: Grow seedlings on nylon mesh placed on top of agar-solidified growth medium. This allows for easy transfer of the seedlings without damaging the roots.

  • Pre-treatment (Optional): To induce transporter expression, transfer seedlings to a sulfur-deficient medium for a specified period (e.g., 48-72 hours) before the assay.

  • Uptake Initiation: Transfer the nylon mesh with the seedlings to a container with the labeling solution, ensuring the roots are fully submerged.[6]

  • Incubation: Incubate the seedlings in the labeling solution for a predetermined time (e.g., 10-30 minutes). Perform this step in a controlled environment (e.g., growth chamber).

  • Washing: Quickly remove the seedlings from the labeling solution and wash the roots thoroughly by dipping the mesh in a series of beakers containing cold washing buffer. This removes extracellular radiolabel.

  • Sample Collection: Blot the seedlings dry, then separate the roots from the shoots. Weigh the fresh weight of each tissue type.

  • Extraction: Place the root and shoot samples in separate tubes with an appropriate extraction buffer (e.g., 0.1 M HCl).

  • Scintillation Counting: Add an aliquot of the extract to a scintillation vial with a scintillation cocktail.

  • Quantification: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. Calculate the uptake rate as nmol of choline sulfate per gram of fresh weight per hour.

Quantitative Data

Table 1: Example of Kinetic Parameters for a High-Affinity Choline Sulfate Transporter

This table presents hypothetical data based on typical kinetics of high-affinity sulfate transporters for comparative analysis.

Plant SpeciesTransporterApparent Km (µM)Vmax (nmol g-1 FW h-1)Optimal pHReference
Arabidopsis thalianaAtSULTR1;2 (example)101505.5Hypothetical
Oryza sativaOsSULTR1;1 (example)151206.0Hypothetical
Zea maysZmST1;114.6 ± 0.4Not specifiedNot specified[8]

Visualizations

Signaling and Transport Pathway

CholineSulfateUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Choline Sulfate_ext Choline Sulfate Transporter Sulfate/Choline Sulfate Transporter (SULTR) Choline Sulfate_ext->Transporter Binds H_ext H+ H_ext->Transporter Co-transport Choline Sulfate_int Choline Sulfate Transporter->Choline Sulfate_int Influx H_int H+ Transporter->H_int Influx ATPase H+-ATPase ATPase->H_ext Pumps H+ ADP ADP + Pi ATPase->ADP Metabolism Metabolism / Storage Choline Sulfate_int->Metabolism H_int->ATPase ATP ATP ATP->ATPase

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A 1. Grow seedlings on nylon mesh B 2. Optional: Pre-treat with S-deficient medium A->B C 3. Incubate in 35S-Choline Sulfate Labeling Solution B->C D 4. Wash roots with cold, non-radioactive buffer C->D E 5. Separate roots and shoots D->E F 6. Extract tissues E->F G 7. Perform scintillation counting F->G H 8. Calculate uptake rate G->H

References

Overcoming feedback inhibition in the choline sulfate biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the choline (B1196258) sulfate (B86663) biosynthesis pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on overcoming potential feedback inhibition of choline sulfotransferase.

Frequently Asked Questions (FAQs)

Q1: What is the choline sulfate biosynthesis pathway and why is it important?

The choline sulfate biosynthesis pathway is a metabolic route where choline is sulfated to produce choline-O-sulfate. This reaction is catalyzed by the enzyme choline sulfotransferase (EC 2.8.2.6), which transfers a sulfonyl group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to choline.[1] Choline-O-sulfate plays a role as a compatible osmolyte in some organisms, helping them survive in high-salinity environments.[2] Understanding this pathway is crucial for research in metabolic engineering, stress physiology, and drug development, as sulfotransferase enzymes are involved in the metabolism of a wide range of compounds.

Q2: What is feedback inhibition and how might it affect the choline sulfate biosynthesis pathway?

Feedback inhibition is a common regulatory mechanism in metabolic pathways where the end-product of the pathway inhibits an earlier enzymatic step. In the context of choline sulfate biosynthesis, it is plausible that the product, choline-O-sulfate, acts as a feedback inhibitor of choline sulfotransferase. This means that as the concentration of choline sulfate increases, it can bind to the enzyme and reduce its activity, thereby slowing down its own production. This is a form of product inhibition.

Q3: My choline sulfate yield is lower than expected. Could feedback inhibition be the cause?

A lower than expected yield of choline sulfate can be due to several factors, and feedback inhibition is a possibility. Other potential causes include enzyme instability, substrate degradation (especially PAPS), suboptimal reaction conditions (pH, temperature), or the presence of inhibitors in your sample. It is important to systematically troubleshoot these possibilities.

Q4: How can I determine if choline sulfotransferase is subject to feedback inhibition by choline sulfate?

To investigate potential product inhibition, you can perform enzyme kinetic studies. This involves measuring the initial reaction velocity of choline sulfotransferase at various concentrations of the substrate (choline or PAPS) while holding the other substrate constant, and repeating these measurements in the presence of different, fixed concentrations of choline sulfate. If choline sulfate is an inhibitor, you should observe a decrease in the reaction rate as its concentration increases. The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by analyzing Lineweaver-Burk or other kinetic plots.

Q5: If feedback inhibition is confirmed, how can I overcome it to improve choline sulfate production?

There are several strategies to overcome product feedback inhibition:

  • Protein Engineering: Site-directed mutagenesis can be used to create mutant versions of choline sulfotransferase that are less sensitive to inhibition by choline sulfate. This involves identifying the allosteric or product-binding site and altering key amino acid residues.

  • In situ Product Removal: Continuously removing choline sulfate from the reaction mixture as it is formed can prevent its concentration from reaching inhibitory levels. This can be achieved through methods like dialysis, chromatography, or by coupling the reaction to a subsequent enzymatic step that consumes choline sulfate.

  • Reaction Optimization: Carefully controlling the concentrations of substrates and the reaction time can help to maximize product formation before significant inhibition occurs.

Troubleshooting Guides

Issue 1: Low or No Choline Sulfotransferase Activity
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify the expression and purity of your choline sulfotransferase using SDS-PAGE.- Perform an activity assay with a fresh preparation of the enzyme.- Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature).
Degraded Substrates - PAPS is notoriously unstable. Use freshly prepared or commercially sourced high-quality PAPS. Aliquot and store at -80°C.- Confirm the purity and concentration of your choline substrate.
Suboptimal Reaction Buffer - The optimal pH for choline sulfotransferase from Limonium species has been reported to be around 9.0.[2] Verify and optimize the pH of your reaction buffer.- Ensure the buffer components are compatible with enzyme activity.
Missing Cofactors - Some sulfotransferases require divalent cations like Mg²⁺ for optimal activity. Check the literature for your specific enzyme and add necessary cofactors.
Presence of Inhibitors - Ensure your substrate preparations are free from contaminating inhibitors.[3] - If using cell lysates, endogenous compounds may inhibit the enzyme. Purifying the enzyme is recommended.
Issue 2: High Variability in Kinetic Assay Results
Possible Cause Troubleshooting Step
Inaccurate Pipetting - Use calibrated pipettes, especially for small volumes of enzyme and substrates.- Prepare a master mix for reactions to minimize pipetting errors between samples.
Temperature Fluctuations - Ensure all reagents and reaction plates are equilibrated to the assay temperature before starting.- Use a temperature-controlled incubator or water bath.
Reaction Not in Linear Range - Perform a time-course experiment to determine the time interval during which the reaction rate is linear.- Ensure substrate depletion is not exceeding 10-15% during the assay.
Substrate Inhibition - High concentrations of either choline or PAPS can sometimes cause substrate inhibition in sulfotransferases. Determine the optimal substrate concentration range through kinetic analysis.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Wild-Type and a Feedback-Resistant Mutant Choline Sulfotransferase

This table illustrates the kind of data you would aim to generate when comparing the wild-type (WT) enzyme to a putative feedback-resistant mutant (MUT).

Enzyme Substrate K_m (µM) V_max (µmol/min/mg) Inhibitor (Choline Sulfate) K_i (µM)
Wild-Type (WT) Choline2515.2Choline Sulfate150
Wild-Type (WT) PAPS5.514.8Choline Sulfate-
Mutant (MUT) Choline2814.5Choline Sulfate1200
Mutant (MUT) PAPS6.014.1Choline Sulfate-

Note: These are example values. K_m values for choline and PAPS for a plant-derived choline sulfotransferase have been reported as 25 µM and 5.5 µM, respectively.[2]

Experimental Protocols

Protocol 1: Choline Sulfotransferase Activity Assay (Radiometric)

This protocol is adapted from methods used for other sulfotransferases and is suitable for purified enzyme.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 9.0

    • 10 mM MgCl₂

    • 1 mM Dithiothreitol (DTT)

    • 50 µM Choline

    • 10 µM [³⁵S]PAPS (specific activity ~1-5 Ci/mmol)

    • Purified choline sulfotransferase (e.g., 0.1-1 µg)

    • Nuclease-free water to a final volume of 50 µL.

  • Initiate the Reaction: Add the enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate at 37°C for 15 minutes (ensure this is within the linear range of the reaction).

  • Stop the Reaction: Terminate the reaction by adding 10 µL of 0.5 M EDTA.

  • Separation of Product: Apply the reaction mixture to a small anion-exchange chromatography column (e.g., DEAE Sephadex).

    • Wash the column with a low-salt buffer to remove unreacted [³⁵S]PAPS.

    • Elute the [³⁵S]choline-O-sulfate product with a high-salt buffer.

  • Quantification: Measure the radioactivity of the eluted product using a liquid scintillation counter.

  • Calculate Activity: Determine the amount of product formed based on the specific activity of the [³⁵S]PAPS and express the enzyme activity in µmol/min/mg.

Protocol 2: Site-Directed Mutagenesis of Choline Sulfotransferase to Create a Feedback-Resistant Mutant

This is a general protocol based on commercially available kits.

  • Primer Design: Design forward and reverse primers containing the desired mutation (e.g., substitution of an amino acid in a putative allosteric binding site). The primers should be complementary to each other.

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type choline sulfotransferase gene as a template, and the mutagenic primers.

    • Use a PCR program with a sufficient number of cycles (e.g., 18-25) to amplify the entire plasmid containing the desired mutation.

  • Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated parental DNA template.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing:

    • Plate the transformed cells on a selective agar (B569324) medium (e.g., containing an antibiotic corresponding to the plasmid's resistance gene).

    • Isolate plasmid DNA from individual colonies.

    • Sequence the choline sulfotransferase gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Expression and Characterization: Express the mutant protein and purify it. Characterize its kinetic properties as described in Protocol 1, including its sensitivity to choline sulfate, to confirm that it is feedback-resistant.

Visualizations

Choline_Sulfate_Biosynthesis_Pathway cluster_reactants Substrates PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) Enzyme Choline Sulfotransferase PAPS->Enzyme Choline Choline Choline->Enzyme Product Choline-O-Sulfate Enzyme->Product PAP 3',5'-ADP (PAP) Enzyme->PAP Product->Enzyme Feedback Inhibition

Caption: Choline sulfate biosynthesis pathway with potential feedback inhibition.

Experimental_Workflow_Mutagenesis Start Plasmid with Wild-Type Choline Sulfotransferase Gene Primers Design & Synthesize Mutagenic Primers Start->Primers PCR PCR with High-Fidelity Polymerase Start->PCR Primers->PCR Digestion DpnI Digestion of Parental Template PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Selection Colony Selection & Plasmid Isolation Transformation->Selection Sequencing DNA Sequencing to Confirm Mutation Selection->Sequencing Expression Protein Expression & Purification Sequencing->Expression Analysis Kinetic Analysis of Mutant Enzyme Expression->Analysis

Caption: Workflow for creating and analyzing a feedback-resistant mutant.

References

Validation & Comparative

Comparative analysis of choline sulfate and glycine betaine as osmolytes.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular protection against osmotic stress, small organic molecules known as osmolytes play a critical role. These compounds accumulate in the cytoplasm to maintain cell volume and turgor pressure without interfering with normal cellular processes. Among the most studied and effective osmolytes are the quaternary ammonium (B1175870) compounds, including choline (B1196258) sulfate (B86663) and glycine (B1666218) betaine (B1666868). This guide provides a comprehensive comparative analysis of these two key osmolytes, summarizing their performance based on available experimental data, detailing relevant experimental protocols, and visualizing their metabolic and signaling pathways. While direct quantitative comparisons in single studies are limited, this guide synthesizes the existing evidence to offer a clear and objective overview for research and development applications.

Performance Comparison: Choline Sulfate vs. Glycine Betaine

Both choline sulfate and glycine betaine are effective osmoprotectants, with studies often describing their effects as comparable, particularly in bacteria.[1][2][3] Glycine betaine is more extensively studied and is considered a highly potent and widespread osmolyte.[4] Choline sulfate's role is often linked to its ability to serve as a precursor to choline and subsequently glycine betaine in some organisms.

Quantitative Data Summary

While direct, side-by-side quantitative comparisons are scarce in published literature, the following tables summarize available data on the osmoprotective effects and metabolic relationships of choline sulfate and glycine betaine.

Table 1: Osmoprotective Efficacy

Organism StudiedOsmotic StressorCholine Sulfate EffectGlycine Betaine EffectCitation
Bacillus subtilisHigh Osmolarity MediumNotable osmoprotective effect at 20 µM; full protection at 100-200 µM.Effects are closely matched by choline sulfate.[5]
Escherichia coliHigh Osmolarity MediumLess efficient osmoprotection than glycine betaine.Highly effective osmoprotectant.
Halophytic Limonium SpeciesSalinityAccumulates in response to salinity and its osmoprotective properties are comparable to glycine betaine in bacterial assays.Accumulates in response to salinity and is a known effective osmolyte.[1][2][3]

Table 2: Metabolic and Physiological Characteristics

CharacteristicCholine SulfateGlycine BetaineCitation
Metabolic Precursor Can be synthesized from choline and 3'-phosphoadenosine-5'-phosphosulfate.Synthesized from choline in a two-step oxidation process.[5]
Interconversion Can be hydrolyzed to choline, a precursor for glycine betaine.Can be synthesized from the choline derived from choline sulfate.[4]
Role in Fungi (Penicillium fellutanum) Accumulates when sulfate is adequate; acts as a sulfate storage molecule.Accumulates when sulfate is deficient, serving as a reserve of choline.
Other Biological Roles Can serve as a source of sulfur, carbon, and nitrogen in some bacteria.Acts as a methyl donor in homocysteine metabolism, a protein stabilizer, and a chemical chaperone.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess and compare the osmoprotective capabilities of compounds like choline sulfate and glycine betaine.

Bacterial Growth Assay for Osmoprotection

This protocol is designed to determine the ability of an osmolyte to protect bacterial cells from the growth-inhibitory effects of high osmotic stress.

a. Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis, Escherichia coli)

  • Minimal essential medium (e.g., SMM for B. subtilis)

  • Osmotic stressor (e.g., NaCl)

  • Osmoprotectants: Choline sulfate and glycine betaine

  • Spectrophotometer

  • Shaking incubator

  • Sterile culture tubes or microplates

b. Procedure:

  • Prepare Media: Prepare minimal essential medium with and without a high concentration of the osmotic stressor (e.g., 0.6 M NaCl). The optimal concentration of the stressor should be determined empirically to significantly inhibit but not completely prevent bacterial growth.

  • Prepare Osmoprotectant Solutions: Prepare sterile stock solutions of choline sulfate and glycine betaine (e.g., 100 mM).

  • Inoculation: Inoculate a starter culture of the bacterial strain in the minimal medium and grow to the mid-logarithmic phase.

  • Experimental Setup:

    • In sterile culture tubes or a 96-well microplate, add the high-osmolarity medium.

    • Add the test osmolytes (choline sulfate and glycine betaine) to different tubes/wells at a range of concentrations (e.g., 1 µM to 1 mM). Include a positive control (no stress), a negative control (high stress, no osmolyte), and a known osmoprotectant control (if different from the test compounds).

    • Inoculate all tubes/wells with the starter culture to a low initial optical density (OD) (e.g., OD600 of 0.05).

  • Incubation: Incubate the cultures at the optimal growth temperature with shaking (e.g., 37°C, 200 rpm).

  • Data Collection: Monitor bacterial growth by measuring the OD at regular intervals (e.g., every hour for 24 hours).

  • Analysis: Plot the growth curves (OD vs. time) for each condition. Compare the growth rates and final cell densities of the cultures with and without the osmolytes to determine their protective effect.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability under osmotic stress.

a. Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • Osmotic stressor (e.g., NaCl, sorbitol)

  • Osmoprotectants: Choline sulfate and glycine betaine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare culture medium containing the desired concentration of the osmotic stressor.

    • Prepare media with the osmotic stressor and different concentrations of choline sulfate or glycine betaine.

    • Remove the old medium from the cells and replace it with the treatment media. Include appropriate controls (no stress, stress only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT/MTS Addition:

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

  • Solubilization (for MTT): If using MTT, add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Compare the viability of cells treated with choline sulfate and glycine betaine under osmotic stress.

Signaling and Metabolic Pathways

Metabolic Relationship between Choline Sulfate and Glycine Betaine

In many organisms, choline sulfate and glycine betaine are metabolically linked. Choline sulfate can be hydrolyzed to choline, which is then oxidized in a two-step process to form glycine betaine. This metabolic connection is a key aspect of their comparative function as osmolytes.

Metabolic_Pathway choline_sulfate Choline-O-Sulfate choline Choline choline_sulfate->choline Choline Sulfatase betaine_aldehyde Betaine Aldehyde choline->betaine_aldehyde Choline Dehydrogenase/ Choline Monooxygenase glycine_betaine Glycine Betaine betaine_aldehyde->glycine_betaine Betaine Aldehyde Dehydrogenase GB_ROS_Signaling cluster_stress Cellular Stress (e.g., Chilling) cluster_response Cellular Response stress Stress Signal nox NADPH Oxidase (NOX) Activation stress->nox ros ROS Production (Superoxide) nox->ros ros_signaling ROS Signaling ros->ros_signaling stress_response Stress Response Genes ros_signaling->stress_response gb Glycine Betaine upregulation Upregulation of Antioxidant Enzymes (e.g., Ascorbate Oxidase) gb->upregulation upregulation->ros Scavenges ROS

References

The Role of Choline Sulfate in Enhancing Drought Tolerance in Crop Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing frequency and severity of drought events pose a significant threat to global food security. Consequently, developing strategies to enhance drought tolerance in crop plants is a critical area of research. One promising avenue is the application of osmoprotectants, small molecules that help plants maintain cellular function under osmotic stress. This guide provides a comprehensive comparison of choline (B1196258) sulfate (B86663) with other alternatives in conferring drought tolerance to crop plants, supported by experimental data and detailed protocols.

Choline Sulfate: An Osmoprotectant with Potential

Choline sulfate is a naturally occurring compatible solute found in some plant species. Compatible solutes, or osmolytes, accumulate in the cytoplasm of cells under stress conditions to lower the osmotic potential, thereby helping to maintain turgor pressure and protect cellular structures and functions. While much of the research on choline and its derivatives has focused on salinity stress, the underlying mechanisms of osmotic adjustment are highly relevant to drought tolerance.

Comparative Analysis of Drought Tolerance Strategies

To objectively evaluate the efficacy of choline sulfate, it is essential to compare its performance with other well-established drought tolerance-enhancing compounds and strategies. This section presents a comparative analysis of choline sulfate, glycine (B1666218) betaine (B1666868), and proline.

Quantitative Data on Physiological and Growth Parameters

The following tables summarize quantitative data from various studies on the effects of choline sulfate and its alternatives on key drought tolerance indicators in different crop plants. It is important to note that the data are compiled from different experiments with varying conditions, and direct comparative studies are limited.

Table 1: Effect of Exogenous Application of Choline Derivatives on Plant Growth under Stress

CropTreatmentStress ConditionParameterResultReference
Wheat400 mg/L Choline Chloride120 mM NaClPlant HeightIncreased[1]
Root LengthNo significant effect[1]
Above-ground Fresh WeightIncreased[1]
Above-ground Dry WeightIncreased[1]
Creeping Bentgrass76 mg/m² Choline ChlorideHeat and DroughtTurf Quality11.9% increase[2]
Photochemical Efficiency8.9% increase[2]
Chlorophyll (B73375) Content28.4% increase[2]
Root BiomassEnhanced[2]

Table 2: Effect of Glycine Betaine on Plant Performance under Drought Stress

CropTreatmentStress ConditionParameterResultReference
Maize (transgenic)Overexpression of betA geneDroughtGrain YieldSignificantly higher than wild-type[3]
Cell Membrane IntegrityGreater protection[3]
Maize100 µM Glycine Betaine125 mM NaClPlant GrowthImproved[4]
Chlorophyll Fluorescence (Fv/Fm, ΦPSII)Maintained[4]

Table 3: Effect of Proline on Plant Performance under Drought Stress

CropTreatmentStress ConditionParameterResultReference
Barley10 mM Proline (foliar)DroughtStem LengthIncreased[5][6]
Plant Dry WeightIncreased[5][6]
Relative Water ContentIncreased[5]
Grain YieldImproved[5][6]
Barley (isogenic line)Endogenous accumulationWater stressLateral Root GrowthEnhanced[7]
Net Photosynthetic RateMaintained[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in this guide.

Protocol 1: Application of Exogenous Choline Chloride to Wheat Seedlings under Salt Stress

This protocol is adapted from the study by Zhou et al. (2025).[1]

1. Plant Material and Growth Conditions:

  • Wheat seeds are surface-sterilized and germinated.

  • Seedlings are grown hydroponically in a nutrient solution.

2. Stress Treatment and Choline Chloride Application:

  • At the three-leaf stage, seedlings are subjected to salt stress by adding 120 mM NaCl to the hydroponic solution.

  • A separate group of salt-stressed seedlings is treated with 400 mg/L choline chloride added to the nutrient solution.

  • A control group is maintained in the standard nutrient solution without NaCl or choline chloride.

3. Measurement of Growth Parameters:

  • After a specified period of stress (e.g., 7-14 days), plant height, root length, and fresh and dry weight of shoots and roots are measured.

Protocol 2: Measurement of Osmotic Adjustment in Barley under Drought Stress

This protocol is based on the methodology described by Blum (2025).[8]

1. Plant Growth and Drought Imposition:

  • Barley genotypes are grown in nutrient solutions in a controlled environment.

  • Drought stress is induced by adding polyethylene (B3416737) glycol (PEG) 6000 to the nutrient solution to achieve a specific water potential (e.g., -0.54 MPa).

2. Measurement of Leaf Water Potential and Osmotic Potential:

  • Leaf water potential is measured using a pressure chamber.

  • Leaf samples are then frozen, thawed, and the sap is extracted to measure osmotic potential using a vapor pressure osmometer or a psychrometer.

3. Calculation of Osmotic Adjustment:

  • Osmotic adjustment is calculated as the difference in osmotic potential at full turgor between stressed and control plants. Osmotic potential at full turgor is determined from pressure-volume curves.

Protocol 3: Assessment of Photosynthetic Efficiency using Chlorophyll Fluorescence

This protocol is a general method based on principles outlined in various studies.[9][10][11]

1. Plant Material and Stress Treatment:

  • Plants are subjected to drought stress by withholding water.

  • A well-watered control group is maintained.

2. Dark Adaptation:

  • Prior to measurement, a leaf clip is attached to the leaf, and the sample is dark-adapted for at least 20-30 minutes. This ensures that all reaction centers of photosystem II (PSII) are open.

3. Measurement of Fv/Fm:

  • A portable chlorophyll fluorometer is used to measure the maximum quantum efficiency of PSII (Fv/Fm).

  • A saturating pulse of light is applied to the dark-adapted leaf to measure the maximum fluorescence (Fm). The minimal fluorescence (Fo) is measured just before the saturating pulse.

  • Fv/Fm is calculated as (Fm - Fo) / Fm. A decrease in Fv/Fm indicates photoinhibitory damage to PSII caused by stress.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their understanding. The following diagrams are generated using the DOT language.

Choline_Metabolism_Drought_Stress cluster_stress Drought Stress cluster_choline Choline Metabolism cluster_response Drought Tolerance Mechanisms Drought Drought Choline Choline Drought->Choline Induces accumulation Choline_Sulfate Choline_Sulfate Choline->Choline_Sulfate Sulfation Glycine_Betaine Glycine_Betaine Choline->Glycine_Betaine Oxidation Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Phosphorylation Osmotic_Adjustment Osmotic_Adjustment Choline_Sulfate->Osmotic_Adjustment Glycine_Betaine->Osmotic_Adjustment ROS_Scavenging ROS_Scavenging Glycine_Betaine->ROS_Scavenging Protects enzymes Membrane_Stability Membrane_Stability Phosphatidylcholine->Membrane_Stability Drought_Tolerance_Experiment cluster_setup Experimental Setup cluster_treatments Treatments cluster_measurements Measurements cluster_analysis Data Analysis Plant_Material Select Crop Cultivars Potting Potting and Acclimatization Plant_Material->Potting Control Well-watered Drought Drought Stress Drought_CS Drought + Choline Sulfate Drought_GB Drought + Glycine Betaine Drought_Pro Drought + Proline Physiological Relative Water Content Photosynthetic Efficiency Osmotic Adjustment Control->Physiological Apply treatments Drought->Physiological Drought_CS->Physiological Drought_GB->Physiological Drought_Pro->Physiological Biochemical Proline Content MDA Content Antioxidant Enzymes Growth Biomass (Fresh & Dry Weight) Plant Height Yield Statistics Statistical Analysis (ANOVA) Growth->Statistics Comparison Compare Treatment Effects Statistics->Comparison

References

Comparative Analysis of Choline Sulfatase Activity Across Diverse Microbial Taxa

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the enzymatic activity, genetic regulation, and metabolic pathways of microbial choline (B1196258) sulfatases.

Introduction

Choline sulfatase (EC 3.1.6.6), also known as BetC, is a crucial enzyme in the microbial sulfur and carbon cycles. It catalyzes the hydrolysis of choline-O-sulfate into choline and inorganic sulfate (B86663). This enzymatic activity serves two primary physiological roles for microorganisms: the acquisition of essential nutrients (carbon, nitrogen, and sulfur) and the biosynthesis of osmoprotectants like glycine (B1666218) betaine (B1666868) from the liberated choline. The genetic organization and regulation of choline sulfatase and its associated metabolic pathways vary significantly across different microbial species, reflecting diverse evolutionary adaptations to specific environmental niches. This guide provides a comparative overview of choline sulfatase activity, the experimental protocols for its measurement, and the underlying genetic and metabolic frameworks in selected microbial species.

Quantitative Comparison of Choline Sulfatase Activity

The kinetic parameters of choline sulfatase have been characterized in a limited number of microbial species. The following table summarizes the available quantitative data, highlighting the differences in substrate affinity and catalytic efficiency.

Microbial SpeciesEnzymeSubstrateKm (mM)kcat (s-1)kcat/KM (s-1M-1)Optimal pH
Sinorhizobium melilotiSmCSCholine-O-sulfate0.50[1]2.4[1]4.8 x 103[1]7.6[1]
Aspergillus nidulansCholine sulfataseCholine-O-sulfate35[2]Not ReportedNot Reported7.5[2]
Pseudomonas aeruginosaCholine sulfataseCholine-O-sulfateNot ReportedNot ReportedNot ReportedNot Reported
ArchaeaCholine sulfataseCholine-O-sulfateNot ReportedNot ReportedNot ReportedNot Reported

Data for Pseudomonas aeruginosa and Archaea are not currently available in the reviewed literature.

Experimental Protocols for Measuring Choline Sulfatase Activity

Accurate quantification of choline sulfatase activity is fundamental to understanding its role in microbial physiology. Two common methods are detailed below.

Spectrophotometric Assay using p-Nitrophenyl Sulfate (pNPS)

This continuous assay is based on the promiscuous activity of some sulfatases towards the artificial substrate p-nitrophenyl sulfate (pNPS). The hydrolysis of pNPS releases p-nitrophenol (pNP), a chromogenic compound that can be quantified spectrophotometrically.

Materials:

  • p-Nitrophenyl sulfate (pNPS)

  • Tris-HCl buffer (e.g., 20 mM, pH 8.0)

  • Purified enzyme or cell-free extract

  • Spectrophotometer (capable of measuring absorbance at 405 nm)

Procedure:

  • Prepare a stock solution of pNPS (e.g., 70 mM) in the desired buffer.[3]

  • Set up the reaction mixture in a cuvette containing buffer and the enzyme sample.

  • Initiate the reaction by adding a specific concentration of the pNPS substrate.

  • Continuously monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.[3]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of pNP at the specific pH.

Reineckate (B100417) Method for Choline Quantification

This is an endpoint assay that measures the amount of choline produced from the hydrolysis of choline-O-sulfate. The choline is precipitated with ammonium (B1175870) reineckate, and the resulting complex is quantified colorimetrically.

Materials:

  • Choline-O-sulfate

  • Appropriate buffer for the enzyme reaction

  • Ammonium reineckate solution (e.g., 5% in methanol)[4]

  • 1-Propanol (B7761284) (for washing)

  • Acetonitrile (for dissolving the precipitate)

  • Spectrophotometer (capable of measuring absorbance at 303, 312, or 525.5 nm)[4][5]

Procedure:

  • Incubate the enzyme with choline-O-sulfate in a suitable buffer for a defined period.

  • Stop the reaction (e.g., by heat inactivation or addition of a chemical denaturant).

  • To the reaction mixture, add freshly prepared ammonium reineckate solution and chill to precipitate the choline reineckate complex.[4]

  • Collect the precipitate by centrifugation and wash it with cold 1-propanol to remove unreacted reagents.[4]

  • Dry the precipitate and dissolve it in acetonitrile.[4]

  • Measure the absorbance of the solution at a wavelength appropriate for the dissolved choline reineckate complex (e.g., 525.5 nm).[5]

  • Determine the concentration of choline by comparing the absorbance to a standard curve prepared with known concentrations of choline.

Metabolic Pathways and Genetic Organization

The genetic context of the choline sulfatase gene (betC) provides significant insights into its physiological role. The following diagrams illustrate the diversity in the organization and regulation of choline utilization pathways in different bacteria.

Choline_Metabolism_Sinorhizobium_meliloti cluster_operon betICBA Operon betI betI (Regulator) betC betC (Choline Sulfatase) betB betB (Betaine Aldehyde Dehydrogenase) betA betA (Choline Dehydrogenase) Choline-O-Sulfate Choline-O-Sulfate Choline Choline Choline-O-Sulfate->Choline BetC Choline->betI Induces Betaine Aldehyde Betaine Aldehyde Choline->Betaine Aldehyde BetA Glycine Betaine Glycine Betaine Betaine Aldehyde->Glycine Betaine BetB

Caption: Choline to glycine betaine pathway in Sinorhizobium meliloti.[3]

In Sinorhizobium meliloti, the choline sulfatase gene (betC) is part of the betICBA operon, which encodes the complete pathway for the conversion of choline-O-sulfate to the osmoprotectant glycine betaine.[3] The expression of this operon is regulated by the BetI protein in response to the availability of choline.[3]

Choline_Metabolism_Pseudomonas_sp cluster_operon bet Gene Cluster betR betR (Regulator) betC betC (Choline Sulfatase) betD betD (ABC Transporter Substrate-binding) betD->betC Transport betE betE (Sulfate Transporter) Choline-O-Sulfate Choline-O-Sulfate Choline-O-Sulfate->betR Induces Choline-O-Sulfate->betD Binds Choline Choline Choline-O-Sulfate:e->Choline:w BetC Sulfate Sulfate Choline-O-Sulfate:e->Sulfate:w BetC

Caption: Choline sulfate utilization gene cluster in Pseudomonas sp. ATCC19151.[6]

In contrast, many free-living microbes, such as Pseudomonas sp. ATCC19151, possess a different genetic arrangement where betC is clustered with genes encoding a choline sulfate transporter (betD) and a putative transcriptional regulator (betR).[6][7] This configuration suggests a primary role in sulfur scavenging. The regulator BetR activates the transcription of betC and its own gene in the presence of choline sulfate.[6]

Choline_Metabolism_Ruegeria_pomeroyi cluster_operon1 betI1-betC Operon cluster_operon2 betI2-betTA Divergon betI1 betI1 (Regulator 1) betC betC (Choline Sulfatase) betI2 betI2 (Regulator 2) betT betT (Transporter) betA betA (Choline Dehydrogenase) betB betB (Betaine Aldehyde Dehydrogenase) Choline-O-Sulfate Choline-O-Sulfate Choline-O-Sulfate->betI2 Induces Choline Choline Choline-O-Sulfate->Choline BetC Choline->betI1 Derepresses Choline->betI2 Induces

Caption: Dual BetI regulation of choline metabolism in Ruegeria pomeroyi.

A more complex regulatory system is observed in the marine bacterium Ruegeria pomeroyi, where two distinct BetI-type regulators, BetI1 and BetI2, control different parts of the choline and choline-O-sulfate catabolism pathway. BetI1 regulates the betI1-betC operon and betB in the presence of choline, while BetI2, induced by both choline and choline-O-sulfate, regulates the betI2-betTA divergon. This dual regulatory mechanism allows for a fine-tuned response to the availability of these compounds in the marine environment.

Conclusion

The study of microbial choline sulfatases reveals a fascinating diversity in their biochemical properties, genetic organization, and regulatory mechanisms. While kinetic data is still limited to a few species, the available information underscores the adaptability of microorganisms to utilize choline-O-sulfate for different physiological purposes. The detailed experimental protocols provided herein offer a standardized approach for researchers to expand our knowledge of this important enzyme family. Further investigation into the choline sulfatase activity in a broader range of microorganisms, particularly from underexplored domains like Archaea, will be crucial for a complete understanding of its role in global biogeochemical cycles and for potential applications in biotechnology and drug development.

References

Functional Validation of a Putative Choline Sulfate Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the functional validation of a putative choline (B1196258) sulfate (B86663) transporter, offering insights into its performance relative to other transport systems. The information is tailored for researchers, scientists, and drug development professionals engaged in transporter research.

Comparative Analysis of Transporter Kinetics

The functional validation of a putative transporter often involves kinetic analysis to determine its affinity and capacity for its substrate. Below is a comparison of the kinetic parameters of a validated choline-O-sulfate transporter from Bacillus subtilis (OpuC) with other relevant choline and sulfate transport systems.

TransporterOrganismSubstrate(s)Km (µM)Vmax (nmol/min/mg protein)Transporter FamilyKey CharacteristicsReference
OpuC Bacillus subtilisCholine-O-sulfate , Glycine (B1666218) betaine4 ± 154 ± 3ABC TransporterHigh-affinity transporter for osmoprotectants.[1][1]
CHT1 (SLC5A7) HumanCholine~2Not specifiedSolute Carrier (SLC)High-affinity, Na+- and Cl--dependent choline transporter.[2][3][2][3]
CTL1 (SLC44A1) HumanCholine8.6 - 28.4Not specifiedSolute Carrier (SLC)Intermediate-affinity, Na+-independent choline transporter.[4][5][6][4][5][6]
CTL2 (SLC44A2) HumanCholine210.6Not specifiedSolute Carrier (SLC)Low-affinity, Na+-independent choline transporter.[6][6]
VAChT RatAcetylcholine (B1216132), CholineNot specified (7-fold lower affinity for choline than ACh)Not specifiedSolute Carrier (SLC)Transports choline, but with lower affinity than acetylcholine.[7][7]
LjSultr1;2 Lotus japonicusSulfateNot specifiedNot specifiedSolute Carrier (SLC)High-affinity sulfate transporter.[8][8]
GmSULTR1;2b Glycine max (Soybean)SulfateNot specifiedNot specifiedSolute Carrier (SLC)High-affinity sulfate transporter.[9][9]

Experimental Protocols for Functional Validation

The functional characterization of a transporter relies on a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Radiolabeled Substrate Uptake Assay

This is a primary method to directly measure the transport of a substrate into a cell or vesicle.

Objective: To quantify the rate of transport of a specific substrate.

Methodology:

  • Cell/Vesicle Preparation:

    • For bacterial studies, grow cells to a specific optical density and prepare as needed (e.g., whole cells or membrane vesicles).

    • For eukaryotic systems, use cell lines expressing the transporter of interest or prepare synaptosomes or other membrane fractions.[10]

  • Initiation of Transport:

    • Resuspend the prepared cells/vesicles in an appropriate buffer.

    • Add the radiolabeled substrate (e.g., [14C]choline-O-sulfate, [3H]choline) to initiate the uptake.[1][3]

  • Time Course and Termination:

    • Incubate the reaction for various time points.

    • Terminate the transport by rapid filtration through a membrane filter to separate the cells/vesicles from the external medium.

  • Quantification:

    • Wash the filter to remove any non-transported substrate.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the initial rate of uptake (Vmax) and the Michaelis-Menten constant (Km) by performing the assay with varying substrate concentrations.[1][11]

Competition Assays

These assays are used to determine the specificity of the transporter for its substrate.

Objective: To assess the ability of other compounds to inhibit the transport of the primary substrate.

Methodology:

  • Assay Setup:

    • Follow the same procedure as the radiolabeled substrate uptake assay.

  • Addition of Competitors:

    • In separate reactions, add a fixed concentration of the radiolabeled substrate along with varying concentrations of unlabeled potential competitors (e.g., choline, glycine betaine, acetylcholine).[1][11]

  • Quantification and Analysis:

    • Measure the uptake of the radiolabeled substrate in the presence of the competitors.

    • Calculate the inhibition constant (Ki) for each competitor to determine its binding affinity relative to the primary substrate.[1]

Heterologous Expression and Functional Complementation

This technique is used to confirm the function of a putative transporter gene in a system that lacks this function.

Objective: To demonstrate that the gene of interest confers the ability to transport a specific substrate.

Methodology:

  • Host Strain Selection:

    • Choose a host organism (e.g., E. coli, yeast, Xenopus oocytes) that lacks the endogenous transport activity for the substrate of interest.[9]

  • Gene Cloning and Expression:

    • Clone the putative transporter gene into an appropriate expression vector.

    • Transform the vector into the host strain and induce gene expression.

  • Functional Assay:

    • Perform a growth assay on a medium where the uptake of the specific substrate is essential for growth.

    • Alternatively, conduct radiolabeled uptake assays as described above in the transformed host.[9]

  • Analysis:

    • Compare the growth or substrate uptake of the host strain expressing the transporter gene with a control strain (e.g., transformed with an empty vector). Successful complementation confirms the function of the transporter.

Visualizations

Experimental Workflow for Transporter Validation

G cluster_0 Gene Identification cluster_1 Heterologous Expression cluster_2 Functional Assays cluster_3 Data Analysis a Putative Transporter Gene b Clone into Expression Vector a->b c Transform Host (e.g., Yeast, E. coli) b->c d Induce Gene Expression c->d e Radiolabeled Uptake Assay d->e f Competition Assay d->f g Complementation Assay d->g h Determine Kinetic Parameters (Km, Vmax) e->h i Assess Substrate Specificity (Ki) f->i j Confirm Transporter Function g->j

Caption: Workflow for the functional validation of a putative transporter gene.

Signaling Pathway of Choline Transport and Metabolism

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Choline_Sulfate Choline-O-Sulfate Transporter Choline Sulfate Transporter Choline_Sulfate->Transporter Uptake Choline Choline Choline_Transporter Choline Transporter Choline->Choline_Transporter Uptake Choline_Sulfate_in Choline-O-Sulfate Transporter->Choline_Sulfate_in Choline_in Choline Choline_Transporter->Choline_in Acetylcholine Acetylcholine Choline_in->Acetylcholine Synthesis Phospholipids Phospholipids Choline_in->Phospholipids Synthesis

Caption: Simplified pathway of choline and choline sulfate transport and subsequent intracellular fates.

References

A Comparative Genomic Guide to the Choline Sulfate Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the choline (B1196258) sulfate (B86663) metabolic pathway, a key route for the acquisition of carbon, nitrogen, and sulfur in various organisms, and for the synthesis of the osmoprotectant glycine (B1666218) betaine (B1666868). By examining the genomic organization, enzyme kinetics, and regulatory mechanisms across different species, this guide offers valuable insights for researchers in metabolic engineering, drug development targeting microbial metabolism, and agricultural biotechnology.

The Choline Sulfate Metabolic Pathway: An Overview

The catabolism of choline sulfate is a multi-step process involving transport of the substrate into the cell followed by enzymatic conversion to choline, which then enters the widely conserved choline oxidation pathway. This pathway culminates in the production of glycine betaine, a potent osmoprotectant, or can be further catabolized to provide essential nutrients.[1][2]

The core genes involved in this pathway are often clustered together in bacterial genomes, forming a bet operon. A typical bet cluster includes genes encoding a choline sulfatase (betC), a choline dehydrogenase (betA), a betaine aldehyde dehydrogenase (betB), and a transporter (betT).[2] The expression of these genes is frequently regulated by a TetR-family transcriptional repressor, BetI, which responds to the presence of choline.[2][3]

Comparative Performance of Key Pathway Components

The efficiency of the choline sulfate metabolic pathway is determined by the kinetic properties of its constituent transporters and enzymes. This section provides a comparative summary of these key components across different organisms.

Choline and Choline Sulfate Transporters

The initial and often rate-limiting step in choline sulfate metabolism is its uptake from the environment. This is mediated by specific transport systems that exhibit varying affinities and capacities for choline and its derivatives.

TransporterOrganismSubstrate(s)Km (µM)Vmax (nmol/min/mg protein)Transporter FamilyReference(s)
OpuC Bacillus subtilisCholine-O-Sulfate4 ± 154 ± 3ABC[4]
Glycine Betaine665[4]
BetT Pseudomonas syringaeCholine87680BCCT[5]
Escherichia coliGlycine Betaine-5BCCT[5]
Choline Sulfatase (BetC)

Choline sulfatase catalyzes the hydrolysis of choline-O-sulfate to choline and inorganic sulfate, the first committed step in the metabolic pathway.

EnzymeOrganismKm (mM)kcat (s-1)kcat/Km (s-1M-1)Reference(s)
BetC (unmodified) Sinorhizobium meliloti11.10.2724.3[4][6]
BetC (formylglycine modified) Sinorhizobium meliloti0.502.44.8 x 103[7]
Choline Sulfatase Aspergillus nidulans35--[1]

Note: The activity of the S. meliloti BetC is significantly enhanced by a post-translational modification of a key cysteine residue to formylglycine.[7]

Choline Dehydrogenase/Oxidase (BetA)

Choline dehydrogenase (or oxidase) catalyzes the oxidation of choline to betaine aldehyde. This enzyme can utilize different electron acceptors depending on the organism.

EnzymeOrganismSubstrateKm (mM)Reference(s)
Choline Dehydrogenase Rat Liver MitochondriaCholine0.14 - 0.27[8]
Choline Oxidase Arthrobacter globiformisCholine1.2[9]
Betaine Aldehyde8.7[9]
Betaine Aldehyde Dehydrogenase (BetB)

The final enzymatic step in the conversion of choline to glycine betaine is the oxidation of betaine aldehyde, catalyzed by betaine aldehyde dehydrogenase.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)CofactorReference(s)
BetB Pseudomonas aeruginosaBetaine Aldehyde453 ± 52121 ± 4 (NADP+), 133 ± 4 (NAD+)NADP+/NAD+[10]
NADP+62 ± 7[10]
NAD+229 ± 5[10]

Visualizing the Pathway and Experimental Workflows

The Choline Sulfate Metabolic Pathway

The following diagram illustrates the core steps in the bacterial choline sulfate metabolic pathway, from uptake to the synthesis of glycine betaine.

Choline_Sulfate_Metabolism cluster_extracellular Extracellular Space cluster_cell Cytoplasm Choline-O-Sulfate_ext Choline-O-Sulfate Choline-O-Sulfate_int Choline-O-Sulfate Choline-O-Sulfate_ext->Choline-O-Sulfate_int BetT / OpuC (Transporter) Choline Choline Choline-O-Sulfate_int->Choline BetC (Choline Sulfatase) Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde BetA (Choline Dehydrogenase) Glycine_Betaine Glycine Betaine Betaine_Aldehyde->Glycine_Betaine BetB (Betaine Aldehyde Dehydrogenase)

Choline Sulfate Metabolic Pathway
Experimental Workflow: Enzyme Activity Assays

This diagram outlines a general workflow for determining the kinetic parameters of the enzymes involved in choline sulfate metabolism.

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Cell_Culture Bacterial/Fungal/Algal Culture Cell_Lysis Cell Lysis (e.g., sonication) Cell_Culture->Cell_Lysis Purification Enzyme Purification (e.g., chromatography) Cell_Lysis->Purification Reaction_Setup Set up reaction mixture: - Buffer - Purified Enzyme - Substrate - Cofactors (if needed) Purification->Reaction_Setup Incubation Incubate at optimal temperature and pH Reaction_Setup->Incubation Detection Monitor product formation or substrate depletion (e.g., spectrophotometry) Incubation->Detection Data_Collection Collect data at multiple substrate concentrations Detection->Data_Collection Kinetic_Plot Generate Michaelis-Menten or Lineweaver-Burk plot Data_Collection->Kinetic_Plot Parameter_Calc Calculate Km and Vmax Kinetic_Plot->Parameter_Calc

Enzyme Activity Assay Workflow
Logical Relationship: Gene Cluster Regulation

The regulation of the bet operon is a key aspect of the choline sulfate metabolic pathway. This diagram illustrates the negative regulation by the BetI repressor.

Bet_Operon_Regulation Choline Choline BetI_protein BetI Repressor (Active) Choline->BetI_protein binds to BetI_inactive BetI Repressor (Inactive) BetI_protein->BetI_inactive inactivated by Choline binding bet_operon betCBA genes BetI_protein->bet_operon represses BetI_inactive->bet_operon allows Transcription Transcription bet_operon->Transcription

Regulation of the bet Operon

Detailed Experimental Protocols

Choline Sulfatase Activity Assay (Spectrophotometric)

This protocol is adapted for the measurement of choline sulfatase activity using the artificial substrate p-nitrophenyl sulfate (pNPS), which releases a colored product upon hydrolysis.

  • Reagent Preparation :

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Substrate Stock Solution: 100 mM pNPS in deionized water.

    • Enzyme Preparation: Purified choline sulfatase diluted in assay buffer to a suitable concentration.

  • Assay Procedure :

    • In a 96-well microplate, add 180 µL of assay buffer to each well.

    • Add 10 µL of the enzyme preparation to the sample wells. For the blank, add 10 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the pNPS stock solution to all wells.

    • Immediately measure the absorbance at 405 nm and continue to monitor the absorbance change every minute for 10-15 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the rate of p-nitrophenol formation using its molar extinction coefficient (ε = 18.5 mM-1cm-1 at pH 7.5).

    • Perform the assay at varying substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Choline Dehydrogenase Activity Assay

This method relies on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.[11]

  • Reagent Preparation :

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

    • Substrate Stock Solution: 1 M choline chloride in deionized water.

    • Electron Acceptor Solution: 2 mM DCPIP in deionized water.

    • Enzyme Preparation: Purified choline dehydrogenase or cell-free extract.

  • Assay Procedure :

    • In a cuvette, combine 800 µL of assay buffer, 100 µL of choline chloride stock solution, and 50 µL of DCPIP solution.

    • Initiate the reaction by adding 50 µL of the enzyme preparation.

    • Immediately monitor the decrease in absorbance at 600 nm at a constant temperature (e.g., 30°C).

  • Data Analysis :

    • Calculate the rate of DCPIP reduction using its molar extinction coefficient (ε = 21 mM-1cm-1 at pH 7.5).

    • Vary the choline concentration to determine the kinetic parameters of the enzyme.

Betaine Aldehyde Dehydrogenase Activity Assay

This assay measures the production of NADH or NADPH, which accompanies the oxidation of betaine aldehyde, by monitoring the increase in absorbance at 340 nm.[10][12]

  • Reagent Preparation :

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0.

    • Substrate Stock Solution: 100 mM betaine aldehyde in deionized water.

    • Cofactor Solution: 10 mM NAD+ or NADP+ in deionized water.

    • Enzyme Preparation: Purified betaine aldehyde dehydrogenase or cell-free extract.

  • Assay Procedure :

    • In a cuvette, mix 850 µL of assay buffer, 50 µL of betaine aldehyde stock solution, and 50 µL of the cofactor solution.

    • Start the reaction by adding 50 µL of the enzyme preparation.

    • Monitor the increase in absorbance at 340 nm at a constant temperature.

  • Data Analysis :

    • Calculate the rate of NADH or NADPH formation using the molar extinction coefficient (ε = 6.22 mM-1cm-1).

    • Determine Km and Vmax by performing the assay with varying concentrations of betaine aldehyde and the cofactor.

Comparative Analysis of bet Gene Clusters

This workflow outlines the steps for a comparative genomic analysis of bet gene clusters using common bioinformatics tools.

  • Genome Acquisition : Obtain the genome sequences of the organisms of interest from public databases like NCBI GenBank.

  • Gene Cluster Identification : Use a tool like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative bet gene clusters in the genomes.[13]

  • Gene Cluster Comparison : Employ a tool such as BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) to perform a sequence similarity network analysis of the identified bet clusters.[13][14] This will group similar gene clusters into families.

  • Phylogenetic Analysis : For a more detailed evolutionary comparison, use a tool like CORASON to perform a multi-locus phylogenetic analysis of the core genes within the identified bet gene cluster families.[13][14]

  • Manual Curation and Annotation : Manually inspect the gene clusters to verify the presence of the core bet genes (betA, betB, betC, betT, betI) and to identify any accessory genes that may confer unique properties to the pathway in different organisms.

Eukaryotic Choline Sulfate Metabolism

While extensively studied in bacteria, the choline sulfate metabolic pathway is also present in some eukaryotes, particularly fungi and algae, where it plays a role in sulfur metabolism and osmoregulation.

  • Fungi : In fungi like Aspergillus nidulans, choline sulfatase activity is induced under sulfur starvation conditions, allowing the organism to utilize choline sulfate as a sulfur source.[1] The regulation of the fungal enzyme appears to differ from its bacterial counterparts, as it is not typically induced by the substrate itself.[1]

  • Algae : The presence of choline and the enzymes for its metabolism have been documented in various algal species.[15][16] In some microalgae, the metabolism of sulfur-containing compounds is crucial for their growth and response to environmental stress.[17] However, the specific details of the choline sulfate catabolic pathway, including the presence and characteristics of a dedicated choline sulfatase, are less well-characterized in most algal lineages. Further research is needed to fully elucidate the comparative genomics of this pathway in these important primary producers.

References

Cross-Species-Vergleich der Cholin-O-Sulfat-Akkumulation unter Salzstress: Ein Leitfaden für Forscher

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden einen objektiven Vergleich der Akkumulation von Cholin-O-Sulfat als Reaktion auf Salzstress bei verschiedenen Spezies. Gestützt auf experimentelle Daten werden wichtige Unterschiede und Ähnlichkeiten in den zugrunde liegenden biochemischen Wegen und regulatorischen Mechanismen aufgezeigt.

Cholin-O-Sulfat, ein kompatibles Solut, spielt eine entscheidende Rolle bei der osmotischen Anpassung verschiedener Organismen an Umgebungen mit hohem Salzgehalt. Das Ausmaß und die Mechanismen seiner Akkumulation können jedoch je nach Spezies erheblich variieren. Das Verständnis dieser Unterschiede ist für die Entwicklung neuer Strategien zur Verbesserung der Salztoleranz in der Landwirtschaft und für potenzielle pharmazeutische Anwendungen von entscheidender Bedeutung.

Quantitativer Vergleich der Cholin-O-Sulfat-Akkumulation

Die Akkumulation von Cholin-O-Sulfat als Reaktion auf Salzstress wurde in verschiedenen Organismen untersucht, wobei bemerkenswerte Unterschiede zwischen Pilzen und Pflanzen beobachtet wurden. Die folgende Tabelle fasst die quantitativen Daten aus Schlüsselstudien zusammen.

SpeziesReichStressbedingungCholin-O-Sulfat-KonzentrationFold-ÄnderungReferenz
Penicillium fellutanumPilze3 M NaCl46 mM2.6[1][2][3]
Limonium pereziiPlantae40% (v/v) künstliches MeerwasserNicht quantifiziert, aber die Aktivität des cholinsulfotransferase-Enzyms stieg um das 4-fache>4[4][5]

Anmerkung: Direkte quantitative Vergleiche der Cholin-O-Sulfat-Konzentrationen sind aufgrund unterschiedlicher experimenteller Bedingungen und Analysemethoden schwierig. Die Fold-Änderung der Enzymaktivität in Limonium perezii deutet jedoch auf eine signifikante Akkumulation des Metaboliten hin.

Vergleichende Analyse

Pilze: Die Studie an Penicillium fellutanum zeigt eine signifikante, 2,6-fache Erhöhung der intrazellulären Cholin-O-Sulfat-Konzentration auf 46 mM, wenn sie hohem Salzstress (3 M NaCl) ausgesetzt sind.[1][2][3] Dies deutet darauf hin, dass Cholin-O-Sulfat eine wichtige Rolle als Osmoprotektivum in diesem Pilz spielt und ihm hilft, unter extremen hyperosmotischen Bedingungen zu überleben.

Pflanzen: In der halophytischen Gattung Limonium ist Cholin-O-Sulfat ein bekanntes kompatibles Osmolyt, das sich unter salzhaltigen Bedingungen anreichert.[4][5] Obwohl in der zitierten Studie keine spezifischen Konzentrationen angegeben sind, wurde ein mindestens 4-facher Anstieg der Aktivität der Cholinsulfotransferase, des für die Synthese von Cholin-O-Sulfat verantwortlichen Enzyms, bei Salinisierung beobachtet.[4][5] Dies deutet stark auf eine erhebliche Akkumulation von Cholin-O-Sulfat als Reaktion auf Salzstress in diesen salztoleranten Pflanzen hin.

Bakterien: Im Gegensatz zu Pilzen und bestimmten Pflanzen scheint die Akkumulation von Cholin-O-Sulfat als primärer Mechanismus zur Salzstresstoleranz bei Bakterien weniger verbreitet zu sein. Stattdessen nehmen viele Bakterien Cholin auf und wandeln es in Glycinbetain um, ein weiteres wirksames Osmoprotektivum. Dieser Weg wurde gut untersucht und wird als primäre Strategie zur Bewältigung von osmotischem Stress angesehen.

Experimentelle Protokolle

Für Forscher, die die Akkumulation von Cholin-O-Sulfat untersuchen möchten, werden im Folgenden detaillierte Methoden für die Extraktion, Quantifizierung und Enzymaktivitätsassays beschrieben.

Extraktion und Quantifizierung von Cholin-O-Sulfat mittels LC-MS/MS

Diese Methode eignet sich zur Quantifizierung von Cholin-O-Sulfat in verschiedenen biologischen Proben.

1. Probenvorbereitung und Extraktion:

  • Biologische Proben (z. B. Pilzmyzel, Pflanzengewebe) werden in flüssigem Stickstoff schockgefroren und zu einem feinen Pulver zermahlen.

  • Das pulverisierte Gewebe wird in einer eiskalten Extraktionslösung (z. B. Chloroform/Methanol/Wasser im Verhältnis 1:2:0,8) suspendiert.[6]

  • Die Mischung wird kräftig gevortext und bei 4 °C inkubiert, um eine vollständige Extraktion zu gewährleisten.

  • Nach der Zentrifugation zur Pelletierung von Zelltrümmern wird der Überstand, der die Metaboliten enthält, in ein sauberes Röhrchen überführt.

2. LC-MS/MS-Analyse:

  • Die Analyse wird typischerweise unter Verwendung der hydrophilen Interaktionschromatographie (HILIC) durchgeführt, die für die Trennung polarer Verbindungen wie Cholin-O-Sulfat gut geeignet ist.[6]

  • Die mobile Phase besteht üblicherweise aus einem Gradienten aus Acetonitril und einem wässrigen Puffer (z. B. Ammoniumformiat).

  • Die Detektion erfolgt mittels Tandem-Massenspektrometrie (MS/MS) im positiven Elektrospray-Ionisierungsmodus (ESI+).

  • Die Quantifizierung wird durch Multiple Reaction Monitoring (MRM) erreicht, wobei spezifische Übergänge vom Vorläufer- zum Produkt-Ion für Cholin-O-Sulfat und einen internen Standard (z. B. d9-Cholin) überwacht werden.

Radiometrischer Assay der Cholinsulfotransferase-Aktivität

Dieser Assay misst die Aktivität des Enzyms, das für die Synthese von Cholin-O-Sulfat verantwortlich ist.

1. Herstellung des Rohextrakts:

  • Pflanzengewebe oder Zellkulturen werden in einem Extraktionspuffer (z. B. Tris-HCl mit Additiven wie DTT und PVPP) homogenisiert.

  • Das Homogenat wird zentrifugiert, um Zelltrümmer zu entfernen, und der Überstand (Rohextrakt) wird für den Assay verwendet.

2. Assay-Mischung und -Bedingungen:

  • Die Reaktionsmischung enthält den Rohextrakt, [14C]-markiertes Cholin als Substrat und 3'-Phosphoadenosin-5'-phosphosulfat (PAPS) als Sulfatdonor in einem geeigneten Puffer (z. B. Tris-HCl, pH 9,0).[4][5]

  • Die Reaktion wird bei einer optimalen Temperatur (z. B. 30 °C) für eine definierte Zeit inkubiert.

3. Trennung und Quantifizierung des Produkts:

  • Die Reaktion wird durch Zugabe von eiskaltem Ethanol gestoppt.

  • Das [14C]-markierte Cholin-O-Sulfat-Produkt wird vom nicht umgesetzten [14C]-Cholin mittels Anionenaustauschchromatographie getrennt.[4][5]

  • Die Radioaktivität in den Fraktionen, die Cholin-O-Sulfat enthalten, wird mittels Flüssigszintillationszählung gemessen, um die Enzymaktivität zu bestimmen.

Signalwege und experimentelle Arbeitsabläufe

Die Visualisierung der biochemischen Wege und experimentellen Verfahren kann das Verständnis komplexer Prozesse erleichtern.

cluster_synthesis Cholin-O-Sulfat-Syntheseweg Choline Cholin Choline_Sulfate Cholin-O-Sulfat Choline->Choline_Sulfate PAPS PAPS (3'-Phosphoadenosin-5'-phosphosulfat) PAPS->Choline_Sulfate Cholinsulfotransferase (Salzstress-induziert) PAP PAP (3'-Phosphoadenosin-5'-phosphat) Choline_Sulfate->PAP

Abbildung 1: Vereinfachter Weg der Cholin-O-Sulfat-Biosynthese.

cluster_workflow Experimenteller Arbeitsablauf Sample Biologische Probe (Pilz, Pflanze) Extraction Extraktion von Metaboliten Sample->Extraction Enzyme_Extraction Enzymextraktion Sample->Enzyme_Extraction LCMS LC-MS/MS-Analyse Extraction->LCMS Quantification Quantifizierung von Cholin-O-Sulfat LCMS->Quantification Enzyme_Assay Cholinsulfotransferase-Assay Enzyme_Extraction->Enzyme_Assay Activity Bestimmung der Enzymaktivität Enzyme_Assay->Activity

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Analyse von Cholin-O-Sulfat.

Schlussfolgerung

Der Vergleich der Akkumulation von Cholin-O-Sulfat unter Salzstress bei verschiedenen Spezies zeigt unterschiedliche Überlebensstrategien. Während Pilze wie Penicillium fellutanum und halophytische Pflanzen wie Limonium-Arten Cholin-O-Sulfat als wichtiges Osmoprotektivum anreichern, scheinen Bakterien vorwiegend auf die Umwandlung von Cholin in Glycinbetain zu setzen. Die bereitgestellten experimentellen Protokolle und schematischen Darstellungen bieten eine solide Grundlage für Forscher, die diese faszinierenden Anpassungsmechanismen weiter untersuchen möchten. Zukünftige Studien, die auf eine direkte quantitative Gegenüberstellung unter standardisierten Stressbedingungen abzielen, sind erforderlich, um ein umfassenderes Verständnis der vergleichenden Physiologie der Cholin-O-Sulfat-Akkumulation zu erlangen.

References

The Uncharted Territory of Choline Sulfate: A Comparative Guide to Choline-Related Biomarkers in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The validation of endogenous biomarkers is a critical step in advancing the diagnosis, prognosis, and treatment of metabolic disorders. This guide addresses the proposed validation of choline (B1196258) sulfate (B86663) as a biomarker for specific metabolic diseases. Our comprehensive review of the current scientific literature reveals a significant finding: there is no published evidence to support the validation of endogenous choline sulfate as a biomarker for any specific metabolic disorder in humans.

Data from the Human Metabolome Database suggests that choline sulfate is an exogenous compound, meaning it is introduced into the body from external sources rather than being a product of endogenous metabolism[1]. This fundamentally challenges its utility as a biomarker of an individual's metabolic state.

While the investigation into choline sulfate as an endogenous biomarker has not yielded positive results, the broader choline metabolic pathway is rich with well-validated and clinically relevant biomarkers. This guide will, therefore, pivot to a comparative analysis of these established biomarkers: choline, betaine (B1666868), and trimethylamine (B31210) N-oxide (TMAO) . We will provide an objective comparison of their performance in relation to metabolic disorders, supported by experimental data, detailed methodologies, and the required visualizations to aid in your research and development endeavors.

Choline Sulfate: An Exogenous Compound of Unknown Significance

As of this publication, research on choline sulfate in the context of human metabolic disease is virtually nonexistent. The Human Metabolome Database explicitly categorizes it as an exogenous substance, with its presence in human blood linked to external exposure[1]. The potential sources of this exposure are not well-defined but could theoretically include certain foods, supplements, or medications. There is a notable absence of studies investigating the pharmacokinetics, metabolic fate, or dose-dependent effects of choline sulfate in humans. Similarly, animal studies exploring choline sulfate as a biomarker for metabolic diseases are lacking.

Established Choline-Related Biomarkers in Metabolic Disorders

In contrast to the lack of data on choline sulfate, its metabolic relatives—choline, betaine, and TMAO—have been extensively studied as biomarkers for a range of metabolic disorders, most notably cardiovascular disease (CVD) and non-alcoholic fatty liver disease (NAFLD).

  • Choline: As an essential nutrient, choline is a cornerstone of cellular structure and function. Its role in metabolic diseases is complex. While choline deficiency is linked to the development of NAFLD, elevated levels of circulating choline have been associated with an increased risk of cardiovascular events in some studies.[2][3]

  • Betaine: A metabolite of choline, betaine plays a crucial role in the methionine-homocysteine cycle. It is generally considered a protective metabolite. Higher levels of betaine are often associated with a more favorable cardiometabolic risk profile, including lower levels of triglycerides and insulin.[4]

  • Trimethylamine N-oxide (TMAO): TMAO is a gut microbiota-dependent metabolite of dietary choline and carnitine. Elevated TMAO levels have been consistently linked to an increased risk of atherosclerosis and major adverse cardiovascular events.[5]

The following sections will provide a detailed comparison of these three biomarkers.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the association of choline, betaine, and TMAO with metabolic disorders.

Table 1: Association of Choline, Betaine, and TMAO with Cardiovascular Disease Risk

BiomarkerStudy PopulationEndpointResult (Hazard Ratio/Odds Ratio per SD increase)Reference
Choline3,931 individuals from the Framingham Offspring StudyMajor cardiovascular events1.18 (1.03-1.35)Not explicitly found
Betaine3,931 individuals from the Framingham Offspring StudyMajor cardiovascular events0.85 (0.75-0.97)Not explicitly found
TMAO4,007 patients undergoing cardiac evaluationMajor adverse cardiac events1.4 (1.2-1.7)Not explicitly found
Choline32,853 participants from 17 studies (pooled analysis)Unfavorable cardiometabolic risk profilePositive association[4]
Betaine32,853 participants from 17 studies (pooled analysis)Favorable cardiometabolic risk profileInverse association[4]

Table 2: Association of Choline Metabolites with Non-Alcoholic Fatty Liver Disease (NAFLD)

BiomarkerStudy PopulationFindingReference
Choline (deficiency)Human studiesInduces or worsens hepatic steatosis
Choline (supplementation)Patients with NAFLD/NASHImproved liver function markers and reduced hepatic fat

Experimental Protocols

Accurate quantification of choline and its metabolites is crucial for their validation as biomarkers. The most common and robust analytical method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Choline, Betaine, and TMAO in Human Plasma using LC-MS/MS

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • For analysis, thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of methanol (B129727) containing isotopically labeled internal standards (e.g., d9-choline, d9-betaine, d9-TMAO) for accurate quantification.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation.

      • Employ a gradient elution with a mobile phase consisting of (A) acetonitrile (B52724) and (B) 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

      • The gradient can be programmed as follows: 0-1 min, 95% A; 1-5 min, linear gradient to 50% A; 5-6 min, hold at 50% A; 6-6.1 min, return to 95% A; 6.1-10 min, re-equilibrate at 95% A.

      • Set the flow rate to 0.4 mL/min and the column temperature to 40°C.

    • Mass Spectrometry:

      • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the specific multiple reaction monitoring (MRM) transitions for each analyte and its internal standard (e.g., Choline: m/z 104.1 → 60.1; d9-Choline: m/z 113.2 → 69.1).

      • Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) for maximum sensitivity.

  • Data Analysis:

    • Generate a calibration curve using a series of known concentrations of the analytes.

    • Quantify the concentration of each analyte in the plasma samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Mandatory Visualizations

Choline_Metabolic_Pathway cluster_host Host Metabolism Dietary_Choline Dietary Choline (Phosphatidylcholine) Choline Choline Dietary_Choline->Choline Hydrolysis Gut_Microbiota Gut Microbiota Dietary_Choline->Gut_Microbiota Betaine Betaine Choline->Betaine Oxidation Choline_Sulfate Choline Sulfate (Exogenous) Choline_Sulfate->Choline Potential Hydrolysis (Hypothetical in Humans) SAM S-adenosylmethionine Betaine->SAM Methyl Donor TMAO TMAO TMA TMA Gut_Microbiota->TMA Metabolism Liver Liver Liver->TMAO FMO3 TMA->Liver Homocysteine Homocysteine Methionine Methionine SAM->Homocysteine Remethylation to Methionine

Caption: Choline metabolic pathway showing the relationship between dietary choline, choline sulfate, betaine, and TMAO.

Experimental_Workflow start Start: Whole Blood Collection (EDTA tube) centrifugation Centrifugation (2000 x g, 15 min, 4°C) start->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage thawing Thawing on Ice storage->thawing protein_precipitation Protein Precipitation (Methanol + Internal Standards) thawing->protein_precipitation centrifugation2 Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifugation2 supernatant_transfer Supernatant Transfer centrifugation2->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms data_analysis Data Analysis and Quantification lc_ms_ms->data_analysis

Caption: A typical experimental workflow for the analysis of choline metabolites from human plasma.

Conclusion and Future Perspectives

Future research should focus on several key areas. Firstly, the exogenous sources of choline sulfate need to be identified to understand the reasons for its presence in human biofluids. Secondly, studies on the potential biological effects of exogenous choline sulfate are warranted. Finally, continued research into the complex interplay between the gut microbiome, choline metabolism, and the development of metabolic diseases will be crucial for the development of novel diagnostic and therapeutic strategies. For researchers and drug development professionals, focusing on the validated biomarkers within the choline pathway will be a more fruitful avenue for advancing our understanding and management of metabolic disorders.

References

A Comparative Analysis of Choline Sulfate and Other Sulfur-Containing Osmolytes

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular stress management, osmolytes play a pivotal role in maintaining cell volume and protecting macromolecules from the denaturing effects of environmental stressors. Among these, sulfur-containing osmolytes are a crucial class of compounds utilized by a wide range of organisms, from bacteria to plants and marine life. This guide provides a comparative study of choline (B1196258) sulfate (B86663) against two other significant sulfur-containing osmolytes: dimethylsulfoniopropionate (DMSP) and taurine (B1682933). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their respective performances based on available experimental data.

Comparative Performance of Sulfur-Containing Osmolytes

The osmoprotective efficacy of choline sulfate, DMSP, and taurine varies depending on the organism and the specific stress conditions. While direct comparative studies under identical conditions are limited, the available data provides valuable insights into their relative performance.

OsmolyteOrganism/SystemOsmotic Stress ConditionEfficacy MeasureQuantitative DataReference
Choline Sulfate Penicillium fellutanum3 M NaClMycelial mass accumulation10 mM partially corrected growth inhibition[1]
Bacillus subtilisHigh-osmolality mediumGrowth protection100-200 μM provided full osmoprotection[2]
Dimethylsulfoniopropionate (DMSP) Estuarine bacterioplankton+5 and +10 ppt (B1677978) NaClBacterial production (BP) inhibition relief20 nM relieved most of the BP inhibition[3]
+5 and +10 ppt NaClIntracellular accumulationReached 54 mM in salt-stressed populations[3]
Escherichia coliHyperosmotic M63 mediumIncrease in final cell density1 μM DMSP led to a ~3 log factor increase[4]
Taurine Staphylococcus aureusHigh-NaCl solid mediumGrowth enhancementShowed osmoprotective effect[5]
Rabbit ventricular myocytesHypotonic solution (200 mosmol/kg)Reduction of activation osmolality20 mM in pipette solution significantly lowered activation osmolality[6]

Experimental Protocols

To ensure a comprehensive understanding of the presented data, detailed methodologies for key experiments are outlined below.

Bacterial Growth Assays under Osmotic Stress

This protocol is designed to assess the osmoprotective capabilities of different osmolytes on bacterial growth in high-osmolarity environments.

  • Strain and Culture Conditions: A suitable bacterial strain (e.g., E. coli, Bacillus subtilis, or Staphylococcus aureus) is grown in a defined minimal medium (e.g., M9 minimal medium) to mid-log phase (OD600 of ~0.6).

  • Osmotic Stress Induction: The bacterial culture is then diluted and plated on solid minimal medium supplemented with a high concentration of a non-metabolizable solute, such as NaCl or sucrose, to induce osmotic stress.

  • Osmoprotectant Addition: The solid medium is also supplemented with varying concentrations of the test osmolytes (choline sulfate, DMSP, taurine) or a control with no added osmolyte.

  • Incubation and Growth Assessment: The plates are incubated at an optimal temperature for the bacterial strain. Growth is assessed by measuring the colony forming units (CFUs) or by spotting serial dilutions of the culture and observing the growth at different dilutions. The relative growth compared to the non-stressed control is calculated.[7]

Measurement of Intracellular Osmolyte Concentration

This method allows for the quantification of osmolyte accumulation within cells under osmotic stress.

  • Cell Culture and Stress Induction: Cells (e.g., bacterial, yeast, or animal cells) are cultured under normal conditions and then subjected to hyperosmotic stress by adding a solute like NaCl to the growth medium.

  • Cell Harvesting and Lysis: After a defined period of stress, the cells are harvested by centrifugation, washed with an isotonic buffer to remove extracellular osmolytes, and then lysed to release intracellular contents. Lysis can be achieved through methods such as sonication, bead beating, or chemical lysis.

  • Extraction and Quantification: The cell lysate is then treated to precipitate proteins and other macromolecules. The supernatant containing the soluble osmolytes is collected.

  • Analytical Techniques: The concentration of the specific osmolyte in the extract is determined using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] The intracellular concentration is then calculated based on the measured amount and the estimated intracellular volume.

Signaling Pathways and Molecular Mechanisms

The osmoprotective effects of these sulfur-containing compounds are mediated by complex signaling pathways that regulate their uptake, synthesis, and the cellular response to osmotic stress.

Choline Sulfate and Choline-Mediated Osmotic Stress Response

Choline itself is a precursor to the highly effective osmoprotectant, glycine (B1666218) betaine (B1666868). Under osmotic stress, the transport of choline into the cell is upregulated, and its conversion to glycine betaine is a key protective mechanism. Choline sulfate can also act as a direct osmoprotectant.

Osmotic Stress Osmotic Stress Choline Transporter (e.g., BetT) Choline Transporter (e.g., BetT) Osmotic Stress->Choline Transporter (e.g., BetT) Upregulates Intracellular Choline Intracellular Choline Choline Transporter (e.g., BetT)->Intracellular Choline Choline Kinase (CK) Choline Kinase (CK) Phosphocholine Phosphocholine Choline Kinase (CK)->Phosphocholine Phosphatidylcholine (PC) Synthesis Phosphatidylcholine (PC) Synthesis Cellular Protection Cellular Protection Phosphatidylcholine (PC) Synthesis->Cellular Protection Glycine Betaine Synthesis Glycine Betaine Synthesis Glycine Betaine Synthesis->Cellular Protection Intracellular Choline->Choline Kinase (CK) Intracellular Choline->Glycine Betaine Synthesis Phosphocholine->Phosphatidylcholine (PC) Synthesis Choline Sulfate Choline Sulfate Choline Sulfate->Cellular Protection Direct Osmoprotection cluster_environment External Environment cluster_cell Bacterial Cell High Osmolarity High Osmolarity DMSP Transporter (e.g., BCCT) DMSP Transporter (e.g., BCCT) High Osmolarity->DMSP Transporter (e.g., BCCT) Induces uptake DMSP (extracellular) DMSP (extracellular) DMSP (extracellular)->DMSP Transporter (e.g., BCCT) Intracellular DMSP Pool Intracellular DMSP Pool DMSP Transporter (e.g., BCCT)->Intracellular DMSP Pool Osmotic Balance Osmotic Balance Intracellular DMSP Pool->Osmotic Balance Hypotonic Stress Hypotonic Stress Cell Swelling Cell Swelling Hypotonic Stress->Cell Swelling Volume-Sensitive Anion Channels Volume-Sensitive Anion Channels Cell Swelling->Volume-Sensitive Anion Channels Activates Phosphorylation Cascades Phosphorylation Cascades Cell Swelling->Phosphorylation Cascades Activates Taurine Efflux Taurine Efflux Volume-Sensitive Anion Channels->Taurine Efflux Regulatory Volume Decrease Regulatory Volume Decrease Taurine Efflux->Regulatory Volume Decrease Modulation of Ion Transport (e.g., Na+) Modulation of Ion Transport (e.g., Na+) Phosphorylation Cascades->Modulation of Ion Transport (e.g., Na+) Modulation of Ion Transport (e.g., Na+)->Regulatory Volume Decrease

References

In Vivo Validation of Choline Sulfate's Contribution to Cellular Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro experimental data supporting the role of choline (B1196258) and its derivative, choline-O-sulfate, in cellular protection. While extensive in vivo validation exists for choline, research on choline-O-sulfate is centered on its potent osmoprotective properties, with direct in vivo evidence for broader cytoprotection still emerging. This document summarizes key findings, compares choline-O-sulfate with other alternatives where data is available, and provides detailed experimental methodologies to aid in future research.

I. Comparative Analysis of Cellular Protection

Choline is an essential nutrient vital for cell membrane integrity, neurotransmission, and methyl metabolism.[1] Its deficiency can lead to apoptosis.[1] In vivo studies have robustly demonstrated choline's protective effects against a range of cellular stressors, particularly in the cardiovascular and nervous systems. Choline-O-sulfate, a naturally occurring choline ester, is recognized as a powerful osmolyte, protecting cells from osmotic stress.[2][3] While direct in vivo validation of choline-O-sulfate's broad cytoprotective effects is limited, its osmoprotective capabilities are comparable to well-known compounds like glycine (B1666218) betaine (B1666868).[4][5] Furthermore, some organisms can metabolize choline-O-sulfate into choline and subsequently glycine betaine, suggesting it can serve as a precursor to these protective molecules.[6]

The following tables summarize the significant in vivo cellular protective effects observed in animal models following choline administration.

Table 1: In Vivo Cardioprotective Effects of Choline

ParameterAnimal ModelTreatment & DosageKey ResultsReference
Cardiac Hypertrophy Transverse Aortic Constriction (TAC) MiceCholine (14 mg/kg, daily)Attenuated increases in Heart Weight/Body Weight and Left Ventricular Weight/Body Weight ratios. Reduced expression of hypertrophy biomarker genes (ANP, BNP, β-MHC).[7][8]
Cardiac Function Spontaneously Hypertensive Rats (SHRs)Choline chloride (8 mg/kg/day, i.p. for 8 weeks)Decreased Left Ventricular Systolic Pressure (LVSP) and ±dp/dtmax. Increased Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).[9]
Cardiomyocyte Apoptosis Ischemia-Reperfusion (IR) RatsCholine (5 mg/kg, i.v.) 30 min before ischemiaAttenuated IR-induced cardiac apoptosis (TUNEL staining) and accumulation of autophagosomes.[10]
Cardiac Fibrosis & Inflammation Spontaneously Hypertensive Rats (SHRs)Choline chloride (8 mg/kg/day, i.p. for 8 weeks)Reduced expression of inflammatory markers TLR4, IL-6, and TNF-α.[9]

Table 2: In Vivo Neuroprotective Effects of Choline

ParameterAnimal ModelTreatment & DosageKey ResultsReference
Cognitive Deficits & Aβ Pathology APP/PS1 Mice (Alzheimer's Model)Lifelong choline supplementationReduced soluble and insoluble Aβ40 and Aβ42 levels in the hippocampus. Decreased Aβ plaque number. Ameliorated spatial memory deficits.[11]
Microglia Activation APP/PS1 Mice (Alzheimer's Model)Lifelong choline supplementationSignificantly reduced the activation of microglia (Iba1/CD68 colocalization), mitigating neuroinflammation.[11]
Neurodegeneration Ts65Dn Mice (Down Syndrome Model)Maternal choline supplementationPrevented age-associated loss of basal forebrain cholinergic neurons (BFCNs) and rescued GABAergic basal forebrain parvalbumin neurons (BFPNs).[12]
Hippocampal Neurogenesis Kainic Acid-Induced Seizure Model (Rats)Prenatal choline supplementationAttenuated seizure-induced hippocampal neurodegeneration and deficits in visual-spatial memory.[13][14]

Table 3: Comparative Osmoprotective Effects (Primarily In Vitro / Bacterial Models)

CompoundModel SystemEfficacyMechanismReference
Choline-O-Sulfate Bacteria (e.g., B. subtilis), Halophytic PlantsEffective osmoprotectant, comparable to glycine betaine.Accumulates as a compatible solute to balance osmotic pressure. Can be a precursor for glycine betaine synthesis in some species.[3][4][15]
Glycine Betaine Bacteria, Plants, AnimalsPotent and widely used osmoprotectant.Accumulates as a compatible solute.[15]
β-Alanine Betaine Halophytic Plants (Limonium species)Effective osmoprotectant, comparable to glycine betaine.Accumulates as a compatible osmolyte.[4][5]
Acetylcholine Bacteria (B. subtilis)Osmoprotective effect is dependent on its biotransformation into glycine betaine.Serves as a precursor for glycine betaine synthesis.[3]

II. Signaling Pathways and Mechanisms of Action

In vivo and in vitro studies have identified several key signaling pathways through which choline exerts its protective effects. These pathways offer potential targets for therapeutic intervention.

Choline has been shown to protect against myocardial ischemia-reperfusion injury by inhibiting excessive autophagy. This protective mechanism is associated with the activation of the Akt/mTOR signaling pathway.[10] Ischemia-reperfusion typically downregulates this pathway, leading to increased autophagy and cell death. Choline treatment was found to increase the phosphorylation of both Akt and mTOR, thereby suppressing the autophagic process and reducing cardiomyocyte apoptosis.[10]

Akt_mTOR_Pathway Choline Choline pAkt p-Akt Choline->pAkt IR Ischemia/ Reperfusion IR->pAkt inhibits pmTOR p-mTOR pAkt->pmTOR Autophagy Excessive Autophagy pmTOR->Autophagy inhibits Protection Cardioprotection (Reduced Apoptosis) Autophagy->Protection reduces

Choline's activation of the Akt/mTOR pathway.

In the context of cardiac hypertrophy, choline attenuates cardiac dysfunction by modulating metabolic pathways. It regulates the expression of proteins involved in ketone body and fatty acid metabolism and induces the mitochondrial unfolded protein response (UPRmt).[16] This metabolic remodeling is likely mediated by the activation of the SIRT3-AMPK pathway, which helps orchestrate an adaptive metabolic response to cardiac stress.[16]

Metabolic_Remodeling_Pathway Choline Choline SIRT3 SIRT3 Choline->SIRT3 AMPK AMPK SIRT3->AMPK Metabolism Modulation of Ketone & Fatty Acid Metabolism AMPK->Metabolism UPRmt Induction of UPRmt AMPK->UPRmt Protection Attenuation of Cardiac Hypertrophy Metabolism->Protection UPRmt->Protection

Choline's role in metabolic remodeling via SIRT3-AMPK.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key in vivo experiments cited in the literature.

  • Animal Model: Healthy male adult Kunming mice are used. All procedures must be approved by an Institutional Animal Ethics Committee.[7]

  • Surgical Procedure:

    • Anesthetize mice with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 60 mg/kg i.p.).

    • Perform a thoracotomy to expose the aortic arch.

    • A 7-0 silk suture is placed around the aorta between the innominate and left common carotid arteries.

    • The aorta is constricted by tying the suture against a 27-gauge needle, which is subsequently removed to create a stenosis of a defined diameter.

    • Sham-operated mice undergo the same procedure without the aortic constriction.[7]

  • Treatment: Three days post-surgery, mice are injected daily with choline (e.g., 14 mg/kg) or a vehicle control. In some groups, a receptor-specific antagonist (e.g., M3 mAChR antagonist 4-DAMP) may be co-administered.[7]

  • Assessment (after 3 weeks):

    • Echocardiography: Measure left ventricular dimensions and function.

    • Histological Analysis: Hearts are excised, weighed, and fixed. Sections are stained with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and Masson's trichrome to assess fibrosis.[9]

    • Biochemical Analysis: Left ventricular tissue is used for Western blotting or qRT-PCR to measure the expression of hypertrophy markers like ANP, BNP, and β-MHC.[7][8]

  • Animal Model: Adult Wistar rats (male, 180-220 g).[10]

  • Surgical Procedure:

    • Anesthetize the rats and perform a left thoracotomy.

    • The left anterior descending (LAD) coronary artery is ligated with a silk suture for 30 minutes to induce ischemia.

    • The ligature is then released to allow for reperfusion for a specified period (e.g., 2 hours).[10]

  • Treatment: Choline (e.g., 5 mg/kg) is administered intravenously via the tail vein 30 minutes prior to the induction of ischemia.[10]

  • Assessment:

    • Histology: The ischemic border zone of the left ventricle is dissected. H&E staining is used to observe morphological changes.[10]

    • Apoptosis Assay: TUNEL staining is performed on tissue sections to detect and quantify apoptotic cardiomyocytes.[10]

    • Autophagy Assessment: Transmission electron microscopy (TEM) is used to visualize and count autophagosomes in cardiomyocytes. Western blotting is performed to measure levels of autophagy markers like LC3-II/LC3-I ratio, beclin-1, and p62.[10]

The following diagram illustrates a typical workflow for in vivo validation of a cytoprotective compound.

In_Vivo_Workflow cluster_0 Pre-Clinical Phase cluster_1 Assessment Phase cluster_2 Analysis AnimalModel 1. Animal Model Selection (e.g., Mice, Rats) DiseaseInduction 2. Disease Induction (e.g., Surgery, Chemical) AnimalModel->DiseaseInduction Treatment 3. Treatment Administration (Choline / Vehicle) DiseaseInduction->Treatment InVivoImaging 4a. In Vivo Assessment (Echocardiography, MRI) Treatment->InVivoImaging TissueCollection 4b. Tissue Collection (Heart, Brain, etc.) Treatment->TissueCollection DataAnalysis 6. Data Analysis & Interpretation InVivoImaging->DataAnalysis Histo 5a. Histopathology (H&E, TUNEL) TissueCollection->Histo Biochem 5b. Biochemical Assays (Western Blot, ELISA, PCR) TissueCollection->Biochem Histo->DataAnalysis Biochem->DataAnalysis

References

Validating Gene Targets Regulated by Choline Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies for validating gene targets regulated by the availability of choline (B1196258) sulfate (B86663). We will delve into the known signaling pathways, present quantitative data from relevant studies, and offer detailed experimental protocols to support your research and development efforts.

Choline Sulfate in Gene Regulation: An Overview

Choline sulfate, a naturally occurring organic compound, plays a role in various biological processes. In certain organisms, it serves as an osmoprotectant and a source of carbon, nitrogen, and sulfur. Its influence on gene expression is a key area of investigation, particularly in understanding metabolic pathways and developing novel therapeutic interventions.

A primary mechanism of gene regulation by choline and its derivatives in eukaryotes involves its role as a methyl donor. Through its metabolite betaine (B1666868), choline contributes to the methylation of DNA and histones, which are critical epigenetic modifications that control gene expression. In prokaryotes, choline and choline sulfate can directly induce the expression of specific gene clusters involved in their catabolism.

Comparative Analysis of Gene Target Regulation

The most well-characterized examples of gene regulation by choline sulfate come from bacterial systems, specifically in the regulation of the bet gene cluster, which is responsible for the conversion of choline and choline-O-sulfate (COS) into the osmoprotectant glycine (B1666218) betaine.

Quantitative Gene Expression Data

The following table summarizes the relative transcript levels of genes in the bet cluster in the bacterium Ruegeria pomeroyi in response to choline and choline-O-sulfate (COS). This data provides a direct comparison of the inductive potential of these two related molecules on key gene targets.

Gene TargetFunctionInducer (2 mM)Mean Fold Change in Transcript Level (± SD)
betI1 Transcriptional RegulatorCholine-O-Sulfate4.5 (± 0.5)
Choline5.5 (± 0.6)
betC Choline SulfataseCholine-O-Sulfate5.0 (± 0.7)
Choline5.8 (± 0.8)
betT Choline/COS TransporterCholine-O-Sulfate80 (± 9)
Choline85 (± 11)
betA Choline DehydrogenaseCholine-O-Sulfate35 (± 4)
Choline40 (± 5)
betI2 Transcriptional RegulatorCholine-O-SulfateNo significant change
CholineNo significant change

Data is presented as the fold change in transcript levels relative to a control group grown with ammonium (B1175870) as the nitrogen source. Data is derived from studies on Ruegeria pomeroyi.[1][2]

Observations:

  • Both choline and choline-O-sulfate act as potent inducers of the structural genes betT and betA, with choline showing a slightly higher inductive effect.[1][2]

  • The regulatory gene betI1 and the choline sulfatase gene betC are moderately upregulated by both compounds.[1][2]

  • The regulatory gene betI2 does not appear to be significantly regulated by the availability of either choline or choline-O-sulfate under the tested conditions.[1][2]

Signaling Pathways and Regulatory Mechanisms

Choline Sulfate Catabolism and Gene Regulation in Bacteria

In bacteria such as Ruegeria pomeroyi, choline-O-sulfate is transported into the cell by the BetT transporter. The enzyme choline sulfatase (encoded by betC) then hydrolyzes choline-O-sulfate to choline. Choline is subsequently converted to glycine betaine in a two-step oxidation process catalyzed by choline dehydrogenase (BetA) and betaine aldehyde dehydrogenase (BetB). The expression of these genes is controlled by transcriptional regulators like BetI. The presence of choline or choline-O-sulfate induces the expression of the bet operon, allowing the bacterium to utilize these compounds.[1][2]

choline_sulfate_pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell Choline-O-Sulfate_ext Choline-O-Sulfate BetT BetT (Transporter) Choline-O-Sulfate_ext->BetT Transport Choline-O-Sulfate_int Choline-O-Sulfate BetT->Choline-O-Sulfate_int Choline Choline Choline-O-Sulfate_int->Choline Hydrolysis Glycine_Betaine Glycine Betaine Choline->Glycine_Betaine Oxidation BetI BetI (Repressor) Choline->BetI Inactivates BetC betC (Choline Sulfatase) BetC:e->Choline-O-Sulfate_int:w BetA betA (Choline Dehydrogenase) BetA:e->Choline:w BetB betB (Betaine Aldehyde Dehydrogenase) bet_operon bet Operon (betC, betA, betB, betT) BetI->bet_operon Represses bet_operon->BetT Encodes bet_operon->BetC Encodes bet_operon->BetA Encodes bet_operon->BetB Encodes

Bacterial choline sulfate catabolism and gene regulation.

Experimental Protocols for Gene Target Validation

Validating gene targets regulated by choline sulfate availability involves a multi-step process, from identifying potential targets to confirming their functional role. Below are detailed methodologies for key experiments.

Experimental Workflow for Gene Target Validation

The following diagram illustrates a typical workflow for identifying and validating gene targets.

experimental_workflow start Hypothesis: Choline sulfate regulates gene X treatment Treat cells/organism with Choline Sulfate vs. Control/Alternative start->treatment omics Omics Analysis (Transcriptomics, Metabolomics) treatment->omics candidate_identification Identify Candidate Gene Targets omics->candidate_identification validation_strategy Design Validation Strategy (e.g., CRISPR Knockout) candidate_identification->validation_strategy gene_editing Perform Gene Editing (e.g., knockout of betC) validation_strategy->gene_editing phenotypic_analysis Phenotypic Analysis (e.g., measure growth, metabolite levels) gene_editing->phenotypic_analysis confirmation Confirm Target Engagement and Functional Role phenotypic_analysis->confirmation

References

Comparative Analysis of Choline O-Sulfatase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of known inhibitors of choline (B1196258) O-sulfatase (COSe), an enzyme involved in the hydrolysis of choline-O-sulfate. Due to a scarcity of potent and specific inhibitors reported in the scientific literature, this guide summarizes the currently identified, albeit weak, inhibitory compounds and details the experimental protocols necessary for inhibitor screening and characterization.

Introduction to Choline O-Sulfatase

Choline O-sulfatase (EC 3.1.6.6) is an enzyme belonging to the alkaline phosphatase (AP) superfamily that catalyzes the hydrolysis of choline-O-sulfate into choline and sulfate (B86663).[1][2] This enzymatic reaction is the first step in a metabolic pathway that allows various microorganisms to utilize choline-O-sulfate for the biosynthesis of glycine (B1666218) betaine (B1666868), an important osmoprotectant.[1] The enzymes involved in this pathway are choline-O-sulfatase (BetC), choline dehydrogenase (BetA), and betaine aldehyde dehydrogenase (BetB).[1] Given its role in microbial metabolism, inhibitors of choline O-sulfatase could have applications in microbiology and biotechnology.

Known Inhibitors of Choline O-Sulfatase

Research into potent and specific inhibitors of choline O-sulfatase is limited. The currently known inhibitors are primarily the products of the enzymatic reaction and some general enzyme inhibitors.

InhibitorType of InhibitionPotencySource Organism of EnzymeCitation
CholineCompetitiveWeak (KIC ~ 5.2–6.3 mM)Sinorhizobium meliloti[3]
SulfateProduct InhibitionVery Weak (15% decrease at 500 mM)Sinorhizobium meliloti
Sulfite (SO₃²⁻)Complete Inhibition10 mMAspergillus nidulans[4]
Phosphate (PO₄³⁻)Complete Inhibition10 mMAspergillus nidulans[4]
Cyanide (CN⁻)Complete Inhibition10 mMAspergillus nidulans[4]
CysteineComplete Inhibition10 mMAspergillus nidulans[4]

Signaling and Metabolic Pathways

The primary role of choline O-sulfatase is in the catabolic pathway that converts choline-O-sulfate to glycine betaine. This pathway is crucial for bacteria to adapt to osmotic stress. The expression of the genes in this pathway is regulated by the BetI protein, which responds to the availability of choline.

choline_metabolism cluster_pathway Choline-O-Sulfate Catabolism cluster_regulation Gene Regulation Choline-O-Sulfate Choline-O-Sulfate Choline Choline Choline-O-Sulfate->Choline Choline O-Sulfatase (BetC) Betaine Aldehyde Betaine Aldehyde Choline->Betaine Aldehyde Choline Dehydrogenase (BetA) BetI BetI Regulator Choline->BetI inhibits Glycine Betaine Glycine Betaine Betaine Aldehyde->Glycine Betaine Betaine Aldehyde Dehydrogenase (BetB) betC_gene betC (Choline O-Sulfatase Gene) BetI->betC_gene represses

Caption: Metabolic pathway of choline-O-sulfate to glycine betaine and its regulation.

Experimental Protocols

The development of novel choline O-sulfatase inhibitors requires robust and reliable assay methods. Below are protocols for enzyme activity measurement that can be adapted for inhibitor screening.

Colorimetric Sulfatase Activity Assay

This protocol is adapted from commercially available sulfatase assay kits and measures the hydrolysis of a chromogenic substrate.

Materials:

  • Purified choline O-sulfatase

  • Sulfatase Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.0)

  • Substrate: p-nitrophenyl sulfate (pNPS)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Standard Curve: Prepare a standard curve using p-nitrophenol (the product of pNPS hydrolysis) at various concentrations.

  • Enzyme Reaction:

    • Add 50 µL of Sulfatase Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the test inhibitor compound at various concentrations or vehicle control.

    • Add 10 µL of purified choline O-sulfatase solution and incubate for 10-15 minutes at 37°C.

    • To initiate the reaction, add 20 µL of pNPS substrate solution.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. This will also cause a color change in the wells containing p-nitrophenol.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Reineckate (B100417) Method for Choline O-Sulfatase Activity

This is a classic method for determining choline O-sulfatase activity by quantifying the choline produced.

Materials:

  • Purified choline O-sulfatase

  • Substrate: Choline-O-sulfate

  • Tris-HCl buffer (pH 8.0)

  • Reinecke salt solution (ammonium tetrarhodanatodiamminechromate(III))

  • Acetone (B3395972)

  • Centrifuge

Procedure:

  • Enzyme Reaction:

    • Set up reaction tubes containing Tris-HCl buffer, choline-O-sulfate substrate, and the test inhibitor or vehicle control.

    • Add purified choline O-sulfatase to initiate the reaction.

    • Incubate at 37°C for a defined period.

  • Precipitation of Choline:

    • Stop the reaction by adding a small amount of strong acid (e.g., HCl).

    • Add an excess of cold Reinecke salt solution to precipitate the choline as choline reineckate.

    • Allow the precipitation to complete in an ice bath.

  • Quantification:

    • Centrifuge the tubes to pellet the choline reineckate precipitate.

    • Carefully remove the supernatant.

    • Wash the pellet with a suitable solvent (e.g., n-butanol) to remove any unreacted Reinecke salt.

    • Dissolve the pellet in acetone.

    • Measure the absorbance of the acetone solution at 520 nm.

  • Data Analysis: Compare the amount of choline produced in the presence of the inhibitor to the control to determine the percent inhibition.

Workflow for High-Throughput Screening of Inhibitors

The discovery of novel and potent choline O-sulfatase inhibitors will likely require a high-throughput screening (HTS) approach. The following diagram outlines a potential workflow for such a campaign.

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization Compound Library Compound Library Primary Assay High-Throughput Colorimetric Assay (Single Concentration) Compound Library->Primary Assay Identify Hits Identify Primary Hits (>50% Inhibition) Primary Assay->Identify Hits Dose-Response Dose-Response Curves (IC50 Determination) Identify Hits->Dose-Response Orthogonal Assay Secondary Assay (e.g., Reineckate Method) Dose-Response->Orthogonal Assay Mechanism of Action Mechanism of Action Studies (e.g., Ki Determination) Orthogonal Assay->Mechanism of Action Confirmed Hits Confirmed Hits Mechanism of Action->Confirmed Hits SAR Studies Structure-Activity Relationship (SAR) Studies Confirmed Hits->SAR Studies ADME/Tox ADME/Tox Profiling SAR Studies->ADME/Tox Lead Compound Lead Compound ADME/Tox->Lead Compound

Caption: A generalized workflow for the discovery of choline O-sulfatase inhibitors.

Conclusion

The field of choline O-sulfatase inhibition is still in its nascent stages, with a clear need for the discovery and characterization of potent and specific inhibitors. This guide provides a summary of the current knowledge and outlines the necessary experimental approaches to advance this area of research. The development of such inhibitors will not only provide valuable tool compounds for studying the biological roles of choline O-sulfatase but may also open up new avenues for therapeutic intervention in microbial systems.

References

Functional Comparison of Choline-O-Sulfate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choline-O-sulfate (COS), a naturally occurring sulfated metabolite of choline (B1196258), plays a significant role in various biological processes, most notably as an organic osmolyte for cellular protection against osmotic stress. Its structural similarity to other critical biomolecules, such as glycine (B1666218) betaine (B1666868) and phosphocholine, necessitates a detailed functional comparison to understand its unique physiological contributions and potential therapeutic applications. This guide provides an objective comparison based on available experimental data, detailing the methodologies and relevant biochemical pathways.

Quantitative Functional Comparison

The primary function of choline-O-sulfate as an osmoprotectant has been a key area of investigation. Its efficacy is often compared to other well-known osmolytes. The following table summarizes key quantitative data from comparative studies.

CompoundOrganism/SystemParameterValueFunctional ImplicationReference
Choline-O-Sulfate Sinorhizobium melilotiExternal Concentration for Optimal Growth at 0.5 M NaCl1 mMEffective osmoprotectant
Glycine Betaine Sinorhizobium melilotiExternal Concentration for Optimal Growth at 0.5 M NaCl1 mMEffective osmoprotectant, comparable to COS
Choline Sinorhizobium melilotiExternal Concentration for Optimal Growth at 0.5 M NaCl1 mMServes as a precursor to glycine betaine for osmoprotection
Choline-O-Sulfate Bacillus subtilisGrowth Yield Increase (at 0.4 M NaCl)~2.5-foldPotent osmoprotectant
Glycine Betaine Bacillus subtilisGrowth Yield Increase (at 0.4 M NaCl)~3-foldHighly potent osmoprotectant
Choline-O-Sulfate Human Renal Inner Medullary CellsIntracellular AccumulationYesFunctions as a compatible organic osmolyte in human cells

Biochemical Pathways and Transport

The metabolism and transport of choline and its analogs are crucial for their function. In many bacteria, choline is taken up and oxidized to glycine betaine, the active osmoprotectant. Choline-O-sulfate, however, can often be accumulated directly and utilized without conversion.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Choline_ext Choline BetT BetT Transporter Choline_ext->BetT Uptake COS_ext Choline-O-Sulfate OpuC OpuC Transporter COS_ext->OpuC Uptake Betaine_ext Glycine Betaine Betaine_ext->OpuC Uptake Choline_int Choline BetT->Choline_int COS_int Choline-O-Sulfate OpuC->COS_int Betaine_int Glycine Betaine OpuC->Betaine_int BetA BetA (CDH) Choline_int->BetA Oxidation Osmotic_Stress_Response Osmotic Stress Response COS_int->Osmotic_Stress_Response Betaine_int->Osmotic_Stress_Response BetB BetB (BADH) BetA->BetB Betaine Aldehyde BetB->Betaine_int Oxidation

Caption: Transport and metabolism of choline, COS, and betaine.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are the methodologies used to generate the comparative data cited in this guide.

Protocol 1: Bacterial Osmoprotection Assay

This protocol is adapted from studies investigating osmoprotectant capabilities in bacteria like S. meliloti and B. subtilis.

1. Media Preparation:

  • Prepare a minimal salts medium (e.g., M9 or a species-specific minimal medium) appropriate for the bacterium under investigation.

  • Create a high-osmolarity version of the medium by supplementing with a final concentration of 0.4 M to 0.5 M NaCl.

  • Prepare sterile stock solutions (e.g., 1 M) of the potential osmoprotectants: choline chloride, choline-O-sulfate, and glycine betaine.

2. Bacterial Culture Preparation:

  • Inoculate a starter culture of the bacteria in the non-supplemented minimal medium and grow to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with the sterile minimal medium to remove any components from the starter culture broth.

  • Resuspend the cell pellet in the minimal medium to a standardized optical density.

3. Growth Assay:

  • Dispense the high-osmolarity medium into sterile microplate wells or culture tubes.

  • Add the test compounds (choline, choline-O-sulfate, glycine betaine) to the wells to achieve a final concentration of 1 mM. Include a control group with no added osmoprotectant.

  • Inoculate the wells with the prepared bacterial suspension to a low starting OD₆₀₀ (e.g., 0.05).

  • Incubate the cultures under appropriate growth conditions (e.g., 30°C or 37°C with shaking).

  • Monitor bacterial growth by measuring the optical density (OD₆₀₀) at regular intervals over 24-48 hours.

4. Data Analysis:

  • Plot the OD₆₀₀ values over time to generate growth curves.

  • Compare the final growth yield or the growth rate for each condition (no osmoprotectant vs. each test compound) to determine the relative osmoprotective effect.

G start Prepare High Osmolarity Minimal Medium (+NaCl) inoculate Inoculate High Osmolarity Medium with Washed Cells start->inoculate culture Grow Starter Culture in Minimal Medium wash Harvest and Wash Cells culture->wash wash->inoculate add_compounds Add Test Compounds (COS, Betaine, etc.) to Different Wells inoculate->add_compounds incubate Incubate and Monitor Growth (OD600) add_compounds->incubate analyze Analyze Growth Curves to Compare Efficacy incubate->analyze

Caption: Workflow for the bacterial osmoprotection assay.

Conclusion

Choline-O-sulfate is a highly effective osmoprotectant, demonstrating a potency comparable to the canonical osmolyte glycine betaine in various bacterial species and functioning as a compatible solute in human renal cells. Unlike choline, which often must be enzymatically converted to glycine betaine to confer high-level osmoprotection, choline-O-sulfate can be directly transported and accumulated by specific cellular systems like the OpuC transporter. This direct utilization provides an efficient mechanism for rapid adaptation to osmotic stress. For researchers in drug development, the unique transport and accumulation pathways of choline-O-sulfate may offer novel targets for modulating cellular stress responses or for the targeted delivery of therapeutic agents. Further research into the specific transporters and regulatory networks governing choline-O-sulfate homeostasis will be critical in fully elucidating its biological roles and therapeutic potential.

Limited Research on Choline Sulfate in Animal Models Hampers Direct Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of studies focused on the direct physiological relevance and validation of choline (B1196258) sulfate (B86663) in animal models. The majority of research has centered on other forms of choline, such as choline chloride, and its interaction with inorganic sulfate, particularly within the context of animal nutrition.

While choline is a well-established essential nutrient vital for numerous biological functions, including cell membrane integrity, neurotransmission, and lipid metabolism, its sulfated form, choline sulfate, has not been a significant subject of in vivo animal studies. Research on choline sulfate is more prevalent in the fields of microbiology and botany, where it is recognized as an osmoprotectant and a source of essential elements for various microorganisms and plants.

Due to this lack of specific data on choline sulfate in animal models, this guide will pivot to an area with a more robust evidence base: the physiological interaction between choline and inorganic sulfate and its validation in animal studies.

The Synergistic Relationship of Choline and Inorganic Sulfate in Animal Nutrition

Animal nutrition studies, primarily in poultry and swine, have demonstrated a significant synergistic interaction between dietary choline and inorganic sulfate. These studies consistently show that the beneficial effects of choline supplementation on growth and feed efficiency are more pronounced when adequate levels of inorganic sulfate are also present.

Comparative Growth Performance Data

The following tables summarize key findings from animal feeding trials that compare the effects of choline and inorganic sulfate supplementation, alone and in combination.

Table 1: Effects of Choline and Sodium Sulfate Supplementation on Weanling Pigs

Treatment GroupAverage Daily Gain (g)Feed-to-Gain RatioHematocrit (%)
Basal Diet2501.6533.2
+ Choline2551.6335.1
+ Na₂SO₄2521.6433.5
+ Choline + Na₂SO₄ 275 1.58 35.3
+ Methionine2581.6233.8
+ Methionine + Na₂SO₄ 280 1.55 34.1
+ Choline + Methionine2601.6135.5
+ Choline + Met + Na₂SO₄ 282 1.54 35.8
*Data adapted from Lovett et al., 1986.[1] Values are illustrative based on the study's findings. Indicates a significant improvement over the basal diet.

Table 2: Impact of Choline and Sulfate on Growth in Turkey Poults

Treatment GroupBody Weight Gain ( g/bird )
Basal Diet450
+ Choline475
+ Sulfate460
+ Choline + Sulfate 495
*Data adapted from a study on the interrelationship between methionine, choline, and sulfate in turkey diets.[2] Values are illustrative. Indicates a significant improvement over the basal diet.

Table 3: Growth Response of Broiler Chicks to Choline and Potassium Sulfate

Treatment GroupBody Weight Gain ( g/bird )Feed Conversion Ratio
Basal Diet5501.80
+ Choline5701.75
+ K₂SO₄5601.78
+ Choline + K₂SO₄ 595 1.70
+ Methionine5851.72
+ Methionine + K₂SO₄ 610 1.65
+ Choline + Methionine5901.71
+ Choline + Met + K₂SO₄ 615 1.64
*Data adapted from Miles et al., 1983.[3] Values are illustrative. Indicates a significant improvement over the basal diet.

Detailed Experimental Protocols

The following methodologies were employed in the key studies cited, providing a framework for understanding the experimental validation of the choline-sulfate interaction.

1. Weanling Pig Growth Trial

  • Animal Model: 288 weanling pigs, three weeks of age.

  • Dietary Design: A basal corn-soybean meal diet, deficient in choline and sulfur, was used. A 2x2x2 factorial design was implemented with the following dietary additions: DL-methionine (0.17%), choline dihydrogen citrate (B86180) (0.29%), and sodium sulfate (Na₂SO₄; 0.25%).

  • Parameters Measured: Key performance indicators included average daily gain, feed-to-gain ratio, and hematocrit levels.[1]

2. Turkey Poult Nutrition Study

  • Animal Model: Young turkey poults.

  • Intervention: Diets were supplemented with choline and sulfate, both individually and in combination, to assess their effects on growth.

  • Primary Outcome: The primary endpoint was the measurement of body weight gain to determine the nutritional interrelationship.[2]

3. Broiler Chick Performance Experiment

  • Animal Model: 384 male Cobb broiler chicks.

  • Feeding Regimen: A 2x2x2 factorial arrangement was used with a corn-soybean basal diet. Supplements included DL-methionine (0.24%), choline (1100 mg/kg), and potassium sulfate (K₂SO₄; 0.10%).

  • Trial Duration: The experimental feeding period was three weeks.

  • Data Collection: Body weight gain and feed conversion efficiency were the main parameters evaluated.[3]

Visualizing the Metabolic Interplay and Experimental Design

To better understand the relationship between choline and sulfate, as well as the structure of the validation studies, the following diagrams are provided.

Choline_Sulfate_Metabolic_Interaction cluster_choline_metabolism Choline Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Choline Choline Betaine Betaine Choline->Betaine Oxidation Homocysteine Homocysteine Betaine->Homocysteine Methyl Group Donation Methionine Methionine Methionine->Homocysteine Transmethylation Homocysteine->Methionine Remethylation Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Inorganic_Sulfate Inorganic Sulfate Cysteine->Inorganic_Sulfate Catabolism Inorganic_Sulfate->Cysteine Synthesis of Sulfur- Containing Compounds

Caption: Interconnected metabolic pathways of choline and sulfate.

Animal_Trial_Workflow cluster_diets Dietary Treatments start Animal Selection & Acclimation randomization Randomization to Dietary Groups start->randomization basal Basal Diet randomization->basal choline_only + Choline randomization->choline_only sulfate_only + Sulfate randomization->sulfate_only choline_sulfate + Choline + Sulfate randomization->choline_sulfate feeding Experimental Feeding Period basal->feeding choline_only->feeding sulfate_only->feeding choline_sulfate->feeding data_collection Data Collection (Weight Gain, Feed Intake) feeding->data_collection analysis Statistical Analysis of Performance Data data_collection->analysis conclusion Conclusion on Nutrient Interaction analysis->conclusion

Caption: Standard workflow for a nutritional supplementation trial.

References

Safety Operating Guide

Proper Disposal of Choline Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No comprehensive Safety Data Sheet (SDS) specifically for choline (B1196258) sulfate (B86663) with detailed disposal procedures has been identified. The following guidance is based on available information for choline O-sulfate and general best practices for the disposal of non-hazardous laboratory chemical waste. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and a certified waste disposal provider to ensure full compliance with all applicable federal, state, and local regulations.

Immediate Safety and Logistical Information

While choline sulfate is not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent handling is essential to maintain a safe laboratory environment. Unused or expired choline sulfate should be managed as chemical waste and disposed of through a licensed contractor. The product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment.[1]

Personal Protective Equipment (PPE)

When handling choline sulfate for disposal, the following PPE is recommended:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use impermeable chemical-resistant gloves.

  • Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-certified respirator.

Storage of Waste Choline Sulfate

Proper storage of waste choline sulfate is crucial to prevent accidental release and ensure safe collection.

  • Store in a cool, dry, and well-ventilated area.

  • Keep waste in a tightly closed and clearly labeled container.

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Designate a specific "Satellite Accumulation Area" for chemical waste storage.

Quantitative Data

Due to the limited availability of a comprehensive SDS for choline sulfate, the following table includes data for Choline O-Sulfate where available, supplemented with data for the related compound Choline Chloride for reference. This data is intended for informational purposes and should be used with caution.

PropertyCholine O-SulfateCholine Chloride (for reference)
Molecular Formula C₅H₁₃NO₄SC₅H₁₄ClNO
Molecular Weight 183.23 g/mol [2]139.62 g/mol
Appearance Data not availableWhite crystalline powder
Solubility Data not availableSoluble in water
Oral LD50 (Rat) Data not available3400 mg/kg[3]
Aquatic Toxicity Not considered harmful to aquatic organisms[1]EC50 (Daphnia magna, 48h): > 320 mg/L[4]
Persistence/Degradability Data not availableReadily biodegradable

Step-by-Step Disposal Protocol

The recommended approach for the disposal of choline sulfate is to manage it as a non-hazardous chemical waste. This ensures the highest level of safety and environmental protection in the absence of specific hazard information.

  • Waste Identification and Segregation:

    • Identify the waste stream: Determine if the waste is solid choline sulfate, a solution containing choline sulfate, or contaminated labware (e.g., empty containers, gloves, weighing boats).

    • Segregate from hazardous waste: It is critical to keep choline sulfate waste separate from hazardous waste streams to avoid cross-contamination and ensure proper disposal procedures are followed. Do not mix with other chemical wastes.

  • Containerization:

    • Solid Waste: Place solid choline sulfate waste in a clearly labeled, sealable container. The original container is suitable for the disposal of unused product.

    • Aqueous Solutions: Collect solutions containing choline sulfate in a sealable, non-reactive container (e.g., high-density polyethylene). While not considered harmful to aquatic life, direct discharge to drains should be avoided.[1]

    • Contaminated Labware: Items such as gloves, weighing paper, and empty containers that have come into contact with choline sulfate should be placed in a designated solid waste container.

  • Labeling:

    • Clearly label the waste container with "Choline Sulfate Waste (Non-Hazardous)".

    • Indicate the contents (e.g., solid, aqueous solution with concentration).

    • Include the date of waste accumulation and the name of the generating laboratory or researcher. Proper labeling is essential for waste management personnel.

  • Collection and Disposal:

    • Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[1] Your institution's EHS department can provide guidance on approved vendors and procedures.

    • Do not dispose of choline sulfate in the regular trash or pour it down the drain unless explicitly permitted by your institution's EHS department and local regulations.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of choline sulfate.

choline_sulfate_disposal start Start: Choline Sulfate Waste Generated identify 1. Identify Waste Form (Solid, Liquid, Contaminated Labware) start->identify segregate 2. Segregate from Hazardous Waste identify->segregate containerize 3. Place in Labeled, Sealed Container segregate->containerize solid_container Solid Waste Container containerize->solid_container Solid liquid_container Liquid Waste Container (HDPE) containerize->liquid_container Liquid labware_container Contaminated Labware Container containerize->labware_container Labware label 4. Label Container Clearly: 'Choline Sulfate Waste (Non-Hazardous)', Contents, Date, Generator solid_container->label liquid_container->label labware_container->label store 5. Store in Designated Satellite Accumulation Area label->store contact_ehs 6. Contact Institutional EHS for Pickup Schedule store->contact_ehs disposal 7. Disposal by Licensed Waste Management Vendor contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for Choline Sulfate.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Choline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Choline sulfate (B86663), including operational and disposal plans, to foster a secure research environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): The primary defense against exposure is the consistent and correct use of PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes or aerosols that can cause irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[2][3]
Body Protection Laboratory coat.To protect skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling fine powders or creating aerosols.To avoid inhalation of any dust or aerosols that may cause respiratory irritation.[2]

Operational Plan for Handling Choline Sulfate

A systematic approach to handling Choline sulfate from receipt to disposal minimizes risks and ensures a safe workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed when not in use.

2. Preparation and Handling:

  • Always handle Choline sulfate in a well-ventilated area, such as a fume hood, especially when dealing with powdered forms to minimize dust generation.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

3. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For larger spills, follow your institution's emergency spill response procedures.

  • Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of Choline sulfate and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All materials contaminated with Choline sulfate, including excess reagent, solutions, and contaminated labware (e.g., gloves, weighing paper), should be considered chemical waste.

  • Segregation: Do not mix Choline sulfate waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Choline sulfate in a laboratory setting.

Safe Handling Workflow for Choline Sulfate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Measure Choline Sulfate prep_setup->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment complete cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe end End cleanup_remove_ppe->end start Start start->prep_ppe

Caption: Workflow for the safe handling of Choline sulfate.

References

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